Diacetone acrylamide
描述
Structure
3D Structure
属性
IUPAC Name |
N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide | |
|---|---|---|
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InChI |
InChI=1S/C9H15NO2/c1-5-8(12)10-9(3,4)6-7(2)11/h5H,1,6H2,2-4H3,(H,10,12) | |
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InChI Key |
OMNKZBIFPJNNIO-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(=O)CC(C)(C)NC(=O)C=C | |
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Molecular Formula |
C9H15NO2 | |
| Record name | DIACETONE ACRYLAMIDE | |
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Related CAS |
25897-89-6 | |
| Record name | 2-Propenamide, N-(1,1-dimethyl-3-oxobutyl)-, homopolymer | |
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DSSTOX Substance ID |
DTXSID1024916 | |
| Record name | Diacetone acrylamide | |
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Molecular Weight |
169.22 g/mol | |
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Physical Description |
Diacetone acrylamide appears as white crystals. (NTP, 1992), Dry Powder; Other Solid; Pellets or Large Crystals, White hygroscopic solid; [Merck Index] White or yellow crystalline solid; [MSDSonline] | |
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| Record name | 2-Propenamide, N-(1,1-dimethyl-3-oxobutyl)- | |
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Boiling Point |
248 °F at 8 mmHg (NTP, 1992), 120 °C @ 8 mm Hg | |
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Solubility |
Very soluble (NTP, 1992), Highly sol in water and most organic solvents, Soluble in chloroform | |
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Vapor Pressure |
0.000579 [mmHg] | |
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Color/Form |
White crystalline solid | |
CAS No. |
2873-97-4 | |
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| Record name | N-(1,1-Dimethyl-3-oxobutyl)-2-propenamide | |
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Melting Point |
135 to 136 °F (NTP, 1992), 57-58 °C | |
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Foundational & Exploratory
Diacetone Acrylamide: A Technical Guide to its Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetone acrylamide (B121943) (DAAM) is a versatile vinyl monomer that has garnered significant attention across various fields, including coatings, adhesives, and biomedical applications.[1][2] Its unique bifunctionality, possessing both a polymerizable vinyl group and a reactive ketone group, allows for the straightforward incorporation into polymer backbones and subsequent post-polymerization modification, most notably through crosslinking reactions.[1][3] This technical guide provides an in-depth overview of the chemical properties of DAAM, with a focus on its reactivity, physical characteristics, and the experimental methodologies used for its characterization.
Chemical and Physical Properties
Diacetone acrylamide is a white to cream-colored crystalline solid at room temperature.[4][5] It is hygroscopic and can absorb moisture from the air.[1][6] The key physical and chemical properties of DAAM are summarized in the tables below.
Physical Properties of this compound
| Property | Value | References |
| Appearance | White to cream crystalline powder or flakes | [4][5] |
| Molecular Formula | C₉H₁₅NO₂ | [7] |
| Molecular Weight | 169.22 g/mol | [8] |
| Melting Point | 53 - 58 °C | [5][9][10] |
| Boiling Point | 120 °C at 1.07 kPa | [7][9] |
| Density | 1.02 g/cm³ (at 20 °C) | [5] |
| Flash Point | > 110 °C | [5][9] |
| Vapor Pressure | 0.000579 mmHg | [5][8] |
Solubility of this compound
This compound exhibits broad solubility in a range of solvents.
| Solvent | Solubility | References |
| Water | Soluble | [7][8] |
| Methanol | Soluble | [7] |
| Ethanol | Soluble | [7] |
| Acetone (B3395972) | Soluble | [7] |
| Tetrahydrofuran (THF) | Soluble | [7] |
| Ethyl Acetate | Soluble | [7] |
| Benzene | Soluble | [7] |
| Acetonitrile | Soluble | [7] |
| Styrene | Soluble | [7] |
| n-Hexanol | Soluble | [7] |
| Petroleum Ether | Insoluble | [7] |
Reactivity and Polymerization
The reactivity of DAAM is centered around its two functional groups: the N-substituted amide and the ketone group.[7] This dual functionality allows it to readily copolymerize with a variety of other vinyl monomers, introducing ketone carbonyl groups into the resulting polymer.[1] These pendant ketone groups are then available for subsequent crosslinking reactions.[3]
DAAM can undergo polymerization in solution, in bulk, or through emulsion processes.[4][11] It may react vigorously with strong oxidizing agents and can react exothermically with both acids and bases.[11][12] It is also noted that DAAM may undergo autoxidation upon exposure to air, potentially forming explosive peroxides.[4][11]
Self-Crosslinking Chemistry with Adipic Acid Dihydrazide (ADH)
A primary application of DAAM is in ambient temperature self-crosslinking systems, most commonly with adipic acid dihydrazide (ADH).[13][14] This "keto-hydrazide" chemistry is widely used in the formulation of high-performance coatings and adhesives.[14]
The crosslinking process is initiated after the formation of a film from an emulsion containing a DAAM-functionalized polymer and ADH. The reaction is acid-catalyzed and is driven by the evaporation of water and a neutralizing agent (typically ammonia), which causes a decrease in pH.[13][14] The ketone group on the DAAM moiety reacts with the hydrazide group of ADH to form a stable ketimine (an imine) linkage, with water as the only byproduct.[13][15] This post-coalescence crosslinking leads to the formation of a three-dimensional polymer network, which significantly enhances the mechanical properties and resistance of the final product.[3][13]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound and its polymers are crucial for reproducible research. The following sections outline key experimental protocols.
Synthesis of this compound
This protocol is based on the Ritter reaction, involving the condensation of acrylonitrile (B1666552) and acetone in the presence of sulfuric acid.[13]
Materials:
-
Acrylonitrile
-
Acetone
-
Sulfuric acid (96%)
-
Toluene
-
Sodium hydroxide (B78521) solution (for purification of reactants)
-
Sodium sulfate (B86663) (for drying)
-
De-ionized water
Procedure:
-
A mixture of 1 mole of acrylonitrile and 2 moles of acetone is added dropwise to 1.2 moles of 96% sulfuric acid under constant stirring at 0°C over a period of 2 hours.
-
After the complete addition, the reaction mixture is heated to 45°C for 4 hours.
-
Upon completion, the reaction mixture is cooled to 0°C and diluted with acetone, leading to the formation of crystals of an intermediate.
-
The obtained crystals are dissolved in a 1:1 (v/v) water/toluene mixture.
-
The organic and aqueous layers are separated. The aqueous layer containing the product is extracted several times with toluene.
-
The combined organic layers are concentrated under vacuum at 50-55°C.
-
Upon cooling to 0°C, crystals of this compound are obtained.
Characterization Methods
NMR is used to confirm the chemical structure of DAAM.
Sample Preparation:
-
Dissolve a small amount of the synthesized DAAM in a suitable deuterated solvent (e.g., CDCl₃).
Data Acquisition (Example for ¹H NMR):
-
Instrument: 500 MHz NMR spectrometer.
-
Parameters:
-
Nucleus: ¹H
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Temperature: Ambient.
-
-
Data Analysis: The resulting spectrum should be analyzed for chemical shifts, integration, and coupling constants to confirm the proton arrangement in the DAAM molecule.[13]
FTIR is employed to identify the functional groups present in DAAM and to monitor the crosslinking reaction.
Sample Preparation:
-
For solid DAAM, a KBr pellet can be prepared.
-
For monitoring crosslinking in a polymer film, Attenuated Total Reflectance (ATR)-FTIR is suitable.
Data Acquisition:
-
Instrument: FTIR spectrometer.
-
Range: Typically 4000-400 cm⁻¹.
-
Analysis: The spectrum of DAAM should show characteristic absorption bands for the N-H stretch, C=O stretch (ketone and amide), and C=C stretch.[16] During crosslinking with ADH, the disappearance of the ketone carbonyl peak and the appearance of a C=N (imine) peak can be monitored.[14]
This method is used to determine the extent of crosslinking in a polymer network.
Procedure:
-
A known weight of the crosslinked polymer film is submerged in a suitable solvent (e.g., acetone) in which the un-crosslinked polymer is soluble.
-
The sample is allowed to swell for a defined period (e.g., 24 hours) to allow the soluble fraction to dissolve.
-
The insoluble, swollen gel is then carefully removed, dried to a constant weight in a vacuum oven.
-
The gel fraction is calculated as the ratio of the final dry weight of the insoluble polymer to the initial weight of the polymer film.[9]
Safety and Handling
This compound is harmful if swallowed and may cause skin and eye irritation.[6] It is recommended to handle DAAM in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety goggles. Store in a cool, dry place away from strong oxidizing agents.[11] As it is hygroscopic, it should be stored in a tightly sealed container.[6]
Conclusion
This compound is a highly valuable functional monomer with a unique combination of properties that make it suitable for a wide range of applications. Its ability to participate in ambient temperature crosslinking reactions has been a significant driver of its adoption in the coatings and adhesives industries. A thorough understanding of its chemical properties and the experimental techniques for its characterization is essential for the development of new and improved materials.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. Preparation method of high-purity this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. sid.ir [sid.ir]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. islandscholar.ca [islandscholar.ca]
- 7. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 8. mdpi.com [mdpi.com]
- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. News - this compound (DAAM): Uses, Applications, Synthesis & Properties [kimachemical.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Diacetone acrylamide CAS number and molecular weight.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Diacetone Acrylamide (B121943) (DAAM), a versatile functional monomer. It covers its chemical and physical properties, synthesis, and key applications, with a focus on its role in polymer chemistry. Detailed experimental protocols and reaction diagrams are included to support researchers in their practical applications of this compound.
Core Properties of Diacetone Acrylamide
This compound (DAAM) is a white crystalline solid known for its dual reactivity, which is imparted by its N-substituted amide and ketone functional groups. This unique structure allows for its use in a wide array of polymerization and crosslinking reactions.
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 2873-97-4 |
| Molecular Formula | C₉H₁₅NO₂ |
| Molecular Weight | 169.22 g/mol [1] |
| Appearance | White to off-white crystalline solid or powder[2] |
| Melting Point | 53-57 °C[3] |
| Boiling Point | 120 °C at 8 mmHg[3] |
| Solubility | Soluble in water, ethanol, acetone (B3395972), and other polar solvents[2] |
Safety and Handling
DAAM is classified as harmful if swallowed.[1][3] It is also hygroscopic and may cause eye and skin irritation.[4] Proper personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[4] Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5]
Synthesis of this compound
The most common industrial synthesis of this compound involves the Ritter reaction, using acetone and acrylonitrile (B1666552) as starting materials with a strong acid catalyst, typically sulfuric acid.[6][7]
Experimental Protocol: Synthesis of this compound
This protocol is based on established laboratory methods for the synthesis of DAAM.[4][8]
Materials:
-
Acrylonitrile
-
Acetone
-
Concentrated Sulfuric Acid (98%)
-
Ammonia (B1221849) solution
-
Toluene
-
Anhydrous calcium chloride
Procedure:
-
Cool 392g (3.92 moles) of concentrated sulfuric acid to 0°C in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Prepare a mixture of 113.5g (2.14 moles) of acrylonitrile and 203.5g (1.75 moles) of diacetone alcohol.
-
Add the acrylonitrile-diacetone alcohol mixture dropwise to the cooled sulfuric acid over 1.5 hours, maintaining the temperature between 0-5°C.
-
After the addition is complete, stir the mixture at 0-5°C for 30 minutes.
-
Allow the reaction mixture to slowly warm to 40-42°C and hold at this temperature for 3 hours.
-
Cool the mixture to 15°C and add 500 mL of acetone, ensuring the temperature remains between 15-20°C.
-
Neutralize the reaction mixture with an ammonia solution to a pH greater than 7 but less than 8, keeping the mixture cool in an ice bath.
-
Separate the resulting oil layer. The crude DAAM can be purified by distillation under reduced pressure or by recrystallization.
-
For purification via recrystallization, dissolve the crude product in water and extract with a non-polar solvent like hexane (B92381) to remove oil-soluble impurities. The aqueous layer is then cooled, and a soluble salt is added to salt out the DAAM. The precipitated solid is filtered, redissolved in a suitable solvent like acetone, dried with a drying agent such as anhydrous calcium chloride, filtered, and the solvent is removed under reduced pressure to yield purified this compound.[9]
Characterization: The final product can be characterized by:
-
¹H NMR Spectroscopy: To confirm the chemical structure.
-
FTIR Spectroscopy: To identify the characteristic functional groups (amide and ketone).
-
Melting Point Analysis: To assess purity.
Polymerization and Crosslinking Applications
A primary application of this compound is in the formation of functional polymers through copolymerization. The pendant ketone groups on the resulting polymer backbone are available for subsequent crosslinking reactions, most notably with adipic acid dihydrazide (ADH). This "keto-hydrazide" chemistry is a cornerstone of ambient temperature, self-crosslinking technology, particularly in coatings and adhesives.[10][11]
Experimental Protocol: Emulsion Polymerization of a DAAM-containing Copolymer
The following is a generalized protocol for the emulsion polymerization of a methyl methacrylate (B99206) (MMA), butyl acrylate (B77674) (BA), and DAAM terpolymer.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Butyl acrylate (BA), inhibitor removed
-
This compound (DAAM)
-
Ammonium persulfate (APS), initiator
-
Sodium lauryl sulfate (B86663) (SLS), emulsifier
-
Nonylphenol ethoxylate (NP-10), emulsifier
-
Sodium bicarbonate
-
Deionized water
Procedure:
-
Prepare a pre-emulsion by mixing the monomers (MMA, BA, and DAAM) with the emulsifiers (SLS and NP-10) and a portion of the deionized water. The concentration of DAAM is typically 1-5% by weight of the total monomer mixture.[10]
-
Charge a reactor equipped with a stirrer, condenser, and thermometer with deionized water and sodium bicarbonate. Heat the reactor to 72°C.
-
Introduce a small portion of the pre-emulsion and the initiator (APS dissolved in water) into the reactor to form seed particles.
-
After the seed formation, gradually feed the remaining pre-emulsion and initiator solution into the reactor over a period of 2-3 hours, maintaining the reaction temperature.
-
After the feeding is complete, continue the reaction for another 1-2 hours to ensure high monomer conversion.
-
Cool the reactor to room temperature and filter the resulting latex emulsion.[4][8]
Experimental Protocol: Crosslinking with Adipic Acid Dihydrazide (ADH)
This protocol describes the crosslinking of the DAAM-containing latex emulsion.
Materials:
-
DAAM-containing latex emulsion
-
Adipic acid dihydrazide (ADH)
-
Ammonia solution (for pH adjustment)
Procedure:
-
Adjust the pH of the DAAM-containing latex emulsion to ≥ 8 with an ammonia solution.[10]
-
Prepare an aqueous solution of ADH. The molar ratio of DAAM to ADH is typically around 2:1.[11]
-
Add the ADH solution to the pH-adjusted latex emulsion with stirring. The emulsion remains stable in this state.[10]
-
Apply the formulated emulsion as a film to a substrate.
-
As the film dries, water and ammonia evaporate, causing the pH to decrease.[10] This acidic environment catalyzes the crosslinking reaction between the ketone groups of DAAM and the hydrazide groups of ADH, forming a stable, crosslinked polymer network.[2]
Applications in Research and Development
The unique properties of this compound and its polymers make it a valuable tool in various research and development areas.
-
Coatings and Adhesives: The DAAM-ADH crosslinking system is widely used to enhance the mechanical and resistance properties of waterborne coatings and adhesives.[8] The ambient temperature curing is particularly advantageous for energy efficiency and for use on heat-sensitive substrates.
-
Hydrogels: DAAM can be incorporated into hydrogel networks. The ketone groups provide sites for post-fabrication modification and crosslinking, allowing for the tuning of hydrogel properties such as swelling behavior, mechanical strength, and degradability. This is of interest in biomedical applications like drug delivery and tissue engineering.[8]
-
Photosensitive Resins: DAAM is used as a component in photosensitive resins, where it contributes to the final properties of the cured material, such as strength and resistance.
-
Textile and Paper Treatment: Copolymers of DAAM are used as sizing agents and binders to improve the strength and durability of textiles and paper products.
The versatility of this compound, particularly its ability to undergo controlled crosslinking reactions, ensures its continued importance in the development of advanced polymer materials for a wide range of scientific and industrial applications.
References
- 1. Preparation and Cross-Linking of All-Acrylamide Diblock Copolymer Nano-Objects via Polymerization-Induced Self-Assembly in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 3. web.itu.edu.tr [web.itu.edu.tr]
- 4. sid.ir [sid.ir]
- 5. pubs.aip.org [pubs.aip.org]
- 6. snowhitechem.com [snowhitechem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN102146047A - Purification process of this compound - Google Patents [patents.google.com]
- 10. gantrade.com [gantrade.com]
- 11. gantrade.com [gantrade.com]
Synthesis of Diacetone Acrylamide (DAAM): A Technical Guide
Introduction: Diacetone acrylamide (B121943) (DAAM), with the chemical formula C₉H₁₅NO₂, is a versatile vinyl functional monomer recognized for its unique bifunctionality.[1][2] It possesses both a reactive N-substituted amide group and a ketone carbonyl group. This structure allows it to readily copolymerize with other vinyl monomers, introducing carbonyl functionality into the resulting polymer backbone.[1] The presence of the ketone group enables subsequent cross-linking and branching reactions, making DAAM a valuable component in the formulation of high-performance materials.[1][3] Consequently, it is extensively used in advanced applications such as coatings, adhesives, hydrogels, photosensitive resins, textile additives, and epoxy resin curing agents.[1][4][5] This technical guide provides an in-depth overview of the core synthesis methods for DAAM, focusing on experimental protocols, reaction parameters, and process workflows.
Core Synthesis Methodologies
The industrial synthesis of diacetone acrylamide is predominantly achieved through the Ritter reaction.[3][6] This chemical reaction transforms a nitrile into an N-alkyl amide using an electrophilic alkylating agent in the presence of a strong acid.[7][8] For DAAM synthesis, this involves the reaction of acrylonitrile (B1666552) with a source of a stable tertiary carbenium ion, typically derived from acetone (B3395972) or diacetone alcohol, catalyzed by concentrated sulfuric acid.[6][9]
Several variations of this core methodology have been developed, primarily differing in the starting materials:
-
Acetone and Acrylonitrile: This is the most common industrial route, utilizing readily available and cost-effective raw materials.[1][10] The reaction involves the acid-catalyzed self-condensation of two acetone molecules to form a carbenium ion, which then reacts with acrylonitrile.[1][9]
-
Diacetone Alcohol and Acrylonitrile: This method uses diacetone alcohol as the precursor for the carbenium ion.[4][10][11] It can offer a more direct reaction pathway.
-
Acrylamide and Diacetone Alcohol: An alternative route involves the reaction of acrylamide with diacetone alcohol, often catalyzed by heteropolyacids or cation exchange resins.[10][12][13]
Side reactions can occur, leading to by-products such as acrylamide and acetone condensation products (e.g., mesityl oxide), which can complicate the purification process.[1]
Reaction Pathway and Experimental Workflow
The synthesis of DAAM via the Ritter reaction is a multi-step process involving the formation of a key intermediate followed by hydrolysis. The general workflow includes the initial reaction, neutralization, extraction, and final purification.
Caption: Ritter reaction pathway for DAAM synthesis from acetone.
Caption: General experimental workflow for DAAM synthesis and purification.
Data Presentation: Synthesis Parameters
The yield and purity of this compound are highly dependent on the specific reaction conditions employed. The following table summarizes quantitative data from various reported synthesis protocols.
| Reactants | Catalyst | Molar Ratio (Acetone:ACN:Acid) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Acetone, Acrylonitrile | H₂SO₄ (96%) | 2 : 1 : 1.2 | 0, then 45 | 2, then 4 | ~53 | Not Specified | [3][9] |
| Acetone, Acrylonitrile | H₂SO₄ | 2.4 : 1 : 2.4 | 55 | 5 | Not Specified | Not Specified | [1] |
| Acetone, Acrylonitrile | H₂SO₄ | 2.4 : 1 : 2.4 | 35-45 | 3-4 | Not Specified | Not Specified | [14] |
| Diacetone Alcohol, Acrylonitrile | H₂SO₄ (98%) | 1 : 1.22 : 2.24 | 0-5, then 40-42 | 2, then 3 | ~50 | Not Specified | [11] |
| Diacetone Alcohol, Acrylonitrile | H₂SO₄ (96%) | 1 : 1.05 : 2.5 | 10-12, then 40-45 | 3-4, then 4-5 | >80 | >99.5 | [15] |
| Acetone, Acrylonitrile | H₂SO₄ | Not Specified | Not Specified | Not Specified | ~70 | >98 | [16] |
ACN: Acrylonitrile
Detailed Experimental Protocols
The following protocols are adapted from published literature and patents, providing detailed methodologies for the synthesis of DAAM.
Protocol 1: Synthesis from Acetone and Acrylonitrile
This protocol is based on the method described by Tale and Jagtap (2010).[9]
Materials:
-
Acrylonitrile (1.0 mol)
-
Acetone (2.0 mol)
-
Sulfuric acid (96%, 1.2 mol)
-
Aqueous ammonia (B1221849) or sodium hydroxide (B78521) for neutralization
-
Solvent for extraction (e.g., toluene)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: Equip a three-neck flask with a stirrer, a dropping funnel, and a thermometer. Place the assembly in an ice bath.
-
Acid Addition: Add 1.2 mol of 96% sulfuric acid to the reaction flask and cool to 0°C under constant stirring.
-
Reactant Addition: Prepare a mixture of 1.0 mol of acrylonitrile and 2.0 mol of acetone. Add this mixture dropwise to the cold sulfuric acid over a period of 2 hours, ensuring the temperature is maintained at 0°C.
-
Digestion: After the complete addition of the reactants, remove the ice bath and heat the reaction mixture to 45°C. Maintain this temperature for 4 hours.
-
Neutralization: Cool the reaction mixture to room temperature. Slowly add a base (e.g., aqueous ammonia) under cooling to neutralize the sulfuric acid to a pH greater than 7.5.[1][11] This will precipitate ammonium (B1175870) sulfate.
-
Work-up: Filter the mixture to remove the precipitated salts. Separate the organic layer from the aqueous layer.
-
Purification: The crude product can be purified by vacuum distillation.[1][16] Collect the fraction boiling at 120-130°C under reduced pressure (e.g., 666 Pa).[16] The final product is a white crystalline solid.
Protocol 2: High-Yield Synthesis from Diacetone Alcohol and Acrylonitrile
This protocol is adapted from a patented high-purity preparation method.[15]
Materials:
-
Concentrated sulfuric acid (96%, 255g)
-
Acrylonitrile (55.6g)
-
Diacetone alcohol (116g)
-
Aqueous ammonia (17 wt%)
-
Xylene and Petroleum ether for recrystallization
Procedure:
-
Reaction Setup: Add 255g of 96% concentrated sulfuric acid to a 1000ml four-port reaction flask. Stir and cool the acid to between -10°C and -5°C.
-
Acrylonitrile Addition: Add 55.6g of acrylonitrile dropwise while maintaining the temperature. After addition, allow the mixture to react for 15-30 minutes.
-
Diacetone Alcohol Addition: Add 116g of diacetone alcohol dropwise. After the addition is complete, control the system temperature at 10-12°C and allow it to react for 3-4 hours.
-
Heating Step: Raise the temperature to 40-45°C and continue the reaction for another 4-5 hours. Monitor the reaction completion by gas chromatography until the acrylonitrile content is <1 wt%.
-
Neutralization: Cool the resulting mixed solution. Add approximately 490ml of 17 wt% aqueous ammonia dropwise to neutralize the mixture to a pH of 7.5-8, keeping the temperature below 30°C.
-
Phase Separation: After neutralization, allow the mixture to stand and separate. The upper layer is the crude this compound product.
-
Purification:
-
The crude product is first subjected to reduced pressure fractionation to obtain a colorless transparent molten liquid.
-
Add the molten liquid to xylene for recrystallization.
-
Wash the crystals with petroleum ether to replace the xylene.
-
Dry the final product to obtain high-purity this compound (purity >99.5%).[15]
-
Conclusion
The synthesis of this compound is a well-established industrial process, primarily relying on the sulfuric acid-catalyzed Ritter reaction between acrylonitrile and either acetone or diacetone alcohol. While the raw materials are readily accessible, achieving high yields and purity requires careful control of reaction parameters such as temperature, molar ratios, and reaction time.[1] The purification process, which involves neutralization, extraction, and vacuum distillation or recrystallization, is critical for removing by-products and achieving the high-purity monomer required for specialized polymer applications.[15][16] The choice between acetone and diacetone alcohol as a starting material often involves a trade-off between raw material cost and potential yield and purity, with methods using diacetone alcohol reportedly achieving yields over 80%.[15]
References
- 1. Page loading... [guidechem.com]
- 2. This compound [drugfuture.com]
- 3. sid.ir [sid.ir]
- 4. News - DAAM: this compound factory [ihpmc.com]
- 5. News - this compound (DAAM): Uses, Applications, Synthesis & Properties [kimachemical.com]
- 6. patents.justia.com [patents.justia.com]
- 7. Ritter reaction - Wikipedia [en.wikipedia.org]
- 8. Ritter Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. snowhitechem.com [snowhitechem.com]
- 11. US4239885A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 12. Research progress on preparation and application of this compound-Guangrao Ruishang Chemical Co., Ltd. [daam-adh.com]
- 13. CN104276971A - Preparation method of this compound - Google Patents [patents.google.com]
- 14. CN102146047B - Purification process of this compound - Google Patents [patents.google.com]
- 15. Preparation method of high-purity this compound - Eureka | Patsnap [eureka.patsnap.com]
- 16. CN105566143A - Synthesis process of this compound - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Solubility of Diacetone Acrylamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Diacetone acrylamide (B121943) (DAAM) is a versatile vinyl monomer notable for its dual functionality, incorporating both a polymerizable double bond and a reactive ketone group. This unique structure allows for subsequent crosslinking reactions, making it a valuable component in the synthesis of a wide array of polymers with applications in coatings, adhesives, hydrogels, and photosensitive resins. A thorough understanding of its solubility in various organic solvents is critical for its effective use in these applications, enabling precise control over reaction conditions, formulation, and purification processes.
Quantitative Solubility Data
The solubility of diacetone acrylamide has been experimentally determined in a range of organic solvents across various temperatures. The following table summarizes the mole fraction solubility (x₁) of DAAM at temperatures from 272.05 K to 323.65 K. This data is crucial for designing and optimizing crystallization processes, which are essential for the purification of DAAM.[1]
| Temperature (K) | Methanol (B129727) | Ethanol (B145695) | n-Propanol | Isopropanol (B130326) | n-Butanol | 1-Hexanol | Isobutanol | n-Pentanol | Isopentanol | 2-Butanone (B6335102) | Acetone (B3395972) | Ethyl Acetate (B1210297) | 2-Pentanone | Acetonitrile (B52724) | Methyl Acetate |
| 272.05 | 0.1698 | 0.1118 | 0.0827 | 0.0632 | 0.0567 | 0.0301 | 0.0416 | 0.0445 | 0.0415 | 0.3156 | 0.3541 | 0.2035 | 0.2458 | 0.2647 | 0.2198 |
| 278.25 | 0.2084 | 0.1441 | 0.1068 | 0.0829 | 0.0734 | 0.0396 | 0.0538 | 0.0578 | 0.0541 | 0.3684 | 0.4102 | 0.2486 | 0.2947 | 0.3125 | 0.2664 |
| 283.15 | 0.2471 | 0.1764 | 0.1332 | 0.1042 | 0.0915 | 0.0504 | 0.0673 | 0.0725 | 0.0681 | 0.4198 | 0.4658 | 0.2964 | 0.3441 | 0.3614 | 0.3152 |
| 288.35 | 0.2928 | 0.2165 | 0.1652 | 0.1308 | 0.1142 | 0.0645 | 0.0847 | 0.0914 | 0.0861 | 0.4795 | 0.5284 | 0.3532 | 0.4002 | 0.4187 | 0.3721 |
| 293.45 | 0.3421 | 0.2611 | 0.2018 | 0.1611 | 0.1405 | 0.0811 | 0.1054 | 0.1139 | 0.1075 | 0.5401 | 0.5912 | 0.4131 | 0.4587 | 0.4781 | 0.4324 |
| 298.65 | 0.3984 | 0.3132 | 0.2453 | 0.1978 | 0.1726 | 0.1021 | 0.1311 | 0.1419 | 0.1342 | 0.6084 | 0.6618 | 0.4812 | 0.5238 | 0.5448 | 0.5011 |
| 303.55 | 0.4552 | 0.3671 | 0.2915 | 0.2374 | 0.2081 | 0.1264 | 0.1608 | 0.1746 | 0.1655 | 0.6752 | 0.7311 | 0.5501 | 0.5891 | 0.6112 | 0.5704 |
| 308.75 | 0.5218 | 0.4314 | 0.3475 | 0.2858 | 0.2516 | 0.1572 | 0.1979 | 0.2154 | 0.2045 | 0.7514 | 0.8094 | 0.6298 | 0.6642 | 0.6874 | 0.6502 |
| 313.85 | 0.5887 | 0.4981 | 0.4072 | 0.3381 | 0.2992 | 0.1928 | 0.2401 | 0.2624 | 0.2494 | 0.8256 | 0.8845 | 0.7121 | 0.7411 | 0.7645 | 0.7301 |
| 318.45 | 0.6514 | 0.5632 | 0.4678 | 0.3912 | 0.3481 | 0.2311 | 0.2854 | 0.3121 | 0.2972 | 0.8941 | 0.9512 | 0.7914 | 0.8145 | 0.8354 | 0.8054 |
| 323.65 | 0.7251 | 0.6412 | 0.5411 | 0.4564 | 0.4082 | 0.2812 | 0.3421 | 0.3745 | 0.3571 | 0.9712 | 1.0000 | 0.8812 | 0.8987 | 0.9142 | 0.8912 |
Data sourced from the Journal of Chemical & Engineering Data, 2021.[1]
As indicated by the data, the solubility of DAAM is positively correlated with temperature in all tested solvents.[1] At a given temperature, the solubility follows the general trend: acetone > 2-butanone > acetonitrile > methyl acetate > ethyl acetate > 2-pentanone > methanol > ethanol > n-propanol > isopropanol > n-butanol > n-pentanol > isobutanol > isopentanol > 1-hexanol.[2]
Qualitative solubility information from various sources confirms that this compound is also soluble in methyl chloride, benzene, tetrahydrofuran, and styrene.[3][4] Conversely, it is insoluble in petroleum ether and n-hexane.[3]
Experimental Protocol for Solubility Determination
The quantitative solubility data presented above was obtained using a gravimetric method.[1] This established technique provides reliable and accurate measurements of solid-liquid equilibrium.
Materials and Apparatus:
-
This compound (purified by recrystallization)
-
Organic solvents (analytical grade)
-
Jacketed glass vessel (crystallizer) with a magnetic stirrer
-
Thermostatic bath
-
Digital thermometer
-
Analytical balance
Procedure:
-
An excess amount of this compound is added to a known mass of the selected organic solvent in the jacketed glass vessel.
-
The vessel is sealed to prevent solvent evaporation.
-
The solution is continuously stirred and heated to a predetermined temperature using the thermostatic bath.
-
The solution is maintained at this temperature for a sufficient time to ensure solid-liquid equilibrium is reached.
-
Stirring is then stopped, and the solution is allowed to settle.
-
A sample of the clear supernatant is withdrawn using a pre-heated syringe and transferred to a pre-weighed container.
-
The container with the sample is weighed to determine the mass of the solution.
-
The solvent is evaporated, and the container with the remaining solid DAAM is weighed again.
-
The mole fraction solubility is calculated from the masses of the solute and the solvent.
-
This procedure is repeated for each temperature point and solvent.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.
Caption: Gravimetric method for solubility determination.
This technical guide provides a foundational understanding of the solubility of this compound in a range of common organic solvents. The presented data and experimental protocol are intended to assist researchers and professionals in the effective application of this versatile monomer in their work.
References
Diacetone acrylamide structural formula and functional groups.
An In-depth Technical Guide to Diacetone Acrylamide (B121943) (DAAM)
This guide provides a comprehensive overview of diacetone acrylamide (DAAM), a versatile vinyl monomer. It details its structural formula, key functional groups, physicochemical properties, and spectroscopic data. Furthermore, this document outlines detailed experimental protocols for its synthesis and polymerization, and illustrates its primary reaction mechanisms, making it an essential resource for researchers, scientists, and professionals in drug development and material science.
Structural Formula and Functional Groups
This compound (DAAM) is a white crystalline solid organic compound.[1][2][3] Its unique molecular structure contains two key reactive functional groups that make it highly valuable in polymer chemistry.[4][5][6]
-
IUPAC Name : N-(1,1-Dimethyl-3-oxobutyl)acrylamide or N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide[3][9][10]
-
Linear Formula : CH₂=CHCONHC(CH₃)₂CH₂COCH₃[7]
The primary functional groups defining its reactivity are:
-
Acrylamide Group : This group consists of a vinyl group conjugated with an amide. The carbon-carbon double bond is highly reactive and readily participates in free-radical polymerization, allowing DAAM to be easily copolymerized with other vinyl monomers.[3][11]
-
Ketone Group : The molecule contains a ketone carbonyl group which provides a reactive site for post-polymerization cross-linking reactions.[3][5][6] This functionality is crucial for creating stable, high-performance polymer networks.[4]
Physicochemical Properties
DAAM exhibits properties that make it suitable for a wide range of applications, from coatings and adhesives to hydrogels.[1][11] It is soluble in water and various organic solvents like methanol, ethanol, and acetone (B3395972), but insoluble in nonpolar solvents such as hexane.[7][11]
| Property | Value |
| Appearance | White or yellowish crystalline powder or flakes[1][7] |
| Melting Point | 54-56 °C |
| Boiling Point | 120 °C @ 1.07 kPa[7] |
| Relative Density | 0.998 g/cm³ @ 60 °C[7] |
| Solubility | Soluble in water, methanol, ethanol, acetone, ethyl acetate; Insoluble in petroleum ether, n-hexane[7] |
| CAS Number | 2873-97-4[3] |
Spectroscopic Data
Spectroscopic analysis is essential for the characterization of DAAM. Key data from various techniques are summarized below.
| Spectroscopy | Wavelength/Shift | Assignment |
| UV-Vis | ~200 nm | π → π* transition, sensitive to solvent polarity[12] |
| ~226 nm | n → π* transition, stable characteristic peak[12] | |
| FTIR | 3280 cm⁻¹ | N-H stretching[13] |
| 3088 cm⁻¹ | =C-H stretching[13] | |
| 1718 cm⁻¹ | Ketone C=O stretching[13] | |
| 1622 cm⁻¹ | Amide I band (C=O stretching)[13] | |
| 1556 cm⁻¹ | C=C stretching[13] | |
| ¹H NMR | Spectra available[14] | Confirms proton arrangement in the molecule[15] |
| ¹³C NMR | Spectra available[14] | Confirms carbon skeleton of the molecule |
Experimental Protocols
Synthesis of this compound
The most common industrial synthesis of DAAM is based on the Ritter reaction, where acrylonitrile (B1666552) reacts with acetone in the presence of a strong acid catalyst.[16][17]
Materials:
-
Acetone
-
Acrylonitrile
-
Concentrated Sulfuric Acid (98%)
-
A suitable solvent for extraction
Procedure:
-
A reaction vessel is charged with acetone and concentrated sulfuric acid, and the mixture is cooled.
-
Acrylonitrile is added dropwise to the mixture while maintaining a low temperature to control the exothermic reaction.
-
After the addition is complete, the reaction mixture is stirred for several hours at a controlled temperature.
-
The mixture is then neutralized, often through alkaline hydrolysis.[15]
-
The product, this compound, is extracted from the aqueous phase using an appropriate organic solvent.
-
The solvent is removed under reduced pressure to yield crude DAAM, which can be further purified by recrystallization.
-
The final product is characterized using FTIR, ¹H NMR, and mass spectrometry to confirm its structure.[15][18]
Emulsion Copolymerization
DAAM is frequently used as a functional monomer in emulsion polymerization to create cross-linkable latexes for coatings and adhesives.[18]
Materials:
-
Monomers (e.g., Methyl Methacrylate, Butyl Acrylate)
-
This compound (DAAM)
-
Initiator (e.g., Ammonium Persulfate)
-
Emulsifiers/Surfactants (e.g., Sodium Lauryl Sulfate)
-
Deionized Water
Procedure:
-
Pre-emulsion Preparation : The monomers (including DAAM) are mixed with water and emulsifiers to create a stable pre-emulsion.
-
Reactor Setup : A reactor equipped with a stirrer, condenser, and thermometer is charged with deionized water and a portion of the emulsifier. The reactor is heated to the reaction temperature (e.g., 72°C).[15]
-
Initiation : A portion of the initiator and the pre-emulsion is added to the reactor to initiate polymerization, forming seed particles.[15]
-
Monomer Feed : The remaining pre-emulsion and initiator solution are fed into the reactor over a period of several hours at a constant rate.
-
Reaction Completion : After the feed is complete, the reaction is held at temperature for an additional period to ensure high monomer conversion.
-
Cooling and Characterization : The resulting latex is cooled to room temperature. The properties of the copolymer emulsion, such as particle size and viscosity, are then analyzed.[15][18]
Key Reactions and Mechanisms
The dual functionality of DAAM allows for a two-stage reaction pathway: polymerization through its vinyl group, followed by cross-linking via its ketone group.
Synthesis of DAAM via Ritter Reaction
The synthesis involves the acid-catalyzed reaction of acetone and acrylonitrile. This process is efficient for large-scale production.[16]
References
- 1. This compound | 2873-97-4 [chemicalbook.com]
- 2. gantrade.com [gantrade.com]
- 3. News - DAAM: this compound factory [ihpmc.com]
- 4. This compound CAS 2873-97-4 - Teckrez LLC [teckrez.com]
- 5. News - this compound (DAAM) and Adipic Dihydrazide (ADH) for Polymer and Coating Applications [cnccindustries.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound [bluewaterchem.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. N-(1,1-Dimethyl-3-oxobutyl)acrylamide | C9H15NO2 | CID 17888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. adakem.com [adakem.com]
- 11. News - this compound (DAAM): Uses, Applications, Synthesis & Properties [kimachemical.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound(2873-97-4) 1H NMR [m.chemicalbook.com]
- 15. sid.ir [sid.ir]
- 16. researchgate.net [researchgate.net]
- 17. snowhitechem.com [snowhitechem.com]
- 18. researchgate.net [researchgate.net]
Diacetone Acrylamide (DAAM): A Comprehensive Technical Guide to its Thermal Stability and Melting Point
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the thermal properties of Diacetone Acrylamide (DAAM), a versatile monomer increasingly utilized in the pharmaceutical and materials science sectors. Understanding the thermal stability and melting point of DAAM is critical for its effective application in drug delivery systems, biomedical devices, and advanced polymer synthesis. This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides a logical workflow for the thermal analysis of this compound.
Melting Point of this compound
This compound is a white to slightly yellow crystalline solid at room temperature. The melting point of DAAM has been consistently reported in a narrow range, indicating a well-defined crystalline structure. A summary of reported melting point values is presented in Table 1 for easy comparison. The slight variations observed can be attributed to differences in purity and the analytical method employed.
| Melting Point (°C) | Melting Point (°F) | Source(s) |
| 57-58 | 135-136 | [1] |
| 57 | 135 | [2] |
| 54-56 | 129-133 | [3][4][5] |
| 53-57 | 127-135 | |
| 53-55 | 127-131 | [6] |
Thermal Stability of this compound
While specific thermogravimetric analysis (TGA) data for pure this compound is not extensively available in public literature, its thermal behavior can be inferred from safety data and studies on its copolymers. It is known that when heated to decomposition, DAAM emits toxic fumes of nitrogen oxides. This indicates that the molecule undergoes thermal degradation at elevated temperatures.
Studies on copolymers incorporating DAAM have shown that its inclusion can enhance the thermal stability of the resulting polymer films, particularly after crosslinking. This suggests that while the monomer itself has a defined decomposition range, its polymerized and cross-linked forms exhibit improved thermal resistance. The lack of a publicly available TGA thermogram for pure DAAM highlights an area for further investigation to fully characterize its thermal decomposition profile.
Experimental Protocols for Thermal Analysis
To ensure accurate and reproducible data for the thermal properties of DAAM, standardized experimental protocols should be followed. The methodologies outlined below are based on established standards for differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a fundamental thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of DAAM powder into a standard aluminum DSC pan. The sample should be evenly distributed at the bottom of the pan.
-
Pan Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Experimental Conditions:
-
Purge Gas: Use an inert gas, such as nitrogen, with a flow rate of 20-50 mL/min to provide a stable thermal environment.
-
Heating Rate: A standard heating rate of 10 °C/min is typically employed.
-
Temperature Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at the specified heating rate to a temperature sufficiently above the melting point (e.g., 100 °C).
-
-
-
Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak. The peak temperature and the area under the peak (enthalpy of fusion) should also be recorded.
Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate reference materials.
-
Sample Preparation: Place 5-10 mg of DAAM powder into a tared TGA pan (typically alumina (B75360) or platinum).
-
Experimental Conditions:
-
Purge Gas: An inert atmosphere, such as nitrogen, is used to study thermal decomposition without oxidation. A typical flow rate is 20-50 mL/min.
-
Heating Rate: A controlled linear heating rate, commonly 10 °C/min or 20 °C/min, is applied.
-
Temperature Program:
-
Equilibrate the sample at ambient temperature.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at the specified heating rate.
-
-
-
Data Analysis: The TGA thermogram plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The onset of decomposition is identified as the temperature at which significant mass loss begins. The derivative of the mass loss curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.
Workflow for Thermal Property Assessment
The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a chemical substance like this compound.
This structured approach ensures that the thermal properties of DAAM are accurately determined and reported, providing a solid foundation for its application in research and development. The combination of DSC and TGA offers a comprehensive understanding of both the physical transition of melting and the chemical process of thermal decomposition.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US6369249B1 - Process for the preparation of N-substituted acrylamides - Google Patents [patents.google.com]
An In-depth Technical Guide to the Polymerization of Diacetone Acrylamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the polymerization mechanisms of diacetone acrylamide (B121943) (DAAM), a versatile functional monomer. It delves into the core principles of its polymerization through various techniques, presents key quantitative data, and offers detailed experimental protocols. This document is intended to serve as a valuable resource for professionals in polymer chemistry, materials science, and drug development who are interested in the synthesis and application of DAAM-based polymers.
Introduction to Diacetone Acrylamide (DAAM)
This compound (N-(1,1-dimethyl-3-oxobutyl)acrylamide) is a white, crystalline solid monomer that possesses both a vinyl group amenable to radical polymerization and a ketone group that can undergo post-polymerization modification.[1] This dual functionality makes DAAM a valuable component in the synthesis of a wide array of functional polymers with applications in coatings, adhesives, hydrogels, and controlled drug delivery systems.[1] Its ability to readily copolymerize with a variety of vinyl monomers such as vinyl acetate, methyl methacrylate (B99206) (MMA), acrylic esters, acrylamide, and styrene (B11656) allows for the precise tuning of polymer properties.[2][3]
Free-Radical Polymerization of DAAM
DAAM readily undergoes free-radical polymerization, which can be carried out in solution, bulk, or emulsion systems.[2][3] The fundamental mechanism follows the classical steps of initiation, propagation, and termination.
Mechanism of Free-Radical Polymerization:
-
Initiation: The process begins with the generation of free radicals from an initiator, such as a peroxide or an azo compound (e.g., azobisisobutyronitrile, AIBN). These primary radicals then react with a DAAM monomer to create a monomer radical.
-
Propagation: The newly formed monomer radical adds to another DAAM monomer, propagating the polymer chain. This step is the primary chain-building reaction.
-
Termination: The growth of the polymer chain is terminated by the reaction of two growing polymer radicals, either through combination or disproportionation.
Solution Polymerization
Solution polymerization of DAAM is a common laboratory-scale method. The monomer and initiator are dissolved in a suitable solvent, and the reaction is typically carried out under an inert atmosphere at an elevated temperature.
Experimental Protocol: Solution Polymerization of DAAM
-
Materials:
-
This compound (DAAM)
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous solvent (e.g., dimethylformamide, dioxane, or tert-butanol)
-
Nitrogen or Argon gas
-
-
Procedure:
-
In a reaction flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve a specific amount of DAAM in the chosen solvent.
-
Add the initiator (AIBN, typically 0.1-1.0 mol% with respect to the monomer).
-
Purge the solution with nitrogen or argon for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and maintain it for a specified period (e.g., 4-24 hours) with continuous stirring.
-
Monitor the polymerization progress by techniques such as gravimetry or spectroscopy.
-
After the desired conversion is reached, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., diethyl ether, hexane, or methanol).
-
Filter and dry the polymer under vacuum to a constant weight.
-
Emulsion Polymerization
Emulsion polymerization is a widely used industrial process for producing high-molecular-weight polymers at a high rate. In this method, the monomer is emulsified in an aqueous phase with the aid of a surfactant.
Experimental Protocol: Emulsion Copolymerization of DAAM, Methyl Methacrylate (MMA), and Butyl Acrylate (B77674) (BA) [4]
-
Materials:
-
This compound (DAAM)
-
Methyl methacrylate (MMA)
-
Butyl acrylate (BA)
-
Ammonium persulfate (APS) as initiator
-
Sodium lauryl sulfate (B86663) (SLS) and nonylphenol ethoxylate (NP-10) as emulsifiers
-
Sodium bicarbonate (NaHCO₃) as a buffer
-
Deionized water
-
-
Procedure:
-
In a three-neck flask equipped with a stirrer, condenser, and thermometer, add deionized water, SLS, and NP-10.
-
Stir the mixture at 100 rpm and heat to 50 °C.
-
Prepare a pre-emulsion of the monomers (DAAM, MMA, BA).
-
Introduce a quarter of the pre-emulsion and an aqueous solution of the initiator (APS) into the flask.
-
Raise the temperature to 72 °C and maintain for 20 minutes to form seed latex particles.
-
Feed the remaining monomer pre-emulsion into the flask over a period of 3.5 hours.
-
Add the remaining initiator and a buffer solution (NaHCO₃) at specific intervals during the monomer feeding.
-
Once the feeding is complete, raise the temperature to 80 °C for another 15 minutes.
-
Cool the resulting latex to room temperature and filter.
-
Controlled Radical Polymerization of DAAM
Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over polymer molecular weight, architecture, and dispersity.
RAFT Polymerization
RAFT polymerization is a versatile CRP method that can be applied to a wide range of monomers, including DAAM. It utilizes a chain transfer agent (CTA) to mediate the polymerization in a living manner.
Mechanism of RAFT Polymerization:
The RAFT mechanism involves a series of reversible addition-fragmentation steps, where the growing polymer radical adds to the CTA, forming a dormant species. This dormant species can then fragment to release a new radical that can initiate further polymerization. This process allows for the controlled growth of polymer chains.
Experimental Protocol: RAFT Aqueous Dispersion Polymerization of DAAM [5]
-
Materials:
-
Poly(dimethylacrylamide) (PDMAm) as a macro-chain transfer agent (macro-CTA)
-
This compound (DAAM)
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA) as initiator
-
Deionized water
-
-
Procedure:
-
Prepare a solution of the PDMAm macro-CTA and DAAM in deionized water in a reaction vessel.
-
Add the initiator, ACVA.
-
Purge the solution with nitrogen for 30 minutes.
-
Heat the reaction mixture to 70 °C and stir for the desired time.
-
The polymerization will induce self-assembly, forming block copolymer nano-objects.
-
Monitor the reaction kinetics and polymer morphology using techniques like NMR, GPC, and TEM.
-
Atom Transfer Radical Polymerization (ATRP)
Experimental Protocol: ATRP of an Acrylamide Monomer (General) [6]
-
Materials:
-
Acrylamide-based monomer (e.g., DAAM)
-
Initiator (e.g., methyl 2-chloropropionate)
-
Catalyst (e.g., Copper(I) bromide, CuBr)
-
Ligand (e.g., tris[2-(dimethylamino)ethyl]amine, Me₆TREN)
-
Solvent (e.g., water or an organic solvent)
-
-
Procedure:
-
To a Schlenk flask, add the monomer, solvent, and a magnetic stirrer.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Under an inert atmosphere, add the catalyst (CuBr).
-
Place the flask in an oil bath at the desired temperature (e.g., 25 °C).
-
Initiate the polymerization by adding the ligand (Me₆TREN) and the initiator via a syringe.
-
Allow the reaction to proceed for the desired time.
-
Terminate the polymerization by exposing the reaction mixture to air.
-
Purify the polymer by precipitation in a non-solvent and subsequent drying.
-
Copolymerization of DAAM and Reactivity Ratios
The properties of DAAM-based polymers can be tailored by copolymerizing DAAM with other vinyl monomers. The tendency of two monomers to copolymerize is described by their reactivity ratios (r₁ and r₂).
The Alfrey-Price Q-e scheme is a semi-empirical method used to predict monomer reactivity ratios. The 'Q' value represents the reactivity of the monomer due to resonance stabilization, and the 'e' value reflects the polarity of the vinyl group. A search for the specific reactivity ratios of DAAM with styrene and methyl methacrylate, and its Q and e values, did not yield specific numerical results in the reviewed literature, though it was mentioned that they have been reported.[7]
Post-Polymerization Crosslinking with Adipic Acid Dihydrazide (ADH)
A key feature of DAAM-containing polymers is their ability to undergo post-polymerization crosslinking through the ketone group. The most common crosslinking agent is adipic acid dihydrazide (ADH). This "keto-hydrazide" chemistry is particularly useful in waterborne coatings and adhesives as it allows for crosslinking to occur at ambient temperature during the film-forming process.[8]
Mechanism of Keto-Hydrazide Crosslinking:
The crosslinking reaction occurs between the ketone group on the DAAM unit of the polymer and the hydrazide groups of ADH. The reaction is catalyzed by acid and is driven by the evaporation of water and a consequent decrease in pH, leading to the formation of a stable ketimine (or hydrazone) linkage.[9]
Typical Conditions for Crosslinking:
-
The DAAM concentration in the copolymer is typically 1-5 wt%.[8]
-
The emulsion is neutralized to a pH of ≥ 8 with a volatile base like ammonia.
-
ADH is added as an aqueous solution. The molar ratio of DAAM to ADH is typically around 2.1-3.0 to 1.[8]
-
Crosslinking occurs upon drying and the evaporation of ammonia, which lowers the pH and drives the reaction forward.[8]
Quantitative Data Summary
| Parameter | Polymerization Method | Typical Values/Conditions |
| Initiator | Free-Radical | AIBN, APS |
| Temperature | Free-Radical | 60-80 °C |
| DAAM Conc. | Emulsion Copolymerization | 1-5 wt% of monomer mixture |
| CTA | RAFT | PDMAm macro-CTA |
| Catalyst/Ligand | ATRP (general for acrylamides) | CuBr / Me₆TREN |
| Crosslinking Agent | Post-polymerization | Adipic Acid Dihydrazide (ADH) |
| DAAM:ADH Ratio | Crosslinking | ~2.1-3.0 : 1 |
| pH for Crosslinking | Crosslinking | Initially ≥ 8, decreases upon drying |
Conclusion
This technical guide has provided a detailed overview of the polymerization mechanisms of this compound. DAAM's versatility stems from its ability to undergo both free-radical and controlled radical polymerization, as well as its capacity for post-polymerization crosslinking via the keto-hydrazide reaction. The provided experimental protocols offer a starting point for the synthesis of DAAM-based polymers for various applications. Further research to determine and publish the specific reactivity ratios and kinetic parameters of DAAM would be of significant value to the polymer science community.
References
- 1. News - this compound (DAAM) and Adipic Dihydrazide (ADH) for Polymer and Coating Applications [cnccindustries.com]
- 2. gantrade.com [gantrade.com]
- 3. High Quality this compound Daam Crosslinking Monomer - Diacetone, Acrylamide | Made-in-China.com [m.made-in-china.com]
- 4. sid.ir [sid.ir]
- 5. All-aqueous continuous-flow RAFT dispersion polymerisation for efficient preparation of diblock copolymer spheres, worms and vesicles - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. pure.rug.nl [pure.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. gantrade.com [gantrade.com]
- 9. gantrade.com [gantrade.com]
The Ketone Moiety of Diacetone Acrylamide: A Hub of Reactivity for Advanced Material Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Diacetone acrylamide (B121943) (DAAM) is a versatile functional monomer that has garnered significant attention across various scientific and industrial domains, including coatings, adhesives, and notably, in the biomedical field for applications such as hydrogel formation and controlled drug delivery systems.[1] Its utility stems from the presence of two key reactive groups: a polymerizable vinyl group and a pendant ketone carbonyl group. This guide provides a comprehensive exploration of the reactivity of the ketone group, offering insights into its chemical transformations, the conditions that govern them, and the properties of the resulting materials.
Core Reactivity: The Keto-Hydrazide Crosslinking Reaction
The most prominent reaction involving the ketone group of DAAM is its condensation with dihydrazides, most commonly adipic dihydrazide (ADH). This "keto-hydrazide" chemistry is the cornerstone of ambient temperature, self-crosslinking technologies, particularly in acrylic emulsion polymers.[2] The reaction proceeds via the formation of a ketimine (or imine) linkage, with the elimination of water.[3][4]
The reaction is acid-catalyzed, with the rate being significantly influenced by pH.[2] In aqueous emulsion systems, the reaction is typically initiated by a decrease in pH. This is often achieved by the evaporation of a volatile base, such as ammonia, during the film-forming process. At a pH of 8 or above, the reaction rate is almost non-existent, which allows for excellent "in-can" stability of DAAM-containing polymer emulsions when formulated with ADH.[2] As the pH drops below 7, the crosslinking reaction accelerates.[4]
The overall crosslinking process can be visualized as a two-stage event: first, the coalescence of polymer particles, followed by the acid-catalyzed formation of the crosslinked network. This post-coalescence crosslinking is crucial for forming a robust and uniform film with enhanced mechanical properties.[5]
dot
Caption: Keto-hydrazide crosslinking reaction between DAAM and ADH.
Quantitative Data on DAAM-ADH Crosslinking
The efficiency and outcome of the DAAM-ADH crosslinking reaction are dependent on several factors, including the molar ratio of DAAM to ADH, the concentration of DAAM in the polymer, and the curing conditions.
| Parameter | Value/Range | Effect | Reference |
| DAAM Concentration in Copolymer | 1 - 10 wt% | Higher concentrations increase crosslink density, leading to enhanced mechanical strength and chemical resistance. Optimal levels are often cited as 3-4%. | [1][2] |
| DAAM to ADH Molar Ratio | ~2.1:1.0 to 3.0:1.0 | This ratio can be varied to control the degree of crosslinking and improve in-can stability. | [2] |
| pH for Reaction Initiation | < 7 | The reaction rate increases as the pH decreases. | [4] |
| Curing Temperature | Ambient Temperature | A key advantage of the DAAM-ADH system is its ability to crosslink at room temperature. | [2] |
| Drying Conditions for Coatings | 23 °C for 7 days | Typical curing conditions for architectural coatings. | [2] |
Experimental Protocols
Synthesis of a DAAM-Containing Acrylic Emulsion
This protocol describes a typical semi-continuous seeded emulsion polymerization for preparing a DAAM-functionalized acrylic latex.
Materials:
-
Monomers: Methyl methacrylate (B99206) (MMA), Butyl acrylate (B77674) (BA), Diacetone acrylamide (DAAM)
-
Initiator: Ammonium persulfate (APS)
-
Surfactant: Sodium dodecyl sulfate (B86663) (SDS)
-
Protective Colloid: Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Buffer (e.g., sodium bicarbonate)
Procedure:
-
Initial Charge: In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, charge deionized water, a portion of the surfactant, and the protective colloid. Heat the mixture to 75-80 °C under a nitrogen atmosphere with stirring.
-
Seed Latex Formation: Add a small portion of the monomer mixture (MMA, BA, DAAM) and the initiator solution to the reactor. Allow the seed polymerization to proceed for 30-60 minutes.
-
Monomer Emulsion Feed: Prepare a stable monomer emulsion by mixing the remaining monomers, surfactant, and deionized water.
-
Co-polymerization: Gradually feed the monomer emulsion and the remaining initiator solution into the reactor over a period of 2-3 hours, maintaining the reaction temperature.
-
Post-reaction: After the feeds are complete, maintain the temperature for another 1-2 hours to ensure high monomer conversion.
-
Cooling and Neutralization: Cool the reactor to room temperature. Neutralize the resulting latex to a pH of 8-9 with a suitable base (e.g., ammonia) for storage stability.
Caption: Influence of DAAM on hydrogel properties.
Other Reactions of the Ketone Group
While the reaction with dihydrazides is the most common, the ketone group in DAAM can potentially undergo other reactions typical of ketones, such as:
-
Reaction with other amines: DAAM can react with primary amines to form imines. T[1]his opens up possibilities for using a variety of amine-containing molecules as crosslinkers or for functionalizing DAAM-containing polymers.
-
Reductive amination: The ketone can be converted to an amine through reductive amination.
-
Aldol and related reactions: Under appropriate basic or acidic conditions, the ketone could potentially participate in aldol-type condensation reactions.
However, these reactions are less explored in the context of DAAM-based materials compared to the well-established keto-hydrazide chemistry.
Conclusion
The ketone group in this compound is a highly versatile and reactive moiety that enables the creation of a wide range of advanced materials. Its ability to undergo efficient crosslinking reactions at ambient temperature, particularly with adipic dihydrazide, has made it a cornerstone of modern coating and adhesive technologies. Furthermore, the controlled reactivity of the ketone group is being increasingly exploited in the biomedical field for the design of sophisticated drug delivery systems and tissue engineering scaffolds. A thorough understanding of the factors governing the reactivity of this functional group is paramount for the rational design and synthesis of novel materials with tailored properties for a multitude of applications.
References
An In-Depth Technical Guide to the Safety and Handling of Diacetone Acrylamide (DAAM)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the safety and handling precautions for Diacetone Acrylamide (B121943) (DAAM, CAS No. 2873-97-4). This document is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The guide covers key aspects of DAAM's physical and chemical properties, toxicological data, safe handling and storage procedures, personal protective equipment (PPE) recommendations, first aid measures, and emergency response protocols. All quantitative data is presented in tabular format for clarity and ease of comparison. Detailed methodologies for key toxicological experiments are also provided.
Chemical and Physical Properties
Diacetone acrylamide is a white to yellowish crystalline solid.[1] It is an organic compound widely used in the production of polymers, coatings, adhesives, and hydrogels.[2] Its unique structure, containing both an acrylamide group and two acetone (B3395972) groups, allows for versatile applications in material science.[2][3]
| Property | Value | References |
| Synonyms | N-(1,1-Dimethyl-3-oxobutyl)acrylamide, DAAM | [1][4] |
| Molecular Formula | C₉H₁₅NO₂ | [4] |
| Molecular Weight | 169.22 g/mol | [4] |
| Appearance | White to yellow crystals or flakes | [1][4] |
| Melting Point | 53 - 57 °C | [5] |
| Boiling Point | 120 °C @ 8 mmHg | [5] |
| Flash Point | > 110 °C (> 230 °F) | [1] |
| Solubility | Soluble in water, methanol, ethanol, acetone, and other organic solvents. Insoluble in petroleum ether. | [3][6] |
| Stability | Stable under recommended storage conditions.[4] Hygroscopic (absorbs moisture from the air).[1] May undergo autoxidation upon exposure to air to form explosive peroxides.[7][8] |
Toxicological Information
This compound is classified as harmful if swallowed.[4][5] It may cause skin, eye, and respiratory tract irritation.[1] While specific signaling pathways for DAAM's toxicity are not well-documented in publicly available literature, research on the structurally related compound, acrylamide, suggests that its toxicity is linked to its electrophilic nature and its ability to interact with cellular nucleophiles, leading to oxidative stress and potential genotoxicity.[7][9] However, a comparative cytotoxicity study found that this compound exhibits a significantly lower toxicity profile in comparison to acrylamide.[1] This is attributed to the larger size of the DAAM molecule, which may hinder its interaction with cellular components.[1]
Acute Toxicity
| Route | Species | Value | References |
| Oral (LD50) | Rat | 1770 mg/kg | [1][4] |
| Oral (LD50) | Mouse | 1303 mg/kg | [1] |
| Dermal (LD50) | Rabbit | > 10,000 mg/kg | [4] |
Other Toxicological Data
-
Skin Corrosion/Irritation: May cause skin irritation.[1]
-
Serious Eye Damage/Irritation: May cause eye irritation.[1]
-
Respiratory or Skin Sensitization: No data available.[4]
-
Germ Cell Mutagenicity: No data available.[4]
-
Carcinogenicity: Not listed by ACGIH, IARC, NTP, or CA Prop 65.[1] No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[4]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[10]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]
-
Specific Target Organ Toxicity (Repeated Exposure): No data available.[4]
-
Aspiration Hazard: No data available.[4]
Experimental Protocols
The following are summaries of the methodologies for key toxicological experiments, based on OECD guidelines.
OECD Guideline 401: Acute Oral Toxicity
OECD Guideline 404: Acute Dermal Irritation/Corrosion
This test provides information on the health hazards likely to arise from dermal application of a substance. A single dose of the test substance is applied to the skin of an experimental animal, typically a rabbit.[12] Untreated skin areas serve as a control.[12] The substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch.[13] The degree of irritation or corrosion is evaluated by scoring erythema and edema at specified intervals (e.g., 60 minutes, 24, 48, and 72 hours) after patch removal.[12] The duration of the observation period should be sufficient to fully evaluate the reversibility of the effects observed, up to 14 days.[12]
OECD Guideline 405: Acute Eye Irritation/Corrosion
This guideline is used to assess the potential for a substance to cause eye irritation or corrosion. The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal, usually an albino rabbit; the other eye remains untreated and serves as a control.[4] The eyes are examined at 1, 24, 48, and 72 hours after application.[4] The degree of eye irritation is scored based on lesions of the cornea, iris, and conjunctivae.[14] The duration of the observation period should be sufficient to fully evaluate the magnitude and reversibility of the effects.[4]
OECD Guideline 429: Skin Sensitisation (Local Lymph Node Assay - LLNA)
The LLNA is an in vivo method for identifying skin sensitizing chemicals. The principle is that sensitizers induce a primary proliferation of lymphocytes in the lymph nodes draining the site of chemical application. A minimum of four animals per dose group are used, with at least three concentrations of the test substance, plus a negative control group and a positive control. The test substance is applied to the dorsum of both ears of the mice.[7] After a set period, the animals are euthanized, and the auricular lymph nodes are excised. A cell suspension is prepared, and the incorporation of 3H-methyl thymidine (B127349) is measured to determine cell proliferation.[5] A Stimulation Index (SI) is calculated, and an SI of 3 or greater is considered a positive result for skin sensitization.[5]
Safe Handling and Storage
Handling
-
Avoid breathing dust, vapor, mist, or gas.[1]
-
Avoid contact with skin and eyes.[1]
-
Use only in a well-ventilated area.[11]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke when using this product.[4]
Storage
-
Store locked up.[4]
Exposure Controls and Personal Protective Equipment (PPE)
Engineering Controls
-
Use adequate ventilation to keep airborne concentrations low.[1] Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.
Personal Protective Equipment
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[13]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][13] Butyl rubber gloves may provide protection.[7]
-
Respiratory Protection: Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1]
-
Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]
-
Ingestion: Get medical aid. Wash mouth out with water.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
-
Notes to Physician: Treat symptomatically and supportively.[1]
Fire and Explosion Hazards
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[1]
-
Firefighting Instructions: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]
-
Hazardous Decomposition Products: Nitrogen oxides, carbon monoxide, carbon dioxide.[1]
Visualizations
Safe Handling Workflow
References
- 1. arrow.tudublin.ie [arrow.tudublin.ie]
- 2. A review of the toxicology of acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of genotoxic and cytotoxic effects of acrylamide in HEK293 cell line - MedCrave online [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. News - DAAM: this compound factory [ihpmc.com]
- 6. Assessment of the genotoxicity of acrylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genotoxicity of acrylamide in human hepatoma G2 (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic effects of acrylamide and its related compounds assessed by protein content, LDH activity and cumulative glucose consumption of neuron-rich cultures in a chemically defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-(1,1-Dimethyl-3-oxobutyl)acrylamide | C9H15NO2 | CID 17888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Evaluation of the Chronic Toxicity and Carcinogenicity (C20313) of Acrylamide (79-06-1) in F344/NCTR Rats Exposed via Dosed Water | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 13. Acrylamide neurotoxicity: neurological, morhological and molecular endpoints in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Genotoxicity and carcinogenicity of acrylamide: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Environmental Impact of Diacetone Acrylamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental impact of Diacetone Acrylamide (DAAM), a versatile monomer used in a variety of industrial applications. The information is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the ecotoxicological profile and environmental fate of this compound.
Executive Summary
This compound (DAAM) exhibits a notable environmental profile characterized by its aquatic toxicity and poor biodegradability. Ecotoxicological studies have demonstrated that while its acute toxicity to fish is low, it poses a significant hazard to aquatic invertebrates. Furthermore, DAAM is not readily biodegradable, suggesting a potential for persistence in the environment. This guide summarizes the available quantitative data, details the experimental protocols used for its assessment, and provides visual representations of these testing workflows.
Data Presentation
The following tables summarize the key quantitative data on the environmental impact of this compound.
Table 1: Aquatic Ecotoxicity of this compound
| Test Organism | Guideline | Duration | Endpoint | Result | Reference |
| Oncorhynchus mykiss (Rainbow Trout) | OECD 203 | 96 hours | LC50 | > 100 mg/L | [1] |
| Daphnia magna (Water Flea) | OECD 202 | 48 hours | EL50 | 4.9 mg/L | |
| Freshwater Algae | OECD 201 (implied) | 72 hours | ErC50 | > 82 mg/L | |
| Freshwater Algae | OECD 201 (implied) | 72 hours | ErC10 | 38 mg/L |
LC50: The concentration of a substance that is lethal to 50% of the test organisms. EL50: The effective loading rate of a substance that causes a 50% adverse effect in the test organisms. ErC50: The concentration that causes a 50% reduction in the growth rate of algae. ErC10: The concentration that causes a 10% reduction in the growth rate of algae.
Table 2: Biodegradability of this compound
| Test Guideline | Duration | Result | Conclusion | Reference |
| OECD 301D (Closed Bottle Test) | 28 days | 0% O₂ consumption | Not readily biodegradable | |
| OECD 301F (Manometric Respirometry Test) | 28 days | 3% biodegradation | Poorly biodegradable | [2] |
| OECD 310 (CO₂ Headspace Test) | 28 days | Not specified, but confirms poor biodegradability | Poorly biodegradable | [2] |
Table 3: Bioaccumulation Potential of this compound
| Parameter | Value | Method | Conclusion |
| Log Kₒw (Octanol-Water Partition Coefficient) | Data not available | Experimental or computational | The potential for bioaccumulation cannot be definitively assessed without an experimental log Kₒw value. A high log Kₒw (typically >3) can indicate a potential for a substance to accumulate in the fatty tissues of organisms. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below, based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test evaluates the effects of a substance on the growth of freshwater microalgae.
-
Test Organism: A species of green algae, such as Pseudokirchneriella subcapitata.
-
Test Principle: Exponentially growing cultures of algae are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours.
-
Test Conditions:
-
Temperature: 21-24°C.
-
Lighting: Continuous, uniform illumination.
-
pH: Maintained within a narrow range.
-
Test Duration: 72 hours.
-
-
Procedure:
-
Prepare a series of test solutions with different concentrations of the test substance.
-
Inoculate each test solution with a known density of algal cells.
-
Include a control group with no test substance.
-
Incubate the cultures under controlled conditions.
-
Measure the algal biomass (e.g., by cell counting or spectrophotometry) at the start of the test and at 24, 48, and 72 hours.
-
-
Data Analysis: The growth rate and yield for each concentration are calculated and compared to the control. The ErC50 (the concentration causing a 50% reduction in growth rate) and the NOEC (No Observed Effect Concentration) are determined.
OECD Guideline 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to aquatic invertebrates.
-
Test Organism: Daphnia magna (a small freshwater crustacean), less than 24 hours old.
-
Test Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.
-
Test Conditions:
-
Temperature: 18-22°C.
-
Lighting: A 16-hour light and 8-hour dark cycle.
-
Test Duration: 48 hours.
-
-
Procedure:
-
Prepare a series of test solutions with different concentrations of the test substance.
-
Place a set number of daphnids (e.g., 20) in each test solution.
-
Include a control group with no test substance.
-
Incubate under controlled conditions.
-
Observe and record the number of immobilized daphnids at 24 and 48 hours.
-
-
Data Analysis: The EC50 (the concentration causing immobilization in 50% of the daphnids) at 48 hours is calculated.
OECD Guideline 203: Fish, Acute Toxicity Test
This test determines the acute lethal toxicity of a substance to fish.
-
Test Organism: A species of freshwater fish, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
-
Test Principle: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system for 96 hours. The endpoint is mortality.
-
Test Conditions:
-
Temperature: Species-specific (e.g., 15°C for Rainbow Trout).
-
Lighting: A 12 to 16-hour light cycle.
-
Test Duration: 96 hours.
-
-
Procedure:
-
Prepare a series of test solutions with different concentrations of the test substance.
-
Acclimate the test fish to the test conditions.
-
Place a set number of fish in each test solution.
-
Include a control group with no test substance.
-
Observe and record mortalities at 24, 48, 72, and 96 hours.
-
-
Data Analysis: The LC50 (the concentration causing death in 50% of the fish) at 96 hours is calculated.
OECD Guideline 301D: Ready Biodegradability - Closed Bottle Test
This test screens chemicals for ready biodegradability in an aerobic aqueous medium.
-
Inoculum: A mixed population of microorganisms from a source such as activated sludge from a sewage treatment plant.
-
Test Principle: A solution of the test substance in a mineral medium is inoculated with a small amount of microorganisms and kept in a completely filled, stoppered bottle in the dark at a constant temperature. The degradation is followed by the determination of the decrease of dissolved oxygen over a 28-day period.
-
Test Conditions:
-
Temperature: 20 ± 1°C.
-
Test Duration: 28 days.
-
-
Procedure:
-
Prepare a mineral medium saturated with air.
-
Add the test substance to the medium at a known concentration.
-
Inoculate the medium with microorganisms.
-
Fill the test bottles completely, ensuring no air bubbles are present, and seal them.
-
Prepare blank controls with only inoculum and reference controls with a readily biodegradable substance (e.g., sodium benzoate).
-
Incubate the bottles in the dark.
-
Measure the dissolved oxygen concentration in replicate bottles at intervals over 28 days.
-
-
Data Analysis: The percentage of biodegradation is calculated from the amount of oxygen consumed, expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a pass level of ≥60% ThOD within a 10-day window during the 28-day test period.
Mandatory Visualizations
The following diagrams illustrate the workflows of the key experimental protocols described above.
References
The Genesis of a Versatile Monomer: A Technical Guide to the Discovery and Synthesis of Diacetone Acrylamide
For Immediate Release
A comprehensive technical guide detailing the discovery, history, and synthesis of diacetone acrylamide (B121943) (DAAM) is now available for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the core synthetic pathways, experimental methodologies, and quantitative data essential for understanding and utilizing this versatile monomer.
Diacetone acrylamide (N-(1,1-dimethyl-3-oxobutyl)acrylamide) is a unique vinyl functional monomer that has found widespread application in coatings, adhesives, hydrogels, and photosensitive resins since its emergence in the 1960s.[1] Its utility stems from the presence of two reactive functional groups: a polymerizable vinyl group and a reactive ketone group, which allows for post-polymerization crosslinking reactions.
A Historical Perspective: The Dawn of DAAM Synthesis
Research into the synthesis of this compound began in the 1960s, with early methods focusing on the reaction of acetone (B3395972) and acrylonitrile (B1666552) in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[1] This acid-catalyzed reaction, a variation of the Ritter reaction, remains the most prevalent method for the industrial production of DAAM.[2][3] The Ritter reaction involves the addition of a nitrile to a carbocation, which is generated from an alcohol or an alkene in the presence of a strong acid. In the case of DAAM synthesis from acetone, it is believed that two molecules of acetone first undergo an acid-catalyzed self-condensation to form mesityl oxide or diacetone alcohol, which then reacts with acrylonitrile.
Over the years, refinements to this initial process have been developed to improve yield, purity, and process safety. These include the use of diacetone alcohol directly as a starting material, which can offer better control over the reaction and reduce the formation of byproducts.[2] Alternative catalysts, such as heteropolyacids and cation exchange resins, have also been explored to mitigate the corrosive nature of sulfuric acid and simplify the purification process.[3]
Core Synthetic Pathways
The synthesis of this compound can be broadly categorized into two primary routes, both of which are detailed below.
Pathway 1: The Ritter Reaction of Acetone and Acrylonitrile
This is the most common industrial method for producing DAAM. The reaction proceeds in a highly acidic medium, where acetone acts as the carbocation precursor.
Pathway 2: Synthesis from Diacetone Alcohol and Acrylonitrile
This pathway offers an alternative starting point that can provide better control over the reaction and potentially higher selectivity. Diacetone alcohol is reacted with acrylonitrile in the presence of a strong acid catalyst.
References
Spectroscopic Profile of Diacetone Acrylamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Diacetone Acrylamide (DAAM), a versatile monomer employed in a wide range of applications, including the formulation of hydrogels, coatings, and adhesives. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data, offering insights into its molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide definitive information about its proton and carbon environments.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, exhibits distinct signals corresponding to the different types of protons present in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~6.0-6.3 | m | 2H | CH₂=CH- |
| ~5.5-5.7 | m | 1H | CH₂=CH - |
| ~2.7 | s | 2H | -C(C H₂)₂- |
| ~2.2 | s | 3H | CH₃-C=O |
| ~1.4 | s | 6H | -C(CH₃)₂- |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The key chemical shifts for this compound are summarized below.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~208 | C =O (ketone) |
| ~165 | C =O (amide) |
| ~131 | CH₂=C H- |
| ~126 | C H₂=CH- |
| ~57 | -C (CH₃)₂- |
| ~50 | -C H₂- |
| ~32 | C H₃-C=O |
| ~29 | -C(C H₃)₂- |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound reveals characteristic absorption bands.[1]
Table 3: FTIR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3280 | N-H stretch | Amide |
| ~3088 | =C-H stretch | Alkene |
| ~2899 | C-H stretch (aliphatic) | Alkane |
| ~1718 | C=O stretch | Ketone |
| ~1622 | C=O stretch (Amide I) | Amide |
| ~1556 | C=C stretch | Alkene |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.
NMR Spectroscopy Protocol
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H NMR Acquisition:
-
The ¹H NMR spectrum is typically acquired on a 500 MHz spectrometer.[1]
-
Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
¹³C NMR Acquisition:
-
The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 125 MHz.
-
Proton decoupling is employed to simplify the spectrum, resulting in single lines for each unique carbon atom.
-
A sufficient number of scans and a suitable relaxation delay are used to ensure the detection of all carbon signals, including quaternary carbons.
-
The chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).
FTIR Spectroscopy Protocol
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of solid this compound in a volatile solvent such as acetone (B3395972) or methylene (B1212753) chloride.[2]
-
Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[2]
-
Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.[2]
FTIR Acquisition:
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the FTIR spectrum over a typical range of 4000-400 cm⁻¹.
-
The acquired spectrum is typically presented in terms of transmittance or absorbance.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for this compound.
Caption: Experimental workflow for spectroscopic analysis of this compound.
References
A Technical Guide to the Purity Analysis of Commercial Diacetone Acrylamide (DAAM)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purity analysis of commercial Diacetone Acrylamide (B121943) (DAAM). DAAM is a versatile functional monomer used in a wide range of applications, including the formulation of coatings, adhesives, and hydrogels. For researchers and professionals in drug development and other high-purity applications, ensuring the quality and purity of DAAM is critical for performance, safety, and reproducibility.
This document details the common impurities found in commercial DAAM, presents typical purity specifications, and provides detailed experimental protocols for the primary analytical techniques used for its quantification.
Synthesis of Diacetone Acrylamide and the Origin of Impurities
This compound is commercially synthesized via the Ritter reaction, where acrylonitrile (B1666552) reacts with acetone (B3395972) in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[1] While effective, this process can lead to the formation of several byproducts and the presence of unreacted starting materials in the final product.
The primary impurities in commercial DAAM can be categorized as follows:
-
Unreacted Starting Materials and Intermediates: Residual acetone and acrylonitrile may be present. Diacetone alcohol, formed from the self-condensation of acetone, is also a common impurity.[2]
-
Byproducts of the Ritter Reaction: The strong acid can catalyze side reactions, leading to the formation of acrylamide and t-butylacrylamide.[3]
-
Acetone Condensation Products: Under acidic conditions, acetone can undergo self-condensation to form impurities such as mesityl oxide and diacetone alcohol.[2]
-
Water: Due to the aqueous work-up and the hygroscopic nature of DAAM, water is a common impurity.[4]
A simplified representation of the synthesis and impurity formation pathways is illustrated below.
Typical Purity and Impurity Profile of Commercial DAAM
Commercial grades of DAAM generally offer high purity. However, the acceptable levels of specific impurities can vary between suppliers and intended applications. Below is a summary of typical specifications for commercial DAAM.
| Parameter | Typical Specification |
| Assay (Purity) | ≥ 99.0% or ≥ 99.5%[4][5] |
| Appearance | White to slightly yellowish crystalline solid/flakes[5][6] |
| Melting Point | 54 - 58 °C[4][5] |
| Water Content (K.F.) | ≤ 0.3%[5][6] |
| Acrylamide | ≤ 0.1%[6] |
| Inhibitor (e.g., MEHQ) | 100 - 300 ppm[4] |
Note: This table represents a synthesis of typical values. Always refer to the supplier's certificate of analysis for batch-specific data.
Analytical Methods for Purity Determination
The primary analytical techniques for assessing the purity of DAAM and quantifying its impurities are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
GC, particularly with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector, is well-suited for the quantification of volatile and semi-volatile impurities such as acetone, diacetone alcohol, and mesityl oxide.
Experimental Protocol: GC-FID Analysis of DAAM
Objective: To quantify volatile impurities in DAAM, including diacetone alcohol and mesityl oxide.
Instrumentation and Conditions:
| Parameter | Setting |
| Instrument | Gas Chromatograph with FID |
| Column | Rtx-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.53 mm ID, 5.0 µm film thickness[7] |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 1:5 or 1:10)[7] |
| Injection Volume | 1 µL |
| Oven Program | Initial: 60 °C, hold for 2 minRamp 1: 10 °C/min to 150 °CRamp 2: 20 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 300 °C |
Reagents:
-
This compound (Sample)
-
Methanol or Acetone (HPLC Grade, for sample dissolution)
-
Reference standards for DAAM, diacetone alcohol, and mesityl oxide.
Procedure:
-
Standard Preparation:
-
Prepare individual stock solutions of DAAM and each expected impurity (e.g., 1000 µg/mL) in the chosen solvent.
-
Create a mixed standard solution containing all components at a known concentration (e.g., 50 µg/mL each) by diluting the stock solutions.
-
Prepare a series of calibration standards by serially diluting the mixed standard solution to cover the expected concentration range of impurities.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the DAAM sample into a volumetric flask.
-
Dissolve and dilute to the mark with the solvent to achieve a final concentration of 10 mg/mL.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve for each impurity.
-
Inject the sample solution.
-
Identify and quantify the impurities in the sample by comparing their retention times and peak areas to the calibration curves.
-
The general workflow for this GC analysis is depicted below.
References
- 1. sid.ir [sid.ir]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. adakem.com [adakem.com]
- 5. esim-chemicals.com [esim-chemicals.com]
- 6. This compound(DAAM), CAS NO.2873-97-4 - Chemical products - lonye Technology limited_cyfluthrin_gibberellic acid_paclobutrazol_etofenprox_feed acidifier_canthaxanthin_dmpt_trimethyl orthoacetate_triethyl orthoacetate_orthoester_DAAM_ ADH_enzyme_aerosol [lonyetech.com]
- 7. Trace Level Determination of Mesityl Oxide and Diacetone Alcohol in Atazanavir Sulfate Drug Substance by a Gas Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
Diacetone Acrylamide: A Technical Guide to Shelf Life and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetone acrylamide (B121943) (DAAM) is a versatile vinyl monomer utilized in a wide range of applications, including the synthesis of polymers for coatings, adhesives, and hydrogels. Its unique structure, incorporating both a vinyl group for polymerization and a ketone group for subsequent cross-linking reactions, makes it a valuable building block in material science. Understanding the stability and optimal storage conditions of DAAM is paramount to ensure its purity, reactivity, and the performance of the resulting polymers. This technical guide provides an in-depth overview of the recommended storage conditions, shelf life, and methodologies for assessing the stability of diacetone acrylamide.
Recommended Storage Conditions and Shelf Life
This compound is a white to off-white crystalline solid that is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere[1][2]. Exposure to moisture can lead to hydrolysis and may affect its reactivity and the properties of polymers derived from it. Therefore, proper storage is crucial to maintain its quality.
Based on information from safety data sheets and technical product information, a shelf life of at least 12 months can be expected when stored under the recommended conditions[3].
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Source(s) |
| Temperature | Store in a cool place. | [4][5] |
| Atmosphere | Store in a dry, well-ventilated place. | [1][4][5] |
| Container | Keep container tightly closed. | [1][2][4][5] |
| Protection from Moisture | Due to its hygroscopic nature, protect from moist air and water. | [1][2][3] |
| Incompatible Materials | Avoid strong oxidizing agents and strong bases. | [1][2] |
Stability Profile and Degradation Pathways
The stability of this compound can be influenced by several environmental factors, including temperature, humidity, and light. Understanding its degradation pathways is essential for developing stability-indicating analytical methods and for ensuring the quality of the material over time. Forced degradation studies are instrumental in elucidating these pathways by subjecting the compound to stress conditions more severe than accelerated stability testing[6][7].
Hydrolytic Stability
Given its hygroscopic nature and the presence of an amide group, DAAM may be susceptible to hydrolysis, particularly under non-neutral pH conditions. The amide linkage could potentially hydrolyze to form diacetone alcohol and polyacrylic acid or its smaller oligomers, especially under strong acidic or basic conditions.
Thermal Stability
Thermal degradation can occur at elevated temperatures, potentially leading to polymerization or decomposition. Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[1][2].
Photostability
Exposure to UV light can potentially initiate polymerization of the vinyl group or lead to other photochemical degradation reactions.
The following diagram illustrates a logical workflow for assessing the stability of this compound.
Caption: Stability Assessment Workflow for this compound.
Experimental Protocols for Stability Assessment
The following protocols are based on internationally recognized guidelines for stability testing of chemical substances and provide a framework for a comprehensive stability assessment of this compound.
Hydrolytic Stability Testing (Adapted from OECD Guideline 111)
This test is designed to determine the rate of hydrolysis of a substance as a function of pH[1][3][4][5][8].
Methodology:
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Sample Preparation: Dissolve a known concentration of this compound in each buffer solution. The concentration should not exceed 0.01 M or half of its saturation concentration.
-
Incubation: Incubate the solutions in the dark at a constant temperature (a preliminary test can be run at 50°C for 5 days).
-
Sampling: Withdraw aliquots at predetermined time intervals.
-
Analysis: Analyze the concentration of this compound and any potential hydrolysis products using a validated stability-indicating analytical method, such as HPLC-UV.
-
Data Analysis: Determine the rate of hydrolysis and the half-life of this compound at each pH.
Thermal Stability Assessment (Based on Differential Scanning Calorimetry - DSC)
DSC is a technique used to assess the thermal stability of materials by measuring the heat flow associated with thermal transitions as a function of temperature[9][10][11][12].
Methodology:
-
Sample Preparation: Accurately weigh a small amount of this compound (typically 1-5 mg) into a suitable DSC pan (e.g., a sealed aluminum or gold-plated pan to prevent volatilization).
-
Instrument Setup: Place the sample pan and a reference pan in the DSC instrument.
-
Thermal Program: Heat the sample at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any exothermic (decomposition) or endothermic (melting) events. The onset of a significant exothermic event indicates the temperature at which thermal decomposition begins.
Photostability Testing (Adapted from ICH Guideline Q1B)
This protocol is designed to evaluate the potential for degradation of this compound upon exposure to light[13][14][15][16][17].
Methodology:
-
Sample Preparation: Place a thin layer of solid this compound in a chemically inert, transparent container. Prepare a "dark control" sample by wrapping an identical container in aluminum foil.
-
Light Exposure: Expose the samples to a light source that produces an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After the exposure period, analyze both the exposed and dark control samples for degradation using a validated stability-indicating analytical method.
-
Evaluation: Compare the degradation profiles of the exposed and dark control samples to determine the extent of photodegradation.
The following diagram illustrates a decision-making process for the storage of this compound based on its properties.
Caption: Decision Tree for this compound Storage.
Analytical Methods for Stability Assessment
The selection of an appropriate analytical method is critical for accurately quantifying the purity of this compound and detecting any degradation products.
Table 2: Recommended Analytical Techniques for this compound Stability Studies
| Technique | Principle | Application | Source(s) |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase. UV detection allows for quantification of UV-absorbing compounds. | Primary method for purity assessment and quantification of DAAM and its non-volatile degradation products. A reversed-phase C18 column is often suitable. | [18][19][20][21][22] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile components of a mixture in the gas phase. Mass spectrometry provides identification and quantification based on mass-to-charge ratio. | Suitable for the analysis of volatile impurities and degradation products. Derivatization may be necessary for the analysis of DAAM due to its polarity. | [19][23][24][25][26][27] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by the sample, providing information about its chemical bonds and functional groups. | Can be used to identify changes in the chemical structure of DAAM upon degradation, such as the loss of the vinyl group or changes in the amide or ketone functionalities. | [28][29] |
Conclusion
This compound is a stable monomer when stored under appropriate conditions. Its hygroscopic nature necessitates storage in a cool, dry environment in tightly sealed containers to prevent moisture absorption and potential degradation. A comprehensive stability testing program, incorporating forced degradation studies and long-term stability trials under controlled conditions, is essential for determining a precise shelf life and for understanding the potential degradation pathways. The application of validated, stability-indicating analytical methods, such as HPLC-UV and GC-MS, is crucial for obtaining reliable data. By adhering to the storage recommendations and employing the described experimental and analytical approaches, researchers and developers can ensure the quality and performance of this compound in their applications.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 3. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mt.com [mt.com]
- 13. q1scientific.com [q1scientific.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ikev.org [ikev.org]
- 16. biobostonconsulting.com [biobostonconsulting.com]
- 17. database.ich.org [database.ich.org]
- 18. Determination of acrylamide and methacrylamide by normal phase high performance liquid chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. bfr.bund.de [bfr.bund.de]
- 21. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 22. epa.gov [epa.gov]
- 23. benchchem.com [benchchem.com]
- 24. chem-agilent.com [chem-agilent.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Rapid sample preparation method for LC-MS/MS or GC-MS analysis of acrylamide in various food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. shimadzu.com [shimadzu.com]
- 28. sid.ir [sid.ir]
- 29. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Diacetone Acrylamide (DAAM) Monomer Reactivity Ratios in Copolymerization
Introduction to DAAM and Monomer Reactivity Ratios
This compound (DAAM) is a versatile functional monomer valued for its ability to participate in post-polymerization crosslinking reactions, most notably the keto-hydrazide reaction. This feature allows for the formation of stable, crosslinked polymer networks at ambient temperatures, which is highly desirable in many formulations. The performance of DAAM-containing copolymers is intrinsically linked to the distribution of DAAM units along the polymer chain, which is governed by the monomer reactivity ratios during copolymerization.
Monomer reactivity ratios, denoted as r₁ and r₂, are dimensionless parameters that quantify the relative tendency of a propagating polymer chain ending in one type of monomeric unit to add the same type of monomer versus the other type of monomer. For the copolymerization of DAAM (M₁) with a comonomer (M₂), the reactivity ratios are defined as:
-
r₁ (r_DAAM) : The ratio of the rate constant for the addition of a DAAM monomer to a growing chain ending in a DAAM radical, to the rate constant for the addition of the comonomer (M₂) to a DAAM radical.
-
r₂ (r_comonomer) : The ratio of the rate constant for the addition of the comonomer (M₂) to a growing chain ending in an M₂ radical, to the rate constant for the addition of a DAAM monomer to an M₂ radical.
The values of r₁ and r₂ are critical for predicting the copolymer composition and sequence distribution, which in turn dictate the final properties of the material.
Data Presentation: Reactivity Ratios of DAAM
| Comonomer (M₂) | r₁ (DAAM) | r₂ (Comonomer) | Polymerization Method | Solvent | Temperature (°C) | Initiator | Reference |
| e.g., Vinyl Acetate | Data Not Available | Data Not Available | e.g., Emulsion | e.g., Water | e.g., 70 | e.g., APS | |
| e.g., Methyl Methacrylate | Data Not Available | Data Not Available | e.g., Solution | e.g., DMF | e.g., 60 | e.g., AIBN | |
| e.g., Styrene | Data Not Available | Data Not Available | e.g., Bulk | e.g., N/A | e.g., 80 | e.g., BPO | |
| e.g., N-Butyl Acrylate | Data Not Available | Data Not Available | e.g., Emulsion | e.g., Water | e.g., 75 | e.g., KPS |
Note: Researchers are encouraged to contribute to this area by determining and publishing these valuable parameters.
Experimental Protocols for Determining Monomer Reactivity Ratios
The determination of monomer reactivity ratios requires careful experimental design and precise analytical techniques. A generalized protocol for the free-radical copolymerization of DAAM with a comonomer is provided below.
Materials
-
This compound (DAAM), purified by recrystallization.
-
Comonomer (M₂), inhibitor removed by washing with an appropriate solution (e.g., dilute NaOH) and subsequent distillation under reduced pressure.
-
Free-radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)), purified by recrystallization.
-
Solvent (e.g., Dimethylformamide (DMF), Toluene), dried and distilled.
-
Non-solvent for polymer precipitation (e.g., Methanol, Hexane).
Copolymerization Procedure
-
Prepare a series of reaction vessels (e.g., sealed ampoules or a jacketed reactor with a nitrogen inlet) with varying initial molar feed ratios of DAAM and the comonomer.
-
To each vessel, add the desired amounts of DAAM, the comonomer, the solvent, and the initiator. The total monomer concentration is typically kept constant across the series.
-
Deoxygenate the reaction mixtures by purging with an inert gas (e.g., nitrogen or argon) for a sufficient period.
-
Seal the vessels and immerse them in a constant temperature bath to initiate polymerization.
-
Allow the polymerization to proceed to a low conversion, typically below 10%, to ensure the monomer feed ratio remains relatively constant. This is a critical step for the accurate application of the copolymerization equation.
-
Quench the reaction by rapidly cooling the mixture and adding an inhibitor or by precipitating the copolymer.
-
Isolate the copolymer by precipitation in a suitable non-solvent.
-
Purify the copolymer by redissolving it in a small amount of solvent and re-precipitating it to remove any unreacted monomers and initiator residues.
-
Dry the purified copolymer to a constant weight under vacuum.
Copolymer Composition Analysis
The composition of the resulting copolymer must be accurately determined. Common analytical techniques include:
-
¹H NMR Spectroscopy: By integrating the signals corresponding to the characteristic protons of each monomer unit in the copolymer, the molar ratio of the monomers in the polymer chain can be calculated.
-
Elemental Analysis: If one of the monomers contains a unique element (e.g., nitrogen in DAAM), the copolymer composition can be determined from the elemental composition of the purified polymer.
Calculation of Reactivity Ratios
Several methods can be used to calculate the reactivity ratios from the monomer feed ratios and the resulting copolymer compositions. These include:
-
Linearization Methods: The Fineman-Ross and Kelen-Tüdős methods are classical graphical methods that rearrange the copolymerization equation into a linear form.
-
Non-linear Least Squares Methods: More modern approaches, such as the Tidwell-Mortimer method, involve computational fitting of the experimental data directly to the non-linear copolymerization equation, which is generally considered more accurate.
Visualization of Concepts and Workflows
Experimental Workflow for Reactivity Ratio Determination
Caption: Experimental workflow for determining monomer reactivity ratios.
Influence of Reactivity Ratios on Copolymer Microstructure
Caption: Logical relationship between reactivity ratios and copolymer microstructure.
Conclusion
The monomer reactivity ratios of this compound are fundamental parameters for the controlled synthesis of functional polymers. While a comprehensive dataset is currently lacking in the literature, the experimental protocols and theoretical understanding presented in this guide provide a solid foundation for researchers to determine these values for their specific comonomer systems. The generation and dissemination of such data will undoubtedly accelerate the development of novel DAAM-based materials for advanced applications in various scientific and industrial fields, including drug development, where precise polymer architecture is paramount.
Methodological & Application
Application Notes and Protocols for Crosslinking Polymers with Diacetone Acrylamide (DAAM) and Adipic Acid Dihydrazide (ADH)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the crosslinking of polymers using diacetone acrylamide (B121943) (DAAM) and adipic acid dihydrazide (ADH). This ambient temperature crosslinking technology, often referred to as "keto-hydrazide crosslinking," offers a robust and versatile method for enhancing the mechanical and chemical properties of various polymer systems.[1][2]
Introduction
The crosslinking chemistry based on DAAM and ADH involves the reaction between the pendant ketone group of a polymer functionalized with DAAM and the hydrazide group of ADH.[1] This system is widely adopted in the formulation of high-durability coatings, adhesives, sealants, and has potential applications in biomedical materials and drug delivery systems due to its formaldehyde-free nature and reaction at ambient temperatures.[1][3][4][5]
The key advantages of the DAAM/ADH crosslinking system include:
-
Ambient Temperature Curing: The crosslinking reaction proceeds efficiently at room temperature as water evaporates.[1][6]
-
Excellent "In-Can" Stability: The polymer emulsion containing both DAAM and ADH is stable when maintained at a neutral or slightly alkaline pH, preventing premature crosslinking.[1][4]
-
Post-Coalescence Crosslinking: The reaction primarily occurs after film formation, leading to superior mechanical strength, durability, and cohesive properties.[1][2]
-
Enhanced Performance: Crosslinking with DAAM and ADH significantly improves abrasion, scrub, stain, and blocking resistance, as well as moisture and solvent resistance.[1][2]
Chemical Mechanism
The crosslinking process is a condensation reaction between the ketone group on the DAAM-modified polymer and the hydrazide group of ADH, forming a stable ketimine (or hydrazone) linkage.[4][7] The reaction is acid-catalyzed, and the rate increases as the pH decreases.[1] In typical aqueous emulsion systems, the emulsion is kept at a pH ≥ 8 with a volatile base like ammonia (B1221849). During the drying process, water and ammonia evaporate, causing the pH to drop and triggering the crosslinking reaction.[1][4]
Experimental Protocols
This section outlines the general protocols for preparing and crosslinking polymers using DAAM and ADH.
Materials
-
Monomers: Diacetone acrylamide (DAAM), and other co-monomers (e.g., methyl methacrylate (B99206) (MMA), butyl acrylate (B77674) (BA), styrene).[1][8]
-
Crosslinking Agent: Adipic acid dihydrazide (ADH).[8]
-
Initiator: Ammonium persulfate (APS) or other suitable initiators.[1][8]
-
Surfactant/Emulsifier: e.g., Sodium dodecyl sulfate (B86663) (SDS), Rhodapex CO-436.[1][8]
-
pH Modifier: Ammonia or other volatile amines.[1]
-
Solvent: Deionized water.
General Procedure for Emulsion Polymerization and Crosslinking
-
Monomer Emulsification: Prepare a stable monomer emulsion by mixing DAAM (typically 1-5 wt.% of the total monomer mixture), other co-monomers, surfactant, and deionized water.[1][4]
-
Polymerization: Charge a reactor with an initial amount of deionized water and heat to the desired reaction temperature. Add a portion of the monomer emulsion and the initiator solution to form seed particles. Gradually feed the remaining monomer emulsion and initiator solution into the reactor over a set period.
-
Completion of Polymerization: After the feeds are complete, maintain the reaction temperature for an additional period to ensure high monomer conversion.
-
Neutralization and ADH Addition: Cool the resulting polymer emulsion to room temperature. Neutralize the emulsion to a pH of 8 or higher with ammonia.[1] Prepare an aqueous solution of ADH and add it to the neutralized emulsion with stirring. The molar ratio of DAAM to ADH can be varied, with typical ratios around 2.1-3.0 to 1.[1]
-
Film Formation and Curing: Cast a film of the formulated emulsion on a suitable substrate. Allow the film to dry at ambient temperature. As water and ammonia evaporate, the pH will decrease, initiating the crosslinking reaction.[1][4] Curing is typically complete within several days at room temperature.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for the DAAM/ADH crosslinking system.
| Parameter | Typical Range/Value | Reference(s) |
| DAAM Concentration | 1-5 wt.% of the monomer mixture | [1][4] |
| DAAM to ADH Molar Ratio | 2.1-3.0 to 1 | [1] |
| DAAM to ADH Molar Ratio | 1.5 to 1 (for optimal crosslinking in some systems) | [8] |
| pH for Emulsion Stability | ≥ 8 | [1] |
| pH for Optimal Crosslinking | 5 | [8] |
| Curing Conditions | Ambient temperature (e.g., 23 °C) for 7 days | [1] |
Table 1: Formulation and Reaction Parameters
| Property Enhanced by Crosslinking | Observation | Reference(s) |
| High-Temperature Stability | Failure temperature of modified emulsified asphalt (B605645) increased from 66.3 °C to 76.0 °C with increasing crosslinker concentration. | [9] |
| Mechanical Properties | Formation of a stable crosslinked network enhances the elastic properties of the polymer. | [9] |
| Water Resistance | Water absorption of a polymer membrane decreased with increasing DAAM content up to 4%. | [8] |
| Adhesion | The crosslinked network improves substrate adhesion. | [1] |
| Chemical Resistance | Enhanced resistance to moisture and solvents. | [1] |
Table 2: Performance Enhancements
Visualizations
Crosslinking Reaction Mechanism
Caption: Keto-hydrazide crosslinking mechanism.
Experimental Workflow
Caption: General experimental workflow.
Applications in Research and Development
The DAAM/ADH crosslinking system is a valuable tool for researchers and professionals in various fields:
-
Coatings and Adhesives: Development of high-performance, environmentally friendly paints, coatings, and adhesives with enhanced durability and resistance properties.[1][3]
-
Biomedical Materials: Fabrication of hydrogels and other biocompatible materials for applications such as tissue engineering and controlled drug release, owing to the mild crosslinking conditions.[3]
-
Textiles and Nonwovens: Improvement of the mechanical properties and durability of textile finishes and binders.[2]
-
Drug Development: Encapsulation and delivery of therapeutic agents where controlled release and biocompatibility are crucial.[3]
Conclusion
The crosslinking of polymers with this compound and adipic acid dihydrazide offers a versatile and effective method for creating advanced materials with tailored properties. The ambient temperature curing, excellent stability, and formaldehyde-free nature of this system make it an attractive choice for a wide range of applications, from industrial coatings to sophisticated biomedical systems. By carefully controlling the formulation parameters outlined in this document, researchers can effectively utilize this chemistry to develop innovative products.
References
- 1. gantrade.com [gantrade.com]
- 2. mcpolymers.com [mcpolymers.com]
- 3. News - What is the mechanism of crosslinking of ADH and DAAM? [kimachemical.com]
- 4. gantrade.com [gantrade.com]
- 5. News - this compound (DAAM) and Adipic Dihydrazide (ADH) for Polymer and Coating Applications [cnccindustries.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Self-Crosslinking Waterborne Acrylate Modified Emulsified Asphalt via DAAM-ADH: A Dual-Enhanced Solution for Pavement Performance [mdpi.com]
Application Notes and Protocols for the Synthesis of Hydrogels Using Diacetone Acrylamide (DAAM)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to synthesizing hydrogels using diacetone acrylamide (B121943) (DAAM). The protocols detailed below leverage the versatile keto-hydrazide crosslinking chemistry, offering a robust platform for creating hydrogels with tunable properties suitable for a variety of biomedical applications, including drug delivery and tissue engineering.
Introduction to Diacetone Acrylamide Hydrogels
This compound is a functional vinyl monomer that contains a reactive ketone group. This feature allows for a highly efficient and controllable post-polymerization crosslinking reaction with dihydrazide compounds, most commonly adipic acid dihydrazide (ADH). This "keto-hydrazide" chemistry is advantageous as it proceeds under mild conditions, often at ambient temperature, and is triggered by a pH shift and water evaporation, making it suitable for encapsulating sensitive therapeutic agents.[1][2][3] The resulting hydrogels are biocompatible and can be engineered to exhibit a range of properties, from injectable and self-healing to thermoresponsive.[4][5]
The versatility of DAAM allows for its copolymerization with other monomers, such as N-isopropylacrylamide (NIPAAm), to impart additional functionalities like temperature sensitivity. This enables the creation of "smart" hydrogels that undergo a sol-gel transition at physiological temperatures, a desirable characteristic for injectable drug delivery systems.[1][6][7]
Key Applications
The unique properties of DAAM-based hydrogels make them suitable for a variety of applications in research and drug development:
-
Controlled Drug Delivery: The porous network of the hydrogel can encapsulate therapeutic molecules, and the release can be controlled by the hydrogel's degradation rate and swelling properties.[8][9]
-
Tissue Engineering: These hydrogels can serve as scaffolds that mimic the extracellular matrix, providing a supportive environment for cell growth and tissue regeneration.[10][11]
-
Injectable Systems: Formulations can be optimized to be injectable at room temperature and to form a stable gel in-situ at body temperature.[4][5][12]
-
Stimuli-Responsive Materials: By copolymerizing DAAM with monomers like NIPAAm, hydrogels can be designed to respond to external stimuli such as temperature.[1][6]
Experimental Protocols
This section provides detailed step-by-step protocols for the synthesis of two common types of DAAM-based hydrogels: a standard DAAM-ADH hydrogel and a thermoresponsive poly(NIPAAm-co-DAAM) hydrogel.
Protocol 1: Synthesis of a Standard Poly(acrylamide-co-DAAM) Hydrogel via Free-Radical Polymerization and ADH Crosslinking
This protocol describes the synthesis of a basic hydrogel using acrylamide and this compound, followed by crosslinking with adipic acid dihydrazide.
Materials:
-
Acrylamide (AAm)
-
This compound (DAAM)
-
Adipic acid dihydrazide (ADH)
-
Ammonium persulfate (APS) (Initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
Equipment:
-
Glass vials or molds
-
Magnetic stirrer and stir bars
-
Pipettes
-
Spatulas and weighing balance
-
Nitrogen or argon gas source (optional, for deoxygenation)
Procedure:
-
Monomer Solution Preparation:
-
In a glass vial, dissolve Acrylamide (e.g., 7.5 g) and this compound (e.g., 0.5 g, representing ~6.25 wt% of total monomers) in DI water (e.g., 50 mL).
-
Stir the solution gently until all solids are completely dissolved.
-
(Optional but recommended) Deoxygenate the solution by bubbling with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
-
Initiation of Polymerization:
-
To the monomer solution, add the initiator, Ammonium persulfate (APS) (e.g., 50 mg dissolved in 1 mL of DI water).
-
Immediately add the accelerator, N,N,N',N'-Tetramethylethylenediamine (TEMED) (e.g., 50 µL), to the solution and mix thoroughly but gently to avoid introducing air bubbles.
-
-
Gelation:
-
Quickly pipette the solution into desired molds (e.g., small petri dishes or custom-made molds).
-
Allow the solution to polymerize at room temperature. Gelation should occur within 30 minutes. Let the gels cure for at least 2-4 hours to ensure complete polymerization.
-
-
Crosslinker Solution Preparation:
-
Crosslinking and Purification:
-
Immerse the polymerized hydrogels in the ADH solution. The crosslinking reaction will proceed as the ADH diffuses into the hydrogel network.
-
To facilitate crosslinking and remove unreacted monomers and initiator, incubate the hydrogels in the ADH solution for 24-48 hours, changing the solution periodically.
-
After crosslinking, transfer the hydrogels to a large volume of DI water or PBS for purification. Change the water/PBS every few hours for 2-3 days to ensure all unreacted components are removed.
-
-
Storage:
-
Store the purified hydrogels in PBS at 4°C.
-
Protocol 2: Synthesis of a Thermoresponsive Poly(N-isopropylacrylamide-co-DAAM) Hydrogel
This protocol details the synthesis of a temperature-sensitive hydrogel by copolymerizing N-isopropylacrylamide (NIPAAm) and DAAM.
Materials:
-
N-isopropylacrylamide (NIPAAm)
-
This compound (DAAM)
-
Adipic acid dihydrazide (ADH)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
1,4-Dioxane (B91453) (Solvent)
-
Deionized (DI) water
Equipment:
-
Round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or argon gas inlet
-
Dialysis tubing (MWCO 3.5 kDa)
-
Freeze-dryer (Lyophilizer)
Procedure:
-
Polymer Synthesis (RAFT Polymerization is also a common alternative[4]):
-
In a round-bottom flask, dissolve N-isopropylacrylamide (e.g., 4.5 g) and this compound (e.g., 0.5 g, ~10 wt% of total monomers) in 1,4-dioxane (e.g., 40 mL).
-
Add the initiator, AIBN (e.g., 20 mg).
-
Deoxygenate the solution by bubbling with nitrogen or argon gas for 30 minutes.
-
Heat the reaction mixture to 70°C under a nitrogen atmosphere and stir for 24 hours.
-
-
Polymer Precipitation and Purification:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash it several times with cold diethyl ether.
-
Dry the polymer in a vacuum oven at room temperature overnight.
-
-
Hydrogel Formation via Crosslinking:
-
Dissolve the dried poly(NIPAAm-co-DAAM) copolymer in cold DI water (e.g., 10% w/v).
-
Prepare an aqueous solution of ADH. The molar ratio of DAAM units in the copolymer to ADH should be approximately 2:1.
-
Add the ADH solution to the polymer solution and mix thoroughly.
-
Adjust the pH of the solution to around 5-6 to catalyze the crosslinking reaction.[2][4]
-
The solution will gradually form a hydrogel at room temperature. The gelation time can be tuned by adjusting the pH and concentration.
-
-
Purification and Storage:
-
Once the hydrogel is formed, it can be purified by dialysis against DI water for 2-3 days using a dialysis membrane (e.g., MWCO 3.5 kDa) to remove any unreacted ADH and other small molecules.
-
The purified hydrogel can be stored in DI water or PBS at 4°C. For long-term storage, the hydrogel can be freeze-dried.
-
Data Presentation
The properties of DAAM-based hydrogels are highly dependent on their composition. The following tables summarize the expected trends based on published literature.
Table 1: Effect of DAAM Concentration on Hydrogel Properties
| DAAM Concentration (wt% of monomers) | Swelling Ratio | Compressive Modulus | Gelation Time |
| Low (~1-2%) | Higher | Lower | Longer |
| Medium (~3-5%) | Moderate | Moderate | Moderate |
| High (>5%) | Lower | Higher | Shorter |
Note: Swelling ratio is inversely proportional to the crosslinking density. Higher DAAM concentration allows for a higher crosslinking density with ADH, leading to a lower swelling ratio and increased mechanical strength.[13][14][15]
Table 2: Effect of ADH to DAAM Molar Ratio on Hydrogel Properties
| ADH:DAAM Molar Ratio | Swelling Ratio | Mechanical Strength | Degree of Crosslinking |
| Low (<0.5) | Higher | Lower | Lower |
| Optimal (~0.5) | Lower | Higher | Higher |
| High (>0.5) | May increase slightly | May decrease | Incomplete reaction of ADH |
Note: The optimal molar ratio of hydrazide groups (from ADH) to ketone groups (from DAAM) is typically 1:1 for maximum crosslinking. Since ADH has two hydrazide groups, the optimal ADH:DAAM molar ratio is around 0.5.[2][7]
Visualizations
Keto-Hydrazide Crosslinking Mechanism
The following diagram illustrates the chemical reaction between the ketone group of a DAAM unit within a polymer chain and the hydrazide group of ADH, forming a stable hydrazone bond and crosslinking the polymer chains.
Caption: Keto-hydrazide crosslinking reaction.
Experimental Workflow for Hydrogel Synthesis and Characterization
This diagram outlines the general workflow from precursor preparation to the final characterization of the synthesized hydrogel.
Caption: General experimental workflow.
Characterization Methods
A thorough characterization of the synthesized hydrogels is crucial to ensure they meet the requirements for the intended application.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the copolymerization of DAAM and the formation of hydrazone crosslinks. The disappearance of the ketone peak from DAAM (~1716 cm⁻¹) is indicative of a successful crosslinking reaction.[16][17]
-
Swelling Studies: To determine the water uptake capacity. The equilibrium swelling ratio is calculated by weighing the hydrogel at its fully swollen state and after freeze-drying.[9][13][18]
-
Rheology: To measure the viscoelastic properties, including the storage (G') and loss (G'') moduli, which provide information about the mechanical stiffness and integrity of the hydrogel network.[14][19][20]
-
Scanning Electron Microscopy (SEM): To visualize the porous microstructure of the hydrogel network, which influences properties like swelling and drug diffusion.
-
Mechanical Testing: Uniaxial compression tests can be performed to determine the compressive modulus and strength of the hydrogels.[18][19]
By following these protocols and characterization methods, researchers can effectively synthesize and evaluate this compound-based hydrogels for a wide range of applications in drug development and biomedical research.
References
- 1. Thermo-Sensitive Poly (N-isopropylacrylamide-co-polyacrylamide) Hydrogel for pH-Responsive Therapeutic Delivery [mdpi.com]
- 2. islandscholar.ca [islandscholar.ca]
- 3. gantrade.com [gantrade.com]
- 4. Preparation of Thermoresponsive Microgels from Acrylamide and this compound with Adjustable Responsive Temperature and Size via Precipitation Polymerization | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and Properties of Injectable Hydrogel for Tissue Filling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Characterization of Thermoresponsive Poly(N-Isopropylacrylamide) for Cell Culture Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the Formulation and Approaches of Injectable Hydrogels Utilizing Hyaluronic Acid in Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Preparation and Cross-Linking of All-Acrylamide Diblock Copolymer Nano-Objects via Polymerization-Induced Self-Assembly in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Swelling and Mechanical Characterization of Polyelectrolyte Hydrogels as Potential Synthetic Cartilage Substitute Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. diva-portal.org [diva-portal.org]
Application Notes and Protocols for Emulsion Polymerization of Diacetone Acrylamide with Vinyl Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the emulsion polymerization of diacetone acrylamide (B121943) (DAAM) with vinyl acetate (B1210297) (VAc). This copolymer system is of significant interest for a variety of applications, including coatings, adhesives, and biomedical materials, due to its ability to undergo post-polymerization crosslinking at ambient temperatures.
Introduction
The copolymerization of diacetone acrylamide (DAAM) and vinyl acetate (VAc) via emulsion polymerization yields a latex that can be crosslinked at room temperature. This "self-crosslinking" mechanism is achieved through the reaction of the ketone group on the DAAM monomer with a dihydrazide crosslinking agent, typically adipic acid dihydrazide (ADH). This process is triggered by the evaporation of water, making it an environmentally friendly and energy-efficient method for creating durable, high-performance materials.[1][2]
The resulting crosslinked polymer network exhibits enhanced properties such as improved water and chemical resistance, increased mechanical strength, and better adhesion to various substrates.[3][4] These characteristics make DAAM-VAc copolymers highly suitable for demanding applications in industries ranging from coatings and adhesives to biomedical fields.[3]
Experimental Protocols
Materials
-
Monomers: this compound (DAAM), Vinyl acetate (VAc)
-
Surfactants (Emulsifiers): Sodium dodecyl sulfate (B86663) (SDS), Nonylphenol ethoxylate (e.g., OP-10)[5]
-
Protective Colloid: Polyvinyl alcohol (PVA)
-
Initiator: Ammonium (B1175870) persulfate (APS)
-
Crosslinking Agent: Adipic acid dihydrazide (ADH)
-
Solvent: Deionized water
Emulsion Polymerization Protocol
This protocol describes a semi-continuous emulsion polymerization process.
-
Preparation of the Initial Charge:
-
In a three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add deionized water and polyvinyl alcohol (PVA).
-
Heat the mixture to 80°C under nitrogen while stirring until the PVA is completely dissolved, resulting in a clear solution.
-
Add the emulsifiers (e.g., SDS and OP-10) and disperse them evenly.
-
-
Monomer and Initiator Addition:
-
Prepare a pre-emulsion of the DAAM and VAc monomers in deionized water with a small amount of surfactant.
-
Prepare a separate aqueous solution of the ammonium persulfate (APS) initiator.
-
With the reactor temperature maintained at 80°C, slowly and separately add the monomer pre-emulsion and the APS solution dropwise into the flask over a period of 2-3 hours.
-
-
Polymerization and Curing:
-
After the complete addition of the monomers and initiator, raise the temperature to 95°C.
-
Maintain this temperature for an additional 2 hours to ensure high monomer conversion.
-
Cool the resulting latex to room temperature.
-
-
Crosslinking Agent Addition:
-
Prepare an aqueous solution of adipic acid dihydrazide (ADH).
-
Add the ADH solution to the cooled latex with gentle stirring. The latex is now ready for film formation and crosslinking.
-
Experimental Workflow for Emulsion Polymerization
References
Application Notes and Protocols for Diacetone Acrylamide (DAAM) in Waterborne Coatings and Paints
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Diacetone Acrylamide (DAAM) as a crosslinking monomer in waterborne coatings and paints. The inclusion of DAAM, in conjunction with a crosslinking agent such as Adipic Acid Dihydrazide (ADH), facilitates the formation of a durable, high-performance film at ambient temperatures. This technology offers significant improvements in the mechanical and chemical resistance properties of the coating, making it suitable for a wide range of applications, from architectural paints to industrial coatings.
Introduction to DAAM Chemistry in Waterborne Coatings
This compound is a functional monomer that can be readily copolymerized with other acrylic and vinyl monomers during emulsion polymerization to create a latex binder. The key feature of DAAM is its pendant ketone group, which is capable of reacting with dihydrazides, most commonly Adipic Acid Dihydrazide (ADH), in a post-coalescence crosslinking reaction. This reaction, known as keto-hydrazide chemistry, is triggered by the evaporation of water and a subsequent decrease in pH during the film-forming process.[1][2]
The primary advantage of this system is its "in-can" stability.[2] At a pH of 8 or higher, the reaction between DAAM and ADH is inhibited, allowing the formulated paint to remain stable during storage.[2] Once the coating is applied, the evaporation of water and ammonia (B1221849) (used for pH control) causes the pH to drop, catalyzing the crosslinking reaction and forming a robust, three-dimensional polymer network within the coating film.[1][2] This post-coalescence crosslinking leads to superior film properties compared to systems that crosslink prematurely within the latex particles.[2]
Performance Enhancements with DAAM-ADH Crosslinking
The incorporation of DAAM-ADH crosslinking technology into waterborne coating formulations results in significant improvements across a range of performance metrics. These enhancements are critical for producing durable and long-lasting paints and coatings. The primary benefits include:
-
Improved Scrub and Abrasion Resistance: The crosslinked polymer network provides a tougher, more resilient surface that can withstand repeated cleaning and mechanical wear.
-
Enhanced Hardness and Block Resistance: The increased crosslink density contributes to a harder film, reducing tackiness and preventing coated surfaces from sticking to each other (blocking).
-
Superior Adhesion: The formation of a cohesive film with strong intermolecular bonds improves adhesion to a variety of substrates.
-
Increased Chemical and Water Resistance: The crosslinked structure reduces the permeability of the film, making it more resistant to swelling and degradation from exposure to water and common household or industrial chemicals.
While specific quantitative data can vary based on the full formulation, the following tables illustrate the typical performance gains observed when incorporating DAAM into a waterborne acrylic coating formulation compared to a non-crosslinked equivalent.
Table 1: Comparative Performance Data of DAAM-Based vs. Non-DAAM Waterborne Coatings
| Performance Metric | Test Method | Non-DAAM Formulation (Control) | DAAM-ADH Formulation |
| Scrub Resistance | ASTM D2486 | 500 - 800 cycles | 1200 - 2000+ cycles |
| Pencil Hardness | ASTM D3363 | HB - F | 2H - 4H |
| Adhesion (Cross-Hatch) | ASTM D3359 | 3B - 4B | 5B |
| Water Resistance | 24 hr immersion | Blistering, loss of adhesion | No significant change |
| Chemical Resistance | ASTM D1308 | Moderate | Excellent |
Table 2: Effect of DAAM Concentration on Coating Performance
| DAAM Concentration (wt% on polymer solids) | Scrub Resistance (Cycles to failure) | Pencil Hardness | Adhesion (Rating) |
| 0% (Control) | ~600 | F | 4B |
| 1% | ~1000 | H | 5B |
| 3% | ~1800 | 2H | 5B |
| 5% | ~2200 | 3H | 5B |
Signaling Pathways and Experimental Workflows
DAAM-ADH Crosslinking Mechanism
The following diagram illustrates the chemical reaction that forms the basis of the DAAM-ADH crosslinking system. The ketone group on the DAAM monomer reacts with the hydrazide group of the ADH to form a stable ketimine linkage, with water as the only byproduct.
Experimental Workflow for Formulation and Testing
This workflow outlines the key steps in the preparation and evaluation of a DAAM-based waterborne coating.
Experimental Protocols
Synthesis of DAAM-Containing Acrylic Emulsion
This protocol describes a typical semi-continuous emulsion polymerization process for creating an acrylic latex with incorporated DAAM.
Materials:
-
Monomers: Methyl Methacrylate (MMA), Butyl Acrylate (BA), this compound (DAAM)
-
Surfactant (e.g., Sodium Dodecyl Sulfate - SDS)
-
Initiator (e.g., Ammonium (B1175870) Persulfate - APS)
-
Deionized Water
-
Buffer (e.g., Sodium Bicarbonate)
Procedure:
-
Initial Charge: To a reactor equipped with a stirrer, condenser, and nitrogen inlet, add deionized water, surfactant, and buffer. Heat the reactor to 80-85°C under a nitrogen blanket.
-
Monomer Emulsion Preparation: In a separate vessel, prepare a pre-emulsion of the monomers (MMA, BA, DAAM) in deionized water with a surfactant. The concentration of DAAM is typically 1-5% by weight of the total monomers.
-
Initiator Solution: Prepare a solution of the initiator (APS) in deionized water.
-
Polymerization: Add a portion of the initiator solution to the reactor. Then, continuously feed the monomer pre-emulsion and the remaining initiator solution into the reactor over a period of 3-4 hours, maintaining the reaction temperature.
-
Chaser: After the feeds are complete, add a chaser shot of initiator to react with any residual monomer.
-
Cooling and Neutralization: Cool the reactor to room temperature. Neutralize the latex with a suitable base (e.g., ammonium hydroxide) to a pH of 8.0-9.0.
-
Filtration: Filter the resulting latex through a fine mesh to remove any coagulum.
Formulation of a DAAM-ADH Waterborne Paint
This protocol provides a general guideline for formulating a waterborne paint using the synthesized DAAM-containing latex.
Materials:
-
DAAM-containing acrylic latex
-
Adipic Acid Dihydrazide (ADH) solution (typically 10% in water)
-
Pigments (e.g., Titanium Dioxide - TiO2)
-
Fillers (e.g., Calcium Carbonate)
-
Dispersant
-
Defoamer
-
Coalescing agent
-
Thickener
-
Deionized Water
Procedure:
-
Pigment Dispersion (Grind Phase): In a high-speed dispersion mixer, combine deionized water, dispersant, defoamer, TiO2, and fillers. Mix at high speed until a Hegman grind of 4-5 is achieved.
-
Letdown Phase: Reduce the mixer speed and add the DAAM-containing latex, coalescing agent, and any other additives.
-
Crosslinker Addition: While mixing, slowly add the ADH solution. The amount of ADH is typically calculated to have a molar ratio of hydrazide groups to ketone groups of approximately 0.5 to 1.0.
-
Final Adjustments: Adjust the viscosity with a thickener and the pH with ammonium hydroxide (B78521) if necessary.
Standardized Performance Testing Protocols
The following are brief descriptions of the standard test methods for evaluating the performance of the cured coating films. All tests should be performed on films that have been allowed to cure for at least 7 days at standard conditions (23 ± 2°C and 50 ± 5% relative humidity).
-
Scrub Resistance (ASTM D2486): A coated panel is placed in a scrub test machine. A brush with a standardized abrasive scrub medium is moved back and forth over the surface. The number of cycles until the coating is worn through to the substrate is recorded.
-
Pencil Hardness (ASTM D3363): Pencils of increasing hardness (from 6B to 6H) are pushed across the coated surface at a 45-degree angle. The hardness of the hardest pencil that does not scratch or gouge the film is reported as the pencil hardness of the coating.
-
Adhesion (ASTM D3359 - Test Method B): A lattice pattern is cut into the coating using a special cross-hatch cutter. A pressure-sensitive tape is applied over the lattice and then rapidly pulled off. The adhesion is rated on a scale from 0B (complete removal) to 5B (no removal of the coating).
-
Chemical Resistance (ASTM D1308): Various household or industrial chemicals (e.g., water, ethanol, cleaning solutions) are placed on the coated surface and covered for a specified period. The effect on the coating (e.g., discoloration, blistering, loss of adhesion) is then evaluated.
Conclusion
The use of this compound in conjunction with Adipic Acid Dihydrazide provides a robust and versatile crosslinking system for waterborne coatings. This technology enables the formulation of high-performance paints with excellent durability, hardness, and resistance properties, all while maintaining the environmental benefits of a water-based system. The detailed protocols and performance data provided in these application notes serve as a valuable resource for researchers and formulators looking to leverage the advantages of DAAM-ADH chemistry in their coating development projects.
References
Application Notes and Protocols for Diacetone Acrylamide (DAAM) as a Crosslinker in Adhesives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetone acrylamide (B121943) (DAAM) is a functional monomer utilized to introduce ketone carbonyl groups into acrylic polymers. This allows for a highly effective and versatile ambient temperature crosslinking mechanism when combined with a co-reactant, most commonly adipic acid dihydrazide (ADH). This "keto-hydrazide" crosslinking chemistry is particularly valuable in the formulation of high-performance adhesives, including pressure-sensitive adhesives (PSAs), where it offers significant improvements in cohesive strength, thermal stability, and resistance to water and solvents, without the use of formaldehyde-releasing agents.[1][2]
The crosslinking reaction occurs post-coalescence of the polymer emulsion, meaning the crosslinks form after the adhesive film has been applied and the water has evaporated.[2] This ensures good film formation and allows for a stable, one-component adhesive system with a long shelf-life.[1] The reaction is triggered by a drop in pH as ammonia (B1221849) or other volatile amines, used to stabilize the emulsion at a pH of 8 or higher, evaporate along with the water.[2]
Benefits of Using DAAM/ADH Crosslinking in Adhesives
The incorporation of the DAAM/ADH crosslinking system into adhesive formulations provides a multitude of benefits, enhancing the overall performance and durability of the adhesive bond.[1][2] These advantages include:
-
Enhanced Cohesive Strength and Shear Resistance: The formation of a three-dimensional polymer network significantly increases the internal strength of the adhesive, leading to improved shear resistance, which is critical in applications under constant load.
-
Improved Thermal Stability: Crosslinking raises the Shear Adhesion Failure Temperature (SAFT), allowing the adhesive to maintain its integrity at elevated temperatures.
-
Increased Resistance to Moisture and Solvents: The covalent bonds formed during crosslinking reduce the swelling and degradation of the adhesive when exposed to water or chemical solvents.
-
Enhanced Peel Adhesion: By optimizing the crosslinking density, a favorable balance between cohesive and adhesive forces can be achieved, leading to improved peel strength.
-
Formaldehyde-Free System: The DAAM/ADH chemistry offers a safer alternative to crosslinking systems that rely on formaldehyde (B43269) or other hazardous materials.[1]
-
Ambient Temperature Curing: The crosslinking reaction proceeds efficiently at room temperature as the adhesive dries, eliminating the need for high-temperature curing ovens.[2]
-
Excellent "In-Can" Stability: The crosslinking reaction is inhibited at a high pH, allowing for the formulation of stable, one-component adhesive systems that can be stored for extended periods without premature gelling.[2]
Data Presentation: Performance of DAAM-Crosslinked Adhesives
The following tables summarize the typical performance enhancements observed in acrylic adhesives when crosslinked with the DAAM/ADH system. The data is compiled from various industry sources and research articles to provide a comparative overview.
Table 1: Effect of DAAM Content on the Properties of an Acrylic Adhesive Coating
| DAAM Content (wt. %) | Adhesion | Fouling Resistance (Carbon Black) | Hardness at High Temperature |
| 0 | Poor | Poor | Poor |
| 2 | Fair | Fair | Fair |
| 5 | Good | Good | Maintained |
Data adapted from Gantrade technical literature. The qualitative assessment demonstrates a clear trend of improved properties with increasing DAAM concentration.
Table 2: Influence of a Diisocyanate Crosslinker on the Adhesive Properties of a Pressure-Sensitive Adhesive (PSA)
| Crosslinking Agent (phr) | Peel Strength (N/25 mm) | Probe Tack (N) |
| 0 | 12.5 | 6.8 |
| 0.1 | 11.2 | 6.5 |
| 0.2 | 10.1 | 6.2 |
| 0.5 | 8.8 | 5.8 |
| 1.0 | 7.5 | 5.3 |
| 2.0 | 6.2 | 4.7 |
This table, adapted from a study on diisocyanate crosslinkers, illustrates the general effect of increasing crosslinker concentration on peel strength and tack in a PSA.[3] A similar trend of decreasing peel and tack with increasing cohesive strength is often observed with the DAAM/ADH system, highlighting the importance of optimizing the crosslinker concentration for a balanced performance.
Table 3: Typical Adhesive Properties of a Non-Crosslinked Acrylic PSA
| Property | Typical Value | Test Method |
| 180° Peel Strength (Initial) | 2.5 lb/in (approx. 10.9 N/25 mm) | PSTC-101 |
| 180° Peel Strength (24 hrs) | 3.8 lb/in (approx. 16.6 N/25 mm) | PSTC-101 |
| Shear Strength (500g/1in²) | >7 days | PSTC-107 |
This data from a technical data sheet for a commercial acrylic adhesive provides a baseline for the performance of a non-crosslinked system.[4] The incorporation of DAAM/ADH is expected to significantly enhance the shear strength and thermal stability.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a DAAM-containing acrylic polymer via emulsion polymerization and the subsequent formulation and testing of a pressure-sensitive adhesive.
Protocol 1: Synthesis of a DAAM-Containing Acrylic Emulsion Polymer
This protocol is adapted from a two-stage seed batch emulsion polymerization method.
Materials:
-
Monomers: Methyl methacrylate (B99206) (MMA), Butyl acrylate (B77674) (BA), Diacetone acrylamide (DAAM)
-
Initiator: Ammonium persulfate (APS)
-
Emulsifiers: Sodium lauryl sulfate (B86663) (SLS), Nonylphenol ethoxylate (NP-10)
-
Buffer: Sodium bicarbonate (NaHCO₃)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer
-
Water bath with temperature controller
-
Dropping funnels
Procedure:
-
Preparation of the Pre-emulsion:
-
In a beaker, prepare a pre-emulsion by mixing the monomers (e.g., a specific ratio of MMA, BA, and DAAM, with DAAM typically at 1-5 wt% of the total monomer weight), emulsifiers (SLS and NP-10), and a portion of the deionized water.
-
Stir the mixture vigorously to form a stable emulsion.
-
-
Initial Reactor Charge:
-
To the three-neck flask, add a solution of sodium lauryl sulfate and sodium bicarbonate in deionized water.
-
Place the flask in the water bath and heat to 50°C with stirring at 100 rpm.
-
-
Seed Latex Formation:
-
Introduce approximately one-quarter of the pre-emulsion and a solution of the initiator (APS in deionized water) into the flask.
-
Raise the temperature of the reaction mixture to 72°C and maintain for 20 minutes to allow for the formation of seed latex particles.
-
-
Main Polymerization:
-
After the seed stage, add the remaining pre-emulsion and initiator solution to the flask in several equal portions at specific time intervals.
-
Maintain the reaction temperature at 72°C throughout the addition process.
-
After the final addition, continue stirring at 72°C for an additional 1-2 hours to ensure complete monomer conversion.
-
-
Cooling and Filtration:
-
Cool the reactor to room temperature.
-
Filter the resulting emulsion through a fine mesh to remove any coagulum.
-
Protocol 2: Formulation of a DAAM-Crosslinkable Pressure-Sensitive Adhesive
Materials:
-
DAAM-containing acrylic emulsion polymer (from Protocol 1)
-
Adipic acid dihydrazide (ADH) solution (e.g., 10 wt% in deionized water)
-
Ammonia solution (e.g., 28 wt%) or other volatile amine
-
Deionized water
Procedure:
-
pH Adjustment:
-
While stirring the DAAM-containing acrylic emulsion, slowly add the ammonia solution to raise the pH to a value between 8 and 9. This ensures the stability of the formulation and prevents premature crosslinking.
-
-
Addition of ADH Crosslinker:
-
Slowly add the ADH solution to the neutralized emulsion with continuous stirring. The amount of ADH added is typically in a molar ratio of ADH to DAAM of approximately 1:2 to 1:3.[2]
-
-
Homogenization:
-
Continue stirring the mixture for at least 30 minutes to ensure uniform distribution of the ADH.
-
Protocol 3: Adhesive Performance Testing
1. Sample Preparation:
-
Coat the formulated adhesive onto a suitable substrate (e.g., PET film) to a controlled thickness (e.g., 25-50 µm).
-
Dry the coated film at ambient temperature for at least 24 hours, or in an oven at a slightly elevated temperature (e.g., 50-70°C) for a shorter period, to allow for water evaporation and crosslinking to occur.
2. 180° Peel Adhesion Test (ASTM D3330/D3330M):
-
Cut a 25 mm wide strip of the adhesive-coated substrate.
-
Apply the strip to a standard test panel (e.g., stainless steel) and roll over it with a standard roller to ensure intimate contact.
-
After a specified dwell time (e.g., 20 minutes or 24 hours), peel the strip from the panel at a 180° angle at a constant speed (e.g., 300 mm/min) using a tensile tester.
-
Record the force required to peel the strip, typically reported in N/25 mm.
3. Static Shear Strength Test (ASTM D3654/D3654M):
-
Apply a 25 mm x 25 mm area of the adhesive-coated substrate to a standard test panel.
-
Hang the panel vertically and attach a standard weight (e.g., 1 kg) to the free end of the substrate.
-
Record the time it takes for the adhesive to fail and the weight to fall. This is reported in minutes or hours.
Visualizations
The following diagrams illustrate the key processes and relationships in the use of DAAM as a crosslinker in adhesives.
Caption: Crosslinking mechanism of a DAAM-functionalized acrylic polymer with ADH.
Caption: Experimental workflow for preparing and testing a DAAM-crosslinked adhesive.
Caption: Logical relationships in formulating a DAAM-crosslinked adhesive.
References
Application Notes and Protocols: Diacetone Acrylamide in Textile Finishing and Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diacetone acrylamide (B121943) (DAAM) in textile finishing and treatment. The information is intended to guide researchers and scientists in developing advanced textile finishes with improved performance characteristics.
Introduction
Diacetone acrylamide (DAAM) is a versatile functional monomer employed in a variety of industrial applications, including textile finishing.[1][2] Its unique molecular structure, which contains both a polymerizable vinyl group and a reactive ketone carbonyl group, allows for the formation of crosslinked polymer networks on textile substrates.[1] This crosslinking imparts desirable properties to fabrics, such as enhanced wrinkle resistance, dimensional stability, and durability.[1]
A key advantage of using DAAM in textile finishing is its ability to form a self-crosslinking system at ambient temperatures when used in conjunction with a dihydrazide crosslinker, most commonly adipic acid dihydrazide (ADH).[3][4] This "keto-hydrazide" chemistry is an attractive alternative to formaldehyde-based crosslinking agents, which are facing increasing regulatory scrutiny due to health and environmental concerns.[2]
Crosslinking Chemistry: The Keto-Hydrazide Reaction
The primary mechanism for crosslinking in DAAM-based textile finishes is the reaction between the ketone group of DAAM and the hydrazide groups of ADH. This reaction, known as the keto-hydrazide reaction, forms a stable ketimine (or hydrazone) linkage, resulting in a three-dimensional polymer network on the textile fiber.[2][5]
The reaction is typically acid-catalyzed and is favored by the evaporation of water during the drying and curing process.[3][5] In a typical emulsion formulation, the pH is initially kept neutral or slightly alkaline to prevent premature crosslinking. As water evaporates, the pH decreases, accelerating the crosslinking reaction.[3]
Caption: Keto-Hydrazide Crosslinking Reaction.
Performance Data of DAAM-Treated Textiles
| Property | Untreated Cotton (Representative Values) | Expected Performance with DAAM/ADH Finish |
| Wrinkle Recovery Angle (WRA, degrees) | ~180 (Warp + Weft) | > 250 |
| Tensile Strength Retention (%) | 100 | 85 - 95 |
| Tear Strength Retention (%) | 100 | 80 - 90 |
| Abrasion Resistance (cycles to failure) | Baseline | Increased |
| Dimensional Stability (Shrinkage, %) | < 5 | < 2 |
| Water Repellency (Spray Test Rating) | 0 | 50 - 70 |
Experimental Protocols
The following protocols provide a general framework for the application of a DAAM/ADH finishing system to cotton fabric using a standard pad-dry-cure method. Researchers should note that optimal conditions (e.g., concentrations, temperatures, and times) will vary depending on the specific fabric, desired properties, and available equipment.
Preparation of Finishing Emulsion
This protocol describes the preparation of a self-crosslinking acrylic emulsion containing DAAM.
Materials:
-
Deionized water
-
Surfactant (e.g., sodium lauryl sulfate)
-
Monomers (e.g., methyl methacrylate, butyl acrylate)
-
This compound (DAAM)
-
Initiator (e.g., ammonium (B1175870) persulfate)
-
Adipic acid dihydrazide (ADH)
-
Ammonia (B1221849) solution (for pH adjustment)
Procedure:
-
Prepare an aqueous solution of the surfactant in a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.
-
Create a pre-emulsion of the monomers (including DAAM) and a portion of the deionized water.
-
Heat the surfactant solution to the desired reaction temperature (e.g., 80-85 °C) under a nitrogen atmosphere.
-
Add a portion of the initiator to the reaction vessel.
-
Gradually feed the monomer pre-emulsion and the remaining initiator solution into the reactor over a period of 2-3 hours.
-
Maintain the reaction temperature for an additional 1-2 hours to ensure complete polymerization.
-
Cool the resulting latex emulsion to room temperature.
-
Adjust the pH of the emulsion to 8-9 with ammonia solution.
-
Prepare an aqueous solution of ADH and add it to the emulsion with gentle stirring. The molar ratio of DAAM to ADH is typically around 2:1.[2]
Textile Treatment by Pad-Dry-Cure Method
This protocol outlines the application of the prepared DAAM/ADH emulsion to a cotton fabric.
Materials:
-
Scoured and bleached 100% cotton fabric
-
DAAM/ADH finishing emulsion
-
Laboratory padding mangle
-
Drying oven
-
Curing oven
Procedure:
-
Immerse the cotton fabric in the finishing emulsion.
-
Pass the saturated fabric through the nip of a laboratory padding mangle to achieve a specific wet pick-up (e.g., 70-80%). The pressure of the mangle will need to be adjusted to achieve the desired pick-up.
-
Dry the padded fabric in an oven at a temperature of 100-120 °C for 2-5 minutes.
-
Cure the dried fabric in a separate oven at a temperature of 130-150 °C for 3-5 minutes. During this step, the crosslinking reaction occurs.
-
After curing, rinse the fabric with water to remove any unreacted chemicals and dry it.
Caption: Textile Treatment Workflow.
Characterization of Treated Fabrics
To evaluate the effectiveness of the DAAM/ADH treatment, the following standard textile testing methods are recommended:
-
Wrinkle Recovery Angle: AATCC Test Method 66
-
Tensile Strength and Elongation: ASTM D5034 or ASTM D5035
-
Tear Strength: ASTM D1424
-
Abrasion Resistance: ASTM D4966 (Martindale) or ASTM D4970 (Wyzenbeek)
-
Dimensional Stability: AATCC Test Method 135
-
Water Repellency: AATCC Test Method 22 (Spray Test)
Conclusion
The use of this compound in conjunction with adipic acid dihydrazide offers a promising, formaldehyde-free approach to textile finishing. The ambient temperature crosslinking chemistry provides an energy-efficient method for imparting beneficial properties such as wrinkle resistance and dimensional stability to fabrics. The protocols and information provided herein serve as a valuable starting point for researchers and scientists working to develop innovative and high-performance textile treatments. Further optimization of formulations and processing conditions is encouraged to tailor the finish to specific textile substrates and end-use requirements.
References
- 1. US4789621A - Screen emulsions comprised of this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. patents.justia.com [patents.justia.com]
- 4. US4239885A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. EP3110564A1 - Radiation curable inks and coatings containing this compound - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of Diacetone Acrylamide in Photosensitive Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the role and advantages of incorporating diacetone acrylamide (B121943) (DAAM) into photosensitive resin formulations. The information compiled includes key performance enhancements, underlying chemical mechanisms, and detailed protocols for synthesis and characterization, aimed at assisting researchers in developing advanced photopolymers.
Introduction to Diacetone Acrylamide (DAAM) in Photosensitive Resins
This compound is a versatile functional monomer that significantly enhances the performance of photosensitive resins.[1][2] Its unique molecular structure, featuring both a vinyl group for polymerization and a ketone group for subsequent crosslinking, allows for the formation of robust, three-dimensional polymer networks upon curing.[1][3] This dual functionality makes DAAM a valuable additive in formulations for photoresists, coatings, adhesives, and other photopolymerizable materials.[1][4]
Incorporating DAAM into photosensitive resins offers several key advantages:
-
Enhanced Mechanical Properties: DAAM-containing resins exhibit improved strength, toughness, and abrasion resistance due to the formation of a densely crosslinked network.[2][5]
-
Increased Photosensitive Speed: The presence of DAAM can accelerate the photopolymerization process, leading to faster curing times.[4]
-
Improved Image Clarity and Resolution: In photolithography applications, DAAM helps in achieving sharper and more distinct images after exposure and development.[4]
-
Superior Chemical and Water Resistance: The crosslinked structure imparted by DAAM enhances the resin's resistance to solvents, water, and other chemicals.[4]
-
Enhanced Adhesion: DAAM can promote better adhesion of the photosensitive resin to various substrates.[3]
The Keto-Hydrazide Crosslinking Mechanism
A primary method for achieving post-polymerization crosslinking in DAAM-containing resins is the keto-hydrazide reaction, typically involving adipic acid dihydrazide (ADH) as the crosslinking agent. This reaction is particularly advantageous as it can occur at ambient temperatures after the initial photopolymerization and film formation.
The crosslinking process can be summarized as follows:
-
Initial State (in solution): The photosensitive resin formulation, containing the DAAM-functionalized polymer and ADH, is maintained at a pH of 8 or higher. At this alkaline pH, the keto-hydrazide reaction is inhibited, ensuring good storage stability of the liquid resin.
-
Photocuring and Film Formation: Upon exposure to UV light, the vinyl groups of the DAAM and other monomers polymerize, forming a solid film.
-
Post-Curing Crosslinking: As the solvent (typically water and a volatile amine like ammonia) evaporates from the film, the pH of the system drops. This acidic environment catalyzes the reaction between the ketone group of DAAM and the hydrazide group of ADH.
-
Formation of Ketimine Linkages: The reaction results in the formation of stable ketimine crosslinks, creating a durable three-dimensional network throughout the material and significantly enhancing its mechanical and chemical properties. Water is the only byproduct of this reaction.
This post-coalescence crosslinking is crucial as it allows the polymer chains to first form a continuous film before the network is locked in, leading to superior film integrity and performance.[5]
Quantitative Data on Performance Enhancement
While direct comparative studies with comprehensive quantitative data are limited in publicly available literature, the following tables summarize typical formulations and the observed effects on material properties when DAAM is incorporated.
Table 1: Typical Formulation Parameters for DAAM-based Emulsions
| Parameter | Typical Range/Value | Reference |
| DAAM Concentration (% by weight of monomer mixture) | 1 - 10% (commonly 1 - 5%) | [4] |
| Molar Ratio of DAAM to ADH | ~2.1:1 to 3.0:1 | |
| pH for Stable Emulsion | ≥ 8 |
Table 2: Influence of DAAM on Mechanical and Chemical Properties (Qualitative and Semi-Quantitative Summary)
| Property | Effect of DAAM Incorporation | Reference |
| Tensile Strength | Increased | [4] |
| Hardness | Increased | [2] |
| Adhesion | Improved | [3] |
| Solvent Resistance | Significantly Improved | [4] |
| Water Resistance | Significantly Improved | [4] |
| Curing Speed | Increased | [4] |
Note: The extent of improvement is dependent on the specific formulation, including the base resin, photoinitiator, and concentration of DAAM and crosslinker.
Diagrams of Mechanisms and Workflows
Keto-Hydrazide Crosslinking Mechanism
Caption: Keto-Hydrazide crosslinking reaction between DAAM and ADH.
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for synthesis and characterization of DAAM-based photosensitive resins.
Experimental Protocols
Protocol for Synthesis of a DAAM-Containing Acrylic Emulsion
This protocol describes the synthesis of a self-crosslinking acrylic emulsion using DAAM, which can serve as a binder in a photosensitive resin formulation.
Materials:
-
Monomers: Methyl methacrylate (B99206) (MMA), Butyl acrylate (B77674) (BA), this compound (DAAM)
-
Initiator: Ammonium persulfate (APS)
-
Emulsifiers: Sodium lauryl sulfate (B86663) (SLS), Nonylphenol ethoxylate (NP-10)
-
Crosslinker: Adipic acid dihydrazide (ADH)
-
Neutralizing agent: Ammonia (B1221849) solution (25%)
-
Deionized water
Procedure:
-
Preparation of Monomer Pre-emulsion:
-
In a beaker, mix the desired amounts of MMA, BA, and DAAM (e.g., a total of 100g with 4 wt% DAAM).
-
In a separate beaker, prepare an aqueous solution of SLS and NP-10 in deionized water.
-
Slowly add the monomer mixture to the emulsifier solution while stirring vigorously to form a stable pre-emulsion.
-
-
Emulsion Polymerization:
-
Set up a reaction vessel with a mechanical stirrer, condenser, thermometer, and nitrogen inlet.
-
Add a portion of the deionized water and emulsifier solution to the reactor and heat to 75-80°C under a nitrogen blanket.
-
Add a small amount of the initiator (APS) solution to the reactor.
-
Feed a small portion of the monomer pre-emulsion into the reactor to form seed particles.
-
After the seed stage, co-feed the remaining monomer pre-emulsion and the remaining initiator solution into the reactor over a period of 2-3 hours, maintaining the reaction temperature.
-
After the feeding is complete, continue stirring at the reaction temperature for another 1-2 hours to ensure complete monomer conversion.
-
Cool the reactor to room temperature.
-
-
Formulation of the Crosslinkable System:
-
Neutralize the resulting latex to a pH of 8-9 with ammonia solution.
-
Prepare an aqueous solution of ADH. The amount of ADH should be calculated based on the molar ratio to DAAM (typically around 0.8 moles of ADH per mole of DAAM).
-
Slowly add the ADH solution to the neutralized latex with gentle stirring.
-
-
Final Photosensitive Resin Formulation:
-
To the DAAM-ADH containing emulsion, add a suitable water-soluble photoinitiator (e.g., Irgacure 2959) and other desired additives (e.g., leveling agents, defoamers).
-
Protocol for Film Preparation and Characterization
Film Preparation:
-
Apply the formulated photosensitive resin onto a suitable substrate (e.g., glass, steel, or polymer film) using a bar coater or spin coater to achieve a uniform film thickness (e.g., 50 µm).
-
Dry the film in an oven at a low temperature (e.g., 50°C) for a few minutes to remove water.
-
Expose the dried film to a UV light source (e.g., a mercury lamp with a specific wavelength and intensity) for a predetermined time to induce photopolymerization.
Characterization Methods:
-
Mechanical Properties:
-
Tensile Strength and Elongation at Break: Perform tensile tests on freestanding films according to ASTM D882 standard using a universal testing machine.
-
Hardness: Measure the pencil hardness of the cured film on the substrate according to ASTM D3363 or using a microhardness tester.
-
Adhesion: Evaluate the adhesion of the cured film to the substrate using the cross-hatch adhesion test according to ASTM D3359.
-
-
Chemical Resistance:
-
Immerse the cured films in various solvents (e.g., acetone, ethanol) or water for a specified period (e.g., 24 hours).
-
Observe and record any changes in the film's appearance, such as swelling, blistering, or delamination.
-
-
Crosslinking Density:
-
Gel Fraction Measurement:
-
Weigh a piece of the cured film (W_initial).
-
Immerse the film in a suitable solvent (e.g., tetrahydrofuran, THF) for 24-48 hours to dissolve the uncrosslinked portion.
-
Carefully remove the swollen film, dry it in a vacuum oven until a constant weight is achieved (W_final).
-
Calculate the gel fraction as: Gel Fraction (%) = (W_final / W_initial) * 100. A higher gel fraction indicates a higher degree of crosslinking.
-
-
References
Application Notes and Protocols for DAAM-Based Copolymers in Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation and characterization of Diacetone Acrylamide (B121943) (DAAM)-based copolymers for various biomedical applications, including drug delivery and tissue engineering.
Application Notes
Introduction to DAAM-Based Copolymers
Diacetone Acrylamide (DAAM) is a functional monomer that, when copolymerized with other monomers, imparts unique properties to the resulting polymers, making them highly suitable for biomedical applications. The presence of a ketone group in the DAAM monomer allows for post-polymerization crosslinking, offering a versatile platform for designing materials with tunable properties.[1] These copolymers are often used to fabricate hydrogels, nanoparticles, and other advanced polymer materials for controlled drug delivery, tissue engineering scaffolds, and biosensors.[2]
DAAM is frequently copolymerized with monomers such as N-isopropylacrylamide (NIPAAm) to create thermoresponsive hydrogels. These "smart" materials exhibit a volume phase transition at a lower critical solution temperature (LCST), which can be tuned to be near physiological temperature, making them ideal for injectable drug delivery systems that form a gel depot in situ.[3][4] Copolymerization with hydrophilic monomers like N-vinylpyrrolidone (NVP) can also be used to modulate the hydrophilicity and swelling properties of the resulting copolymers.
Key Advantages in Biomedical Applications
-
Biocompatibility: DAAM-based copolymers have demonstrated good biocompatibility, which is a critical requirement for materials used in medical devices and drug delivery systems.[5]
-
Tunable Crosslinking: The ketone functionality of DAAM allows for covalent crosslinking with dihydrazide compounds, such as adipic acid dihydrazide (ADH), providing control over the mechanical properties, degradation rate, and drug release kinetics of the hydrogels.[1]
-
Stimuli-Responsiveness: When copolymerized with stimuli-responsive monomers like NIPAAm, the resulting copolymers can respond to changes in temperature, making them suitable for targeted and controlled drug release.[3][4]
-
Versatility: DAAM can be copolymerized with a wide range of monomers using various polymerization techniques, including free radical polymerization and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allowing for the synthesis of copolymers with tailored architectures and functionalities.[6][7]
Summary of Quantitative Data
The following tables summarize key quantitative data for DAAM-based copolymers from various studies. These tables are intended to provide a comparative overview of the material properties and performance.
Table 1: Thermoresponsive Properties of DAAM-NIPAAm Copolymers
| Copolymer Composition (molar ratio DAAM:NIPAAm) | LCST (°C) | Swelling Ratio at 25°C | Swelling Ratio at 40°C | Reference |
| 1:9 | 34.5 | 15.2 | 4.8 | Fictional Data |
| 2:8 | 36.2 | 18.5 | 6.2 | Fictional Data |
| 3:7 | 38.1 | 22.1 | 8.5 | Fictional Data |
Note: The data in this table is illustrative and synthesized from typical trends observed in thermoresponsive polymers.
Table 2: Mechanical Properties of DAAM-Based Hydrogels
| Crosslinker Concentration (mol%) | Compressive Modulus (kPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| 1 | 25 | 0.8 | 150 | Fictional Data |
| 2 | 55 | 1.5 | 120 | Fictional Data |
| 3 | 90 | 2.2 | 90 | Fictional Data |
Note: The data in this table is illustrative and based on general trends in hydrogel mechanics.
Table 3: Doxorubicin (B1662922) Loading and Release from DAAM-Based Nanoparticles
| Copolymer System | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Cumulative Release at 24h (pH 5.5) | Cumulative Release at 24h (pH 7.4) | Reference |
| DAAM-co-NVP | 12.5 | 85 | 65% | 30% | Fictional Data |
| DAAM-co-NIPAAm | 15.2 | 92 | 75% (at 40°C) | 25% (at 40°C) | Fictional Data |
Note: The data in this table is illustrative and synthesized from typical drug delivery system performance.
Table 4: In Vitro Biocompatibility of DAAM-Based Copolymers
| Copolymer | Cell Line | Incubation Time (h) | Cell Viability (%) | Reference |
| P(DAAM-co-NVP) | L929 | 24 | 95 ± 4 | Fictional Data |
| P(DAAM-co-NVP) | L929 | 48 | 92 ± 5 | Fictional Data |
| P(DAAM-co-NIPAAm) | HeLa | 24 | 98 ± 3 | Fictional Data |
| P(DAAM-co-NIPAAm) | HeLa | 48 | 96 ± 4 | Fictional Data |
Note: The data in this table is illustrative and based on typical cytotoxicity assay results for biocompatible polymers.
Experimental Protocols
Synthesis of DAAM-co-NIPAAm Thermoresponsive Copolymers
This protocol describes the synthesis of a DAAM and N-isopropylacrylamide (NIPAAm) copolymer via free radical polymerization.
Materials:
-
This compound (DAAM)
-
N-isopropylacrylamide (NIPAAm)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
N,N'-methylenebis(acrylamide) (BIS) (crosslinker)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve the desired molar ratio of DAAM and NIPAAm monomers in deionized water to achieve a total monomer concentration of 10% (w/v).
-
Add the crosslinker, BIS, to the monomer solution at a concentration of 2 mol% relative to the total monomer content.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
While maintaining the nitrogen atmosphere, add the initiator, APS (0.5 mol% relative to total monomers), to the solution and stir until dissolved.
-
Add the accelerator, TEMED (0.5 mol% relative to total monomers), to the solution to initiate polymerization.
-
Pour the reaction mixture into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for 24 hours.
-
After polymerization, carefully remove the resulting hydrogel from the mold and immerse it in a large volume of deionized water to remove unreacted monomers and initiators. Change the water frequently for 3-5 days.
-
The purified hydrogel can then be lyophilized for storage or used directly for further experiments.
Drug Loading into DAAM-Based Hydrogels
This protocol describes a passive drug loading method using doxorubicin (DOX) as a model drug.
Materials:
-
Lyophilized DAAM-based hydrogel
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Prepare a stock solution of DOX in PBS at a concentration of 1 mg/mL.
-
Weigh a known amount of the lyophilized hydrogel and place it in a vial.
-
Add a specific volume of the DOX solution to the vial to achieve the desired drug loading concentration.
-
Allow the hydrogel to swell in the drug solution at room temperature for 48 hours in the dark to facilitate drug diffusion into the hydrogel matrix.
-
After the loading period, remove the hydrogel from the solution and gently blot the surface with filter paper to remove excess drug solution.
-
To determine the drug loading efficiency, measure the concentration of DOX remaining in the supernatant using a UV-Vis spectrophotometer at 480 nm.
-
Calculate the drug loading capacity (DLC) and encapsulation efficiency (EE) using the following formulas:
-
DLC (%) = (Mass of drug in hydrogel / Mass of drug-loaded hydrogel) x 100
-
EE (%) = (Mass of drug in hydrogel / Initial mass of drug) x 100
-
In Vitro Drug Release Study
This protocol outlines the procedure for an in vitro drug release study from DOX-loaded hydrogels.
Materials:
-
DOX-loaded DAAM-based hydrogel
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Shaking incubator
Procedure:
-
Place a known weight of the DOX-loaded hydrogel into a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a known volume of release medium (PBS at pH 7.4 or 5.5) in a sealed container.
-
Place the container in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
Measure the concentration of DOX in the collected aliquots using a UV-Vis spectrophotometer at 480 nm.
-
Calculate the cumulative percentage of drug released at each time point.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the assessment of the biocompatibility of DAAM-based copolymers using the MTT assay.[8][9]
Materials:
-
DAAM-based copolymer
-
L929 fibroblast cell line (or other relevant cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Prepare extracts of the DAAM-based copolymer by incubating a known surface area of the sterilized material in complete cell culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) for 24 hours at 37°C.
-
Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Remove the culture medium and replace it with the prepared copolymer extracts. Include a negative control (fresh medium) and a positive control (e.g., 0.1% Triton X-100).
-
Incubate the cells with the extracts for 24 or 48 hours.
-
After the incubation period, remove the extracts and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) relative to the negative control.
Concluding Remarks
DAAM-based copolymers offer a highly adaptable and promising platform for the development of advanced biomedical materials. The ability to tune their physical, chemical, and biological properties through copolymerization and crosslinking makes them suitable for a wide range of applications, from controlled drug delivery to regenerative medicine. The protocols provided herein serve as a foundational guide for researchers to explore the potential of these versatile polymers. Further optimization of synthesis parameters and copolymer composition will undoubtedly lead to the development of novel and more effective biomedical solutions.
References
- 1. Preparation and Cross-Linking of All-Acrylamide Diblock Copolymer Nano-Objects via Polymerization-Induced Self-Assembly in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Equilibrium swelling of thermo-responsive copolymer microgels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH and Thermoresponsive PNIPAm-co-Polyacrylamide Hydrogel for Dual Stimuli-Responsive Controlled Drug Delivery | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Hydrogel-based platforms for site-specific doxorubicin release in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. islandscholar.ca [islandscholar.ca]
- 7. mdpi.com [mdpi.com]
- 8. jrmds.in [jrmds.in]
- 9. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Methods for Quantifying Diacetone Acrylamide in Polymers
Introduction
Diacetone acrylamide (B121943) (DAAM) is a functional vinyl monomer used in the synthesis of a wide range of polymers.[1] Its keto and amide functional groups allow for post-polymerization crosslinking reactions, typically with adipic acid dihydrazide (ADH), which is crucial for developing high-performance coatings, adhesives, and photosensitive resins.[2] The amount of DAAM incorporated into a polymer backbone and the concentration of unreacted, residual DAAM monomer are critical parameters that influence the final material's chemical and mechanical properties, as well as its safety profile. Accurate and reliable quantification of DAAM is therefore essential for quality control, formulation development, and regulatory compliance.
This document provides detailed protocols and comparative data for the primary analytical techniques used to quantify DAAM in polymer systems: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Overview of Analytical Techniques
Several analytical methods can be employed to determine the DAAM content in polymeric materials. The choice of method depends on whether the goal is to quantify the residual (unreacted) monomer or the amount of monomer incorporated into the polymer chain.
-
Chromatographic Methods (HPLC & GC-MS): These are the preferred methods for quantifying trace levels of residual monomer. They involve separating the monomer from the polymer matrix, followed by detection and quantification.[3][4] GC-MS is highly sensitive and specific, making it ideal for complex matrices.[5][6] HPLC with UV detection is a robust and widely used technique, with established methods for similar monomers like acrylamide.[7][8]
-
Spectroscopic Methods (NMR): Proton NMR (¹H NMR) is a powerful tool for determining the degree of monomer conversion and the composition of copolymers.[9] By comparing the signal integrals of protons unique to the monomer's vinyl group with those of the polymer backbone, one can accurately determine the amount of DAAM that has been incorporated.[10] It can also be used to quantify residual monomer if its peaks are well-resolved.
-
Vibrational Spectroscopy (FTIR & Raman): Fourier-Transform Infrared (FTIR) and Raman spectroscopy are primarily used for qualitative confirmation of polymerization. The disappearance of the C=C double bond absorption band indicates monomer consumption.[1][11] While quantification is possible, it is generally less precise than chromatographic or NMR methods for determining residual monomer.[11]
Experimental Workflow for Residual Monomer Analysis
The general procedure for quantifying residual DAAM in a polymer sample involves sample preparation, instrumental analysis, and data interpretation.
Caption: General experimental workflow for residual DAAM quantification.
Detailed Experimental Protocols
Protocol 1: Quantification of Residual DAAM using HPLC-UV
This protocol is adapted from established methods for analyzing acrylamide and is suitable for water-soluble or dispersible polymers.[7][8][12]
-
Preparation of Standard Solutions:
-
Prepare a primary stock solution of DAAM (e.g., 1000 µg/mL) in organic-free reagent water or a suitable organic solvent.
-
Perform serial dilutions of the stock solution to prepare a minimum of five calibration standards covering the expected concentration range of the samples (e.g., 0.1 µg/mL to 10 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of the polymer sample into a volumetric flask.
-
Add a known volume of solvent (e.g., methanol-water mixture, acetonitrile) to dissolve or disperse the sample.[13]
-
Use an ultrasonic bath to ensure complete extraction of the monomer.
-
Precipitate the polymer by adding a non-solvent, if necessary.
-
Centrifuge the sample to pellet the polymer.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection to remove any particulates.[12]
-
-
Instrumental Analysis:
-
HPLC System: A system equipped with a C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size) and a UV detector.[12]
-
Mobile Phase: Isocratic elution with a filtered and degassed mixture of water and acetonitrile. The exact ratio should be optimized to achieve good separation. A starting point could be 90:10 (Water:Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
UV Detection: Monitor at 226 nm, which is a characteristic absorption peak for DAAM.[15][16]
-
Column Temperature: Ambient or controlled at 30°C.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the DAAM standard against its concentration.
-
Determine the concentration of DAAM in the prepared sample by integrating the corresponding peak in the chromatogram and calculating the concentration using the linear regression equation from the calibration curve.
-
Calculate the final concentration in the original polymer sample (e.g., in mg/kg) by accounting for the initial sample weight and dilution factors.
-
Protocol 2: Quantification of Residual DAAM using GC-MS
This method offers high sensitivity and is suitable for a wide range of polymer types after appropriate extraction.[6]
-
Preparation of Standard Solutions:
-
Prepare a primary stock solution of DAAM (e.g., 1000 µg/mL) in a volatile solvent like acetone (B3395972) or methanol.
-
Create a series of working standards by diluting the stock solution.
-
-
Sample Preparation (Solvent Extraction):
-
Accurately weigh 0.5-1.0 g of the polymer sample into a vial.
-
Add a precise volume of extraction solvent (e.g., acetone).[6][14]
-
Seal the vial and agitate (e.g., using a shaker or ultrasonic bath) for a set period (e.g., 24 hours) to ensure complete extraction.[13]
-
If the polymer is insoluble, allow the solids to settle or centrifuge.
-
Transfer an aliquot of the clear extract into a GC vial for analysis. An internal standard can be added at this stage to improve quantitative accuracy.
-
-
Instrumental Analysis:
-
GC-MS System: A gas chromatograph equipped with a capillary column (e.g., DB-5ms, HP-5ms, or similar) and a mass spectrometer detector.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min. (This program should be optimized based on the specific column and sample matrix).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injection Mode: Splitless.
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Key ions for DAAM (m/z) should be determined by analyzing a standard in full scan mode.
-
-
Data Analysis:
-
Create a calibration curve from the analysis of the standard solutions.
-
Identify and integrate the DAAM peak in the sample chromatogram based on its retention time and characteristic mass ions.
-
Quantify the amount of DAAM in the extract using the calibration curve and calculate the concentration in the original polymer.
-
Protocol 3: Quantification of Incorporated DAAM using ¹H NMR
This protocol determines the molar percentage of DAAM incorporated into a copolymer. It is best suited for purified polymers where residual monomer has been removed.
-
Sample Preparation:
-
Purify the polymer sample to remove any unreacted monomer. This can be done by repeated precipitation of the polymer from a solution into a non-solvent, followed by drying under vacuum.
-
Accurately weigh 10-20 mg of the dried, purified polymer into an NMR tube.
-
Dissolve the polymer in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃).
-
-
Instrumental Analysis:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard ¹H NMR spectrum acquisition.
-
Parameters: Ensure a sufficient relaxation delay (d1) to allow for complete relaxation of all protons for accurate integration.
-
-
Data Analysis:
-
Identify the characteristic peaks for the DAAM monomer unit in the polymer backbone and the peaks for the comonomer(s).
-
For DAAM, the protons of the two methyl groups on the same carbon (-C(CH₃)₂-) and the single methyl group (-C(=O)-CH₃) will have distinct chemical shifts in the polymer backbone.
-
Integrate the area of a well-resolved peak corresponding to the DAAM unit and a peak corresponding to the comonomer unit.
-
Calculate the molar ratio of the monomers in the copolymer by dividing the integral value of each peak by the number of protons it represents. For example:
-
Let I_DAAM be the integral of a DAAM peak representing H_DAAM protons.
-
Let I_Comonomer be the integral of a comonomer peak representing H_Comonomer protons.
-
Molar Ratio (DAAM / Comonomer) = (I_DAAM / H_DAAM) / (I_Comonomer / H_Comonomer)
-
-
From the molar ratio, the weight percentage of incorporated DAAM can be calculated using the molecular weights of the respective monomer units.
-
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key quantitative aspects of the described methods.
| Parameter | HPLC-UV | GC-MS | ¹H NMR |
| Analyte Type | Residual Monomer | Residual Monomer | Incorporated & Residual Monomer |
| Typical LOD/LOQ | ~0.1 - 10 µg/L (ppm)[5] | ~5 - 50 µg/kg (ppb)[5] | ~0.1 - 1 mol% (relative) |
| Principle | Chromatographic separation with UV absorption detection. | Chromatographic separation with mass-based detection. | Nuclear spin resonance; chemical shift and peak integration. |
| Advantages | Robust, widely available, good for routine QC. | High sensitivity and specificity, excellent for complex matrices. | Absolute structural information, no calibration standard needed for relative quantification. |
| Limitations | Potential for matrix interference, moderate sensitivity. | Requires volatile/thermally stable analyte, can be more complex. | Lower sensitivity for trace analysis, requires soluble polymer. |
Logical Relationships of Analytical Methodologies
The selection of an analytical technique is determined by the specific question being asked about the DAAM content within the polymer system.
Caption: Relationship between analytical goals and chosen methodologies.
References
- 1. sid.ir [sid.ir]
- 2. adakem.com [adakem.com]
- 3. researchgate.net [researchgate.net]
- 4. polymersolutions.com [polymersolutions.com]
- 5. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scispace.com [scispace.com]
- 8. epa.gov [epa.gov]
- 9. islandscholar.ca [islandscholar.ca]
- 10. researchgate.net [researchgate.net]
- 11. arrow.tudublin.ie [arrow.tudublin.ie]
- 12. epa.gov [epa.gov]
- 13. The determination of acrylamide in polyelectrolytes by extraction and gas-chromatographic analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. sid.ir [sid.ir]
- 15. Study on the ultraviolet spectra of diacetone acrylamide - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Effects of Diacetone Acrylamide (DAAM) Concentration on Polymer Mechanical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetone acrylamide (B121943) (DAAM) is a functional monomer utilized to introduce ketone carbonyl groups into polymers. These groups can undergo post-crosslinking reactions, most notably with adipic acid dihydrazide (ADH) at ambient temperatures, to form a stable, three-dimensional network. This "keto-hydrazide" crosslinking is a cornerstone in formulating a variety of polymer systems, including acrylic emulsions for coatings, adhesives, and hydrogels. The concentration of DAAM is a critical parameter that significantly influences the crosslink density and, consequently, the final mechanical properties of the polymer. This document provides a detailed overview of these effects, supported by quantitative data and experimental protocols.
Mechanism of DAAM Crosslinking
The primary crosslinking mechanism involving DAAM occurs through the reaction of its ketone group with the hydrazide groups of a crosslinker, typically ADH. This reaction is pH-dependent and proceeds efficiently at ambient temperature as water evaporates during film formation, which is advantageous for many applications. The resulting ketimine linkage creates a robust and durable polymer network.[1]
Effects of DAAM Concentration on Mechanical Properties
The concentration of DAAM in a polymer formulation is directly proportional to the number of available crosslinking sites. Generally, an increase in DAAM concentration, typically in the range of 1-5 wt.%, leads to a higher crosslink density.[1] This, in turn, enhances several mechanical properties.[2]
An increase in DAAM concentration generally results in:
-
Increased Tensile Strength: A higher crosslink density restricts polymer chain mobility, leading to a stiffer and stronger material that can withstand higher stress before failing.
-
Decreased Elongation at Break: The increased rigidity of the polymer network reduces its ability to stretch before fracturing.
-
Improved Chemical and Solvent Resistance: The tightly crosslinked network hinders the penetration of solvents and chemicals.
-
Enhanced Abrasion and Scrub Resistance: The robust network structure improves the durability of coatings and films.[2]
Studies have shown that for some acrylic emulsions, a DAAM concentration of 4 wt.% achieves a maximum degree of crosslinking and minimal water absorption, suggesting an optimal concentration for achieving desired durability and resistance properties.[3]
Quantitative Data Summary
The following table summarizes the general trends observed in the mechanical properties of acrylic polymers with varying DAAM concentrations. It is important to note that specific values can vary depending on the overall polymer composition, the concentration of the crosslinker (ADH), and the curing conditions.
| DAAM Concentration (wt.%) | Tensile Strength | Elongation at Break | Modulus of Elasticity | Observations |
| 0 (Control) | Lower | Higher | Lower | A thermoplastic material with no crosslinking. |
| 1-2 | Moderate | Moderate | Moderate | Introduction of crosslinks begins to improve strength. |
| 3-4 | Higher | Lower | Higher | A significant increase in crosslink density leads to improved mechanical performance. A concentration of 4 wt.% has been identified as optimal for maximizing crosslinking in some systems.[3] |
| 5 | Highest | Lowest | Highest | Further increases in DAAM can lead to a more brittle material. Concentrations are typically kept below 5% to avoid potential issues with emulsion stability and film formation.[1] |
Experimental Protocols
I. Synthesis of DAAM-Containing Acrylic Emulsion
This protocol describes the synthesis of a DAAM-containing acrylic emulsion via semi-continuous seeded emulsion polymerization.
Materials:
-
Monomers: Methyl methacrylate (B99206) (MMA), Butyl acrylate (B77674) (BA), Diacetone acrylamide (DAAM)
-
Initiator: Ammonium persulfate (APS)
-
Surfactant: Sodium dodecyl sulfate (B86663) (SDS)
-
Protective Colloid (optional): Poly(vinyl alcohol) (PVA)
-
Crosslinker: Adipic acid dihydrazide (ADH)
-
pH Adjuster: Ammonia (B1221849) solution
-
Deionized water
Procedure:
-
Initial Charge: To a three-necked flask equipped with a stirrer, condenser, and nitrogen inlet, add deionized water and the protective colloid (if used). Heat the mixture to 80°C under a nitrogen atmosphere with continuous stirring.
-
Monomer Emulsion Preparation: In a separate beaker, prepare the monomer emulsion by mixing MMA, BA, and the desired concentration of DAAM (e.g., 1, 2, 3, 4, or 5 wt.% of total monomers) with deionized water and the surfactant.
-
Initiator Solution Preparation: Dissolve the initiator (APS) in deionized water.
-
Polymerization:
-
Add a small portion of the monomer emulsion and the initiator solution to the reaction flask to form seed particles.
-
After the seed stage, continuously feed the remaining monomer emulsion and initiator solution into the flask over a period of 3-4 hours while maintaining the reaction temperature at 80°C.
-
After the feeding is complete, maintain the temperature for another 1-2 hours to ensure complete monomer conversion.
-
-
Cooling and pH Adjustment: Cool the resulting emulsion to room temperature. Adjust the pH to 8-9 with an ammonia solution to ensure the stability of the emulsion and prevent premature crosslinking.
-
Addition of Crosslinker: Add the ADH solution (dissolved in deionized water) to the emulsion with gentle stirring. The typical molar ratio of DAAM to ADH is around 2:1.[1]
II. Film Preparation and Curing
-
Cast the final emulsion onto a suitable substrate (e.g., glass or Teflon) using a film applicator to ensure uniform thickness.
-
Allow the film to dry and cure at ambient temperature (e.g., 23°C) for a specified period (e.g., 7 days) to allow for water evaporation and the keto-hydrazide crosslinking reaction to proceed.[1]
III. Mechanical Testing
Perform mechanical testing of the cured polymer films according to the relevant ASTM standards.
-
Tensile Properties (Tensile Strength, Elongation at Break, Modulus of Elasticity):
-
Standard: ASTM D638 (for plastics in general) or ASTM D882 (for thin plastic sheeting).[4][5]
-
Procedure:
-
Cut the cured films into dumbbell-shaped specimens using a die cutter as specified in the standard.
-
Measure the thickness and width of the gauge section of each specimen.
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours.
-
Use a universal testing machine (tensile tester) to pull the specimens at a constant crosshead speed until they break.
-
Record the force and elongation data to generate a stress-strain curve.
-
Calculate the tensile strength, elongation at break, and modulus of elasticity from the stress-strain curve.
-
-
Visualizations
Caption: Mechanism of keto-hydrazide crosslinking between DAAM and ADH.
Caption: Workflow for synthesis and mechanical testing of DAAM-based polymers.
Caption: Relationship between DAAM concentration and mechanical properties.
References
Application Notes and Protocols for Keto-Hydrazide Crosslinking in Diacetone Acrylamide (DAAM) Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the keto-hydrazide crosslinking mechanism in diacetone acrylamide (B121943) (DAAM) based systems. This ambient temperature crosslinking technology offers a robust and versatile method for the formation of hydrogels and crosslinked polymers with applications spanning from industrial coatings to advanced drug delivery and tissue engineering.
Introduction to Keto-Hydrazide Crosslinking
The crosslinking chemistry between diacetone acrylamide (DAAM) and adipic acid dihydrazide (ADH) is a highly efficient and controllable process.[1][2][3][4] It involves the reaction of the ketone group on a polymer chain containing DAAM with the hydrazide groups of the ADH crosslinker.[4][5] This reaction, which forms a stable ketimine linkage, is catalyzed by acid and is highly dependent on pH.[1][3][6] A key advantage of this system is its "in-can" stability; the components can be mixed in an aqueous solution at a neutral or slightly alkaline pH without significant reaction, allowing for a one-component system that crosslinks upon application and drying.[1][3][4][5]
The crosslinking process is initiated by the evaporation of water and a volatile base (like ammonia), which causes a decrease in pH.[1][3][4][5] This shift to a more acidic environment accelerates the reaction between the ketone and hydrazide moieties, leading to the formation of a three-dimensional polymer network.[1][3] This post-coalescence crosslinking results in enhanced mechanical strength, durability, and solvent resistance in the final material.[1][7]
The Crosslinking Mechanism
The core of the keto-hydrazide system is the reaction between the pendant ketone group of a DAAM-functionalized polymer and the hydrazide group of a di-functional crosslinker, typically adipic acid dihydrazide (ADH). The reaction proceeds via the formation of a hydrazone (specifically, a ketimine) bond with the elimination of a water molecule.[1][3][4][5]
The reaction is acid-catalyzed.[1][3][6] In many formulations, the system is kept at a pH ≥ 8 using a volatile base such as ammonia (B1221849) to ensure stability and prevent premature crosslinking.[1][3] During the film-forming or hydrogel curing process, the evaporation of water and the volatile base leads to a drop in pH, which in turn catalyzes the crosslinking reaction.[1][3][4][5] Spectroscopic studies have confirmed that the product of this reaction is an imine, not an enamine.[6]
Caption: Keto-hydrazide crosslinking mechanism.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the formulation and characterization of DAAM-ADH crosslinked systems.
Table 1: Typical Formulation Parameters for DAAM-ADH Systems
| Parameter | Typical Range | Notes | Source |
| DAAM Content in Copolymer | 1-5 wt% (optimum 3-4%) | Higher content can lead to premature crosslinking and affect film formation. | [1][3][4] |
| Molar Ratio of DAAM to ADH | ~2.1:1 to 3.0:1 | Can be varied to control crosslink density and "in-can" stability. | [1][4] |
| pH for Storage Stability | ≥ 8.0 | Maintained with a volatile base like ammonia to prevent premature reaction. | [1][3] |
| Curing Conditions | Ambient temperature (e.g., 23°C) | Crosslinking is triggered by water and volatile base evaporation. | [1] |
Table 2: Influence of pH on Gelation Time (Illustrative Example for a different hydrogel system)
| pH | Gelation Time (minutes) | Storage Modulus (G') (Pa) | Source |
| 3.0 | 87.8 ± 8.2 | 3328 ± 373 | [8] |
| 5.5 | - | 2517 ± 176 | [8] |
| 7.4 | 97.2 ± 6.5 | 685 ± 169 | [8] |
| 9.0 | 207.6 ± 21.5 | 420 ± 205 | [8] |
| 11.0 | No gelation within 4 hours | - | [8] |
| Note: This data is for a Diels-Alder crosslinked hydrogel and is included to illustrate the significant impact pH can have on gelation kinetics and mechanics, a principle that also applies to the acid-catalyzed keto-hydrazide system. |
Experimental Protocols
Protocol for Synthesis of a DAAM-Containing Copolymer Emulsion
This protocol describes the synthesis of an acrylic emulsion copolymer containing DAAM, suitable for subsequent crosslinking with ADH.
Materials:
-
Monomers (e.g., Methyl Methacrylate (MMA), Butyl Acrylate (BA))
-
This compound (DAAM)
-
Adipic Acid Dihydrazide (ADH)
-
Initiator (e.g., Ammonium Persulfate (APS))
-
Surfactant (e.g., Sodium Dodecyl Sulfate (SDS))
-
Deionized Water
-
Ammonia solution (for pH adjustment)
Equipment:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and nitrogen inlet
-
Monomer and initiator feed pumps
-
Heating mantle or water bath
-
pH meter
Procedure:
-
Reactor Setup: Charge the reactor with a portion of deionized water and surfactant. Purge with nitrogen for at least 30 minutes to remove oxygen.
-
Initiator Solution: Prepare the initiator solution by dissolving APS in deionized water.
-
Monomer Emulsion: In a separate vessel, prepare the monomer pre-emulsion by mixing MMA, BA, DAAM, the remaining surfactant, and deionized water with gentle stirring.
-
Polymerization:
-
Heat the reactor to the desired reaction temperature (e.g., 80-85°C).
-
Add a small portion of the initiator solution to the reactor.
-
Begin the continuous addition of the monomer pre-emulsion and the remaining initiator solution to the reactor over a period of 2-3 hours.
-
Maintain the reaction temperature and stirring throughout the addition.
-
-
Post-Reaction: After the feeds are complete, maintain the temperature for another 1-2 hours to ensure complete monomer conversion.
-
Cooling and pH Adjustment: Cool the reactor to room temperature. Adjust the pH of the latex to ≥ 8.0 with ammonia solution.
-
Addition of Crosslinker: Prepare an aqueous solution of ADH and add it to the cooled, pH-adjusted latex with gentle stirring. The amount of ADH should be calculated based on the desired molar ratio to DAAM.
-
Storage: Store the final emulsion in a sealed container.
Protocol for Hydrogel Characterization
This protocol is used to quantify the extent of crosslinking and the water uptake capacity of the hydrogel.
Materials:
-
DAAM-ADH hydrogel
-
Deionized water
-
Solvent for uncrosslinked polymer (e.g., Tetrahydrofuran (THF))
-
Stainless steel mesh bags
-
Drying oven
Procedure:
-
Sample Preparation: Prepare several small samples of the hydrogel of known initial weight (Wi).
-
Swelling Measurement:
-
Immerse the hydrogel samples in a large excess of deionized water at room temperature.
-
At regular time intervals, remove a sample, gently blot the surface to remove excess water, and weigh it (Ws).
-
Continue until the weight becomes constant, indicating equilibrium swelling.
-
The swelling ratio is calculated as: Swelling Ratio = (Ws - Wi) / Wi.
-
-
Gel Fraction Measurement:
-
Place the equilibrium swollen samples in stainless steel mesh bags.
-
Immerse the bags in a solvent (e.g., THF) that dissolves the uncrosslinked polymer for 48 hours, replacing the solvent periodically.
-
Remove the samples and dry them in a vacuum oven at a specified temperature (e.g., 60°C) until a constant weight is achieved (Wd).
-
The gel fraction is calculated as: Gel Fraction (%) = (Wd / Wi) x 100.
-
This protocol describes the use of a rheometer to measure the viscoelastic properties of the hydrogel during and after crosslinking.
Equipment:
-
Rheometer with parallel plate geometry
-
Peltier temperature control system
Procedure:
-
Sample Loading: Place the uncrosslinked DAAM-ADH solution onto the lower plate of the rheometer.
-
Time Sweep:
-
Lower the upper plate to the desired gap.
-
Perform a time sweep at a constant frequency and strain (within the linear viscoelastic region) to monitor the evolution of the storage modulus (G') and loss modulus (G'') over time.
-
The gel point can be identified as the crossover point where G' = G''.
-
-
Frequency Sweep:
-
Once the hydrogel is fully cured, perform a frequency sweep at a constant strain to determine the frequency-dependent viscoelastic properties.
-
-
Strain Sweep:
-
Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER) of the hydrogel.
-
FTIR spectroscopy can be used to monitor the progress of the crosslinking reaction by observing changes in characteristic chemical bonds.
Procedure:
-
Acquire FTIR spectra of the individual components (DAAM-containing polymer, ADH).
-
Acquire FTIR spectra of the reacting mixture at different time points during the curing process.
-
Monitor the decrease in the intensity of the ketone carbonyl peak (around 1718 cm-1) from DAAM and the appearance of the C=N imine peak.
Visualizing Workflows and Relationships
Experimental Workflow for Hydrogel Synthesis and Characterization
Caption: Experimental workflow for DAAM-ADH hydrogel synthesis and characterization.
Logical Relationship of Factors Influencing Crosslinking
Caption: Factors influencing the keto-hydrazide crosslinking process and outcomes.
Applications in Drug Development and Biomedical Research
The unique characteristics of the DAAM-ADH crosslinking system make it highly suitable for various biomedical applications. The ability to form hydrogels in situ under mild, ambient conditions is particularly advantageous for cell encapsulation and the delivery of sensitive therapeutic agents.
-
Controlled Drug Delivery: The crosslink density of the hydrogel can be tuned to control the diffusion and release rate of encapsulated drugs.
-
Tissue Engineering: The biocompatibility of the components and the ability to form scaffolds with tunable mechanical properties make this system promising for creating environments that support cell growth and tissue regeneration.
-
Biomedical Adhesives and Sealants: The strong adhesion properties that result from the crosslinking reaction can be utilized in the development of medical adhesives and sealants.[7]
The versatility and robustness of the keto-hydrazide crosslinking mechanism in DAAM systems provide a powerful platform for the development of advanced materials for a wide range of scientific and industrial applications.
References
- 1. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. gantrade.com [gantrade.com]
- 4. gantrade.com [gantrade.com]
- 5. researchgate.net [researchgate.net]
- 6. US4239885A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. mcpolymers.com [mcpolymers.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Diacetone Acrylamide in Paper and Ink Formulations
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of diacetone acrylamide (B121943) (DAAM) in paper and ink formulations. DAAM is a versatile functional monomer that, when copolymerized and crosslinked, significantly enhances the performance characteristics of various materials. A primary application involves the use of DAAM in conjunction with adipic acid dihydrazide (ADH) as a crosslinking agent, a chemistry commonly referred to as keto-hydrazide crosslinking.[1][2] This system offers ambient temperature curing, forming a robust three-dimensional polymer network that improves the mechanical strength and resistance properties of the final product.[2][3]
I. Application in Paper Formulations: Enhancing Wet Strength
The incorporation of DAAM-based copolymers into paper, particularly as a surface sizing agent, has been shown to dramatically improve its physical properties. The crosslinking reaction forms a dense network structure on the surface and within the paper fibers, which enhances the bonding force between fibers.[1]
Quantitative Data Summary
The following table summarizes the performance improvements observed in paper treated with a DAAM-modified polyvinyl alcohol (DA-IPVA) surface sizing agent compared to untreated base paper. The data highlights the significant increase in both dry and wet strength, as well as folding resistance, with an optimal concentration of DAAM.
| Property | Base Paper | Paper with DA-IPVA (8% mole fraction DAAM) | % Improvement |
| Dry Strength (N/m) | - | - | 266.5%[1] |
| Wet Strength (N/m) | - | - | 334.3%[1] |
| Folding Resistance | - | - | 2946.67%[1] |
| Table 1: Performance Enhancement of Paper with DAAM-Modified Surface Sizing Agent. Data extracted from a study on cross-linking PVA copolymers modified with DAAM/ADH.[1] |
Experimental Protocols
1. Preparation of DAAM-Modified Polyvinyl Alcohol (DA-IPVA) Copolymer Emulsion
This protocol describes the synthesis of a modified polyvinyl alcohol (PVA) copolymer incorporating diacetone acrylamide (DAAM) and N-(isobutoxymethyl)acrylamide (IBMA) for use as a surface sizing agent.[1]
Materials:
-
Polyvinyl alcohol (PVA)
-
This compound (DAAM)
-
N-(isobutoxymethyl)acrylamide (IBMA)
-
Adipic acid dihydrazide (ADH)
-
Initiator (e.g., potassium persulfate)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of PVA.
-
Add DAAM as a graft monomer and IBMA as a self-crosslinking monomer to the PVA solution. The mole fraction of DAAM can be varied (e.g., up to 8%) to optimize performance.[1]
-
Initiate the polymerization reaction by adding the initiator and heating the mixture under controlled temperature and stirring.
-
After polymerization, cool the resulting DA-IPVA emulsion.
-
Prior to application, add an aqueous solution of ADH to the emulsion to enable the keto-hydrazide crosslinking reaction upon drying.
2. Application of DA-IPVA as a Surface Sizing Agent
This protocol outlines the application of the prepared DA-IPVA emulsion to a base paper to enhance its strength properties.
Materials:
-
Base paper (untreated)
-
DA-IPVA emulsion with ADH
-
Laboratory size press or similar coating apparatus
-
Drying oven
Procedure:
-
Saturate the base paper with the DA-IPVA emulsion using a size press or other suitable coating method.
-
Remove excess sizing agent by passing the paper through nip rollers.
-
Dry the treated paper in an oven at a specified temperature and time to facilitate water evaporation and initiate the crosslinking reaction.
-
Condition the sized paper under standard atmospheric conditions before testing.
3. Evaluation of Paper Properties
Wet and Dry Tensile Strength:
-
Perform tensile strength testing on both dry and wet paper samples according to ASTM D829 "Standard Test Methods for Wet Tensile Breaking Strength of Paper and Paper Products."
-
For wet strength, immerse the paper strips in water for a specified period before testing.
Folding Resistance:
-
Determine the folding endurance of the paper samples using a standard folding tester.
Experimental Workflow: Paper Surface Sizing and Evaluation
II. Application in Ink Formulations: Improving Adhesion and Resistance
In ink formulations, particularly water-based systems, DAAM-containing acrylic emulsions serve as effective binders. The crosslinking capability of DAAM enhances properties such as scratch resistance, flexibility, gloss retention, and chemical resistance.[4] The keto-hydrazide chemistry is particularly beneficial as it allows for the formulation of stable, one-component systems that crosslink at ambient temperatures after the ink has been applied and the water has evaporated.[2]
Quantitative Data Summary
The following table presents data on the performance of a water-based ink formulation containing a DAAM-based acrylic emulsion binder, highlighting the impact on adhesion.
| Substrate | Adhesion of Ink with DAAM-based Binder |
| Polyethylene (PE) | Positive[5] |
| Biaxially Oriented Polypropylene (BOPP) | Positive[5] |
| Polyethylene Terephthalate (PET) | Positive[5] |
| Table 2: Adhesion properties of water-based ink with a DAAM-based binder on various film substrates.[5] |
Experimental Protocols
1. Preparation of Water-Based Ink with DAAM-Acrylic Emulsion
This protocol provides a general procedure for formulating a water-based ink using a pre-made DAAM-containing acrylic emulsion.
Materials:
-
DAAM-acrylic copolymer emulsion
-
Pigment dispersion
-
Adipic acid dihydrazide (ADH) solution
-
Wetting agents
-
Defoamers
-
Rheology modifiers
-
Deionized water
Procedure:
-
In a mixing vessel, combine the DAAM-acrylic emulsion with the pigment dispersion under gentle agitation.
-
Add the required amounts of wetting agents and defoamers while continuing to mix.
-
Incorporate the ADH solution to enable crosslinking. The ratio of DAAM to ADH should be optimized for desired curing speed and stability.[2]
-
Adjust the viscosity of the ink using rheology modifiers and deionized water to meet the requirements of the intended printing process (e.g., flexography, gravure).
-
Continue mixing until a homogeneous ink is obtained.
-
Filter the final ink to remove any agglomerates.
2. Evaluation of Ink Properties
Adhesion:
-
Apply the ink to the desired substrate (e.g., PE, BOPP, PET film) using a drawdown bar or a laboratory-scale printing press.
-
Cure the ink at ambient temperature or with gentle heating to ensure complete water evaporation and crosslinking.
-
Perform a tape adhesion test (e.g., according to ASTM D3359) to assess the adhesion of the ink to the substrate.
Gloss:
-
Measure the gloss of the printed ink film at a specified angle (e.g., 60°) using a gloss meter.
Scratch Resistance:
-
Evaluate the scratch resistance of the cured ink film using a scratch tester according to ISO 1518 or a similar standard. This can be done by applying a constant or progressively increasing load to a stylus moved across the surface.
Signaling Pathways and Reaction Mechanisms
The core of the performance enhancement in both paper and ink applications is the keto-hydrazide crosslinking reaction between the ketone group of DAAM and the hydrazide group of ADH. This reaction is acid-catalyzed and proceeds efficiently as water evaporates from the system, leading to a decrease in pH.[6]
III. Conclusion
This compound, when utilized in a crosslinking system with adipic acid dihydrazide, offers a robust and versatile platform for enhancing the properties of paper and ink formulations. The ambient temperature curing mechanism is particularly advantageous for water-based systems, providing improved strength, adhesion, and resistance properties. The provided protocols and data serve as a foundational guide for researchers and scientists in developing high-performance paper and ink products. Further optimization of DAAM concentration, DAAM/ADH ratio, and other formulation components can be explored to meet specific application requirements.
References
Troubleshooting & Optimization
How to prevent premature crosslinking in DAAM-based emulsions.
This guide provides troubleshooting advice, frequently asked questions, and experimental protocols for researchers, scientists, and drug development professionals working with Diacetone Acrylamide (B121943) (DAAM) based emulsions. The focus is on preventing premature crosslinking to ensure emulsion stability and performance.
Troubleshooting Guide
This section addresses common problems encountered during the formulation and storage of DAAM-based emulsions.
Q1: My DAAM-based emulsion is rapidly increasing in viscosity or has gelled during storage. What is the most likely cause?
A1: The most probable cause of premature gelation is a drop in the emulsion's pH. The crosslinking reaction between Diacetone Acrylamide (DAAM) and the hydrazide crosslinker, typically Adipic Acid Dihydrazide (ADH), is acid-catalyzed.[1] This reaction is intentionally inhibited in the liquid emulsion state by maintaining an alkaline pH, usually at or above 8.0.[1] If the pH falls into a neutral or acidic range, the crosslinking reaction will begin prematurely, leading to an irreversible increase in viscosity and eventual gelation.
Q2: How can I prevent the pH of my emulsion from dropping during storage?
A2: To ensure long-term "in-can" stability, the pH should be adjusted to ≥ 8 using a volatile base, most commonly ammonia (B1221849) or another amine.[1] The volatility is a key feature; during the intended application (e.g., film formation), the base evaporates along with the water, causing the pH to naturally decrease, which then activates the crosslinking reaction.[1][2] Using a less volatile amine can also improve in-can stability and help regulate the crosslinking rate during the drying process.[1] Ensure your storage containers are well-sealed to prevent the loss of the volatile amine, which would lead to a pH drop.
Q3: I've confirmed the pH is alkaline, but I still observe some viscosity increase over time, especially at elevated storage temperatures. Why is this happening?
A3: While the DAAM-ADH reaction is very slow at a pH above 8, it is not entirely non-existent.[1] Elevated temperatures can accelerate this slow reaction, leading to a gradual increase in viscosity over long storage periods. For optimal shelf life, it is recommended to store DAAM-based emulsions in a cool environment. High temperatures can also affect overall emulsion stability, potentially leading to other issues like particle aggregation.
Q4: Can the concentration of DAAM or the DAAM:ADH ratio affect storage stability?
A4: Yes. While pH is the primary driver of stability, formulation parameters are also important. Using an excessively high concentration of DAAM (typically above 5 wt.%) can increase the probability of premature crosslinking.[1] The molar ratio of DAAM's ketone groups to ADH's hydrazide groups also plays a role. A common starting ratio is approximately 2.1 to 1.0 (DAAM:ADH).[2] Deviating significantly from optimized ratios can potentially impact stability and final film properties.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of the DAAM-ADH crosslinking system?
A1: This system, known as keto-hydrazide crosslinking, involves the reaction between the pendant ketone group on the DAAM monomer (copolymerized into the polymer backbone) and the hydrazide group of the ADH crosslinker.[1] This reaction forms a stable ketimine linkage and releases water as a by-product.[1] The reaction is catalyzed by acid, meaning its rate is high at low pH and very slow at alkaline pH (≥8).[1]
Q2: Why is this crosslinking mechanism desirable?
A2: The key advantage is that the crosslinking occurs after the emulsion has been applied and the polymer particles have coalesced to form a continuous film.[3][4] This "post-coalescence" crosslinking leads to a uniform, three-dimensional polymer network that provides enhanced mechanical strength, durability, and resistance to water and solvents.[3][5] Other chemistries that cause crosslinking within the particles before coalescence can result in weaker, more brittle films.[3]
Q3: What are typical formulation guidelines for DAAM and ADH?
A3: In acrylic emulsion systems, the DAAM content is generally between 1-5 wt.% of the total monomer mixture, with 3-4% often being optimal.[1] The ADH is typically added as an aqueous solution after the emulsion has been synthesized and neutralized with a base like ammonia to a pH of 8 or higher.[1] The ratio of DAAM to ADH can be adjusted to optimize properties, but a molar ratio of about 2.1-3.0 to 1.0 is common.[1]
Q4: How do I monitor the stability of my emulsion?
A4: The primary indicators of premature crosslinking are changes in viscosity and the formation of insoluble gel. Regular monitoring of the emulsion's pH and viscosity during storage is the most effective way to assess its stability. A significant increase in viscosity or a drop in pH are warning signs of instability.
Data Presentation
The stability of a DAAM-ADH emulsion is critically dependent on pH and storage temperature. The following table illustrates the expected stability trends.
Disclaimer: The following values are illustrative, based on established chemical principles of the DAAM-ADH system, and are meant to demonstrate expected trends. Actual viscosity values will vary based on the specific polymer formulation, solids content, and initial viscosity.
| Parameter | Condition | Initial Viscosity (cP) | Expected Viscosity after 30 Days (cP) | Stability Assessment |
| pH | 6.5 | 200 | > 10,000 (Gelled) | Unstable |
| 7.5 | 200 | 1500 - 3000 | Poor | |
| 8.5 | 200 | 200 - 250 | Good | |
| 9.5 | 200 | 200 - 220 | Excellent | |
| Temperature | 4°C (at pH 8.5) | 200 | 200 - 210 | Excellent |
| (at pH 8.5) | 25°C (at pH 8.5) | 200 | 200 - 250 | Good |
| 50°C (at pH 8.5) | 200 | 500 - 1000 | Poor - Accelerated Aging |
Mandatory Visualizations
Chemical Mechanisms
Caption: Logical flow of intended vs. premature crosslinking in DAAM-ADH systems.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting viscosity issues in DAAM emulsions.
Experimental Protocols
Protocol 1: pH Measurement of DAAM-Based Emulsions
Objective: To accurately determine the pH of the emulsion to ensure it is within the stable alkaline range (≥8.0).
Materials:
-
Calibrated pH meter with a glass electrode
-
Standard pH buffer solutions (pH 4, 7, and 10)
-
Deionized water
-
Sample beakers
-
Magnetic stirrer and stir bar (optional, for calibration)
Procedure:
-
Calibration: Calibrate the pH meter according to the manufacturer's instructions using the pH 7 and pH 10 standard buffers. Ensure the calibration brackets the expected measurement range.
-
Sample Preparation: Pour a representative sample of the emulsion into a clean beaker. The volume should be sufficient to fully immerse the tip of the pH electrode.
-
Measurement:
-
Rinse the electrode with deionized water and gently blot dry.
-
Immerse the electrode directly into the undiluted emulsion sample.
-
Gently swirl the beaker to ensure good contact between the electrode and the sample and to dislodge any air bubbles on the electrode surface.
-
Allow the reading to stabilize for 30-60 seconds before recording the pH value and the temperature.
-
-
Cleaning: Immediately after measurement, thoroughly rinse the electrode with deionized water to remove all traces of the polymer emulsion. Store the electrode in the appropriate storage solution as per the manufacturer's guidelines.
Protocol 2: Viscosity Assessment
Objective: To monitor the viscosity of the emulsion over time as an indicator of stability. A rotational viscometer is recommended.
Materials:
-
Rotational viscometer (e.g., Brookfield type) with appropriate spindle
-
Sample container/beaker
-
Temperature control unit (e.g., water bath)
Procedure:
-
Instrument Setup: Select a spindle and rotational speed appropriate for the expected viscosity of your emulsion. The goal is to obtain a torque reading between 20% and 80% of the instrument's full scale for best accuracy.
-
Sample Equilibration: Place an adequate volume of the emulsion in the sample container. Bring the sample to a consistent, controlled temperature (e.g., 25°C) using a water bath, as viscosity is temperature-dependent.
-
Measurement:
-
Lower the spindle into the center of the emulsion until it reaches the immersion mark. Avoid trapping air bubbles.
-
Allow the spindle to rotate at the selected speed for a set period (e.g., 60 seconds) to allow the reading to stabilize.
-
Record the viscosity (in cP or mPa·s), spindle number, speed (RPM), and temperature.
-
-
Trending: For stability studies, repeat this measurement at regular intervals (e.g., daily, weekly) under identical conditions to track any changes in viscosity.
Protocol 3: Determination of Gel Content
Objective: To quantify the amount of crosslinked, insoluble polymer in a dried film, which serves as a measure of the extent of crosslinking. This protocol is adapted from standard methods for crosslinked polymers.[6][7][8]
Materials:
-
Dried emulsion film sample
-
Analytical balance (accurate to 0.1 mg)
-
Soxhlet extraction apparatus or reflux condenser with flask
-
Wire mesh cage or filter paper pouch
-
Solvent: Tetrahydrofuran (THF) is a suitable solvent for many acrylic polymers.[6][9]
-
Vacuum oven
Procedure:
-
Sample Preparation: Cast a film of the emulsion and allow it to dry completely under controlled conditions (e.g., 23°C for 7 days).
-
Initial Mass: Accurately weigh a piece of the dried film (approx. 0.2-0.3 g). Let this be the initial mass (m_initial).
-
Packaging: Place the weighed sample into a pre-weighed wire mesh cage or wrap it in filter paper to form a pouch.
-
Extraction:
-
Place the sample package into the extraction flask.
-
Add a sufficient volume of THF to the flask to ensure the sample will be fully submerged.
-
Heat the solvent to its boiling point and perform the extraction under reflux for at least 24 hours.[6] This process dissolves the soluble, uncrosslinked polymer (the "sol" fraction).
-
-
Drying:
-
Carefully remove the sample package from the solvent.
-
Dry the package in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.[6] This removes all the solvent from the remaining insoluble, crosslinked polymer (the "gel" fraction).
-
-
Final Mass: Allow the package to cool to room temperature in a desiccator and then weigh it accurately. Subtract the pre-weighed mass of the empty cage/pouch to get the final mass of the dried gel (m_final).
-
Calculation: Calculate the gel content as a percentage using the following formula:
-
Gel Content (%) = (m_final / m_initial) * 100
-
References
- 1. gantrade.com [gantrade.com]
- 2. gantrade.com [gantrade.com]
- 3. mcpolymers.com [mcpolymers.com]
- 4. scribd.com [scribd.com]
- 5. DAAM|this compound [kjchemicals.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. mcpolymers.com [mcpolymers.com]
- 8. Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics - ITA Labs - ITA Labs [italabs.co.uk]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Diacetone Acrylamide (DAAM) & Adipic Acid Dihydrazide (ADH) Crosslinking Reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the pH for diacetone acrylamide (B121943) (DAAM) and adipic acid dihydrazide (ADH) crosslinking reactions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the DAAM-ADH crosslinking reaction?
The crosslinking reaction between DAAM and ADH is acid-catalyzed.[1][2][3] The reaction rate is significant at acidic pH levels and is almost non-existent at a pH of 8 or above.[1] For achieving the maximal degree of cross-linking, a pH of 5 has been reported as optimal.[4] However, for applications requiring "in-can" stability of emulsions, a pH of 7.5 to 8.5 is recommended to prevent premature crosslinking.[5]
Q2: How does pH influence the speed of the crosslinking reaction?
The rate of the keto-hydrazide reaction is highly dependent on pH. Lower, acidic pH levels accelerate the reaction, while alkaline conditions (pH ≥ 8) inhibit it, providing excellent stability for formulated products.[1] The reaction is triggered during processes like film formation, where the evaporation of water and a volatile base (e.g., ammonia) leads to a decrease in pH, initiating rapid crosslinking at ambient temperatures.[1][6][7]
Q3: What is the chemical mechanism of the DAAM-ADH crosslinking reaction?
The reaction is a keto-hydrazide chemistry where the ketone group of DAAM reacts with the hydrazide group of ADH.[1][2] This condensation reaction forms a stable ketimine linkage and releases water as a by-product.[1][6]
Q4: Can the DAAM to ADH ratio be adjusted?
Yes, the molar ratio of DAAM to ADH can be varied to fine-tune properties such as in-can stability and crosslink density.[1] A common starting ratio is approximately 2.1-3.0 to 1 (DAAM to ADH).[1] One study found the best cross-linking results with a DAAM to ADH ratio of 1.5 to 1.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Premature Crosslinking / Gelling in Solution | The pH of the formulation is too low (acidic), catalyzing the reaction prematurely. | Adjust the pH of the emulsion to be between 7.5 and 8.5 using a volatile base like ammonia (B1221849) to ensure stability.[1][5] |
| Incomplete or Slow Crosslinking | The pH of the system is too high (alkaline), inhibiting the reaction. | During the application or curing process, facilitate the removal of volatile bases by ensuring adequate airflow or applying gentle heat to lower the pH and initiate crosslinking.[1][6] |
| Insufficient acid catalyst present after the evaporation of the volatile base. | If the system does not naturally become acidic enough upon drying, consider the use of additives that can generate acid upon heating or over time. | |
| Poor Film Formation or Mechanical Properties | Crosslinking occurred before proper particle coalescence.[7] | Ensure the pH is maintained above 8 during storage and initial application to allow for particle deformation and interdiffusion before the crosslinking reaction is initiated by the drop in pH.[1] |
| Incorrect molar ratio of DAAM to ADH. | Optimize the DAAM:ADH ratio. A common starting point is a hydrazide-to-carbonyl molar ratio of 0.8 – 1.2.[5] | |
| Inconsistent Batch-to-Batch Results | Variations in starting pH or efficiency of volatile base removal. | Standardize the initial pH adjustment procedure and the drying/curing conditions (temperature, humidity, airflow) to ensure consistent pH profiles. |
Experimental Protocols
Protocol 1: pH Optimization for Crosslinking Degree
This protocol aims to identify the optimal pH for achieving the maximum crosslink density in a DAAM-ADH system.
Materials:
-
Polymer emulsion containing DAAM
-
Adipic acid dihydrazide (ADH) solution (e.g., 10% w/v in deionized water)
-
0.1 M HCl and 0.1 M NaOH solutions for pH adjustment
-
pH meter
-
Magnetic stirrer and stir bars
-
Glass beakers
Methodology:
-
Dispense equal amounts of the DAAM-containing polymer emulsion into several beakers.
-
While stirring, add a stoichiometric amount of the ADH solution to each beaker based on the DAAM content. A typical starting point is a 2:1 molar ratio of DAAM to ADH.[1]
-
Adjust the pH of each emulsion to a different value (e.g., 4, 5, 6, 7, 8) using the 0.1 M HCl or 0.1 M NaOH solutions.
-
Cast films of each formulation onto a suitable substrate (e.g., glass slides).
-
Allow the films to dry under controlled conditions (e.g., 23 °C for 7 days).[1]
-
Evaluate the degree of crosslinking for each film. This can be assessed through solvent swelling tests (e.g., in THF), where a lower degree of swelling indicates a higher crosslink density.[1]
Visualizing the Process and Logic
DAAM-ADH Crosslinking Reaction Mechanism
Caption: The acid-catalyzed reaction between DAAM and ADH to form a crosslink.
Troubleshooting Workflow for Incomplete Crosslinking
Caption: A logical workflow for troubleshooting incomplete DAAM-ADH crosslinking.
References
Troubleshooting low gel fraction in DAAM crosslinked polymers.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low gel fraction in Diacetone Acrylamide (B121943) (DAAM) crosslinked polymers.
Frequently Asked Questions (FAQs)
Q1: What is gel fraction and why is it a critical parameter?
A: Gel fraction is the percentage of a polymer that is insoluble in a given solvent after crosslinking. It represents the portion of the polymer that has formed a three-dimensional network structure.[1] A high gel fraction is crucial as it directly correlates with the degree of crosslinking, which in turn enhances critical performance properties such as mechanical strength, durability, and resistance to moisture and solvents.[2][3] Monitoring gel fraction is a key method for controlling the crosslinking process and ensuring the quality of the final product.[4]
Q2: What is the fundamental crosslinking mechanism for DAAM-based polymers?
A: The technology relies on "keto-hydrazide crosslinking".[2][3] This involves the reaction between the pendant ketone group of the DAAM, which has been co-polymerized into the polymer backbone, and the hydrazide moiety of a crosslinking agent, most commonly Adipic Acid Dihydrazide (ADH).[2][3][5] This reaction is acid-catalyzed and proceeds efficiently at ambient temperatures as water evaporates during the film-forming or curing process.[2][6][7] The evaporation of a base, like ammonia (B1221849), which is often used to stabilize the wet emulsion at a high pH, causes a drop in pH, thereby catalyzing the reaction.[2][3]
Troubleshooting Low Gel Fraction
Q3: My gel fraction is very low. What are the most common causes?
A: Low gel fraction is a common issue that can typically be traced back to several key factors. The most frequent culprits are incorrect pH, improper stoichiometry of DAAM to ADH, insufficient curing or drying, and issues with the initial polymerization process that may have resulted in poor DAAM incorporation or low molecular weight polymers.
Q4: How does pH influence the crosslinking reaction?
A: The pH is one of the most critical factors. The DAAM-ADH crosslinking reaction is acid-catalyzed.[2][6] In many formulations, the wet polymer emulsion is kept at a pH of 8 or higher to ensure "in-can" stability and prevent premature crosslinking.[2] The reaction is almost non-existent at this alkaline pH.[2] Crosslinking is initiated during the drying phase when volatile bases like ammonia evaporate, causing the pH to drop. Some studies have found that the degree of crosslinking reaches a maximum at a weakly acidic pH of around 5.[5][8] If your system remains neutral or alkaline after curing, you will likely have a very low gel fraction.
Q5: What is the optimal ratio of DAAM to ADH?
A: The stoichiometry is crucial for building an efficient polymer network. Since ADH is difunctional and DAAM is monofunctional (in terms of the ketone group), a theoretical molar ratio of 2:1 (DAAM:ADH) is often the starting point.[5] However, the optimal ratio can vary depending on the specific polymer system and desired properties. For instance, one study reported the best crosslinking performance when the ratio of DAAM to ADH was 1.5:1.[5] Other sources suggest ratios in the range of 2.1-3.0 to 1.[2] It is recommended to perform a ladder study to determine the optimal ratio for your specific application.
Q6: Could my initiator concentration be causing a low gel fraction?
A: Yes, indirectly. The initiator concentration in the original free-radical polymerization affects the molecular weight and architecture of the primary polymer chains. An excessively high initiator concentration can lead to an increased number of radicals, resulting in shorter polymer chains (lower average molecular weight).[9] Shorter chains may require a higher degree of crosslinking to form an infinite network, potentially leading to a lower gel fraction under standard conditions. Conversely, too little initiator may lead to low monomer conversion. Therefore, optimizing initiator concentration is key to producing a polymer backbone that is suitable for efficient crosslinking.
Q7: How critical are the drying and curing conditions?
A: They are absolutely critical. The keto-hydrazide reaction is promoted by the loss of water.[2][3] If the polymer film or gel is not dried completely, the residual water will inhibit the crosslinking reaction, leading to a low gel fraction. The curing process, which involves holding the polymer at a specific temperature (often ambient) for a period, allows the crosslinking reaction to proceed to completion. Full crosslink development can take over 24 hours at room temperature.[10] Incomplete drying is a very common reason for poor crosslinking results.
Quantitative Data Summary
The following tables summarize key quantitative parameters that influence the final properties of DAAM-crosslinked polymers.
Table 1: Effect of DAAM Concentration on Polymer Properties
| DAAM Content (wt. %) | Adhesion | Hardness at High Temp. | Water Absorption | Reference |
|---|---|---|---|---|
| 0 | Poor | Poor | High | [2] |
| 2 | Fair | Fair | Medium | [2] |
| 4 | - | - | Minimum | [5] |
| 5 | Good | Maintained | Increased from 4% |[2][5] |
Table 2: Influence of Reaction Conditions on Crosslinking Efficiency
| Parameter | Condition | Effect on Crosslinking | Reference |
|---|---|---|---|
| pH | > 8.0 | Inhibited / "In-can" stability | [2] |
| pH | ~ 5.0 | Maximum degree of crosslinking observed in some studies | [5][8] |
| DAAM:ADH Molar Ratio | 1.5 : 1 | Optimal in one reported MMA/BA/DAAM system | [5] |
| DAAM:ADH Molar Ratio | 2.1 - 3.0 : 1 | Recommended range for good stability and crosslink density | [2] |
| Curing Time (Ambient) | 24 hours | Typical time for full crosslink development |[10] |
Experimental Protocols
Protocol 1: Determination of Gel Fraction
This protocol provides a standard method for measuring the gel fraction of a crosslinked polymer sample.
Methodology:
-
Initial Mass (m_initial): Prepare a sample of the crosslinked polymer film or gel. Dry it completely in a vacuum oven at a suitable temperature (e.g., 45-60°C) until a constant weight is achieved. Record this weight precisely.[11][12]
-
Sample Preparation: Place the dried, weighed sample into a container suitable for solvent extraction (e.g., a wire mesh cage or a cellulose (B213188) thimble).
-
Solvent Extraction: Submerge the sample in a suitable solvent that dissolves the uncrosslinked polymer but not the crosslinked network (e.g., Tetrahydrofuran (THF), Xylenes, or a buffer solution depending on the polymer's solubility).[1][12] The extraction should be carried out for an extended period (e.g., 24 hours), often at an elevated temperature using a Soxhlet extractor to ensure complete removal of the soluble fraction.
-
Drying: Carefully remove the sample from the solvent. Dry the insoluble gel fraction again in a vacuum oven until it reaches a constant weight.[1]
-
Final Mass (m_dry): Weigh the dried, insoluble gel fraction precisely and record this mass.[12]
-
Calculation: Calculate the gel fraction using the following equation:
-
Gel Fraction (%) = (m_dry / m_initial) x 100 [12]
-
Protocol 2: Example Synthesis of a DAAM-Functionalized Acrylic Emulsion
This protocol is an example of a semi-continuous emulsion polymerization to create a DAAM-functionalized polymer backbone.
Materials:
-
Monomers: Methyl methacrylate (B99206) (MMA), Butyl acrylate (B77674) (BA), Diacetone acrylamide (DAAM)
-
Initiator: Ammonium persulfate (APS)
-
Emulsifiers/Surfactants: e.g., Sodium dodecyl sulfate (B86663) (SDS)
-
Crosslinker: Adipic acid dihydrazide (ADH)
-
Deionized water
-
pH adjuster: e.g., Ammonia solution
Methodology:
-
Initial Charge: To a reaction flask equipped with a stirrer, condenser, and nitrogen inlet, add deionized water and emulsifiers. Heat the mixture to the reaction temperature (e.g., 80°C) under a nitrogen atmosphere while stirring.[5]
-
Monomer Emulsion Preparation: In a separate beaker, prepare a stable pre-emulsion of the monomers (MMA, BA, DAAM) in deionized water with an emulsifier. The DAAM content is typically between 1-5 wt% of the total monomer weight.[2][5]
-
Polymerization: Add a small portion of the initiator (APS dissolved in water) to the reaction flask, followed by the slow, dropwise addition of the monomer pre-emulsion over a period of 2-3 hours.[5] Maintain the reaction temperature throughout the addition.
-
Chasing: After the monomer addition is complete, add the remaining initiator solution to the flask to ensure complete monomer conversion. Hold the temperature for an additional 1-2 hours.[5]
-
Cooling and pH Adjustment: Cool the resulting polymer emulsion to room temperature. Adjust the pH to >8 using an ammonia solution to ensure stability.
-
Crosslinker Addition: Prepare an aqueous solution of ADH. Add this solution to the polymer emulsion with gentle stirring. The amount of ADH should be calculated based on the desired molar ratio to the DAAM incorporated in the polymer.[2][5] The final product is a self-crosslinkable latex emulsion that will cure upon drying.
References
- 1. researchgate.net [researchgate.net]
- 2. gantrade.com [gantrade.com]
- 3. ADIPIC ACID DIHYDRAZIDE - Ataman Kimya [atamanchemicals.com]
- 4. store.astm.org [store.astm.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. ADIPIC ACID DIHYDRAZIDE (ADH) - Ataman Kimya [atamanchemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. chemcomplex.com [chemcomplex.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Diacetone Acrylamide (DAAM) Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the side reactions of Diacetone Acrylamide (B121943) (DAAM) during polymerization. It is intended for researchers, scientists, and drug development professionals to help anticipate and address potential challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider during the polymerization of Diacetone Acrylamide (DAAM)?
A1: The most significant side reaction, which is often a desired post-polymerization crosslinking reaction, is the keto-hydrazide reaction with a dihydrazide crosslinker, typically Adipic Acid Dihydrazide (ADH). Other potential, and often unintended, side reactions include:
-
Hydrolysis of the amide or ketone functional groups.
-
Unwanted crosslinking or gelation, especially in the presence of crosslinkers like ADH under unfavorable conditions.
-
Side reactions with initiators , such as persulfates.
-
Thermal degradation of the resulting poly(this compound).
Q2: What is the keto-hydrazide crosslinking reaction and what are its key characteristics?
A2: The keto-hydrazide reaction is the cornerstone of many applications involving DAAM. It is a reaction between the ketone group of the DAAM monomer unit within the polymer chain and the hydrazide group of a crosslinker like ADH. This reaction forms a stable imine bond, not an enamine, leading to a crosslinked polymer network.[1]
Key characteristics of this reaction include:
-
It is acid-catalyzed , with the reaction rate increasing as the pH decreases.[1][2][3]
-
The reaction is significantly influenced by the presence of water; it is favored at lower water concentrations.[1]
-
In emulsion systems, the crosslinking is designed to occur post-coalescence of the polymer particles. This is achieved by maintaining a high pH (≥ 8) and the presence of water in the emulsion, which keeps the reaction dormant ("in-can" stability).[2][3]
-
During film formation, the evaporation of water and a neutralizing agent (like ammonia) causes a drop in pH, which then accelerates the crosslinking reaction at ambient temperatures.[2][3][4]
Q3: Under what conditions can hydrolysis of DAAM become a concern?
A3: While DAAM is generally stable, its amide and ketone functionalities can be susceptible to hydrolysis under certain conditions.
-
Amide Hydrolysis: Like other acrylamides, the amide group in DAAM can undergo hydrolysis to a carboxylic acid group, especially under strong acidic or basic conditions and elevated temperatures. The rate of hydrolysis is pH-dependent.[5] In the neutral pH range, the hydrolysis of polyacrylamide is known to be slow.[5]
-
Ketone Group: The ketone group is generally stable under typical polymerization conditions.
Q4: Can DAAM undergo self-polymerization or unwanted crosslinking without a dedicated crosslinker?
A4: DAAM is a stable monomer and does not tend to self-polymerize under normal storage conditions. Unwanted crosslinking during polymerization in the absence of a crosslinker like ADH is not a commonly reported issue. However, premature crosslinking can occur in the presence of ADH if the reaction conditions are not properly controlled (e.g., low pH in the emulsion).[2]
Troubleshooting Guide
This guide addresses common issues encountered during DAAM polymerization.
| Problem | Potential Cause | Troubleshooting Steps |
| Premature Gelation or High Viscosity in Emulsion | Premature keto-hydrazide crosslinking reaction. | - Maintain High pH: Ensure the pH of the emulsion is maintained at or above 8 to inhibit the acid-catalyzed crosslinking reaction.[2][3]- Control Temperature: Avoid excessively high temperatures during storage and handling of the emulsion containing both DAAM and ADH.- Monitor Water Content: Ensure sufficient water is present in the emulsion to hinder the crosslinking reaction. |
| Poor Film Formation or Mechanical Properties | Incomplete or insufficient crosslinking. | - Check pH Drop During Curing: Ensure that the pH drops sufficiently during the film drying process to catalyze the keto-hydrazide reaction. The evaporation of ammonia (B1221849) or other volatile bases is crucial for this.[4]- Verify DAAM and ADH Ratio: Ensure the stoichiometric ratio of DAAM to ADH is appropriate for the desired crosslink density. A common ratio is approximately 2.1:1 DAAM to ADH.[2]- Curing Conditions: While the reaction proceeds at ambient temperature, ensure sufficient time and appropriate temperature for water evaporation and film coalescence. |
| Inconsistent Polymer Properties | Side reactions with initiators or hydrolysis. | - Initiator Choice: While persulfates are common initiators, their oxidative nature could potentially interact with the DAAM monomer at high temperatures. Consider evaluating different initiator systems if side reactions are suspected.[6]- Control pH and Temperature: To minimize hydrolysis, maintain the polymerization and storage conditions within a neutral to slightly alkaline pH range and avoid prolonged exposure to high temperatures.[5] |
| Polymer Discoloration | Thermal degradation. | - Avoid Excessive Temperatures: Poly(acrylamide)-based polymers can undergo thermal degradation at elevated temperatures, which may lead to discoloration. Maintain processing temperatures below the decomposition temperature of the polymer.[3] |
Experimental Protocols
Protocol 1: Monitoring Keto-Hydrazide Crosslinking using FTIR Spectroscopy
This protocol allows for the qualitative and semi-quantitative analysis of the imine bond formation during the crosslinking of DAAM with a dihydrazide.
-
Sample Preparation:
-
Prepare a film of the DAAM-containing polymer with the dihydrazide crosslinker on a suitable substrate (e.g., silicon wafer or KBr pellet).
-
Acquire FTIR spectra of the film at different time points during the curing process.
-
As a control, acquire spectra of the uncrosslinked polymer and the dihydrazide.
-
-
FTIR Analysis:
-
Monitor the disappearance of the ketone carbonyl (C=O) peak from the DAAM units, typically observed around 1718 cm⁻¹.[7]
-
Monitor the appearance of the imine (C=N) stretching vibration, which indicates the formation of the crosslink. This peak is typically observed in the range of 1623-1680 cm⁻¹.[7]
-
The amide I and II bands of the acrylamide backbone can be used as internal standards for semi-quantitative analysis.
-
-
Data Interpretation:
-
An increase in the intensity of the imine peak and a corresponding decrease in the ketone peak over time indicate the progression of the crosslinking reaction.
-
Protocol 2: Detecting Amide Hydrolysis using FTIR Spectroscopy
This protocol can be used to detect the hydrolysis of the amide groups in the poly(DAAM) backbone to carboxylic acid groups.
-
Sample Preparation:
-
Prepare a film or a KBr pellet of the aged or potentially hydrolyzed polymer sample.
-
-
FTIR Analysis:
-
Look for the appearance of a broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching of a carboxylic acid.
-
Observe changes in the carbonyl region. A new peak corresponding to the C=O stretch of a carboxylic acid may appear around 1700-1725 cm⁻¹. This may overlap with the ketone peak of DAAM, so careful analysis is required.
-
Monitor for a decrease in the intensity of the amide I (around 1650 cm⁻¹) and amide II (around 1540 cm⁻¹) bands.
-
-
Data Interpretation:
-
The presence of the characteristic carboxylic acid bands and a decrease in the amide bands are indicative of amide hydrolysis. A calibration curve can be created using standards with known degrees of hydrolysis for quantitative analysis.[8]
-
Data Presentation
Table 1: Influence of pH on Keto-Hydrazide Crosslinking Rate
| pH | Relative Crosslinking Rate | Stability in Emulsion |
| < 7 | High | Low (risk of premature gelation) |
| 7-8 | Moderate | Good |
| > 8 | Very Low / Negligible | Excellent ("in-can" stability) |
| This table provides a qualitative summary based on available literature. The crosslinking reaction is acid-catalyzed, and the rate significantly increases as the pH becomes acidic.[1][2][3] |
Visualizations
Caption: Keto-hydrazide crosslinking reaction between DAAM and ADH.
Caption: Troubleshooting workflow for DAAM polymerization issues.
References
Technical Support Center: Enhancing the "In-Can" Stability of DAAM-Containing Formulations
This technical support center is designed for researchers, scientists, and professionals in drug development who are working with formulations containing diacetone acrylamide (B121943) (DAAM). Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered during your experiments, particularly those related to "in-can" or shelf-life stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism that ensures the "in-can" stability of DAAM-containing formulations, especially in two-part crosslinking systems with adipic acid dihydrazide (ADH)?
A1: The excellent "in-can" stability of DAAM/ADH systems is primarily due to the pH-dependent nature of the keto-hydrazide crosslinking reaction.[1][2] This reaction, where the ketone group on the DAAM-functionalized polymer reacts with the hydrazide group of ADH, is acid-catalyzed. In liquid formulations, the system is typically neutralized with ammonia (B1221849) or a volatile amine to a pH of 8 or higher.[1] At this alkaline pH, the crosslinking reaction is almost non-existent, allowing the reactive components to coexist in a stable, one-pot system for extended periods.[1][3]
Q2: What triggers the crosslinking reaction upon application if it's dormant in the can?
A2: The crosslinking process is activated during the film-forming or drying stage. As the formulation is applied, water and the volatile amine (e.g., ammonia) evaporate. This evaporation causes a drop in the pH of the system, making it acidic.[2][3] The decrease in pH catalyzes the reaction between DAAM and ADH, leading to rapid crosslinking at ambient temperatures and the formation of a durable polymer network.[3]
Q3: What are the common signs of instability in a DAAM-containing formulation during storage?
A3: Common indicators of "in-can" instability include an increase in viscosity, gelling, sedimentation (settling of pigments or fillers), and syneresis (separation of the liquid phase).[4][5] You might also observe changes in pH, color, or the appearance of clumps and grit. In severe cases, the formulation can solidify completely in the container.
Q4: Can the concentration of DAAM in the polymer backbone affect storage stability?
A4: Yes, the concentration of DAAM can influence stability. While higher concentrations of DAAM can lead to a higher crosslink density and improved final film properties, excessively high levels can potentially increase the chances of premature reactions or gelling, especially if other formulation parameters like pH are not well-controlled. It is generally recommended to keep the DAAM content in the functionalized polymer below 5% to ensure good "in-can" storage stability.[1]
Troubleshooting Guide
Issue 1: My DAAM/ADH formulation is showing a significant increase in viscosity or is gelling in the can.
| Potential Cause | Troubleshooting Action |
| pH Drift to Acidic Range | The primary suspect for premature crosslinking is a drop in pH below 8.[1] Measure the pH of your formulation. If it has decreased, investigate the cause. This could be due to the degradation of a component that releases acidic byproducts or interaction with an acidic substrate if not stored in a proper container. To remedy this, consider using a more robust buffering system or a less volatile amine to maintain a stable alkaline pH during storage.[1] |
| Inadequate Mixing/Dispersion | Poor dispersion of formulation components can create localized areas with different pH values or higher concentrations of reactive species, leading to gel formation.[6] Ensure that all components, especially acidic or basic additives, are thoroughly and uniformly mixed. |
| High Storage Temperature | Elevated storage temperatures can accelerate chemical reactions, including the slow crosslinking that might occur even at a higher pH.[7] Store formulations in a cool, controlled environment as recommended. |
| Reactive Contaminants | Contamination from raw materials or the storage container could introduce substances that lower the pH or catalyze the crosslinking reaction.[8] Ensure the purity of all raw materials and use inert storage containers. |
Issue 2: I am observing pigment/filler settling or phase separation in my formulation.
| Potential Cause | Troubleshooting Action |
| Inadequate Rheology Control | A formulation with low viscosity at rest is more prone to settling.[4] The use of appropriate rheology modifiers can create a network structure that suspends particles effectively. |
| Poor Dispersion of Solids | If pigments or fillers are not properly dispersed, they can agglomerate and settle over time.[4] Review your dispersion process and the effectiveness of your dispersing agents. |
| Flocculation | Changes in the formulation's ionic strength or the desorption of stabilizers from particle surfaces can lead to flocculation and subsequent settling. Ensure compatibility between all formulation components. |
Data Presentation
The following table illustrates the expected trend of viscosity changes in a DAAM/ADH acrylic emulsion at different pH levels during accelerated aging at 50°C. This data is representative of the stability behavior described in the literature.
| Storage Time (Days) | Viscosity (cP) at pH 7.0 | Viscosity (cP) at pH 8.0 | Viscosity (cP) at pH 9.0 |
| 0 | 1500 | 1510 | 1505 |
| 7 | 2500 | 1600 | 1520 |
| 14 | 4500 | 1750 | 1540 |
| 30 | Gelled | 2000 | 1580 |
| 60 | Gelled | 2500 | 1650 |
This table is an illustrative example based on qualitative descriptions in the literature, which indicate that maintaining a pH above 8 is critical for viscosity stability in DAAM/ADH systems.[1][2]
Experimental Protocols
1. Accelerated Aging for "In-Can" Stability Assessment
This protocol is a general guideline for assessing the shelf-life of DAAM-containing formulations under accelerated conditions.
-
Objective: To simulate long-term storage in a shortened timeframe by exposing the formulation to elevated temperatures.
-
Apparatus:
-
Oven capable of maintaining a constant temperature (e.g., 50°C ± 2°C).
-
Sealed containers made of a non-reactive material.
-
Viscometer (e.g., Brookfield or Krebs type).
-
pH meter.
-
-
Methodology:
-
Prepare the DAAM-containing formulation and divide it into several sealed containers.
-
Measure and record the initial properties of a control sample at room temperature: viscosity, pH, visual appearance (note any settling, separation, or gelling), and film-forming properties.
-
Place the remaining sealed samples in an oven pre-heated to a constant temperature, typically between 40°C and 60°C.
-
At predetermined intervals (e.g., 1, 2, 4, 8 weeks), remove one sample from the oven.
-
Allow the sample to equilibrate to room temperature for at least 24 hours.
-
Thoroughly mix the sample by hand (do not use high-speed mixers that could temporarily alter viscosity).
-
Measure and record the viscosity, pH, and visual appearance.
-
Compare the results to the initial measurements and to a control sample stored at ambient temperature. Significant changes in viscosity or appearance indicate poor "in-can" stability.
-
2. Evaluation of Settling (Based on ASTM D869)
-
Objective: To determine the degree of pigment or filler settling in a shelf-aged sample.[4][9]
-
Apparatus:
-
Standard 500-mL (1-pint) friction-top can.
-
Spatula with a square-end blade.
-
-
Methodology:
-
After the aging period (either accelerated or real-time), allow the sample to cool to room temperature.
-
Without shaking or stirring, open the container.
-
Gently immerse the spatula into the formulation.
-
Observe the degree of resistance as the spatula is moved through the sample.
-
Withdraw the spatula and examine it for any settled pigment or cake.
-
Rate the degree of settling based on a standardized scale (e.g., from 10 for no settling to 0 for a very firm cake that cannot be reincorporated).[4]
-
Visualizations
Below are diagrams created using the DOT language to illustrate key concepts related to the stability of DAAM-containing formulations.
Caption: DAAM-ADH crosslinking is pH-dependent.
Caption: Troubleshooting workflow for in-can stability.
Caption: Potential hydrolysis of DAAM's amide group.
References
- 1. gantrade.com [gantrade.com]
- 2. researchgate.net [researchgate.net]
- 3. mcpolymers.com [mcpolymers.com]
- 4. specialchem.com [specialchem.com]
- 5. youtube.com [youtube.com]
- 6. ampacet.com [ampacet.com]
- 7. News - Acrylic Emulsion FAQ: Storage, Stratification, and Film Formation Issues [desaiglue.com]
- 8. jinzongmachinery.com [jinzongmachinery.com]
- 9. standards.iteh.ai [standards.iteh.ai]
Technical Support Center: Controlling Keto-Hydrazide Crosslinking
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing keto-hydrazide crosslinking. The following information is designed to help you control and optimize the rate of hydrazone bond formation in your experiments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | Suboptimal pH: The reaction rate is highly dependent on pH.[1][2] | Adjust the pH of your reaction mixture. The optimal pH for hydrazone formation is typically around 4.5.[1] For biological applications requiring neutral pH, catalysis is often necessary.[1][2] |
| Lack of Catalyst: At neutral pH, the uncatalyzed reaction can be very slow.[3][4][5] | Introduce a suitable catalyst. Aniline (B41778) and its derivatives are commonly used, but for enhanced performance and lower toxicity, consider using anthranilic acids or aminobenzoic acids.[1][3][4][5] | |
| Low Reactant Concentration: At low micromolar concentrations, the inherent reaction rate is critical for achieving high yields.[1] | If possible, increase the concentration of one or both reactants to drive the reaction forward.[1] | |
| Poor Reactant Structure: The structure of the carbonyl and hydrazide components significantly impacts kinetics.[1][6] | Aliphatic aldehydes generally react faster than aromatic aldehydes and ketones.[1] Consider using reactants with neighboring acid/base groups, which can accelerate the reaction.[6][7] | |
| Inappropriate Solvent: Solvent polarity can influence the reaction kinetics.[8] | Test different solvents to find the optimal conditions for your specific reactants. Reactions on a solid support have been shown to be faster than in solution.[8] | |
| Reaction is Too Fast or Uncontrolled | Highly Reactive Components: Certain aldehydes and hydrazides exhibit very fast reaction kinetics.[6] | If the reaction is too rapid, consider using less reactive ketones instead of aldehydes or reactants without accelerating electronic groups. |
| High Catalyst Concentration: High concentrations of catalysts like aniline can lead to very rapid reactions.[2][3] | Reduce the concentration of the catalyst to slow down the reaction rate. | |
| Low pH: The reaction is acid-catalyzed, and a very low pH can significantly increase the rate.[9][10][11] | Increase the pH of the reaction mixture to slow down the acid catalysis. For some systems, a pH above 8 can nearly stop the reaction.[9] | |
| Poor "In-Can" Stability (for emulsion systems) | Low pH in Emulsion: A pH below 8 in acrylic emulsion systems can lead to premature crosslinking.[9] | Maintain the pH of the emulsion between 7.5 and 8.5 to ensure good storage stability.[12] |
| Loss of Volatile Base: Evaporation of ammonia (B1221849) or other amines used to raise the pH can lead to a drop in pH and initiate crosslinking.[9][13] | Ensure the storage container is well-sealed to prevent the loss of volatile bases. Consider using less volatile amines to regulate the crosslinking rate.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for keto-hydrazide crosslinking?
The rate of hydrazone formation is highly pH-dependent.[1] The reaction is acid-catalyzed, with an optimal pH typically around 4.5.[1][2] Below pH 3, the reaction slows down because the hydrazine (B178648) becomes protonated and non-nucleophilic.[1] For applications in biological systems that require physiological conditions (pH ~7.4), the reaction is significantly slower, and the use of a catalyst is recommended to achieve reasonable reaction rates.[1][2][3]
Q2: How can I accelerate the crosslinking reaction at neutral pH?
At neutral pH, the use of a nucleophilic catalyst is the most effective way to increase the reaction rate.[1][3] Aniline is a traditional catalyst, but it is often required in high, potentially toxic concentrations.[3] More efficient and water-soluble catalysts include:
-
Anthranilic acids and aminobenzoic acids: These can increase the reaction rate by one to two orders of magnitude compared to aniline.[4][5] 5-methoxyanthranilic acid and 3,5-diaminobenzoic acid are particularly effective.[3][4]
-
2-Aminophenols and 2-(aminomethyl)benzimidazoles: These have shown rate enhancements up to 7-fold greater than aniline.[1]
Q3: Do aldehydes or ketones react faster?
Aldehydes are generally more reactive than ketones in hydrazone formation.[1] Specifically, aliphatic aldehydes react much faster than aromatic aldehydes and ketones.[1][6]
Q4: How does the structure of the reactants affect the crosslinking rate?
The electronic properties of the reactants play a crucial role. Electron-withdrawing groups on the aromatic ring of an aldehyde can increase its reactivity.[14] Similarly, hydrazines with neighboring carboxylic acid groups also react at an accelerated rate.[6][7]
Q5: In my acrylic emulsion system, the crosslinking is happening prematurely. How can I prevent this?
This issue, often referred to as poor "in-can" stability, can be controlled by maintaining a pH above 8.[9] The keto-hydrazide reaction is inhibited by the presence of water and ammonia or other amines at this higher pH.[9] Crosslinking is triggered during the film-forming process by the evaporation of water and the volatilization of the amine, which causes the pH to drop.[9][13][15]
Quantitative Data Summary
Table 1: Effect of Catalysts on Hydrazone Formation Rate
| Catalyst | Concentration | Fold Increase in Rate (vs. uncatalyzed) | Fold Increase in Rate (vs. aniline) | Reference |
| Aniline | 100 mM | ~14 | 1 | [5] |
| Anthranilic Acid | 1 mM | ~29 | ~2.1 | [4] |
| 5-Methoxyanthranilic Acid | 1 mM | - | >6 | [3][4] |
| 3,5-Diaminobenzoic Acid | 1 mM | - | - | [3][4] |
Note: Rate enhancements can be significantly higher at increased catalyst concentrations.[3][4]
Table 2: Second-Order Rate Constants for Hydrazone Formation
| Hydrazine | Carbonyl | pH | Aniline Conc. | Rate Constant (k, M⁻¹s⁻¹) | Reference |
| 6-Hydrazinopyridyl peptide | Benzaldehyde | 4.5 | 0 | 3.0 ± 0.3 | [16][17] |
| Phenylhydrazine | Butyraldehyde | 7.4 | - | 2-20 | [6] |
| 2-Carboxyphenylhydrazine | Benzaldehyde | 7.4 | - | (8.7-fold faster than phenylhydrazine) | [6] |
Experimental Protocols
General Protocol for Aniline-Catalyzed Hydrazone Ligation at Neutral pH
This protocol is adapted from studies on biomolecular labeling.[16][17]
-
Stock Solution Preparation:
-
Prepare a 2 mM stock solution of the 6-hydrazinopyridyl-functionalized peptide or protein in 0.3 M sodium phosphate (B84403) buffer (pH 7.0).
-
Prepare a 2 mM stock solution of the aromatic aldehyde (e.g., benzaldehyde) in the same buffer.
-
Prepare a 200 mM stock solution of aniline in the same buffer.
-
-
Reaction Mixture Assembly:
-
In a microcentrifuge tube, combine the stock solutions to achieve the desired final concentrations of reactants and catalyst. For example, for a 10 µM reaction with 100 mM aniline:
-
780 µL of 0.3 M sodium phosphate buffer (pH 7.0)
-
200 µL of 2 mM aldehyde stock solution
-
20 µL of 2 mM hydrazide stock solution
-
1.0 mL of 200 mM aniline stock solution
-
-
-
Reaction and Monitoring:
-
Data Analysis:
-
Fit the kinetic data to a second-order rate equation to determine the rate constant.[16]
-
Visualizations
Caption: Factors influencing the rate of keto-hydrazide crosslinking.
Caption: General workflow for a catalyzed hydrazone ligation experiment.
Caption: Aniline-catalyzed hydrazone formation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. gantrade.com [gantrade.com]
- 10. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. chemcomplex.com [chemcomplex.com]
- 13. mcpolymers.com [mcpolymers.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Diacetone Acrylamide (DAAM) Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diacetone acrylamide (B121943) (DAAM), particularly in self-crosslinking acrylic emulsions with adipic acid dihydrazide (ADH).
Troubleshooting Guides
Issue 1: Slow or Incomplete Crosslinking at Ambient Temperature
Symptoms:
-
The film or hydrogel remains soft or tacky after the expected curing time.
-
Poor solvent resistance of the final product.
-
Mechanical properties (e.g., tensile strength, hardness) are lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | The keto-hydrazide crosslinking reaction is acid-catalyzed.[1][2] The reaction rate is significantly slower at neutral or alkaline pH. Ensure the pH of the system drops during the film-forming process, typically through the evaporation of a volatile base like ammonia.[2][3] |
| Incomplete Water Evaporation | The presence of water can hinder the crosslinking reaction.[1] Ensure that the film is allowed to dry thoroughly. Curing at a slightly elevated temperature (e.g., 30-40°C) or in a low-humidity environment can facilitate water removal. |
| Low Curing Temperature | While designed for ambient cure, lower room temperatures (<20°C) can significantly slow down the reaction kinetics. If feasible, cure the samples at a controlled, slightly elevated temperature. |
| Incorrect DAAM:ADH Stoichiometry | An inappropriate ratio of the ketone groups (from DAAM) to the hydrazide groups (from ADH) can lead to incomplete crosslinking. The optimal molar ratio should be determined for your specific polymer system. |
Troubleshooting Workflow for Slow Crosslinking
Caption: Troubleshooting workflow for slow or incomplete DAAM-ADH crosslinking.
Issue 2: Premature Crosslinking or Gelation During Storage
Symptoms:
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Increase in viscosity of the emulsion over time.
-
Formation of gel particles in the liquid formulation.
-
Reduced shelf-life of the product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low pH During Storage | The DAAM-ADH reaction is catalyzed by acid.[1][2] Ensure the pH of the emulsion is maintained at 8 or higher during storage to inhibit the crosslinking reaction.[2] |
| High Storage Temperature | Elevated storage temperatures can accelerate the crosslinking reaction, even at a higher pH.[4] Store the formulation in a cool environment. |
| Reactive Additives | Other components in the formulation might be interacting with the DAAM or ADH. Conduct compatibility studies with all additives. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the DAAM-ADH crosslinking reaction?
A1: The DAAM-ADH system is designed for ambient temperature curing (typically 20-25°C).[5][6] The reaction proceeds rapidly at these temperatures once the necessary conditions (water evaporation and pH drop) are met.[3][5] While higher temperatures will accelerate the reaction, they can also lead to premature crosslinking if not controlled properly.[4]
Q2: How does temperature affect the polymerization of DAAM-containing copolymers?
A2: For the emulsion polymerization of DAAM with other acrylic monomers, temperature control is crucial. Higher polymerization temperatures generally lead to faster reaction rates but can also result in shorter polymer chains due to an increased rate of termination reactions. This can impact the final mechanical properties of the polymer.
Q3: Can I accelerate the curing process by increasing the temperature?
A3: Yes, curing at elevated temperatures (e.g., 40-50°C) can accelerate the crosslinking reaction and may be necessary for applications requiring rapid property development. However, it is important to ensure that the temperature does not exceed the glass transition temperature (Tg) of the polymer significantly, as this can affect film formation and mechanical properties.[7]
Q4: How can I monitor the progress of the crosslinking reaction?
A4: The two most common methods are:
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Fourier Transform Infrared (FTIR) Spectroscopy: You can monitor the decrease in the ketone carbonyl (C=O) peak of DAAM (around 1718 cm⁻¹) or the appearance of the imine (C=N) peak from the crosslink.[8]
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Gel Fraction Measurement: This involves measuring the insoluble portion of the crosslinked polymer in a suitable solvent. An increase in the gel fraction over time indicates the progression of the crosslinking reaction.
Q5: What is the expected effect of temperature on the final degree of crosslinking?
A5: Higher curing temperatures generally lead to a higher degree of crosslinking in a shorter amount of time.[9] This is due to the increased reaction rate. This will typically result in improved mechanical properties such as tensile strength and hardness, as well as enhanced solvent resistance.[10]
Data Presentation
The following table provides representative data on the effect of curing temperature on the rate of crosslinking, as measured by the gel fraction. While specific values will vary depending on the exact formulation, this table illustrates the general trend.
Table 1: Influence of Curing Temperature on Gel Fraction Over Time for a Representative DAAM-ADH Acrylic Emulsion
| Curing Time (hours) | Gel Fraction (%) at 25°C | Gel Fraction (%) at 40°C |
| 1 | 35 | 60 |
| 2 | 55 | 80 |
| 4 | 75 | 92 |
| 8 | 88 | >95 |
| 24 | >95 | >95 |
Note: This data is illustrative and intended to show the general kinetic trend. Actual results will depend on the specific polymer system, DAAM and ADH concentrations, and other formulation components.
Experimental Protocols
Protocol 1: Monitoring DAAM-ADH Crosslinking Kinetics using ATR-FTIR Spectroscopy
Objective: To monitor the rate of the keto-hydrazide reaction by observing changes in the infrared spectrum over time at different temperatures.
Materials and Equipment:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Heated stage for ATR
-
DAAM-containing polymer emulsion with ADH
-
Substrate for film casting (e.g., silicon wafer)
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Spin coater or draw-down bar
-
Nitrogen gas supply (optional, for controlled atmosphere)
Methodology:
-
Sample Preparation:
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Cast a thin film of the DAAM-ADH emulsion onto the ATR crystal or a suitable substrate that can be mounted on the ATR.
-
Ensure a uniform film thickness.
-
-
Instrument Setup:
-
Set the heated stage to the desired curing temperature (e.g., 25°C, 40°C, 50°C).
-
Allow the temperature to stabilize.
-
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal at the reaction temperature.
-
Place the sample on the ATR crystal and begin data collection immediately.
-
Collect spectra at regular intervals (e.g., every 5 minutes) over the course of the reaction.
-
Monitor the decrease in the absorbance of the ketone C=O peak (around 1718 cm⁻¹) and/or the increase in the imine C=N peak (around 1623-1680 cm⁻¹).[6][8]
-
-
Data Analysis:
-
Normalize the spectra to a non-reacting peak to account for any changes in film thickness or contact.
-
Plot the normalized peak area of the ketone or imine band as a function of time for each temperature.
-
The rate of change of these peaks corresponds to the reaction rate.
-
Protocol 2: Determining the Degree of Crosslinking by Gel Fraction Measurement
Objective: To quantify the extent of crosslinking at different temperatures by measuring the insoluble fraction of the polymer.
Materials and Equipment:
-
Oven with temperature control
-
Soxhlet extraction apparatus
-
Analytical balance
-
Stainless steel mesh pouches
-
Suitable solvent (e.g., tetrahydrofuran (B95107) (THF) or acetone)
-
Vacuum oven
Methodology:
-
Sample Preparation:
-
Cast films of the DAAM-ADH emulsion and cure them at different temperatures (e.g., 25°C, 40°C) for various time intervals.
-
After curing, accurately weigh a small piece of the film (W_initial).
-
-
Extraction:
-
Place the weighed film in a stainless steel mesh pouch.
-
Perform Soxhlet extraction with a suitable solvent for 24 hours to dissolve the uncrosslinked (sol) fraction.
-
-
Drying and Weighing:
-
Carefully remove the pouch containing the insoluble gel fraction.
-
Dry the sample in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
-
Accurately weigh the dried, insoluble portion (W_final).
-
-
Calculation:
-
Calculate the gel fraction using the following equation: Gel Fraction (%) = (W_final / W_initial) * 100
-
-
Analysis:
-
Plot the gel fraction as a function of curing time for each temperature to determine the effect of temperature on the crosslinking kinetics.
-
Visualizations
Reaction Mechanism of DAAM-ADH Crosslinking
Caption: The keto-hydrazide reaction between DAAM and ADH to form a crosslinked polymer.
References
- 1. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 2. gantrade.com [gantrade.com]
- 3. gantrade.com [gantrade.com]
- 4. ondrugdelivery.com [ondrugdelivery.com]
- 5. mcpolymers.com [mcpolymers.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. expresspolymlett.com [expresspolymlett.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of DAAM-Containing Polymer Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted diacetone acrylamide (B121943) (DAAM) monomer from polymer solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted DAAM monomer from a polymer solution?
A1: The three primary methods for removing unreacted DAAM monomer are precipitation, dialysis, and size exclusion chromatography (SEC). The choice of method depends on the polymer's molecular weight, solubility, the required purity, and the scale of the experiment.
Q2: Why is it crucial to remove unreacted DAAM monomer?
A2: Residual DAAM monomer can be cytotoxic and may interfere with subsequent crosslinking reactions, leading to inconsistent material properties. For applications in drug delivery and biomaterials, minimizing residual monomer concentration is critical for biocompatibility and predictable performance.
Q3: How can I verify the removal of DAAM monomer after purification?
A3: Several analytical techniques can be used to quantify residual DAAM monomer. High-Performance Liquid Chromatography (HPLC) with UV detection is a sensitive and common method.[1][2][3][4] Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also be used to detect and quantify the monomer by comparing the integration of characteristic monomer peaks to polymer peaks.[5][6]
Q4: Can I use the same purification protocol for different DAAM copolymers?
A4: While the general principles of purification methods remain the same, the specific conditions often need to be optimized for each unique DAAM copolymer. Factors such as the comonomers used, the polymer's molecular weight, and its solubility characteristics will influence the choice of solvents for precipitation, the membrane cut-off for dialysis, and the column selection for SEC.
Troubleshooting Guides
Precipitation
| Problem | Possible Cause | Suggested Solution |
| Polymer does not precipitate upon adding non-solvent. | The chosen non-solvent is not sufficiently "poor" for the polymer. The polymer concentration is too low. | Test a range of non-solvents with different polarities. Try adding the polymer solution dropwise into a larger volume of vigorously stirred, cold non-solvent. Concentrate the polymer solution before precipitation. |
| Precipitated polymer is sticky or forms a large clump. | The non-solvent is being added too quickly. Inadequate stirring. The polymer is trapping the solvent and monomer. | Add the non-solvent slowly while vigorously stirring the polymer solution. Alternatively, add the polymer solution dropwise to the non-solvent. Allow the precipitate to stir in the non-solvent for an extended period to wash out impurities. |
| Low yield of recovered polymer. | The polymer has some solubility in the non-solvent. The polymer is of low molecular weight and is not precipitating effectively. | Use a colder non-solvent to decrease polymer solubility. Consider using a different non-solvent or a mixture of non-solvents. If the molecular weight is low, dialysis may be a more suitable purification method. |
| Residual monomer still present after multiple precipitations. | Inefficient washing of the precipitate. Trapping of monomer within the polymer matrix. | After each precipitation, wash the polymer thoroughly with fresh non-solvent before re-dissolving. Ensure the polymer is fully dissolved before each re-precipitation step. Consider a combination of precipitation followed by dialysis for higher purity. |
Dialysis
| Problem | Possible Cause | Suggested Solution |
| Slow or incomplete removal of DAAM monomer. | The dialysis membrane has an inappropriate Molecular Weight Cut-Off (MWCO). The volume of the dialysis buffer (dialysate) is insufficient. The polymer solution is too viscous, hindering diffusion. | Select a dialysis membrane with a MWCO that is significantly larger than the molecular weight of DAAM (169.2 g/mol ) but much smaller than the polymer. A MWCO of 1-3.5 kDa is often a good starting point. Increase the volume of the dialysate and the frequency of buffer changes. Dilute the polymer solution to reduce its viscosity. |
| Loss of polymer during dialysis. | The MWCO of the dialysis membrane is too large. The polymer has a low molecular weight fraction that is passing through the membrane. | Use a membrane with a smaller MWCO. If a significant portion of the polymer is of low molecular weight, consider an alternative purification method like preparative SEC. |
| Dialysis bag swells or collapses. | Significant osmotic pressure difference between the polymer solution and the dialysate. | Ensure the initial ionic strength of the polymer solution and the dialysate are similar. If using an organic solvent for the polymer, ensure the dialysate is the same solvent. |
Quantitative Data Tables
Table 1: Representative Data for DAAM Monomer Removal by Precipitation
| Polymer System | Solvent | Non-Solvent | Number of Precipitations | Initial Monomer Conc. (wt%) | Final Monomer Conc. (wt%) | Reference |
| DAAM-co-MMA | Acetone | Methanol/Water (1:1) | 3 | ~5 | < 0.1 | [7] |
| DAAM-co-Styrene | THF | Hexane | 3 | ~4 | < 0.2 | |
| DAAM-co-Acrylamide | Water | Acetone | 2 | ~7 | < 0.5 |
Note: The efficiency of monomer removal is highly dependent on the specific polymer, solvent/non-solvent system, and experimental conditions.
Table 2: Representative Data for DAAM Monomer Removal by Dialysis
| Polymer System | Dialysis Solvent | MWCO (kDa) | Dialysis Duration (h) | Initial Monomer Conc. (wt%) | Final Monomer Conc. (wt%) | Reference |
| DAAM-co-PEG | Water | 2 | 48 | ~10 | < 0.1 | [8] |
| DAAM-co-HEMA | Ethanol | 3.5 | 72 | ~8 | < 0.1 | |
| DAAM-based Hydrogel | Water | 1 | 96 | ~15 | < 0.2 | [9] |
Note: Frequent changes of a large volume of dialysate are crucial for efficient monomer removal.
Experimental Protocols
Protocol for Purification by Precipitation
-
Dissolution: Dissolve the crude polymer solution containing unreacted DAAM in a suitable solvent at a concentration that allows for easy handling (e.g., 5-10 wt%).
-
Precipitation: Slowly add the polymer solution dropwise into a beaker containing a vigorously stirred non-solvent (typically 10-20 times the volume of the polymer solution). The polymer should precipitate as a fine powder or fibrous material.
-
Washing: Allow the precipitate to stir in the non-solvent for at least one hour to facilitate the removal of the monomer.
-
Isolation: Isolate the precipitated polymer by filtration or centrifugation.
-
Repetition: For higher purity, re-dissolve the isolated polymer in the solvent and repeat the precipitation process 2-3 times.
-
Drying: Dry the final polymer product under vacuum to remove residual solvents.
Protocol for Purification by Dialysis
-
Membrane Preparation: Select a dialysis membrane with an appropriate MWCO (e.g., 1-3.5 kDa). Prepare the membrane according to the manufacturer's instructions (this may involve soaking in water or another solvent).
-
Sample Loading: Load the polymer solution into the dialysis tubing, ensuring to leave some headspace, and securely close both ends with clips.
-
Dialysis: Immerse the sealed dialysis bag in a large volume of the appropriate solvent (dialysate), typically 100-200 times the volume of the sample. Stir the dialysate continuously.
-
Dialysate Exchange: Change the dialysate frequently (e.g., every 4-6 hours for the first 24 hours, then every 12-24 hours) to maintain a high concentration gradient.
-
Duration: Continue dialysis for 48-96 hours to ensure complete removal of the monomer.
-
Sample Recovery: Remove the dialysis bag from the dialysate, carefully open it, and recover the purified polymer solution. The polymer can then be isolated by lyophilization or solvent evaporation.
Protocol for Analysis of Residual DAAM by HPLC
-
Standard Preparation: Prepare a series of standard solutions of DAAM in the mobile phase with known concentrations (e.g., 0.1, 1, 5, 10, 50, 100 µg/mL).
-
Sample Preparation: Dissolve a known weight of the purified polymer in the mobile phase to a known volume. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of water and a suitable organic solvent like acetonitrile (B52724) or methanol. The exact ratio may need to be optimized.[1][2]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength where DAAM has significant absorbance (e.g., ~210 nm).[2][3]
-
Injection Volume: 20 µL.
-
-
Quantification: Generate a calibration curve from the standard solutions. Determine the concentration of DAAM in the polymer sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Workflow for removing unreacted DAAM by precipitation.
Caption: Workflow for removing unreacted DAAM by dialysis.
References
- 1. p-am.ir [p-am.ir]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC determination of residual monomers released from heat-cured acrylic resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor film formation in DAAM-based coatings.
Welcome to the technical support center for diacetone acrylamide (B121943) (DAAM) based coatings. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the formulation and application of these coatings, with a specific focus on addressing poor film formation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind DAAM-based coatings?
A1: DAAM-based coatings typically utilize a self-crosslinking chemistry at ambient temperatures. This involves the copolymerization of diacetone acrylamide into an acrylic polymer, which introduces a pendant ketone carbonyl group. This ketone group then reacts with a crosslinking agent, most commonly adipic acid dihydrazide (ADH), in what is known as keto-hydrazide crosslinking. This reaction, which occurs as the coating dries, forms a durable three-dimensional polymer network, enhancing properties like abrasion, scrub, and stain resistance.[1][2][3]
Q2: What are the key advantages of using a DAAM/ADH crosslinking system?
A2: The DAAM/ADH system offers several benefits, including:
-
Ambient Temperature Curing: The crosslinking reaction proceeds at room temperature as water evaporates, eliminating the need for high-temperature baking.[1][4][5]
-
Excellent "In-Can" Stability: The crosslinking reaction is inhibited at a pH of 8 or higher and in the presence of water, ensuring good storage stability of the formulated coating.[1][4]
-
Formaldehyde-Free: Unlike some other crosslinking technologies, the DAAM/ADH system is free of formaldehyde.[1][6]
-
Enhanced Film Properties: The post-coalescence crosslinking leads to superior mechanical strength, durability, and resistance to moisture and solvents.[1][3][5]
Q3: What is the role of pH in the curing process?
A3: The pH plays a critical role in controlling the crosslinking reaction. The keto-hydrazide reaction is acid-catalyzed.[1][7] Therefore, the reaction rate is high at low pH values and almost non-existent at a pH of 8 or above.[1] Typically, the emulsion is neutralized to a pH ≥ 8 with a volatile base like ammonia (B1221849) to ensure stability during storage. As the coating is applied and water evaporates, the ammonia also volatilizes, causing the pH to decrease. This drop in pH catalyzes the crosslinking reaction, leading to film formation.[1]
Troubleshooting Guide: Poor Film Formation
Poor film formation can manifest as various defects, including cracking, blistering, pinholes, and poor adhesion. The following guide provides potential causes and solutions for these issues in DAAM-based coatings.
| Problem | Potential Causes | Recommended Solutions |
| Cracking of the Film | Application temperature is below the Minimum Film Formation Temperature (MFFT). [8] | Ensure the application and curing temperature is above the MFFT of the formulation. The MFFT can be determined using ASTM D2354.[8] |
| Excessive crosslink density. | Optimize the DAAM to ADH ratio. A typical starting point is a molar ratio of 2:1.[9] Reducing the amount of ADH can decrease crosslink density. | |
| Rapid solvent/water evaporation. [10][11] | Increase the relative humidity during application and curing to slow down evaporation. Avoid excessive airflow over the curing film. | |
| Blistering or Bubbles | Entrapment of solvent or moisture. [12][13] | Apply thinner coats to allow for complete evaporation of water and ammonia before the surface skins over. Ensure the substrate is completely dry before application. |
| Surface contamination. [12][14][15] | Thoroughly clean the substrate to remove any oils, grease, or other contaminants before coating application. | |
| Osmotic blistering due to soluble salts on the substrate. [14][15] | Ensure the substrate is free of soluble salts, especially when working with metal surfaces. | |
| Pinholes or "Fisheyes" | Surface contamination with low surface energy materials (e.g., silicone, oil). [13][14][15] | Meticulously clean the substrate. In case of persistent issues, consider adding a suitable wetting agent or surfactant to the formulation. |
| Air entrainment during mixing. [13] | Mix the components at a low speed to avoid introducing air bubbles. Allow the formulation to stand and deaerate before application. | |
| Poor Adhesion | Inadequate substrate preparation. [12][13] | Ensure the substrate is clean, dry, and, if necessary, abraded to create a suitable surface profile for adhesion. |
| Incompatibility between the coating and the substrate. | Use a suitable primer to promote adhesion between the substrate and the DAAM-based coating. | |
| Premature crosslinking before film coalescence. [1][6] | Ensure the pH of the wet formulation is maintained above 8 to prevent premature crosslinking. This allows for better particle deformation and interdiffusion before the film cures. | |
| Low Gloss or Hazy Film | High humidity during curing. | Control the curing environment to maintain a moderate relative humidity (ideally 40-60%).[16] |
| Incomplete coalescence of polymer particles. | Ensure the curing temperature is sufficiently above the glass transition temperature (Tg) of the polymer.[17] Consider the use of a coalescing agent. | |
| Surfactant exudation. [7][18] | The choice and concentration of surfactant can influence its migration to the surface. Optimization of the surfactant package may be necessary. |
Experimental Protocols
Determination of Minimum Film Formation Temperature (MFFT)
Standard: ASTM D2354[8]
Objective: To determine the lowest temperature at which a latex emulsion will form a continuous film.
Methodology:
-
A specialized MFFT bar with a temperature gradient is used.
-
The coating is applied uniformly across the cooled platen of the MFFT bar.
-
A cover is placed over the bar to ensure a controlled atmosphere.
-
After a specified time (typically 1-3 hours), the film is examined.
-
The point on the bar where the film transitions from a continuous, clear film to a cracked or cloudy, non-continuous film is noted.
-
The temperature at this transition point is the MFFT.
Adhesion Testing (Cross-Hatch Method)
Standard: ASTM D3359, Method B
Objective: To assess the adhesion of a coating to a substrate.
Methodology:
-
A lattice pattern is cut through the coating to the substrate using a sharp blade.
-
For coatings up to 2.0 mils (50 µm) thick, eleven cuts are made in each direction to create a grid of 100 squares.
-
For coatings between 2.0 and 5.0 mils (50 to 125 µm), six cuts are made in each direction.
-
A specified pressure-sensitive tape is applied over the lattice and then rapidly pulled off.
-
The grid area is inspected for any removal of the coating.
-
Adhesion is rated on a scale from 5B (no peeling or removal) to 0B (more than 65% of the coating removed).
Visualizing Key Processes
The following diagrams illustrate the core concepts in the formulation and troubleshooting of DAAM-based coatings.
Caption: Workflow for the formulation and curing of DAAM-based coatings.
Caption: Troubleshooting logic for poor film formation in DAAM coatings.
Caption: Simplified DAAM and ADH crosslinking reaction pathway.
References
- 1. gantrade.com [gantrade.com]
- 2. News - this compound (DAAM) & Adipic Dihydrazide (ADH) [kimachemical.com]
- 3. gantrade.com [gantrade.com]
- 4. chemcomplex.com [chemcomplex.com]
- 5. scribd.com [scribd.com]
- 6. mcpolymers.com [mcpolymers.com]
- 7. researchgate.net [researchgate.net]
- 8. specialchem.com [specialchem.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. proplate.com [proplate.com]
- 11. hmft.com [hmft.com]
- 12. Coating Failure Troubleshooting [marvelcoatings.com]
- 13. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 14. 7 common industrial coating defects and how to fix them - Teknos [teknos.com]
- 15. 7 common industrial coating defects and how to fix them [ltcoatingline.com]
- 16. lejeuneceramiccoating.com [lejeuneceramiccoating.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
Technical Support Center: Diacetone Acrylamide (DAAM) Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of initiator type on Diacetone Acrylamide (B121943) (DAAM) polymerization.
Troubleshooting Guides
This section addresses common issues encountered during DAAM polymerization, with a focus on problems arising from the choice of initiator.
Problem: Low or No Monomer Conversion
| Potential Cause | Recommended Solution |
| Inappropriate Initiator Choice | Ensure the initiator is suitable for your polymerization conditions (e.g., temperature, solvent). For aqueous systems, water-soluble initiators like Ammonium Persulfate (APS) or redox systems are preferred. For organic solvents, oil-soluble initiators like Azobisisobutyronitrile (AIBN) are more effective. |
| Incorrect Reaction Temperature | Thermal initiators require a specific temperature range to decompose efficiently and generate radicals. Check the 10-hour half-life temperature of your initiator and adjust the reaction temperature accordingly. Redox initiators can often be used at lower temperatures.[1] |
| Presence of Inhibitors | Monomers, including DAAM, may contain inhibitors to prevent premature polymerization. These must be removed prior to the reaction, for example, by passing the monomer through an alumina (B75360) column. Dissolved oxygen can also act as an inhibitor; de-gas your reaction mixture by sparging with an inert gas like nitrogen or argon. |
| Insufficient Initiator Concentration | The rate of polymerization is dependent on the initiator concentration. If the concentration is too low, the number of radicals generated will be insufficient to sustain the polymerization. Gradually increase the initiator concentration in small increments. |
| Premature Initiator Decomposition | If the initiator is added to the reaction mixture at a high temperature too early, it may decompose before all the monomer is added, especially in a semi-batch process. Consider adding the initiator incrementally or after the initial monomer charge has reached the desired reaction temperature. |
Problem: Polymerization is Too Fast or Uncontrolled
| Potential Cause | Recommended Solution |
| Excessive Initiator Concentration | A high concentration of initiator will lead to a burst of radicals, causing a rapid and potentially exothermic reaction. This can lead to a lower molecular weight and broader polydispersity. Reduce the initiator concentration. |
| Reaction Temperature is Too High | For thermal initiators, a temperature significantly above the optimal range will cause rapid decomposition and an uncontrolled reaction. For redox systems, high temperatures can also accelerate the reaction to an unmanageable rate. Lower the reaction temperature. |
| Inefficient Heat Dissipation | In bulk or highly concentrated solution polymerizations, the heat generated by the exothermic reaction can be difficult to dissipate, leading to a runaway reaction. Use a solvent to dilute the monomer, and ensure efficient stirring and external cooling (e.g., an ice bath). |
Problem: Undesired Polymer Properties (Low Molecular Weight, High Polydispersity)
| Potential Cause | Recommended Solution |
| High Initiator Concentration | A higher initiator concentration generally leads to lower molecular weight polymers, as more polymer chains are initiated. To achieve a higher molecular weight, reduce the initiator concentration. |
| Chain Transfer Reactions | Chain transfer agents, which can be impurities or even the monomer or solvent itself, can terminate growing polymer chains, resulting in lower molecular weight. Purify all reagents and choose a solvent with a low chain transfer constant. |
| Non-Uniform Initiation | If the initiator is not well-dispersed or if there are temperature gradients in the reactor, initiation will not be uniform, leading to a broad molecular weight distribution (high PDI). Ensure vigorous stirring and maintain a constant and uniform temperature. |
| Type of Initiator | The type of initiator can influence the final polymer properties. For example, in graft polymerization of DAAM onto starch, Ceric Ammonium Nitrate (CAN) has been shown to yield higher grafting efficiency compared to APS or a hydrogen peroxide/ferrous sulfate (B86663) system.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the main types of initiators used for DAAM polymerization?
A1: The most common types of initiators for DAAM polymerization fall into three categories:
-
Thermal Initiators: These decompose upon heating to generate free radicals. Examples include persulfates like Ammonium Persulfate (APS) and Potassium Persulfate (KPS) for aqueous systems, and azo compounds like Azobisisobutyronitrile (AIBN) for organic solvents.[3]
-
Redox Initiators: These are pairs of an oxidizing and a reducing agent that generate radicals at lower temperatures than thermal initiators.[1] Common systems for aqueous DAAM polymerization include Ammonium Persulfate/N,N,N',N'-tetramethylethylenediamine (APS/TEMED) and Ceric Ammonium Nitrate (CAN).[2][4]
-
Photoinitiators: These generate radicals upon exposure to UV or visible light. An example used for the polymerization of acrylamide derivatives in aqueous solution is 2,2′-Azobis(2-amidinopropane) dihydrochloride (B599025) (V-50).[5]
Q2: How do I choose the right initiator for my experiment?
A2: The choice of initiator depends on several factors:[6]
-
Solvent: For aqueous polymerizations, a water-soluble initiator like APS or a redox system is necessary. For polymerizations in organic solvents, an oil-soluble initiator like AIBN is required.[6]
-
Reaction Temperature: If you need to run your polymerization at a low temperature, a redox initiator or a photoinitiator is a good choice. Thermal initiators require higher temperatures to be effective.[1][5]
-
Desired Polymer Properties: The initiator can influence the final properties of your polymer. For instance, in graft polymerization, the choice of initiator can significantly affect the grafting efficiency.[2]
Q3: My DAAM polymerization in an aqueous solution with APS is not working. What could be wrong?
A3: Several factors could be at play:
-
Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. Ensure your reaction mixture is thoroughly de-gassed with an inert gas before and during the reaction.
-
Purity of Reagents: Impurities in the DAAM monomer or the water can inhibit the polymerization. Use high-purity reagents.
-
Temperature: While APS is water-soluble, it still requires a sufficiently high temperature (typically > 60 °C) to decompose and initiate polymerization efficiently.
-
pH of the Solution: The pH of the reaction medium can affect the decomposition rate of some initiators and the reactivity of the monomer.
Q4: Can I use a redox initiator for DAAM polymerization in an organic solvent?
A4: While most common redox systems for acrylamides are designed for aqueous solutions, some redox pairs are soluble in organic media. However, it is less common for DAAM polymerization. Thermal initiators like AIBN or benzoyl peroxide are more conventional choices for polymerization in organic solvents.
Q5: I am observing unexpected crosslinking in my DAAM polymerization. Could the initiator be the cause?
A5: While the initiator is less likely to be the direct cause of crosslinking, it can contribute indirectly. A very high reaction temperature, which can result from an uncontrolled polymerization due to excessive initiator, can promote side reactions that may lead to crosslinking. More commonly, unexpected crosslinking with DAAM is due to the presence of di-functional impurities or side reactions of the ketone group on the DAAM molecule, especially at high pH or temperature.
Data Presentation
The following tables summarize quantitative data on the influence of initiator type on DAAM polymerization. Disclaimer: The data is compiled from different studies with varying experimental conditions and should be used for comparative purposes with caution.
Table 1: Comparison of Initiators for Graft Polymerization of DAAM onto Starch [2]
| Initiator System | Grafting Efficiency (%) | Grafting Rate (%) |
| Ceric Ammonium Nitrate (CAN) | 72.59 | 16.75 |
| H₂O₂ / Ammonium Ferrous Sulfate | - | - |
| Ammonium Persulfate (APS) | - | - |
| (Note: Specific values for H₂O₂/Ammonium Ferrous Sulfate and APS were not provided in the abstract, but the study indicated CAN had the highest efficiency.) |
Experimental Protocols
This section provides representative methodologies for DAAM polymerization using different initiator types. These are generalized protocols and may require optimization for specific applications.
1. Thermal Initiation using Ammonium Persulfate (APS) in Aqueous Solution
This protocol is suitable for the solution polymerization of DAAM in water.
-
Materials:
-
Diacetone acrylamide (DAAM)
-
Ammonium persulfate (APS)
-
Deionized water
-
Nitrogen or Argon gas
-
-
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, dissolve the desired amount of DAAM in deionized water.
-
De-gas the solution by bubbling nitrogen or argon through it for at least 30 minutes to remove dissolved oxygen.
-
While maintaining a nitrogen atmosphere, heat the reaction mixture to the desired temperature (e.g., 70 °C).
-
Dissolve the required amount of APS in a small amount of de-gassed deionized water.
-
Add the APS solution to the reaction vessel to initiate the polymerization.
-
Maintain the reaction at the set temperature for the desired duration, monitoring the viscosity as an indicator of polymerization.
-
To terminate the reaction, cool the vessel in an ice bath.
-
2. Redox Initiation using Ceric Ammonium Nitrate (CAN) for Graft Polymerization
This protocol is adapted for grafting DAAM onto a substrate like starch.
-
Materials:
-
This compound (DAAM)
-
Ceric Ammonium Nitrate (CAN)
-
Substrate (e.g., starch)
-
Deionized water
-
Nitric acid (for dissolving CAN)
-
Nitrogen or Argon gas
-
-
Procedure:
-
Disperse the substrate (e.g., starch) in deionized water in a reaction vessel.
-
De-gas the suspension with nitrogen or argon for 30 minutes.
-
In a separate container, dissolve CAN in a dilute nitric acid solution.
-
Add the CAN solution to the reaction vessel and stir for a few minutes to allow the initiator to complex with the substrate.
-
Add the DAAM monomer to the reaction mixture.
-
Maintain the reaction under a nitrogen atmosphere at a suitable temperature (e.g., 40-60 °C) for the desired time.
-
Precipitate the grafted polymer in a non-solvent like methanol (B129727) or acetone (B3395972) to separate it from the homopolymer.
-
3. Photoinitiation in Aqueous Solution
This protocol is for initiating DAAM polymerization using a UV light source.
-
Materials:
-
This compound (DAAM)
-
Water-soluble photoinitiator (e.g., V-50)
-
Deionized water
-
Nitrogen or Argon gas
-
-
Procedure:
-
Dissolve DAAM and the photoinitiator in deionized water in a quartz reaction vessel.
-
De-gas the solution with nitrogen or argon for at least 30 minutes.
-
Place the reaction vessel under a UV lamp with a suitable wavelength for the chosen photoinitiator.
-
Irradiate the solution for the required time to achieve the desired conversion. The reaction can be carried out at or below room temperature.[5]
-
Turn off the UV source to stop the initiation.
-
Visualizations
Caption: Troubleshooting workflow for DAAM polymerization.
Caption: Mechanisms of different initiator types.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of different initiators on the properties of this compound grafted starch-based adhesive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photoinitiated Polymerization of Cationic Acrylamide in Aqueous Solution: Synthesis, Characterization, and Sludge Dewatering Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
How to minimize yellowing in Diacetone acrylamide polymers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing yellowing in Diacetone Acrylamide (B121943) (DAAM) polymers.
Troubleshooting Guide: Minimizing Yellowing
Discoloration, particularly yellowing, in Diacetone Acrylamide (DAAM) polymers can arise from various factors throughout the lifecycle of the material, from monomer synthesis to post-polymerization handling. This guide provides a systematic approach to identifying and mitigating the root causes of yellowing.
Problem 1: Yellowing Observed in the DAAM Monomer
Possible Causes:
-
Impurities from Synthesis: The synthesis of DAAM can result in colored by-products and residual reactants. Common impurities include acrylamide and various vinyl polymers.[1]
-
Thermal Degradation: Exposure of the monomer to high temperatures during storage or transportation can initiate degradation.
Solutions:
-
Monomer Purification: It is crucial to use high-purity DAAM monomer. If you suspect impurities, consider repurification using one of the methods outlined in the experimental protocols section.
-
Proper Storage: Store DAAM monomer in a cool, dark place, away from heat sources and direct sunlight.
Problem 2: Polymer Discoloration During Polymerization
Possible Causes:
-
High Polymerization Temperature: Elevated temperatures can cause thermal-oxidative degradation of the polymer chains, leading to the formation of chromophores (color-causing groups).[2]
-
Initiator-Induced Degradation: The type and concentration of the initiator can influence polymer stability and color. Some initiators may lead to side reactions that produce colored species.
-
Oxygen Exposure: The presence of oxygen during polymerization can promote oxidative degradation.
Solutions:
-
Optimize Polymerization Temperature: Conduct polymerization at the lowest effective temperature to minimize thermal stress on the polymer.
-
Select Appropriate Initiator: Choose an initiator known for producing stable polymers with minimal side reactions. Refer to the experimental protocols for recommended initiator systems.
-
De-gas the Reaction Mixture: Before initiating polymerization, thoroughly de-gas the monomer solution to remove dissolved oxygen.
Problem 3: Yellowing of the Final Polymer Product Over Time
Possible Causes:
-
Photo-oxidation: Exposure to ultraviolet (UV) radiation from sunlight or artificial light sources can break down polymer chains and create chromophores.[3] This is a primary cause of yellowing in many polymers.
-
Thermal Degradation: Long-term exposure to even moderate heat can lead to slow degradation and yellowing.
-
Environmental Factors: Exposure to pollutants, humidity, and certain chemicals can accelerate the aging and discoloration of the polymer.
Solutions:
-
Incorporate UV Stabilizers and Antioxidants: The addition of appropriate stabilizers is the most effective way to prevent long-term yellowing. A synergistic blend of a primary antioxidant, a secondary antioxidant, and a UV absorber is often most effective.[4][5] Refer to the data on stabilizers for guidance.
-
Controlled Storage and Use Environment: Store and use the final polymer product in an environment with controlled temperature, humidity, and minimal exposure to UV light.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical structures responsible for the yellow color in degraded DAAM polymers?
A1: The yellowing of polymers, including those based on acrylamide, is generally attributed to the formation of chromophores. These are chemical groups that absorb light in the blue region of the visible spectrum, causing the material to appear yellow. The most common chromophores formed during the degradation of acrylic polymers are conjugated systems, such as polyenes and carbonyl groups (aldehydes and ketones), which arise from oxidative degradation and chain scission reactions.[2][3]
Q2: How can I quantitatively measure the yellowness of my polymer?
A2: The yellowness of a polymer is typically quantified using a Yellowness Index (YI), which can be measured with a spectrophotometer or colorimeter.[6][7] The most common standard for this measurement is ASTM E313.[6] A higher YI value indicates a greater degree of yellowness.
Q3: Are there specific antioxidants and UV stabilizers that are recommended for DAAM polymers?
A3: While specific data for DAAM polymers is limited, general recommendations for acrylic polymers can be followed. A combination of stabilizers often provides the best protection. This typically includes:
-
Primary Antioxidants (Radical Scavengers): Hindered phenolic antioxidants are commonly used.[8]
-
Secondary Antioxidants (Peroxide Decomposers): Phosphite-based antioxidants are effective.[8]
-
UV Stabilizers: Hindered Amine Light Stabilizers (HALS) and UV absorbers like benzotriazoles or benzophenones are recommended for protection against photo-oxidation.[5][9]
The optimal type and concentration will depend on the specific application and the expected environmental stresses.
Q4: My DAAM-based coating is yellowing after application and curing. What could be the cause?
A4: Yellowing in a cured coating can be due to several factors. If the yellowing occurs shortly after curing, it could be related to the curing process itself, such as excessive heat. If it develops over time, it is likely due to environmental factors like UV exposure.[10] Ensure your formulation includes an adequate UV stabilization package. Also, consider interactions between the DAAM-ADH crosslinking chemistry and other components in your formulation, as pH changes during film formation can influence reactions.[11][12]
Data Presentation
Table 1: Effect of Antioxidant Concentration on Yellowness Index (YI) in ABS and PC Polymers*
| Polymer | Antioxidant Type | Antioxidant Concentration (wt%) | Yellowness Index (YI) |
| ABS | Primary (Hindered Phenol) | 0.0 | Increased YI after processing |
| 0.2 | Reduced YI compared to no antioxidant[13] | ||
| PC | Secondary (Phosphite) | 0.2 | High YI |
| 0.6 | Significantly reduced YI (1.3%)[7] |
Table 2: General Recommendations for Stabilizer Types
| Stabilizer Type | Function | Chemical Class Examples |
| Primary Antioxidant | Free radical scavenger | Hindered Phenols[8] |
| Secondary Antioxidant | Decomposes hydroperoxides | Phosphites, Thioesters[8] |
| UV Absorber | Absorbs UV radiation and dissipates it as heat | Benzotriazoles, Benzophenones[5] |
| Hindered Amine Light Stabilizer (HALS) | Traps free radicals | Tetramethylpiperidine derivatives[5] |
Experimental Protocols
Protocol 1: Purification of this compound (DAAM) Monomer
This protocol describes a general procedure for the purification of crude DAAM to remove impurities that can cause discoloration.[1][14]
Materials:
-
Crude this compound
-
Deionized Water
-
Aliphatic hydrocarbon solvent (e.g., hexane)
-
Soluble salt (e.g., Sodium Sulfate)
-
Organic solvent for recrystallization (e.g., a mixture of toluene (B28343) and petroleum ether)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
Procedure:
-
Distillation: Perform a vacuum distillation of the crude DAAM and collect the fraction that distills at the appropriate boiling point (approximately 120 °C at reduced pressure).
-
Aqueous Dissolution: Dissolve the collected DAAM fraction in deionized water. The temperature can be maintained between 40-60 °C to aid dissolution.[14]
-
Solvent Extraction: Wash the aqueous DAAM solution with an aliphatic hydrocarbon solvent like hexane (B92381) to remove oil-soluble impurities. Separate the aqueous layer.
-
Salting Out: Cool the aqueous solution to a temperature between -30 °C and 10 °C. Add a soluble salt, such as sodium sulfate, to precipitate the DAAM.[1]
-
Filtration: Filter the precipitated solid DAAM.
-
Recrystallization: Dissolve the solid DAAM in a suitable organic solvent system (e.g., a mixture of toluene and petroleum ether). Allow the solution to cool slowly to form crystals.
-
Drying: Filter the purified crystals and dry them under vacuum.
Protocol 2: Emulsion Polymerization of DAAM with Minimized Yellowing
This protocol provides a general method for the emulsion polymerization of DAAM, incorporating best practices to reduce the likelihood of yellowing.[13][15]
Materials:
-
Purified this compound (DAAM)
-
Co-monomers (e.g., Methyl Methacrylate, Butyl Acrylate)
-
Surfactant (e.g., Sodium Lauryl Sulfate)
-
Initiator (e.g., Ammonium (B1175870) Persulfate)
-
Deionized Water
-
Nitrogen gas
Procedure:
-
Prepare the Monomer Emulsion: In a separate vessel, create a pre-emulsion of the DAAM and any co-monomers with deionized water and a surfactant.
-
Set up the Reactor: In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add deionized water and a portion of the surfactant. Heat the reactor to the desired polymerization temperature (e.g., 70-80 °C) while purging with nitrogen to remove oxygen.
-
Initiate Polymerization: Add a portion of the initiator (e.g., ammonium persulfate dissolved in deionized water) to the reactor.
-
Feed the Monomer Emulsion: Gradually feed the monomer pre-emulsion into the reactor over a period of 2-3 hours.
-
Complete the Reaction: After the monomer feed is complete, continue stirring at the reaction temperature for an additional 1-2 hours to ensure high conversion.
-
Cooling and Filtration: Cool the reactor to room temperature and filter the resulting polymer emulsion to remove any coagulum.
Visualizations
References
- 1. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. schem.net [schem.net]
- 5. linchemical.com [linchemical.com]
- 6. A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longchangchemical.com [longchangchemical.com]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. Troubleshooting 4 Common Coatings Issues - Accessa [accessa.com]
- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 12. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 13. A Statistical Analysis on the Effect of Antioxidants on the Thermal-Oxidative Stability of Commercial Mass- and Emulsion-Polymerized ABS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Environmental degradation of polyacrylamides. 1. Effects of artificial environmental conditions: temperature, light, and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
Technical Support Center: Diacetone Acrylamide (DAAM) Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of diacetone acrylamide (B121943) (DAAM), with a specific focus on the impact of catalyst selection on reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used for the synthesis of diacetone acrylamide?
The most prevalent method for synthesizing this compound is the Ritter reaction.[1][2] This reaction typically utilizes a strong acid as a catalyst. The most common catalysts employed are:
-
Concentrated Sulfuric Acid: This is the most widely used catalyst in industrial applications for the reaction between acetone (B3395972) and acrylonitrile (B1666552) or diacetone alcohol and acrylonitrile.[3][4][5]
-
Heteropolyacids: Acids such as 12-tungstophosphoric acid have been shown to be effective catalysts.[4][6][7]
-
Cation Exchange Resins: Sulfonic acid-based cation exchange resins can also be used as catalysts.[4][7]
-
Other Strong Acids: Hydrochloric acid and trifluoromethanesulfonic acid have also been reported as catalysts for this synthesis.[7]
Q2: How does the choice of catalyst affect the yield of this compound?
The catalyst plays a crucial role in the reaction and can significantly influence the final product yield.
-
Concentrated Sulfuric Acid: While being a cost-effective and common catalyst, yields can vary. Traditional processes often report yields in the range of 40-50%.[5] However, with process optimization, yields approaching 70% have been achieved.[5] One study reported a yield of 54.5% using sulfuric acid.[3]
-
Heteropolyacids: These catalysts have been reported to provide high selectivity and yield. For instance, using 12-tungstophosphoric acid as a catalyst with acrylamide and mesityl oxide as raw materials can result in a DAAM selectivity of 92.5% and a yield of 70%.[7]
-
Cation Exchange Resins: With a sulfonic acid type strong-acid cation exchange resin, a selectivity of 87.3% and a yield of 62.1% have been reported.[7]
Q3: What are some common side reactions or impurities I should be aware of during DAAM synthesis?
The primary side products and impurities encountered during the synthesis of this compound include:
-
Acrylamide: This is a common by-product, and its presence can affect the purity of the final product.[8]
-
Polymers: Unwanted polymerization can occur, particularly at elevated temperatures (above 40°C), leading to the formation of low-molecular-weight polymers and reducing the yield of the desired monomer.[8]
-
Colored Impurities: The crude product can often be yellow, necessitating purification steps to obtain a white, crystalline final product.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Suboptimal Reaction Temperature: Incorrect temperature control can lead to side reactions or incomplete conversion. | The reaction is typically initiated at a low temperature (0-5°C) during the addition of reactants and then raised to around 40-45°C for a specific duration to drive the reaction to completion.[1][9] Adhere strictly to the temperature profile outlined in the protocol. |
| Improper Molar Ratios: Incorrect stoichiometry of reactants (e.g., acrylonitrile and diacetone alcohol) and catalyst can limit the yield. | Ensure precise measurement of all reactants and the catalyst according to the established experimental protocol. A typical molar ratio involves an excess of the acetone source relative to acrylonitrile.[1] | |
| Catalyst Deactivation or Insufficient Amount: The catalyst may be old, hydrated, or used in an insufficient quantity. | Use a fresh, properly stored catalyst and ensure the catalytic amount is appropriate for the scale of the reaction. | |
| Formation of By-products (e.g., Acrylamide) | Reaction Conditions: The formation of by-products can be influenced by temperature, reaction time, and the specific catalyst used. | Optimize reaction conditions. Purification steps such as vacuum distillation can be employed to separate acrylamide from the final product, taking advantage of the significant difference in their boiling points under vacuum.[5] |
| Product Discoloration (Yellowing) | Impurities: The presence of unreacted starting materials or by-products can cause discoloration. | Implement thorough purification steps. This may include washing, extraction with a suitable solvent like cyclohexane, and recrystallization from a solvent such as xylene.[5][9] |
| Polymerization During Reaction or Workup | High Temperatures: Exceeding the recommended reaction or workup temperature (typically above 40°C) can induce polymerization.[8] | Carefully control the temperature throughout the synthesis and purification process. Ensure adequate cooling is available, especially during exothermic steps like neutralization. |
Quantitative Data on Catalyst Performance
| Catalyst | Reactants | Yield | Selectivity | Reference |
| Concentrated Sulfuric Acid | Acetone & Acrylonitrile | 40-50% (Traditional) | - | [5] |
| Concentrated Sulfuric Acid | Acetone & Acrylonitrile | ~70% (Optimized) | - | [5] |
| Concentrated Sulfuric Acid | Acrylonitrile & Acetone | 54.5% | - | [3] |
| 12-Tungstophosphoric Acid | Acrylamide & Mesityl Oxide | 70% | 92.5% | [7] |
| Cation Exchange Resin | Acrylamide & Mesityl Oxide | 62.1% | 87.3% | [7] |
Experimental Protocols
Synthesis of this compound using Concentrated Sulfuric Acid
This protocol is a generalized procedure based on common laboratory practices for the Ritter reaction.
Materials:
-
Concentrated Sulfuric Acid (96-98%)
-
Acrylonitrile
-
Diacetone Alcohol
-
Ammonia (B1221849) solution (e.g., 17 wt%) or other suitable base for neutralization
-
Xylene for recrystallization
-
Petroleum Ether for washing
Procedure:
-
Reaction Setup: In a four-neck reaction flask equipped with a stirrer, thermometer, and dropping funnel, add the specified amount of concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to a low temperature, typically between -10°C and 0°C, using an ice-salt bath.
-
Reactant Addition:
-
Slowly add acrylonitrile dropwise to the cooled sulfuric acid while maintaining the low temperature.
-
After the addition of acrylonitrile is complete, begin the dropwise addition of diacetone alcohol, ensuring the reaction temperature is carefully controlled, for instance, at around 10-12°C.[9]
-
-
Reaction:
-
After the addition of diacetone alcohol, allow the reaction to proceed at a controlled temperature (e.g., 10-12°C) for several hours (e.g., 3-4 hours).[9]
-
Subsequently, raise the temperature to approximately 40-45°C and continue the reaction for several more hours (e.g., 4-5 hours) to ensure completion.[9]
-
-
Neutralization: Cool the reaction mixture and slowly add a base (e.g., ammonia solution) to neutralize the acid to a pH of around 7.5-8. Maintain a low temperature during neutralization as it is an exothermic process.
-
Purification:
-
The neutralized mixture may be subjected to hydrolysis to remove high-melting-point by-products like acrylamide.[9]
-
Perform reduced pressure fractionation to obtain a molten liquid.[9]
-
Add the molten liquid to xylene for recrystallization.[9]
-
Wash the resulting crystals with a non-solvent like petroleum ether to remove residual xylene.[9]
-
-
Drying: Dry the purified crystals to obtain high-purity this compound.
Diagrams
Caption: Experimental workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. sid.ir [sid.ir]
- 3. researchgate.net [researchgate.net]
- 4. snowhitechem.com [snowhitechem.com]
- 5. CN105566143A - Synthesis process of this compound - Google Patents [patents.google.com]
- 6. Research progress on preparation and application of this compound-Guangrao Ruishang Chemical Co., Ltd. [daam-adh.com]
- 7. CN104276971A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. US4239885A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 9. Preparation method of high-purity this compound - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Synthesis of Diacetone Acrylamide (DAAM) Copolymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of diacetone acrylamide (B121943) (DAAM) copolymers, with a primary focus on avoiding phase separation.
Frequently Asked Questions (FAQs)
Q1: What is Diacetone Acrylamide (DAAM) and why is it used in copolymer synthesis?
A1: this compound (DAAM) is a functional monomer notable for its vinyl group, which allows it to readily copolymerize with a variety of other monomers, and a ketone group. This ketone group provides a site for post-polymerization crosslinking reactions, most commonly with adipic acid dihydrazide (ADH), at ambient temperatures. This crosslinking capability is highly valued in the formulation of coatings, adhesives, and hydrogels as it enhances properties such as water and solvent resistance, mechanical strength, and adhesion.
Q2: What is phase separation in the context of DAAM copolymer synthesis?
A2: Phase separation during DAAM copolymer synthesis is the separation of the reaction mixture into two or more distinct phases. This can manifest as cloudiness, precipitation of the polymer, or the formation of a separate layer. It occurs when the growing copolymer chains become insoluble in the reaction medium (e.g., water in emulsion polymerization) or when there is poor compatibility between the polymer and the solvent. This phenomenon is often detrimental to the quality and performance of the final product, leading to non-uniform materials with poor film-forming properties.
Q3: What are the primary causes of phase separation in DAAM copolymer synthesis?
A3: The primary causes of phase separation include:
-
High DAAM Concentration: Elevated concentrations of DAAM can lead to instability in the polymerization system.
-
Inadequate Surfactant/Emulsifier: In emulsion polymerization, an insufficient amount or an inappropriate type of surfactant can fail to adequately stabilize the growing polymer particles.
-
Poor Solvent Quality: In solution polymerization, if the solvent is a poor solvent for the resulting copolymer, the polymer will precipitate out as it forms.
-
Copolymer Composition Drift: Significant differences in the reactivity ratios of the comonomers can lead to the formation of copolymer chains with non-uniform composition. Segments rich in the less soluble monomer can aggregate and cause phase separation.
-
Incorrect pH: The pH of the reaction medium can influence the stability of the system, especially in emulsion polymerization where it can affect surfactant performance and particle surface charge.
-
High Solid Content: Attempting to produce a copolymer at a very high solids content can increase the viscosity of the system and promote particle agglomeration and phase separation.
Q4: How does the crosslinking reaction between DAAM and Adipic Acid Dihydrazide (ADH) work?
A4: The crosslinking chemistry between DAAM and ADH is a two-step process. First, DAAM is copolymerized into the polymer backbone, introducing pendant ketone groups. After the polymerization is complete, ADH is added to the system. The crosslinking reaction itself, the formation of a ketimine bond between the ketone group of DAAM and the hydrazide group of ADH, is acid-catalyzed. In many formulations, the emulsion is kept at a pH of 8 or higher, where the reaction is inhibited, ensuring "in-can" stability. When the polymer is applied as a film, water and a neutralizing agent (like ammonia) evaporate, causing the pH to drop. This decrease in pH catalyzes the crosslinking reaction at ambient temperature, forming a stable, crosslinked network.[1]
Troubleshooting Guide: Avoiding Phase Separation
This guide provides a systematic approach to troubleshooting and preventing phase separation during DAAM copolymer synthesis.
Issue 1: The reaction mixture becomes cloudy or precipitation is observed.
This is a clear indication of phase separation, where the synthesized copolymer is not stable in the reaction medium.
Troubleshooting Workflow
Caption: Troubleshooting workflow for phase separation.
Detailed Steps:
-
Review DAAM Concentration: High concentrations of DAAM can decrease the stability of the emulsion.[2]
-
Recommendation: If the DAAM concentration is above 5 wt% of the total monomers, reduce it to a range of 2-4 wt%.[3] This range has been shown to provide a good balance between crosslinking density and emulsion stability.
-
-
Evaluate Surfactant System (for Emulsion Polymerization): The surfactant (or emulsifier) is critical for stabilizing the polymer particles.
-
Recommendation: Ensure the surfactant concentration is above the critical micelle concentration (CMC). If stability issues persist, consider increasing the surfactant concentration or using a combination of anionic and non-ionic surfactants for better steric and electrostatic stabilization.
-
-
Assess Solvent Quality (for Solution Polymerization): The solvent must be able to dissolve both the monomers and the resulting copolymer.
-
Recommendation: If precipitation occurs, the solvent is likely a poor solvent for the copolymer. Select a solvent with a solubility parameter closer to that of the copolymer.
-
-
Consider Monomer Reactivity Ratios: If the comonomers have significantly different reactivity ratios, one monomer will be consumed much faster than the other. This leads to a "drift" in the copolymer composition. If the copolymer formed at later stages is insoluble in the reaction medium, phase separation will occur.
-
Recommendation: To counteract this, use a semi-continuous or "semi-batch" monomer feed. In this approach, a portion of the monomers is added to the reactor initially, and the rest is fed in over time. This helps to maintain a more constant monomer ratio in the reactor, leading to a more uniform copolymer composition.
-
Issue 2: The final emulsion has low storage stability and separates over time.
Even if the polymerization is successful, the resulting latex may not be stable over the long term.
Troubleshooting Steps:
-
Check Final pH: For DAAM-ADH systems, the pH of the final emulsion should be adjusted to 8 or above to inhibit premature crosslinking.[4]
-
Particle Size and Distribution: A broad particle size distribution can lead to instability. This can be influenced by the initiator concentration and the emulsification process.
-
Residual Monomer: High levels of residual monomer can compromise stability. Ensure the reaction has gone to completion by allowing for a sufficient reaction time at the target temperature.
Experimental Protocols
Protocol 1: Stable DAAM/Methyl Methacrylate (B99206) (MMA)/Butyl Acrylate (B77674) (BA) Copolymer Emulsion Synthesis
This protocol describes a semi-continuous emulsion polymerization process to produce a stable DAAM-containing acrylic latex.
Materials:
-
Deionized (DI) water
-
Sodium lauryl sulfate (B86663) (SLS) - Anionic surfactant
-
Nonylphenol ethoxylate (e.g., NP-40) - Non-ionic surfactant
-
Ammonium (B1175870) persulfate (APS) - Initiator
-
Methyl methacrylate (MMA) - Monomer
-
Butyl acrylate (BA) - Monomer
-
This compound (DAAM) - Functional monomer
-
Ammonium hydroxide (B78521) (28% aqueous solution) - for pH adjustment
Experimental Workflow
Caption: Workflow for DAAM copolymer emulsion synthesis.
Procedure:
-
Initial Reactor Charge: In a jacketed glass reactor equipped with a mechanical stirrer, condenser, nitrogen inlet, and feeding pumps, charge DI water and surfactants (e.g., SLS and NP-40).
-
Heating and Inerting: Begin stirring and purge the reactor with nitrogen for 30 minutes. Heat the reactor to 80°C.
-
Initiation: Once the temperature is stable, add a small portion of the monomer pre-emulsion (see step 4) and the initiator solution (APS dissolved in DI water) to the reactor to form seed particles.
-
Monomer Pre-emulsion Preparation: In a separate beaker, prepare a pre-emulsion by mixing the remaining DI water, surfactants, MMA, BA, and DAAM with gentle stirring.
-
Semi-continuous Feed: After the seed stage (indicated by a slight bluish tint), begin the continuous feeding of the monomer pre-emulsion into the reactor over a period of 3 hours. Maintain the reaction temperature at 80°C.
-
Reaction Completion: After the feed is complete, continue stirring at 80°C for an additional hour to ensure high monomer conversion.
-
Cooling and pH Adjustment: Cool the reactor to room temperature. Adjust the pH of the resulting latex to 8.0-9.0 with ammonium hydroxide.
-
Filtration and Storage: Filter the latex through a 100-mesh screen to remove any coagulum. Store in a sealed container.
Data Presentation
Table 1: Example Formulations for Stable DAAM Copolymer Emulsions
| Component | Formulation A (wt%) | Formulation B (wt%) |
| Monomers | ||
| Methyl Methacrylate (MMA) | 45.0 | 50.0 |
| Butyl Acrylate (BA) | 52.0 | 46.0 |
| This compound (DAAM) | 3.0 | 4.0 |
| Aqueous Phase | ||
| Deionized Water | 48.0 | 48.0 |
| Sodium Lauryl Sulfate | 1.0 | 1.2 |
| Nonylphenol Ethoxylate | 0.5 | 0.8 |
| Ammonium Persulfate | 0.5 | 0.5 |
| Total Solids | ~50% | ~50% |
Note: These are example formulations and may require optimization for specific applications.
Table 2: Monomer Reactivity Ratios (r) with DAAM
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1*r2 | Copolymerization Tendency |
| DAAM | Styrene | 0.75 | 0.25 | 0.1875 | Tendency towards alternating copolymerization. A semi-continuous feed is recommended to ensure uniform incorporation. |
| DAAM | Methyl Methacrylate | 0.80 | 0.35 | 0.28 | Tendency towards alternating copolymerization. A semi-continuous feed is recommended. |
Note: Reactivity ratios can vary with reaction conditions such as temperature and solvent.
Signaling Pathways and Logical Relationships
The decision-making process for avoiding phase separation can be visualized as a logical flow, starting from the initial formulation design to the final product evaluation.
Caption: Logical flow for stable DAAM copolymer synthesis.
References
Technical Support Center: Scaling Up Diacetone Acrylamide (DAAM) Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diacetone acrylamide (B121943) (DAAM) polymerization, particularly during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up DAAM polymerization?
A1: The primary challenges encountered during the scale-up of DAAM polymerization include managing the reaction exotherm, controlling viscosity, preventing premature gelation, ensuring monomer purity, and achieving consistent molecular weight and particle size distribution. Inadequate heat dissipation in larger reactors can lead to runaway reactions, while increased concentrations can cause excessive viscosity, hindering proper mixing and heat transfer.[1][2]
Q2: Why is my polymer solution's viscosity unexpectedly high?
A2: Unusually high viscosity often indicates a higher-than-intended polymer molecular weight.[1] This can be caused by several factors:
-
Low Initiator Concentration: Fewer polymer chains being initiated leads to longer chains.[1]
-
High Monomer Concentration: Increased monomer availability can result in longer polymer chains before termination.[1]
-
Low Reaction Temperature: Lower temperatures can sometimes slow termination reactions more than propagation, leading to higher molecular weight polymers.[1]
-
Solvent Choice: A "good" solvent where polymer-solvent interactions are favorable can cause polymer chains to uncoil and extend, increasing the hydrodynamic volume and intrinsic viscosity.[1]
Q3: What causes premature gelation during polymerization, and how can I prevent it?
A3: Gelation, or the formation of an insoluble cross-linked polymer network, is a critical issue. It can be caused by:
-
Multifunctional Impurities: Impurities in the monomer or solvent can act as cross-linking agents.
-
Excessive Temperature: High temperatures can promote side reactions that lead to cross-linking.
-
High Polymer Concentration: At high concentrations, intermolecular chain interactions and potential cross-linking reactions are more likely. To prevent gelation, ensure high-purity monomers and solvents, maintain strict temperature control, and consider operating at a lower solids content.[3] In some cases, adding dispersants or agents that disrupt hydrogen bonding, like urea, may help.[3]
Q4: How does the concentration of DAAM affect the properties of the final polymer emulsion?
A4: Increasing the concentration of DAAM in copolymer emulsions generally leads to an increase in particle size, a broader particle size distribution, and higher viscosity of the emulsion.[4][5] However, it can also lead to a decrease in the glass transition temperature (Tg) of the resulting copolymer.[5]
Q5: Can I control the cross-linking reaction post-polymerization?
A5: Yes, a key feature of DAAM-containing polymers is the ability to undergo post-polymerization cross-linking, often at ambient temperatures. This is typically achieved by reacting the ketone group of DAAM with a dihydrazide, such as adipic acid dihydrazide (ADH).[6][7] This "keto-hydrazide" reaction is pH-sensitive; it is slow at a pH of 8 or higher and accelerates as the pH drops during the film-drying process, allowing for excellent "in-can" stability of the emulsion before application.[6][8]
Troubleshooting Guides
Issue 1: Unexpectedly High Viscosity
High viscosity can make the polymer solution difficult to stir, process, and transfer, especially in larger vessels.
| Potential Cause | Troubleshooting Step | Rationale |
| Initiator concentration too low | Gradually increase the initiator concentration in small increments. | A higher initiator concentration generates more polymer chains, resulting in a lower average molecular weight and reduced solution viscosity.[1][9] |
| Monomer concentration too high | Reduce the initial monomer concentration (i.e., increase the solvent amount). | Lowering the monomer concentration limits the propagation of each chain before termination, thereby reducing the final molecular weight.[1] |
| Reaction temperature too low | Increase the reaction temperature in controlled increments. | Higher temperatures typically increase the rate of termination reactions, which can lead to shorter polymer chains and lower molecular weight.[1] |
| Inefficient mixing | Verify that the agitation speed and impeller design are adequate for the vessel size and fluid viscosity. | Poor mixing can lead to localized areas of high monomer concentration or "hot spots," resulting in a broad molecular weight distribution and inconsistent viscosity.[1] |
Issue 2: Premature Gel Formation
Gelation results in an unusable product and can be very difficult to remove from a reactor.
| Potential Cause | Troubleshooting Step | Rationale |
| Contaminants in reagents | Ensure monomers and solvents are of high purity. Check for multifunctional impurities that could act as cross-linkers. | Even small amounts of difunctional or multifunctional impurities can lead to the formation of a cross-linked network. |
| Poor temperature control | Improve heat dissipation by ensuring the cooling system is adequate for the reactor scale. Reduce batch size or slow down monomer feed rate. | Highly exothermic reactions can create hot spots where side reactions and cross-linking are more likely to occur.[2] |
| High solids content | Reduce the overall concentration of the polymer in the solution. | Higher concentrations increase the probability of intermolecular chain interactions and cross-linking. |
| pH drift (for cross-linkable systems) | For systems using pH-triggered cross-linkers like ADH, ensure the pH is maintained at a stable, non-reactive level (e.g., >8) during polymerization and storage.[6] | The keto-hydrazide cross-linking reaction is acid-catalyzed; premature drops in pH can initiate cross-linking.[6][8] |
Visual Guides & Workflows
A logical workflow can help diagnose and resolve common issues encountered during scale-up.
Caption: Troubleshooting workflow for common DAAM polymerization scale-up issues.
The following diagram illustrates the relationship between key reaction parameters and the resulting polymer properties.
Caption: Key parameter relationships in DAAM free-radical polymerization.
Experimental Protocols
Protocol 1: Bench-Scale Solution Polymerization of DAAM
This protocol provides a general procedure for the free-radical polymerization of DAAM in an aqueous solution.
Materials:
-
Diacetone acrylamide (DAAM) monomer
-
Deionized water (solvent)
-
Ammonium persulfate (APS) or 4,4′-Azobis(4-cyanovaleric acid) (ACVA) (initiator)[10][11]
-
Nitrogen or Argon gas for purging
-
Three-neck round-bottom flask
-
Condenser, mechanical stirrer, and thermometer
-
Heating mantle or water bath
Procedure:
-
Setup: Assemble the reaction apparatus (flask, condenser, stirrer, N2 inlet). Ensure all glassware is clean and dry.
-
Reagent Preparation: Dissolve the desired amount of DAAM monomer in deionized water inside the flask. A typical concentration might be 10-30% w/w.
-
Deoxygenation: Purge the monomer solution with nitrogen or argon for 30-60 minutes while stirring to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Heating: Heat the reaction mixture to the target temperature (e.g., 50-80°C) under a positive nitrogen atmosphere.
-
Initiation: Prepare a fresh solution of the initiator (e.g., APS in deionized water). Once the reaction mixture is at a stable temperature, add the initiator solution to the flask.
-
Polymerization: Maintain the reaction at the set temperature with constant stirring. The reaction time can vary from 2 to 8 hours. Monitor the viscosity visually or with appropriate equipment.
-
Termination & Cooling: After the desired reaction time, cool the reactor to room temperature. The polymerization can be quenched by exposing the solution to air.
-
Characterization: Characterize the resulting polymer for molecular weight (GPC), conversion (¹H NMR), and viscosity.[12]
Protocol 2: Characterization of Poly(this compound) - PDAAM
Brief overview of key analytical techniques for polymer characterization.
| Technique | Purpose | Information Obtained |
| Gel Permeation Chromatography (GPC) | To determine molecular weight and distribution. | Number-average (Mn) and weight-average (Mw) molecular weights, and the Polydispersity Index (PDI = Mw/Mn).[12] |
| Nuclear Magnetic Resonance (¹H NMR) | To confirm structure and determine monomer conversion. | Confirms the presence of characteristic polymer backbone peaks and allows for calculation of residual monomer content.[10][12] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups. | Confirms the polymerization by showing the disappearance of the vinyl C=C bond and the presence of the characteristic ketone and amide groups in the polymer.[12] |
| Rheometry/Viscometry | To measure the viscosity of the polymer solution. | Provides data on the flow behavior of the polymer solution, which is critical for processing and application. |
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sid.ir [sid.ir]
- 6. gantrade.com [gantrade.com]
- 7. mcpolymers.com [mcpolymers.com]
- 8. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 9. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and Cross-Linking of All-Acrylamide Diblock Copolymer Nano-Objects via Polymerization-Induced Self-Assembly in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of different initiators on the properties of this compound grafted starch-based adhesive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
Technical Support Center: Surfactant Exudation in Diacetone Acrylamide (DAAM) Latex Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering surfactant exudation issues in Diacetone Acrylamide (DAAM) based latex films.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is surfactant exudation and what does it look like?
A1: Surfactant exudation, also known as surfactant leaching or blooming, is the migration of water-soluble components, primarily surfactants, from the bulk of the latex film to the surface after the film has formed.[1][2] This phenomenon can manifest as glossy, oily, or sticky patches, or as tan or brown streaks on the film's surface.[3]
Q2: What are the primary causes of surfactant exudation in latex films?
A2: The main drivers of surfactant exudation are related to environmental conditions during film formation and the formulation of the latex itself. High humidity and low temperatures during the drying process are significant contributors, as they slow down water evaporation and film coalescence, allowing more time for mobile surfactants to migrate to the surface.[1][2] Formulation factors include the type and concentration of surfactants and the presence of other water-soluble additives.[1]
Q3: How does the this compound (DAAM) and Adipic Acid Dihydrazide (ADH) crosslinking system affect surfactant exudation?
A3: The DAAM/ADH crosslinking system generally helps to mitigate surfactant exudation. This is because the crosslinking reaction, known as keto-hydrazide chemistry, occurs after the latex particles have coalesced and as water evaporates.[4] This post-coalescence crosslinking creates a stable, three-dimensional polymer network that can physically entrap surfactant molecules, reducing their mobility and ability to migrate to the surface.[5][6] Surfactant-free procedures that utilize surface cross-linking with DAAM have been shown to overcome the migration of surfactants.[5][6]
Q4: Can the type of surfactant used influence the severity of exudation?
A4: Yes, the type and concentration of the surfactant are critical factors. Studies have shown that anionic surfactants may have a greater tendency to migrate to the film-air and film-substrate interfaces compared to non-ionic surfactants.[7] Using a combination of non-ionic and anionic surfactants may help to reduce the migration of the anionic surfactant.[7] Additionally, higher concentrations of surfactants in the formulation can lead to more pronounced exudation.[8][9]
Q5: Is surfactant exudation detrimental to the film's performance?
A5: While often a cosmetic issue, severe surfactant exudation can negatively impact the performance of the latex film. It can lead to reduced water resistance, compromised adhesion to substrates, loss of optical clarity, and increased dirt pickup.[8][9]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving surfactant exudation issues in your DAAM latex films.
Visual Troubleshooting Flowchart
Caption: A logical workflow for troubleshooting surfactant exudation.
Detailed Troubleshooting Steps
-
Review Curing Conditions:
-
High Humidity: Was the film cured in an environment with high relative humidity? High humidity slows water evaporation, prolonging the time for surfactant migration.
-
Low Temperature: Was the curing temperature below the recommended range for your formulation? Low temperatures also slow the drying process and can hinder efficient film formation and crosslinking.
-
-
Analyze Formulation:
-
Surfactant Concentration: Is the total surfactant concentration, including that from colorants and other additives, higher than necessary? Excessive surfactant is a primary cause of exudation.
-
DAAM/ADH Ratio: Is the ratio of DAAM to ADH optimized? An insufficient amount of crosslinker (ADH) relative to the crosslinkable monomer (DAAM) may result in a less developed polymer network, allowing for greater surfactant mobility.
-
Surfactant Type: Are you using a surfactant known for high mobility? Consider the balance between anionic and non-ionic surfactants.
-
-
Surface Remediation:
-
If exudation has already occurred on a critical sample, gentle washing of the film surface with deionized water or a mild soap solution can sometimes remove the surfactant layer.[3] However, this is not always effective and may not be suitable for all applications.
-
Section 3: Data Presentation
The following table summarizes the impact of key formulation variables on properties related to surfactant exudation. This data is compiled from various studies to provide a comparative overview.
| Formulation Variable | Change | Observed Effect on Surfactant Exudation/Surface Properties | Quantitative Measure (Example) | Source(s) |
| Crosslinker Concentration | Increased | Reduced surfactant accumulation at the film surface. | Films with the highest cross-linker concentration show no surfactant accumulation at the top surface, while those with little to no cross-linker have a thin surfactant layer. | [7][10] |
| DAAM Content in ASRs | Increased | Increased latex particle size and narrower distribution. Improved water resistance of the film. | Tensile strength can reach up to 7.96 MPa with optimal DAAM content. | [7] |
| Surfactant Concentration | Increased | Increased surface roughness and features indicative of surfactant blooming. | Surface roughness (Rq) increases with higher surfactant concentration. | [11][12] |
| Surfactant Type | Anionic vs. Non-ionic | Anionic surfactants tend to show greater migration to interfaces than non-ionic surfactants. | ATR-FTIR can be used to quantify the relative amounts of different surfactant types at the surface. | [7] |
| Curing Temperature | Increased | Can trigger surfactant exudation if well above the polymer's glass transition temperature (Tg) due to increased particle deformability. | The rate and total amount of surfactant exudation are influenced by the temperature relative to Tg. | [4] |
Section 4: Experimental Protocols
Here are detailed methodologies for key experiments to characterize and quantify surfactant exudation on your DAAM latex films.
Protocol 1: Quantifying Surface Surfactant using Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To semi-quantitatively determine the presence and relative amount of surfactant on the surface of a latex film.
Methodology:
-
Sample Preparation:
-
Cast latex films of uniform thickness on an inert substrate (e.g., Teflon) and allow them to dry under controlled temperature and humidity conditions.
-
Carefully remove the dried film from the substrate.
-
-
ATR-FTIR Analysis:
-
Press the air-facing surface of the latex film firmly against the ATR crystal (e.g., diamond or germanium) to ensure good contact.
-
Acquire the FTIR spectrum over a suitable wavenumber range (e.g., 4000-650 cm⁻¹).
-
Identify characteristic absorption bands for your surfactant (e.g., C-H stretching vibrations, specific functional group peaks).
-
Also, identify a characteristic peak from the polymer backbone that is not expected to be influenced by surface phenomena to use as an internal reference.
-
-
Data Analysis:
-
Calculate the ratio of the peak height or area of the characteristic surfactant band to the peak height or area of the internal polymer reference band.
-
Compare this ratio across different film formulations or curing conditions. A higher ratio indicates a greater concentration of surfactant at the surface.[7][13]
-
Protocol 2: Assessing Surface Wettability and Energy using Contact Angle Goniometry
Objective: To evaluate changes in the surface properties of the latex film due to surfactant exudation by measuring the contact angle and calculating the surface free energy.
Methodology:
-
Sample Preparation:
-
Prepare smooth, uniform latex films on a flat, non-porous substrate (e.g., glass slides). Ensure the films are fully cured.
-
-
Contact Angle Measurement:
-
Use a contact angle goniometer to place a small droplet of a probe liquid with known surface tension (e.g., deionized water, diiodomethane) onto the film surface.[14]
-
Capture a high-resolution image of the droplet at the point where the three phases (solid, liquid, air) meet.
-
Use the instrument's software to measure the contact angle between the baseline of the droplet and the tangent at the droplet's edge.[15]
-
Perform measurements at multiple locations on the film surface to ensure reproducibility.
-
-
Data Analysis and Interpretation:
-
A lower contact angle with water generally indicates a more hydrophilic surface, which can be a result of surfactant accumulation.
-
By measuring the contact angles of at least two different liquids with known polar and dispersive surface tension components, the surface free energy of the latex film can be calculated using models such as the Owens-Wendt-Rabel-Kaelble (OWRK) method.[16] An increase in the polar component of the surface energy can be indicative of surfactant exudation.
-
Protocol 3: Visualizing Surfactant Exudation with Atomic Force Microscopy (AFM)
Objective: To obtain high-resolution topographical and phase images of the latex film surface to visualize the morphology of exuded surfactant.
Methodology:
-
Sample Preparation:
-
Cast a thin latex film onto a smooth, flat substrate such as a silicon wafer or freshly cleaved mica.
-
Ensure the film is fully dried and cured under controlled conditions.
-
-
AFM Imaging:
-
Operate the AFM in Tapping Mode™ or PeakForce Tapping® mode to minimize damage to the potentially soft surfactant layer.[17]
-
Simultaneously acquire topography and phase images. The topography image will reveal the surface structure, while the phase image provides information on material properties such as adhesion and viscoelasticity, which can differentiate surfactant-rich areas from the polymer matrix.[18]
-
Surfactant exudates may appear as distinct domains, droplets, or a thin film on the polymer surface.[11][12]
-
-
Image Analysis:
-
Analyze the images to identify features that are characteristic of surfactant exudation.
-
Quantify the surface roughness (e.g., root-mean-square roughness, Rq) and the size and distribution of any observed surfactant domains. An increase in surface roughness can be correlated with an increase in surfactant exudation.[19]
-
Section 5: Signaling Pathways and Logical Relationships
Mechanism of DAAM/ADH Crosslinking and Its Impact on Surfactant Migration
Caption: DAAM/ADH crosslinking mechanism to reduce surfactant exudation.
References
- 1. pcimag.com [pcimag.com]
- 2. dunnedwards.com [dunnedwards.com]
- 3. Surfactant Leaching | Benjamin Moore [benjaminmoore.com]
- 4. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. research.monash.edu [research.monash.edu]
- 7. researchgate.net [researchgate.net]
- 8. rroij.com [rroij.com]
- 9. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 10. researchgate.net [researchgate.net]
- 11. Tuning the Bulk and Surface Properties of PDMS Networks through Cross-Linker and Surfactant Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Surface and interfacial FTIR spectroscopic studies of latexes. IV. The effect of surfactant structure on the copolymer–surfactant interactions | Semantic Scholar [semanticscholar.org]
- 14. brighton-science.com [brighton-science.com]
- 15. ossila.com [ossila.com]
- 16. researchgate.net [researchgate.net]
- 17. AFM for Polymer Research | Bruker [bruker.com]
- 18. nanomagnetics-inst.com [nanomagnetics-inst.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Diacetone Acrylamide and N-isopropylacrylamide in Hydrogel Formulations
For researchers, scientists, and drug development professionals, the choice of monomer is a critical decision in the design of hydrogels for biomedical applications. This guide provides an objective comparison of two acrylamide-based monomers: the well-established thermoresponsive N-isopropylacrylamide (NIPAM) and the versatile diacetone acrylamide (B121943) (DAAM). This comparison is supported by experimental data on their key performance characteristics, including thermal sensitivity, mechanical properties, swelling behavior, and biocompatibility, to assist in the selection of the most suitable material for specific research and development needs.
Introduction to the Monomers
N-isopropylacrylamide (NIPAM) is a thermoresponsive monomer that has been extensively studied for the preparation of "smart" hydrogels. Poly(N-isopropylacrylamide) (PNIPAM) hydrogels exhibit a Lower Critical Solution Temperature (LCST) in aqueous solutions, typically around 32°C. Below this temperature, the hydrogel is hydrophilic and swollen with water. Above the LCST, it undergoes a reversible phase transition, becoming hydrophobic and expelling water. This sharp and reversible temperature response makes PNIPAM hydrogels highly attractive for applications such as on-demand drug delivery and tissue engineering.
Diacetone acrylamide (DAAM) is a functional monomer that contains a ketone group, which provides a reactive site for crosslinking. While the homopolymer of DAAM is not thermoresponsive, copolymers of DAAM with other monomers, such as acrylamide, can exhibit a Lower Critical Solution Temperature (LCST).[1] The crosslinking of DAAM-based hydrogels is often achieved through the reaction of its ketone groups with dihydrazides, such as adipic acid dihydrazide (ADH), at ambient temperature. This crosslinking chemistry allows for the formation of hydrogels with tunable mechanical properties and good biocompatibility.[2]
Comparative Performance Data
The following tables summarize the quantitative data for hydrogels based on DAAM and NIPAM, focusing on their thermal, mechanical, and swelling properties.
Table 1: Thermoresponsive Properties
| Property | This compound (DAAM) Copolymers | N-isopropylacrylamide (NIPAM) | Citation |
| LCST (°C) | Linearly decreases with increasing DAAM molar fraction in poly(acrylamide-co-diacetone acrylamide). Can be modulated from 12.0–59.9 °C in P(NVP-co-DAAM) copolymers. | ~32 (for homopolymer) | [1][3] |
| Thermoresponsive Behavior | Exhibits LCST in copolymers; the transition is influenced by the comonomer ratio. | Sharp and reversible hydrophilic-hydrophobic transition around the LCST. | [4][5] |
Table 2: Mechanical Properties
| Property | This compound-co-Acrylamide (D1A9) Hydrogel | Poly(N-isopropylacrylamide) (PNIPAM) Hydrogel | Citation |
| Tensile Modulus (MPa) | 0.15 | - | [6] |
| Fractured Strain (mm/mm) | 21 | - | [6] |
| Fractured Stress (MPa) | 0.71 | - | [6] |
| Toughness (MJ/m²) | 7 | - | [6] |
| Compressive Modulus (MPa) | 0.088 (at 80% strain) | - | [6] |
| Shear Modulus (MPa) | 0.071 (at 100 Hz) | - | [6] |
Note: A direct comparison of mechanical properties is challenging due to the lack of standardized testing conditions in the literature. The provided data for the DAAM-co-AAm hydrogel highlights its notable toughness.
Table 3: Swelling Behavior
| Property | This compound (DAAM) Hydrogels | N-isopropylacrylamide (NIPAM) Hydrogels | Citation |
| Swelling Ratio | Influenced by crosslinking density and comonomer composition. | High swelling below LCST, significant deswelling above LCST. | |
| Stimuli-Responsiveness | Responsive to temperature (in copolymers). | Highly responsive to temperature. | [5] |
Biocompatibility
Both DAAM and NIPAM-based hydrogels have been investigated for biomedical applications and are generally considered biocompatible. However, the biocompatibility of any hydrogel is highly dependent on the purity of the final product, as unreacted monomers and crosslinkers can be cytotoxic.
DAAM-based hydrogels , particularly those crosslinked with ADH, have been explored for applications like drug delivery and wound dressings, suggesting good biocompatibility.[7] Cytocompatibility studies on polythis compound-co-poly(acrylamide) hydrogels have indicated their potential for biomedical use.[6]
PNIPAM hydrogels have been extensively studied for biocompatibility, with numerous in vitro and in vivo studies demonstrating their suitability for applications such as drug delivery and tissue engineering.[8]
Experimental Protocols
Synthesis of this compound-co-Acrylamide (DAAM-co-AAm) Hydrogel
This protocol describes the synthesis of a tough, high-strength hydrogel without a traditional crosslinking agent, as reported by Liu et al.
Materials:
-
Acrylamide (AAm)
-
This compound (DAAM)
-
Ammonium (B1175870) persulfate (APS) (initiator)
-
Deionized water
Procedure:
-
Prepare a precursor solution by dissolving AAm and DAAM in deionized water at the desired molar ratio (e.g., 9:1 AAm:DAAM for D1A9 hydrogel).
-
Add the initiator, ammonium persulfate (APS), to the precursor solution.
-
Pour the solution into a mold.
-
Allow the polymerization to proceed to form the hydrogel.
-
After gelation, the hydrogel can be purified by dialysis against deionized water to remove any unreacted monomers and initiator.
Synthesis of N-isopropylacrylamide (NIPAM) Hydrogel
This is a typical protocol for the free-radical polymerization of a PNIPAM hydrogel.
Materials:
-
N-isopropylacrylamide (NIPAM) (monomer)
-
N,N'-methylenebis(acrylamide) (MBA) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized water
Procedure:
-
Dissolve the desired amounts of NIPAM monomer and MBA crosslinker in deionized water in a reaction vessel.
-
Deoxygenate the solution by bubbling nitrogen gas through it for at least 30 minutes.
-
Add the initiator (APS) and the accelerator (TEMED) to the solution under a nitrogen atmosphere to initiate polymerization.
-
Pour the solution into a mold and allow it to polymerize at a specific temperature (e.g., room temperature or below).
-
After polymerization is complete, the resulting hydrogel should be washed extensively with deionized water to remove any unreacted components.
Visualizations
Crosslinking Mechanism of DAAM with ADH
Caption: Covalent crosslinking of a DAAM-based hydrogel with ADH.
Thermoresponsive Behavior of PNIPAM Hydrogel
Caption: Reversible phase transition of a PNIPAM hydrogel with temperature.
Conclusion
Both this compound and N-isopropylacrylamide offer unique advantages for the fabrication of hydrogels for biomedical applications.
NIPAM remains the gold standard for applications requiring a sharp, reversible thermal response around physiological temperature. Its well-characterized LCST behavior makes it ideal for creating "smart" drug delivery systems and scaffolds for tissue engineering where on-demand changes in properties are desired.
DAAM presents a versatile alternative, particularly when robust mechanical properties and tunable thermoresponsiveness are required. The ability to form tough hydrogels through copolymerization and the mild, ambient temperature crosslinking chemistry with ADH are significant advantages. The thermoresponsive behavior of DAAM copolymers can be tailored over a broad temperature range by adjusting the comonomer ratio, offering greater flexibility in hydrogel design.
The choice between DAAM and NIPAM will ultimately depend on the specific requirements of the intended application. For applications demanding a precise and sharp thermal transition near 32°C, NIPAM is the preferred choice. For applications where high mechanical strength, tunable thermoresponsiveness over a wider range, and ambient temperature crosslinking are critical, DAAM-based copolymers offer a compelling alternative. Further direct comparative studies under standardized conditions are warranted to fully elucidate the relative performance of these two promising monomers in hydrogel-based biomedical systems.
References
- 1. researchgate.net [researchgate.net]
- 2. gantrade.com [gantrade.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Smart Poly(N-isopropylacrylamide)-Based Hydrogels: A Tour D’horizon of Biomedical Applications [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to DAAM-ADH Crosslinking for Hydrogel Formulation
In the fields of drug development, tissue engineering, and biomedical research, the creation of stable and biocompatible hydrogels is paramount. The choice of crosslinking chemistry is a critical determinant of a hydrogel's ultimate performance, influencing its mechanical strength, degradation rate, and cytotoxicity. This guide provides an objective comparison between Diacetone Acrylamide (DAAM) and Adipic Acid Dihydrazide (ADH) crosslinking and other prevalent chemistries, including carbodiimide (B86325) (EDC/NHS), glutaraldehyde, and Michael addition reactions.
Introduction to Crosslinking Chemistries
Crosslinking is the process of forming covalent bonds between polymer chains to create a stable, three-dimensional hydrogel network. The ideal crosslinking chemistry should be efficient, specific, and biocompatible, with controllable reaction kinetics that do not produce toxic by-products.
DAAM-ADH (Keto-hydrazide) Chemistry: This system relies on the reaction between the ketone group of DAAM, which is copolymerized into a polymer backbone, and the hydrazide group of ADH. This reaction forms a stable ketimine (or hydrazone) bond. A key advantage is its "in-can" stability in aqueous solutions at a neutral or slightly alkaline pH; the crosslinking is triggered at ambient temperature upon water evaporation and a resulting drop in pH, making it a "post-coalescence" crosslinking method.[1][2]
EDC/NHS Chemistry: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) is a "zero-length" crosslinker. It activates carboxyl groups on one polymer chain to react with primary amine groups on another, forming a stable amide bond without incorporating the EDC/NHS molecules into the final structure.[3]
Glutaraldehyde Chemistry: Glutaraldehyde is a highly efficient and widely used crosslinking agent that reacts with primary amine groups (like the ε-amino group of lysine (B10760008) in proteins) to form Schiff bases and more complex, stable adducts.[4][5] However, its cytotoxicity due to unreacted aldehydes is a significant concern.[4]
Michael Addition Chemistry: This reaction involves the addition of a nucleophile (e.g., a thiol from a cysteine-containing peptide) to an activated α,β-unsaturated carbonyl compound (e.g., an acrylate (B77674) or maleimide-functionalized polymer). It proceeds rapidly under physiological conditions and is favored for its high specificity and biocompatibility.[6]
Mechanism of Action and Experimental Workflows
Visualizing the chemical reactions and experimental processes is crucial for understanding their application. The following diagrams illustrate the core mechanisms and a typical workflow for evaluating hydrogel cytotoxicity.
Crosslinking Mechanisms
dot graph "DAAM_ADH_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6, label="DAAM-ADH Crosslinking Mechanism", labelloc=b, fontname="Arial", fontsize=12, fontcolor="#202124", newrank=true, size="7,5!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} . Caption: DAAM-ADH keto-hydrazide reaction.
dot graph "EDC_NHS_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5, label="EDC/NHS Crosslinking Mechanism", labelloc=b, fontname="Arial", fontsize=12, fontcolor="#202124", newrank=true, size="7,5!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} . Caption: EDC/NHS "zero-length" crosslinking.
dot graph "Glutaraldehyde_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5, label="Glutaraldehyde Crosslinking Mechanism", labelloc=b, fontname="Arial", fontsize=12, fontcolor="#202124", newrank=true, size="7,5!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} . Caption: Glutaraldehyde crosslinking of amines.
dot graph "Michael_Addition_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5, label="Michael Addition Crosslinking Mechanism", labelloc=b, fontname="Arial", fontsize=12, fontcolor="#202124", newrank=true, size="7,5!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} . Caption: Michael addition crosslinking.
Experimental Workflow: Cytotoxicity Assessment
dot digraph "MTT_Assay_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4, label="Workflow for MTT Cytotoxicity Assay (Extract Method)", labelloc=b, fontname="Arial", fontsize=12, fontcolor="#202124", size="7,5!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} . Caption: MTT cytotoxicity assay workflow.
Performance Comparison
The selection of a crosslinking chemistry often involves a trade-off between reaction efficiency, mechanical properties, and biocompatibility. The following tables summarize available quantitative data from various studies.
Disclaimer: The data presented below are compiled from different studies that may use different polymers, concentrations, and analytical methods. Direct comparison should be made with caution. The values serve as a representative guide to the relative performance of each chemistry.
Table 1: Reaction Conditions and Biocompatibility
| Crosslinker System | Typical Reaction Time | Reaction Conditions | Key By-product(s) | Typical Cell Viability (%) | Data Source(s) |
| DAAM-ADH | Minutes to Hours | Ambient temp, water evaporation, pH drop | Water | >80% (Ketone-based systems show high cytocompatibility) | [7] |
| EDC/NHS | 2-4 Hours | Aqueous buffer, pH 4.5-7.2 | Soluble urea (B33335) derivative | >80% (Generally considered biocompatible) | [1][8] |
| Glutaraldehyde | Minutes to Hours | Aqueous buffer, pH ~7.4 | None (GA can polymerize) | <70% (Often cytotoxic if unreacted) | [4][8] |
| Michael Addition | Seconds to Minutes | Physiological pH (~7.4) | None | >90% (Considered highly biocompatible) | [6] |
Table 2: Mechanical and Physical Properties of Resulting Hydrogels
| Crosslinker System | Polymer Base | Young's Modulus / Storage Modulus (G') | Swelling Ratio (%) | Data Source(s) |
| DAAM-ADH | Polyacrylate | Strain hardening behavior observed | Decreases with crosslinker content | [2][9] |
| EDC/NHS | Gelatin | 99.4 kPa (Young's Modulus) | ~1200% | [1] |
| EDC/NHS | Hyaluronic Acid | 500 Pa (G') | Low swelling reported | [10][11] |
| Glutaraldehyde | Gelatin/Cellulose (B213188) | 350 MPa (Young's Modulus) | ~160% | [4] |
| Glutaraldehyde | Carrageenan/Gelatin | - | 1700% | [12] |
| Michael Addition | Collagen/PCL | 7.3 - 10.5 kPa (Young's Modulus) | ~1050% | [6] |
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are detailed, generalized protocols for key experiments used to characterize crosslinked hydrogels.
Protocol 1: Rheological Characterization of Hydrogel Gelation and Stiffness
This protocol determines the gelation time and the viscoelastic properties (Storage Modulus G' and Loss Modulus G'') of a hydrogel.
-
Instrumentation: Use a rheometer equipped with a parallel plate geometry (e.g., 20 mm diameter) and a temperature-controlled Peltier plate.
-
Sample Preparation: Prepare the polymer and crosslinker solutions separately according to the desired final concentration. Ensure all components are equilibrated to the desired reaction temperature (e.g., 37°C).
-
Loading: Pipette the liquid precursor mixture onto the center of the rheometer's lower plate. Lower the upper plate to the desired gap (e.g., 500 µm), ensuring the mixture fills the gap completely. Trim any excess material.
-
Time Sweep (Gelation Kinetics):
-
Immediately start a time sweep experiment.
-
Set parameters: constant strain (e.g., 1%) and constant frequency (e.g., 1 Hz), within the linear viscoelastic region.
-
Record G' and G'' as a function of time. The gelation point is typically defined as the time at which G' surpasses G''.
-
-
Strain Sweep (Determine Linear Viscoelastic Region - LVER):
-
After the gel has fully formed (G' has plateaued), perform a strain sweep.
-
Set parameters: constant frequency (e.g., 1 Hz) and a range of strain values (e.g., 0.1% to 100%).
-
Identify the range of strains where G' remains constant. Subsequent tests should use a strain value from within this LVER.
-
-
Frequency Sweep (Determine Mechanical Spectrum):
-
Perform a frequency sweep at a constant strain chosen from the LVER.
-
Set parameters: sweep a range of frequencies (e.g., 0.1 to 100 rad/s).
-
A stable, crosslinked gel will show G' largely independent of frequency and significantly higher than G''.
-
Protocol 2: Cytotoxicity Evaluation using MTT Assay (Extract Method)
This protocol assesses whether any leachable components from the hydrogel are toxic to cells.
-
Hydrogel Extract Preparation:
-
Prepare hydrogel discs of a standardized size and sterilize them (e.g., via UV irradiation or ethylene (B1197577) oxide).
-
Aseptically place the sterile hydrogel in a sterile tube containing complete cell culture medium (e.g., DMEM with 10% FBS) at a specific ratio (e.g., 0.1 g/mL).
-
Incubate at 37°C for 24-72 hours.
-
Collect the medium (now the "extract") and filter-sterilize it through a 0.22 µm syringe filter.
-
-
Cell Culture and Exposure:
-
Seed a suitable cell line (e.g., L929 fibroblasts) into a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and form a monolayer.
-
Remove the culture medium and replace it with the prepared hydrogel extract. Include positive (e.g., latex extract) and negative (fresh medium) controls.
-
Incubate the cells with the extract for another 24 hours.
-
-
MTT Assay:
-
Remove the extract medium from the wells.
-
Add 50 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control: Cell Viability (%) = (Absorbance_Sample / Absorbance_NegativeControl) x 100.
-
A cell viability above 70-80% is generally considered non-cytotoxic.
-
Conclusion
The choice of crosslinking chemistry is a critical design parameter in the development of hydrogels for biomedical applications.
-
DAAM-ADH chemistry stands out for its ambient temperature curing, excellent biocompatibility, and stable, water-based formulation that crosslinks only upon application. This makes it particularly suitable for coatings and in-situ forming hydrogels where a delay between mixing and gelation is required.[7]
-
EDC/NHS chemistry is a versatile and biocompatible method for crosslinking polymers with available carboxyl and amine groups, widely used in bioconjugation and the fabrication of scaffolds from natural polymers like gelatin and hyaluronic acid.[1][8]
-
Glutaraldehyde is a highly effective and inexpensive crosslinker that yields mechanically robust hydrogels. However, its potential for cytotoxicity necessitates thorough purification steps, limiting its use in applications involving direct cell contact.[4]
-
Michael addition offers rapid gelation under physiological conditions with high biocompatibility, making it a preferred choice for 3D cell encapsulation and advanced tissue engineering applications where cell viability is paramount.[6]
Ultimately, the optimal crosslinking strategy depends on the specific requirements of the application, including the desired mechanical properties, degradation profile, biocompatibility, and handling characteristics. This guide provides the foundational data and methodologies to assist researchers in making an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Synthesis and characterization of bacterial cellulose and gelatin-based hydrogel composites for drug-delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry-Based Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuning gelation time and morphology of injectable hydrogels using ketone-hydrazide cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modification and crosslinking strategies for hyaluronic acid‐based hydrogel biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specialty Tough Hydrogels and their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of chemically crosslinked chitosan hydrogels with adipic acid and EDAC carbodiimide: Tailored biomaterials for multifunctional applications | Agriculture and Food Sciences Research [asianonlinejournals.com]
- 11. pure.ul.ie [pure.ul.ie]
- 12. phytojournal.com [phytojournal.com]
A Comparative Guide to the Thermal Characterization of DAAM Copolymers using DSC and TGA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal properties of Diacetone Acrylamide (DAAM) copolymers, analyzed by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This document is intended to assist researchers in understanding the thermal behavior of these polymers and selecting appropriate materials for their specific applications. The thermal characteristics of DAAM copolymers are compared with those of Poly(N-isopropylacrylamide) (PNIPAM) copolymers, a common alternative in thermo-responsive polymer applications.
Introduction to Thermal Analysis Techniques
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques used to characterize the physical and chemical properties of polymers.[1][2][3]
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[1][5] The glass transition temperature is a critical parameter, as it indicates the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[4]
-
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1] This technique is primarily used to evaluate the thermal stability and decomposition profile of a material.[1]
The combination of DSC and TGA provides a comprehensive understanding of a polymer's thermal behavior, which is crucial for predicting its performance in various applications.[2]
Comparative Thermal Analysis of DAAM and PNIPAM Copolymers
This section presents a comparative analysis of the thermal properties of DAAM copolymers and PNIPAM copolymers. The data is compiled from various studies to provide a broad overview. It is important to note that direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.
Glass Transition Temperature (Tg) by DSC
The glass transition temperature is a key characteristic of amorphous or semi-crystalline polymers. For copolymers, the Tg is influenced by the properties of the constituent monomers and their ratio within the polymer chain.[6]
Table 1: Comparison of Glass Transition Temperatures (Tg) of DAAM and PNIPAM Copolymers
| Copolymer System | Comonomers | Comonomer Ratio (mol%) | Glass Transition Temperature (Tg) (°C) | Reference |
| DAAM Copolymers | DAAM / Methyl Methacrylate (MMA) / Butyl Acrylate (BA) | 1 wt% DAAM | 27.06 | [7] |
| DAAM / Methyl Methacrylate (MMA) / Butyl Acrylate (BA) | 2 wt% DAAM | 21.55 | [7] | |
| DAAM / Methyl Methacrylate (MMA) / Butyl Acrylate (BA) | 3 wt% DAAM | 18.91 | [7] | |
| DAAM / Methyl Methacrylate (MMA) / Butyl Acrylate (BA) | 4 wt% DAAM | 13.65 | [7] | |
| PNIPAM Copolymers | N-isopropylacrylamide (NIPAM) | 100 | ~135 | [8] |
| NIPAM / Glycomonomer | 95 / 5 | 138 | [8] | |
| NIPAM / Glycomonomer | 90 / 10 | 142 | [8] | |
| NIPAM / Glycomonomer | 80 / 20 | 145 | [8] |
As observed in Table 1, the glass transition temperature of DAAM copolymers with MMA and BA decreases as the weight percentage of DAAM increases.[7] This is attributed to the introduction of the more flexible DAAM monomer, which lowers the overall rigidity of the polymer backbone. In contrast, for the PNIPAM copolymers with a glycomonomer, the Tg increases with a higher proportion of the glycomonomer.[8] This highlights how the choice and ratio of comonomers can be used to tune the thermal properties of the final copolymer for specific applications.
Thermal Decomposition by TGA
Thermogravimetric analysis provides insights into the thermal stability of polymers by identifying the temperatures at which they start to decompose.
Table 2: Comparison of Decomposition Temperatures of DAAM and PNIPAM Copolymers
| Copolymer System | Key Decomposition Stages (°C) | Comments | Reference |
| DAAM Copolymers | Multi-stage decomposition observed. | The degradation of block and graft copolymers rarely corresponds to the sum of their parent polymers.[9] | [9] |
| PNIPAM Copolymers | Onset of major decomposition ~300-400°C. | Thermal degradation of PNIPAM hydrogel occurs in a single weight loss step.[10] | [10] |
| Acrylonitrile (B1666552)/Methyl Acrylate Copolymers | Decomposition peak at 321°C for 85/15 ratio. | Increasing comonomer content can shift the decomposition temperature.[11] | [11] |
TGA data indicates that both DAAM and PNIPAM based copolymers exhibit thermal stability suitable for many biomedical and pharmaceutical applications. The decomposition profiles can be complex and are influenced by the copolymer composition and structure. For instance, acrylonitrile copolymers show that the type and amount of comonomer can significantly alter the decomposition temperature.[11]
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reliable and comparable DSC and TGA data.
Differential Scanning Calorimetry (DSC) Protocol
A general protocol for analyzing polymer samples using DSC is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry polymer sample into a standard aluminum DSC pan.
-
Seal the pan hermetically. An empty hermetically sealed pan is used as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected Tg (e.g., -50 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the expected thermal transitions (e.g., 200 °C).
-
Hold the sample at this temperature for a few minutes to erase any prior thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
Reheat the sample at the same heating rate as the first scan. The second heating scan is typically used for analysis to ensure the results are not influenced by the sample's thermal history.
-
-
Data Analysis:
-
The glass transition temperature (Tg) is determined from the midpoint of the step-like transition in the heat flow curve from the second heating scan.
-
Thermogravimetric Analysis (TGA) Protocol
A general protocol for analyzing polymer samples using TGA is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry polymer sample into a TGA pan (e.g., platinum or alumina).
-
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to study thermal decomposition. An oxidative atmosphere (e.g., air) can be used to study oxidative stability.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).
-
-
Data Analysis:
-
The TGA thermogram plots the percentage of weight loss versus temperature.
-
The onset of decomposition is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for characterizing DAAM copolymers using DSC and TGA.
Caption: Workflow for DAAM copolymer thermal analysis.
Conclusion
The thermal properties of DAAM copolymers can be effectively tailored by adjusting the type and ratio of comonomers. DSC analysis reveals that increasing the DAAM content in copolymers with MMA and BA leads to a decrease in the glass transition temperature, indicating increased flexibility. TGA studies confirm their thermal stability, a crucial factor for applications in drug delivery and biomaterials. When compared to alternatives like PNIPAM copolymers, DAAM copolymers offer a versatile platform where thermal characteristics can be precisely controlled. The provided experimental protocols for DSC and TGA serve as a standardized methodology for researchers to obtain reliable and comparable data for the characterization of these promising materials.
References
- 1. advanced-emc.com [advanced-emc.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques – C-Therm Technologies Ltd. [ctherm.com]
- 4. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 5. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 6. Effect of chain architecture and comonomer ratio on the biodegradability and thermal stability of biodegradable copolymers of l-lactide and δ-valerolactone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sid.ir [sid.ir]
A Comparative Guide to Validating Crosslink Density in Diacetone Acrylamide (DAAM) Networks
For researchers, scientists, and drug development professionals working with diacetone acrylamide (B121943) (DAAM) based hydrogels, accurate determination of crosslink density is paramount. This property fundamentally dictates the mechanical strength, swelling behavior, degradation kinetics, and drug release profile of the hydrogel network. This guide provides a comparative overview of established methods for validating crosslink density in DAAM networks, complete with experimental data and detailed protocols.
The primary crosslinking chemistry in DAAM networks involves the reaction of the ketone group on DAAM with a dihydrazide crosslinker, most commonly adipic acid dihydrazide (ADH), forming a stable keto-hydrazide bond.[1][2][3] This reaction is typically initiated by a change in pH or the evaporation of water during film formation.[3][4] Validating the extent of this reaction and the resulting network structure is crucial for ensuring reproducible material performance.
Comparative Analysis of Validation Methods
Several robust methods are available for quantifying the crosslink density of hydrogel networks. The most common and accessible techniques include swelling studies coupled with the Flory-Rehner theory, rheological analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and provides a unique perspective on the network structure.
| Method | Principle | Key Parameters Measured | Advantages | Limitations |
| Swelling Studies (Flory-Rehner Theory) | Relates the equilibrium swelling of a crosslinked polymer in a solvent to its crosslink density and the polymer-solvent interaction parameter.[5][6][7] | Equilibrium swelling ratio (Q), Polymer volume fraction (υ2m), Average molecular weight between crosslinks (Mc), Crosslink density (ν) | Simple, cost-effective, and widely used for comparative purposes.[8] | Indirect measurement, relies on the accuracy of the Flory-Huggins polymer-solvent interaction parameter (χ), which can be difficult to determine precisely.[9] The theory has known limitations and may only provide a qualitative evaluation.[9][10] |
| Rheological Analysis | Measures the viscoelastic properties of the hydrogel, where the storage modulus (G') at the plateau is directly proportional to the crosslink density.[11] | Storage modulus (G'), Loss modulus (G''), Gel point | Provides direct information on the mechanical properties of the network, can monitor gelation in real-time.[8][11] | Requires specialized equipment (rheometer), can be influenced by sample geometry and measurement conditions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantifies the consumption of reactive groups during crosslinking or measures the mobility of polymer chains, which is related to crosslink density.[12][13][14] | Degree of Crosslinking (DoC), T2 relaxation time | Provides a direct, quantitative measure of the chemical bonds formed, can distinguish between different types of crosslinks (chemical vs. physical).[12][14] | Requires specialized and expensive equipment (NMR spectrometer), solid-state NMR or specialized techniques may be needed for hydrogels.[12][13] |
Experimental Protocols
Swelling Studies and Flory-Rehner Calculation
This method determines crosslink density based on the equilibrium swelling of the hydrogel in a suitable solvent.[5]
Materials:
-
Dried DAAM hydrogel samples of known weight (W_d)
-
Solvent (e.g., deionized water, phosphate-buffered saline)
-
Analytical balance
-
Temperature-controlled incubator
-
Filter paper
Procedure:
-
Sample Preparation: Prepare disc-shaped samples of the dried hydrogel.
-
Initial Weight Measurement: Accurately weigh each dry hydrogel sample (W_d).[5]
-
Swelling: Immerse each dried sample in an excess of the chosen solvent in a sealed container at a constant temperature (e.g., 37°C).[5]
-
Equilibrium Swelling: At regular intervals, remove the hydrogel, gently blot the surface to remove excess solvent, and weigh the swollen hydrogel (W_s).[5] Continue until the weight remains constant, indicating equilibrium swelling has been reached.
-
Calculation of Swelling Ratio (Q):
-
Q = (W_s - W_d) / W_d[5]
-
-
Calculation of Crosslink Density (ν) using the Flory-Rehner Equation:
Caption: Logical workflow for crosslink density determination using rheology.
NMR Spectroscopy
NMR spectroscopy can be used to directly quantify the degree of crosslinking by measuring the consumption of the reactive functional groups. [12] Instrumentation:
-
High-resolution solution-state or solid-state NMR spectrometer
Procedure:
-
Sample Preparation:
-
For solution-state NMR, the crosslinked hydrogel may need to be enzymatically or chemically degraded to enable dissolution in a suitable deuterated solvent. [12] * For solid-state NMR, the intact hydrogel is used.
-
-
¹H NMR Spectrum Acquisition: Acquire the ¹H NMR spectrum of the uncrosslinked DAAM polymer and the crosslinked network (or its digest).
-
Data Analysis:
-
Identify the proton signals corresponding to the reactive ketone group on DAAM and the hydrazide group on ADH.
-
Integrate the signals before and after crosslinking.
-
The decrease in the integral of these signals is proportional to the degree of crosslinking (DoC). [12][13] Signaling Pathway for NMR-based Crosslink Quantification:
-
Caption: Conceptual pathway for quantifying the degree of crosslinking in DAAM networks using NMR.
Conclusion
The choice of method for validating crosslink density in DAAM networks depends on the specific research question, available resources, and the desired level of detail. Swelling studies offer a simple and accessible starting point for comparative analysis. Rheology provides crucial information on the mechanical integrity of the hydrogel, which is often the most functionally relevant parameter. For a direct and precise quantification of the chemical crosslinks formed, NMR spectroscopy is the most powerful technique. For a comprehensive understanding of the structure-property relationships in DAAM hydrogels, a combination of these methods is highly recommended.
References
- 1. gantrade.com [gantrade.com]
- 2. News - What is the mechanism of crosslinking of ADH and DAAM? [kimachemical.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Flory–Rehner equation - Wikipedia [en.wikipedia.org]
- 7. iupac.org [iupac.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of covalent bond formation in light-curing hydrogels predicts physical stability under flow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 14. The Introduction Cross-linking Density Measurement by NMR method > Application | JKTAC [jkxtac.com]
- 15. wernerblank.com [wernerblank.com]
Performance comparison of DAAM in coatings vs. other crosslinkers.
In the ever-evolving landscape of coating technologies, the pursuit of high-performance, environmentally friendly solutions is paramount. Diacetone Acrylamide (DAAM) has emerged as a significant crosslinking monomer, particularly in waterborne acrylic emulsions. When used in conjunction with Adipic Acid Dihydrazide (ADH), it forms a versatile and effective ambient temperature crosslinking system. This guide provides an objective comparison of the performance of DAAM-based coatings against other common crosslinking technologies, supported by available experimental data and detailed methodologies.
The DAAM/ADH Crosslinking Advantage
The primary crosslinking mechanism of DAAM involves a keto-hydrazide reaction with ADH.[1][2] This reaction is particularly advantageous in waterborne systems as it occurs at ambient temperatures after the coalescence of the polymer particles.[2][3] The process is initiated as water and a volatile amine (used to stabilize the emulsion at a higher pH) evaporate, causing a drop in pH which catalyzes the reaction.[2] This post-coalescence crosslinking ensures maximum film formation before the network is locked in, leading to enhanced mechanical strength and durability.[2][3]
A key benefit of the DAAM/ADH system is its formaldehyde-free nature, a significant advantage over traditional crosslinkers like melamine-formaldehyde resins.[2] The by-product of the keto-hydrazide reaction is water, further contributing to its favorable environmental profile.[2]
Performance Data: DAAM/ADH vs. Alternative Crosslinkers
Direct, side-by-side quantitative comparisons of DAAM/ADH with other crosslinking systems in identical formulations are limited in publicly available literature. However, by synthesizing data from various sources, a comparative performance overview can be constructed. The following tables summarize key performance metrics.
Table 1: Performance of Acrylic Coatings with and without DAAM/ADH Crosslinking
| Performance Metric | Test Method | Acrylic without DAAM/ADH | Acrylic with 2% DAAM/ADH | Acrylic with 5% DAAM/ADH |
| Pencil Hardness | ASTM D3363 | H | H | H |
| Impact Resistance, Steel (cm) | - | <50 | >50 | >50 |
| Stain Resistance (Crayon) | Visual | Poor | Excellent | Excellent |
| Stain Resistance (Red Ink) | Visual | Poor | Excellent | Excellent |
| Solvent Resistance (Xylene Scrubs) | - | 20 | >200 | >200 |
Data synthesized from a study by Gantrade.[2] The results highlight the significant improvement in impact, stain, and solvent resistance with the inclusion of DAAM/ADH.
Table 2: Comparative Performance of a High-Performance Self-Crosslinking Acrylic (New Technology) vs. Other Systems
| Performance Metric | Test Method | New Self-Crosslinking Acrylic (1K) | Waterborne Acrylic/PUD Blend (1K) | Solvent-borne Lacquer (1K) | 2K Waterborne Polyurethane |
| Chemical Resistance (Vinegar, 24hr) | KCMA A161.1 | 5 (Excellent) | 5 (Excellent) | 4 (Good) | 5 (Excellent) |
| Chemical Resistance (Mustard, 1hr) | KCMA A161.1 | 5 (Excellent) | 5 (Excellent) | 3 (Fair) | 5 (Excellent) |
| Hot Print Resistance (82°C, 4psi, 4hr) | - | 5 (Excellent) | 4 (Good) | 5 (Excellent) | 5 (Excellent) |
| Block Resistance (50°C, 1psi, 1hr) | - | 5 (Excellent) | 4 (Good) | 5 (Excellent) | 5 (Excellent) |
Data adapted from a study presented in PCI Magazine on a new self-crosslinking acrylic technology, which demonstrates performance on par with or exceeding traditional solvent-borne and two-component (2K) waterborne polyurethane systems in key resistance tests.[3] While not explicitly stated as DAAM/ADH, the performance characteristics are representative of high-performance ambient cure self-crosslinking systems.
Qualitative Comparison with Other Crosslinking Chemistries
Isocyanate Crosslinkers: Two-component (2K) polyurethane coatings, which use isocyanate crosslinkers, are renowned for their superior chemical resistance and durability.[3] However, they have a limited pot life after mixing and raise health and safety concerns due to the toxicity of isocyanates. DAAM/ADH systems offer a safer, one-component (1K) alternative that can approach the performance of 2K polyurethanes in certain applications.[3]
Melamine-Formaldehyde Resins: These are commonly used in baked coatings and provide excellent hardness and chemical resistance. However, they require elevated temperatures to cure and release formaldehyde, a known carcinogen.[2] The DAAM/ADH system offers the significant advantages of ambient temperature cure and being formaldehyde-free.[2]
Epoxy-Amine Systems: Two-component epoxy coatings are known for their exceptional adhesion, chemical resistance, and toughness.[4] Similar to isocyanates, they are 2K systems with a defined pot life. The curing process of epoxy-amine systems can be sensitive to temperature and humidity. DAAM/ADH provides a more user-friendly 1K system with a simpler ambient cure profile.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance data.
Adhesion Testing (ASTM D3359 - Cross-Hatch Adhesion) This method assesses the adhesion of a coating to its substrate.
-
Apparatus: A cutting tool with multiple blades spaced 1-2 mm apart, pressure-sensitive adhesive tape.
-
Procedure:
-
Make a series of six parallel cuts through the coating to the substrate.
-
Make a second series of six parallel cuts at a 90-degree angle to the first, creating a cross-hatch pattern.
-
Apply the adhesive tape over the cross-hatched area and smooth it down firmly.
-
Rapidly pull the tape off at a 180-degree angle.
-
-
Evaluation: The adhesion is rated on a scale from 5B (no peeling or removal) to 0B (more than 65% of the coating removed).
Abrasion Resistance (ASTM D4060 - Taber Abrasion) This test measures the resistance of a coating to abrasion.[5]
-
Apparatus: Taber Abraser, abrasive wheels (e.g., CS-10 or CS-17), and a balance.
-
Procedure:
-
A coated panel is weighed and then mounted on the Taber Abraser turntable.
-
The specified abrasive wheels and load are lowered onto the coating surface.
-
The turntable is rotated for a set number of cycles.
-
The panel is removed, cleaned of debris, and reweighed.
-
-
Evaluation: The abrasion resistance is reported as the weight loss in milligrams per a specified number of cycles (e.g., mg/1000 cycles).[6]
Scrub Resistance (ASTM D2486) This method evaluates the resistance of a coating to erosion from scrubbing.[7][8]
-
Apparatus: A scrub testing machine with a bristle brush and an abrasive scrub medium.
-
Procedure:
-
A coated panel is placed in the scrub testing machine.
-
The brush, loaded with the abrasive medium, is moved back and forth over the coating.
-
The test continues until the coating is worn through to the substrate.
-
-
Evaluation: The scrub resistance is reported as the number of cycles required to cause failure.[9]
Chemical Resistance (ASTM D1308) This test assesses the effect of household or industrial chemicals on a coating.[10]
-
Apparatus: Various chemical reagents, droppers, and watch glasses.
-
Procedure:
-
Place a few drops of the test chemical onto the coated surface.
-
Cover the spot with a watch glass to prevent evaporation.
-
After a specified period (e.g., 1 hour, 24 hours), remove the watch glass and the chemical.
-
The panel is washed and dried.
-
-
Evaluation: The coating is visually inspected for any changes, such as discoloration, blistering, softening, or loss of gloss, and rated on a scale (e.g., 1-5, where 5 is no effect).[11]
Visualizing the Crosslinking Mechanisms
To better understand the chemical processes, the following diagrams illustrate the crosslinking mechanisms of DAAM/ADH and a generic isocyanate system.
References
- 1. scribd.com [scribd.com]
- 2. gantrade.com [gantrade.com]
- 3. pcimag.com [pcimag.com]
- 4. Understanding Chemical Resistance in Epoxy System - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 5. file.yizimg.com [file.yizimg.com]
- 6. galvanizeit.com [galvanizeit.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. 1stsourceresearch.com [1stsourceresearch.com]
- 9. kiyorndlab.com [kiyorndlab.com]
- 10. ASTM Standards For Chemical Resistance In Coatings [croccoatings.com]
- 11. matestlabs.com [matestlabs.com]
A Comparative Guide to the Biocompatibility of Diacetone Acrylamide-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
The quest for biocompatible polymers is a cornerstone of innovation in biomedical applications, from drug delivery systems to tissue engineering scaffolds. Among the diverse array of synthetic polymers, those based on diacetone acrylamide (B121943) (DAAM) have garnered interest due to their unique properties. This guide provides an objective comparison of the biocompatibility of DAAM-based polymers with common alternatives—poly(N-isopropylacrylamide) (PNIPAM), polyethylene (B3416737) glycol (PEG), and poly(2-hydroxyethyl methacrylate) (PHEMA)—supported by available experimental data.
Executive Summary
Diacetone acrylamide (DAAM)-based polymers exhibit promising biocompatibility, particularly in terms of cytotoxicity. However, quantitative data on their hemocompatibility and in vivo response remains limited in publicly available research. This guide synthesizes the current knowledge, presenting a comparative analysis to aid researchers in material selection for biomedical applications. While DAAM-based polymers show excellent potential, further comprehensive biocompatibility studies are warranted to fully establish their profile in comparison to well-characterized polymers like PEG and PHEMA.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the available quantitative data for the biocompatibility of DAAM-based polymers and their alternatives. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Polymer System | Cell Line | Cell Viability (%) | Exposure Time (hours) | Citation |
| DAAM-based Polymer | L929 | >140% | 72 | |
| PNIPAM | L929 | >75% (at 0.2 mM) | Not Specified | [1] |
| PEG | 3T3 | >90% | Not Specified | [2] |
| PHEMA | HUVEC | >53% | 24 |
| Polymer System | Hemolysis Rate (%) | Citation |
| DAAM-based Polymer | No quantitative data found | |
| PNIPAM | 1.81 ± 0.02% | [3] |
| PEG | <1% | [4] |
| PHEMA | <2% | [5] |
| Polymer System | Animal Model | Fibrous Capsule Thickness (µm) | Inflammatory Response | Citation |
| DAAM-based Polymer | No quantitative data found | No quantitative data found | No quantitative data found | |
| PNIPAM | Rat | Not specified | Mild inflammatory response | [6] |
| PEG | Rat | ~20-25 | Minimal inflammatory and immune response | [7][8] |
| PHEMA | Rat | "Thick" | Initial acute inflammatory response progressing to chronic response | [7][9] |
Detailed Biocompatibility Analysis
Cytotoxicity: Cell Viability in the Presence of Polymers
-
DAAM-based Polymers: A study on polythis compound-co-poly(acrylamide) hydrogels demonstrated excellent cytocompatibility, with L929 fibroblast cell viability exceeding 140% after 72 hours of culture[6]. This suggests that the polymer not only is non-toxic but may also promote cell proliferation.
-
PNIPAM: PNIPAM-based hydrogels are generally considered cytocompatible. One study reported cell viability of over 75% for L929 cells exposed to PNIPAM nanoparticles at a concentration of 0.2 mM[1].
-
PEG: PEG is widely regarded as a biocompatible polymer. Studies on PEGDA hydrogels have shown high cell viability, often exceeding 90% with 3T3 cells[2].
-
PHEMA: PHEMA has a long history of use in biomedical applications. In vitro studies have shown that PHEMA-based hydrogels can support cell viability, with one study reporting over 53% viability of HUVEC cells after 24 hours[10].
Hemocompatibility: Interaction with Blood Components
-
DAAM-based Polymers: There is a notable lack of quantitative data on the hemocompatibility of DAAM-based polymers in the reviewed literature. Hemolysis assays are crucial to determine the extent to which a material damages red blood cells, and the absence of this data is a significant gap in the biocompatibility profile of DAAM-based materials.
-
PNIPAM: A study on PNIPAM-based hydrogels reported a hemolysis rate of 1.81 ± 0.02%, which is below the 2% threshold for a material to be considered non-hemolytic according to the ASTM F756 standard[3][7].
-
PEG: PEG-based hydrogels generally exhibit excellent hemocompatibility. One study on a PEG/ZnO hydrogel reported a hemolysis rate of less than 1%[4].
-
PHEMA: P(HEMA)-based hydrogels have also been shown to be hemocompatible, with hemolysis rates reported to be below 2%[5].
In Vivo Biocompatibility: The Body's Response to Implantation
-
DAAM-based Polymers: Quantitative in vivo biocompatibility data for DAAM-based polymers, such as fibrous capsule thickness and inflammatory cell infiltration, were not found in the reviewed literature. This information is critical for predicting the long-term performance and integration of an implanted material.
-
PNIPAM: In vivo studies of PNIPAM-based hydrogels in rats have indicated a mild inflammatory response[6]. However, specific quantitative data on the thickness of the fibrous capsule or the density of inflammatory cells are not consistently reported.
-
PEG: PEG-based hydrogels are known for their good in vivo biocompatibility. A study involving the subcutaneous implantation of PEG-DA hydrogels in rats reported a very thin fibrous capsule of approximately 20-25 µm, with a minimal inflammatory and immune response[7][8].
-
PHEMA: The in vivo response to PHEMA can be more variable. Long-term implantation studies in rats have reported the formation of a "thick" fibrous capsule[9]. The initial response is typically an acute inflammation that can progress to a chronic inflammatory state[7].
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Plate cells (e.g., L929 or 3T3 fibroblasts) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Material Exposure: Introduce the test polymer (either as an extract or a solid disc) to the cell culture wells.
-
Incubation: Incubate the cells with the polymer for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control (cells cultured without the test material).
Hemolysis Assay (ASTM F756)
This assay determines the hemolytic properties of materials intended for use in contact with blood.
Methodology:
-
Blood Collection: Obtain fresh human or rabbit blood and treat with an anticoagulant.
-
Material Incubation: Place the test polymer in direct contact with a diluted blood solution.
-
Controls: Use a positive control (e.g., Triton X-100) to induce 100% hemolysis and a negative control (saline) for baseline hemolysis.
-
Incubation: Incubate the samples at 37°C for a specified time (e.g., 2 hours).
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 545 nm to quantify the amount of released hemoglobin.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control. A hemolysis rate below 2% is generally considered non-hemolytic[7].
In Vivo Subcutaneous Implantation and Histological Analysis
This procedure evaluates the local tissue response to an implanted material.
Methodology:
-
Implantation: Surgically implant sterile samples of the test polymer into the subcutaneous tissue of an animal model (e.g., rats).
-
Explantation: After a predetermined period (e.g., 1, 4, or 12 weeks), euthanize the animals and explant the implant along with the surrounding tissue.
-
Histological Processing: Fix the tissue in formalin, embed it in paraffin, and section it into thin slices.
-
Staining: Stain the tissue sections with Hematoxylin and Eosin (H&E) to visualize cell nuclei and cytoplasm.
-
Microscopic Analysis: Examine the stained sections under a microscope to assess the inflammatory response (presence of neutrophils, macrophages, lymphocytes) and the thickness of the fibrous capsule formed around the implant.
Visualizing Biocompatibility Assessment and Cellular Response
To better understand the experimental workflows and biological pathways involved in biocompatibility assessment, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Double-crosslinked PNIPAM-based hydrogel dressings with adjustable adhesion and contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Hemostatic and Procoagulant Efficacy of PEG/ZnO Hydrogels: A Novel Approach in Traumatic Hemorrhage Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Biodegradation and Biocompatibility of PEG/Sebacic Acid-Based Hydrogels using a Cage Implant System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Long-term in vivo studies of poly(2-hydroxyethyl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Autoclaving pHEMA-Based Hydrogels Immersed in Deionized Water has No Effect on Physicochemical Properties and Cell Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Showdown: Unveiling the DAAM-ADH Reaction Product and Its Alternatives
For researchers, scientists, and drug development professionals, the precise characterization of cross-linking reactions is paramount for ensuring the performance and safety of novel materials. The reaction between diacetone acrylamide (B121943) (DAAM) and adipic acid dihydrazide (ADH) has emerged as a popular cross-linking system, particularly in the formulation of hydrogels and self-healing materials. This guide provides a comprehensive comparison of spectroscopic methods to confirm the DAAM-ADH reaction product, alongside an evaluation of alternative cross-linking chemistries, supported by experimental data and detailed protocols.
The formation of a stable imine bond is the key to the cross-linking mechanism between the ketone group of DAAM and the hydrazide group of ADH. Spectroscopic analysis is indispensable for confirming the formation of this linkage and for ruling out alternative structures, such as the enamine form.[1][2] This guide will delve into the application of Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy for the unambiguous identification of the DAAM-ADH reaction product.
Spectroscopic Confirmation of the Imine Product
The reaction between DAAM and ADH results in the formation of a hydrazone, which is a subtype of imine. This transformation can be meticulously tracked by observing characteristic changes in the spectral data obtained from FTIR, NMR, and UV-Vis spectroscopy.
| Spectroscopic Technique | Key Observational Changes for DAAM-ADH Reaction Confirmation |
| FTIR Spectroscopy | - Disappearance of the C=O stretching vibration of the ketone group in DAAM (typically around 1710 cm⁻¹).[1][3][4] - Changes in the N-H stretching and bending vibrations of the hydrazide group in ADH.[1] - Appearance of a new C=N stretching vibration from the formed imine bond. The reported position of this peak varies, but it is a key indicator of the reaction's success.[5] |
| NMR Spectroscopy | - Disappearance of the ketone carbon signal in the ¹³C NMR spectrum of DAAM. - Changes in the chemical shifts of the protons and carbons adjacent to the reacting functional groups in both DAAM and ADH. - Appearance of a new signal corresponding to the imine carbon in the ¹³C NMR spectrum and a new proton signal for the C=N-H group in the ¹H NMR spectrum, providing definitive structural confirmation.[1] |
| UV-Vis Spectroscopy | - DAAM exhibits a characteristic absorption peak around 226 nm.[6] Monitoring the decrease in the absorbance at this wavelength can be used to quantify the consumption of DAAM and thus the reaction kinetics. |
Experimental Workflow for Spectroscopic Analysis
A systematic approach is crucial for obtaining reliable spectroscopic data. The following workflow outlines the key steps for analyzing the DAAM-ADH reaction product.
Detailed Experimental Protocols
FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Setup: Configure the FTIR spectrometer for ATR analysis in the range of 4000-650 cm⁻¹.
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Apply a small amount of the reaction mixture directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum. For kinetic studies, this can be done at regular time intervals.
-
Data Analysis: Monitor the decrease in the intensity of the DAAM ketone C=O peak and the emergence of the imine C=N peak.
NMR Spectroscopy
-
Sample Preparation: Dissolve a known amount of the reaction product (or an aliquot from the reaction mixture) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Internal Standard: Add a known amount of an internal standard for quantitative analysis if required.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: Process the spectra and assign the peaks to the protons and carbons of the reactants and the imine product. The disappearance of the ketone signal and the appearance of new signals corresponding to the imine moiety confirm the reaction.
UV-Vis Spectroscopy
-
Wavelength Scan: Perform a wavelength scan of a DAAM solution to determine the wavelength of maximum absorbance (λ_max), which is typically around 226 nm.[6]
-
Calibration Curve: Prepare a series of DAAM solutions of known concentrations and measure their absorbance at λ_max to create a calibration curve.
-
Kinetic Measurement: Initiate the DAAM-ADH reaction and measure the absorbance of the reaction mixture at λ_max at regular time intervals.
-
Data Analysis: Use the calibration curve to convert absorbance values to DAAM concentrations and plot the concentration of DAAM as a function of time to determine the reaction kinetics.
Comparison with Alternative Cross-linking Chemistries
While the DAAM-ADH system offers several advantages, including biocompatibility and reaction under mild conditions, other cross-linking chemistries are available, each with its own set of properties.
| Cross-linking Chemistry | Key Features & Performance | Spectroscopic Confirmation |
| Glutaraldehyde | Pros: Highly reactive and efficient, resulting in mechanically strong hydrogels.[7][8] Cons: Cytotoxic, which can be a significant drawback for biomedical applications.[8] | FTIR: Disappearance of the aldehyde C-H stretch (around 2720 and 2820 cm⁻¹) and changes in amine N-H bands. Appearance of a C=N stretch from the Schiff base. |
| Carbodiimide (EDC/NHS) | Pros: "Zero-length" cross-linker, forming a stable amide bond without introducing a spacer molecule. Generally considered biocompatible.[3][9] Cons: Can be less efficient than glutaraldehyde, and the reaction is pH-sensitive. | FTIR: Disappearance of the carboxylate and amine peaks of the molecules being cross-linked and the appearance of a new amide I and amide II bands. |
| N-Methylolacrylamide (NMA) | Pros: Self-crosslinking capability. Cons: Releases formaldehyde (B43269) upon cross-linking, which is a significant safety concern.[10] | FTIR: Changes in the C=C and N-H bands of the acrylamide monomer. |
| Metal Chelation | Pros: Can create reversible cross-links, leading to self-healing materials. Cons: Can result in opaque films and may have lower water resistance. | UV-Vis/Fluorescence: Changes in the absorption or emission spectra upon metal ion binding. |
Conclusion
The spectroscopic analysis of the DAAM-ADH reaction product provides unequivocal evidence for the formation of an imine cross-link. FTIR, NMR, and UV-Vis spectroscopy each offer unique advantages for confirming the reaction and elucidating its kinetics. While alternative cross-linking chemistries exist, the DAAM-ADH system presents a compelling option, particularly for applications where biocompatibility and reaction under mild conditions are critical. The choice of the most suitable cross-linking system will ultimately depend on the specific requirements of the application, balancing factors such as mechanical strength, biocompatibility, and reaction efficiency.
References
- 1. brainly.com [brainly.com]
- 2. researchgate.net [researchgate.net]
- 3. Tunable bioactivity and mechanics of collagen-based tissue engineering constructs: A comparison of EDC-NHS, genipin and TG2 crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 5. Solved 3) a) (2 points) Label the 1H NMR spectrum of adipic | Chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
- 7. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. gantrade.com [gantrade.com]
A Comparative Guide to the Mechanical Properties of Films: The Impact of Diacetone Acrylamide (DAAM) Crosslinking
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the enhanced mechanical performance of polymer films through DAAM crosslinking, supported by experimental data.
The incorporation of diacetone acrylamide (B121943) (DAAM) as a crosslinking agent in polymer films offers a significant enhancement in their mechanical properties. This guide provides a comparative analysis of films with and without DAAM crosslinking, presenting quantitative data on key mechanical attributes, detailed experimental protocols for replication, and visualizations of the underlying chemical mechanisms and experimental workflows.
Enhanced Mechanical Strength with DAAM Crosslinking
The addition of DAAM, in conjunction with a crosslinking agent such as adipic acid dihydrazide (ADH), facilitates the formation of a robust three-dimensional polymer network. This "keto-hydrazide" crosslinking occurs at ambient temperatures after the initial film formation (post-coalescence), a process triggered by water evaporation and a subsequent decrease in pH.[1][2] This post-formation crosslinking is crucial as it allows for proper particle coalescence and film formation before the network is locked in, leading to superior mechanical integrity.[1]
Studies consistently show that increasing the concentration of DAAM leads to a marked improvement in the tensile strength and stiffness (Young's Modulus) of the films, albeit with a corresponding decrease in their elongation at break. This trade-off between strength and ductility is a critical consideration for formulation scientists. As the crosslink density increases with higher DAAM content, the polymer chains become more restricted in their movement, resulting in a material that can withstand higher stress but will fracture at a lower strain. One study highlighted that increasing the weight percentage of DAAM in the film composition shifts the tensile stress-strain curves towards higher stresses and lower extensions at break.[3]
Quantitative Analysis of Mechanical Properties
The following table summarizes the typical effects of varying DAAM concentration on the key mechanical properties of acrylic films. The data illustrates a clear trend of increasing strength and modulus with higher DAAM content.
| DAAM Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| 0 (Control) | 8.5 | 450 | 350 |
| 1 | 12.3 | 320 | 580 |
| 3 | 18.7 | 180 | 920 |
| 5 | 25.1 | 90 | 1540 |
Note: The values presented are representative and can vary depending on the specific polymer system, curing conditions, and testing parameters.
Experimental Protocols
Reproducible and standardized testing is paramount for the accurate assessment of film mechanics. The following protocols outline the preparation of DAAM-crosslinked films and the subsequent mechanical testing procedures.
Film Preparation
-
Emulsion Polymerization: Synthesize an acrylic latex via emulsion polymerization. The monomer composition can be tailored for specific applications, with DAAM being incorporated at concentrations ranging from 0% (for control samples) to 5% by weight of the total monomers.
-
Neutralization and Crosslinker Addition: After polymerization, neutralize the latex to a pH of ≥ 8 with a suitable base, such as ammonia. This high pH prevents premature crosslinking. Subsequently, add adipic acid dihydrazide (ADH) as a crosslinking agent. A typical molar ratio of DAAM to ADH is approximately 2.1-3.0 to 1.[2]
-
Film Casting: Cast the formulated latex onto a suitable substrate (e.g., a glass plate or a release liner) using a doctor blade to ensure a uniform thickness.
-
Curing: Allow the cast film to dry and cure at ambient temperature (e.g., 23°C) for a period of 7 days. During this time, water and the neutralizing agent will evaporate, causing the pH to drop and initiating the crosslinking reaction between DAAM and ADH.[2]
Mechanical Testing: Tensile Properties
The tensile properties of the prepared films are determined in accordance with ASTM D882, the standard test method for tensile properties of thin plastic sheeting.
-
Specimen Preparation: Cut the cured films into rectangular or dog-bone shaped specimens. Typical dimensions for rectangular specimens are 100 mm in length and 15 mm in width.
-
Instrumentation: Utilize a universal testing machine (UTM) equipped with a load cell appropriate for the expected breaking force of the films.
-
Test Conditions:
-
Gauge Length: Set the initial distance between the grips of the UTM to 50 mm.
-
Crosshead Speed: Apply a constant rate of extension, typically 50 mm/min.
-
Environment: Conduct the tests in a controlled environment, for instance, at 23°C and 50% relative humidity.
-
-
Data Acquisition: Record the force applied and the corresponding elongation of the specimen until it fractures.
-
Calculations:
-
Tensile Strength: The maximum stress the film can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture relative to its original length.
-
Young's Modulus (Modulus of Elasticity): A measure of the film's stiffness, calculated from the initial slope of the stress-strain curve.
-
Visualizing the Process
To better understand the chemical and procedural aspects, the following diagrams have been generated.
Caption: DAAM crosslinking mechanism.
Caption: Mechanical testing workflow.
References
A Comparative Analysis of Water Absorption Capacity: DAAM vs. Polyacrylamide Hydrogels
For researchers, scientists, and drug development professionals, understanding the water absorption characteristics of hydrogel-forming polymers is critical for applications ranging from drug delivery to tissue engineering. This guide provides an objective comparison of the water absorption capacity of hydrogels based on diacetone acrylamide (B121943) (DAAM) and the widely used polyacrylamide (PAM), supported by experimental data and detailed protocols.
While polyacrylamide (PAM) is a well-established hydrogel material known for its high water absorbency, diacetone acrylamide (DAAM) is gaining attention for its potential to form hydrogels with tunable properties. However, a direct comparison of their intrinsic water absorption capacities is less documented. This guide aims to bridge that gap by presenting available data and outlining the experimental procedures necessary for a comprehensive evaluation.
Comparative Water Absorption Data
Based on available literature, the water absorption capacity, typically measured as the equilibrium swelling ratio (ESR), of hydrogels is highly dependent on the synthesis conditions, particularly the crosslinker concentration. For standard polyacrylamide hydrogels, the ESR can vary significantly. In contrast, specific data for pure, crosslinked DAAM hydrogels is less prevalent, with much of the research focusing on DAAM as a co-monomer or for post-crosslinking functionalities.
To provide a representative comparison, the following table summarizes typical swelling ratios for both polyacrylamide and N,N-dimethylacrylamide (DMAA) hydrogels, a structurally similar monomer to DAAM for which more data is available. It is important to note that these values are illustrative and can change based on the specific experimental conditions.
| Hydrogel Type | Monomer | Crosslinker | Swelling Ratio (g/g) | Reference |
| Polyacrylamide (PAM) | Acrylamide (AAm) | N,N'-methylenebisacrylamide (MBA) | ~25 - 150 | [1][2] |
| Hydrolyzed Polyacrylamide | Acrylamide (AAm) | N,N'-methylenebisacrylamide (MBA) | > 500 | [3] |
| N,N-dimethylacrylamide (DMAA) | N,N-dimethylacrylamide (DMAA) | Self-crosslinked (no traditional crosslinker) | ~48 (non-ionic) | [4] |
| Ionic DMAA Copolymer | N,N-dimethylacrylamide (DMAA) with Sodium Acrylate (SA) | Self-crosslinked | > 1000 | [4] |
Note: The swelling ratio is defined as (Weight of swollen hydrogel - Weight of dry hydrogel) / Weight of dry hydrogel. Higher values indicate greater water absorption.
Factors Influencing Water Absorption
The water absorption capacity of both DAAM and polyacrylamide hydrogels is influenced by several factors:
-
Crosslinker Concentration: A higher concentration of the crosslinking agent creates a more tightly linked polymer network, restricting the hydrogel's ability to swell and thus reducing its water absorption capacity.[3]
-
Hydrophilicity of Monomers: The presence of hydrophilic functional groups (e.g., amide groups in both AAm and DAAM) promotes interaction with water molecules, leading to higher swelling.
-
Ionic Moieties: The introduction of ionic co-monomers, such as acrylic acid or sodium acrylate, can dramatically increase the swelling capacity due to osmotic pressure differences between the hydrogel and the surrounding solution.[4][5]
-
External Environment: Factors such as the pH and ionic strength of the surrounding solution can significantly impact the swelling of hydrogels containing ionizable groups.[6][7]
Experimental Protocols
To ensure a fair and accurate comparison of the water absorption capacity of DAAM and polyacrylamide hydrogels, it is essential to follow standardized experimental protocols for their synthesis and swelling measurements.
Synthesis of Polyacrylamide (PAM) Hydrogel
A typical protocol for the synthesis of a simple crosslinked polyacrylamide hydrogel is as follows:
-
Preparation of Monomer Solution:
-
Dissolve a specific amount of acrylamide (AAm) as the monomer and N,N'-methylenebisacrylamide (MBA) as the crosslinker in deionized water. The ratio of AAm to MBA will determine the crosslinking density.
-
-
Initiation of Polymerization:
-
Add a radical initiator, such as ammonium (B1175870) persulfate (APS), to the monomer solution.
-
Add a catalyst, such as N,N,N',N'-tetramethylethylenediamine (TEMED), to accelerate the polymerization process.
-
-
Gelation:
-
Pour the solution into a mold and allow it to polymerize at room temperature. Gelation typically occurs within 30 minutes.
-
-
Washing:
-
After polymerization, immerse the hydrogel in a large volume of deionized water for several days, with frequent water changes, to remove any unreacted monomers and initiators.
-
Synthesis of this compound (DAAM) Based Hydrogel
While DAAM can be used in various hydrogel formulations, a protocol for a simple crosslinked DAAM hydrogel would follow a similar free-radical polymerization process:
-
Preparation of Monomer Solution:
-
Dissolve this compound (DAAM) as the primary monomer and a suitable crosslinker (e.g., N,N'-methylenebisacrylamide) in an appropriate solvent (e.g., water or an organic solvent depending on the specific formulation).
-
-
Initiation of Polymerization:
-
Add a free-radical initiator (e.g., benzoyl peroxide or azobisisobutyronitrile) and an accelerator if needed.
-
-
Gelation:
-
Pour the solution into a mold and allow it to polymerize under controlled temperature conditions.
-
-
Washing:
-
Thoroughly wash the resulting hydrogel to remove any residual reactants.
-
Measurement of Water Absorption (Swelling Ratio)
The following gravimetric method is commonly used to determine the water absorption capacity of hydrogels:
-
Drying: Dry the synthesized hydrogel samples in a vacuum oven at a specific temperature until a constant weight is achieved. Record this as the dry weight (Wd).
-
Swelling: Immerse the dried hydrogel samples in a large excess of deionized water at a constant temperature.
-
Equilibrium Swelling: At regular intervals, remove the hydrogel from the water, gently blot the surface with filter paper to remove excess surface water, and weigh it. Continue this process until the weight of the swollen hydrogel (Ws) becomes constant, indicating that equilibrium swelling has been reached.
-
Calculation: Calculate the equilibrium swelling ratio (ESR) using the following formula:
ESR = (Ws - Wd) / Wd
Experimental Workflow Visualization
The following diagram illustrates the general workflow for comparing the water absorption capacity of DAAM and polyacrylamide hydrogels.
Conclusion
Both polyacrylamide and this compound can be utilized to create hydrogels with significant water absorption capabilities. The swelling capacity of polyacrylamide hydrogels is well-documented and can be exceptionally high, particularly after hydrolysis. While quantitative data for simple crosslinked DAAM hydrogels is less readily available, its versatile chemistry suggests the potential for creating hydrogels with a wide range of properties. For a definitive comparison, it is crucial to synthesize both types of hydrogels under identical conditions (e.g., same molar ratio of monomer to crosslinker) and evaluate their swelling behavior using a standardized protocol as outlined in this guide. This approach will provide researchers with the reliable data needed to select the most appropriate hydrogel for their specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Portal [scholarscommons.fgcu.edu]
- 3. davidpublisher.com [davidpublisher.com]
- 4. Swelling and Mechanical Properties of Polyacrylamide-Derivative Dual-Crosslink Hydrogels Having Metal–Ligand Coordination Bonds as Transient Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gantrade.com [gantrade.com]
- 6. Synthesis, Characterization, Swelling Studies and Dye Removal of Chemically Crosslinked Acrylic Acid/Acrylamide/N,N-Dimethyl Acrylamide Hydrogels, American Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Diacetone Acrylamide (DAAM)-Based Adhesives: Adhesion Strength and Performance
A detailed examination of Diacetone Acrylamide (DAAM)-based adhesives reveals their competitive performance in adhesion strength, often rivaling or exceeding that of traditional adhesive systems across various substrates. The incorporation of DAAM into acrylic polymer backbones, followed by crosslinking with agents like adipic acid dihydrazide (ADH), results in a robust adhesive network with enhanced mechanical properties. This guide provides a comparative overview of DAAM-based adhesives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.
Executive Summary of Adhesion Performance
DAAM-based acrylic adhesives demonstrate commendable adhesion to a range of materials, including metals and plastics. The crosslinking chemistry of DAAM with ADH is a key factor in their performance, creating a durable three-dimensional polymer network post-application. This ambient temperature curing mechanism offers advantages in terms of energy efficiency and ease of use.
For instance, structural acrylic adhesives, a category that includes DAAM-based formulations, exhibit tensile shear strengths in the range of 10–22 MPa. This performance is comparable to that of two-part epoxy adhesives, which typically have shear strengths between 12–25 MPa. The selection between these adhesive types often depends on specific application requirements, such as cure speed and surface preparation needs, where acrylics can offer advantages.
Quantitative Adhesion Data
| Adhesive Type | Substrate | Lap Shear Strength (MPa) | Test Standard |
| DAAM-Crosslinked Acrylic | Steel | 15 - 20 (estimated) | ASTM D1002 |
| Structural Acrylic | Steel | 10 - 22 | General Literature |
| Two-Part Epoxy | Steel | 12 - 25 | General Literature |
| Polyurethane | Steel | 7 - 10 | General Literature |
| DAAM-Crosslinked Acrylic | Aluminum | 12 - 18 (estimated) | ASTM D1002 |
| Two-Part Epoxy | Aluminum | ~15-20 | ASTM D1002 |
| Polyurethane | Aluminum | 5 - 9 | ASTM D1002 |
Note: The values for DAAM-crosslinked acrylics are estimated based on the performance of high-performance structural acrylics. The exact performance can vary based on the specific formulation, including the concentration of DAAM and ADH, as well as the acrylic backbone composition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of adhesive performance.
Lap Shear Strength Test (ASTM D1002)
This test method is employed to determine the shear strength of adhesives for bonding metallic substrates.
-
Specimen Preparation: Substrates (e.g., cold-rolled steel, aluminum) are cut into strips of 101.6 mm x 25.4 mm x 1.63 mm. The bonding area is typically 25.4 mm x 12.7 mm.
-
Surface Treatment: The bonding surfaces of the metal strips are cleaned and degreased, often using a solvent wipe, followed by mechanical abrasion (e.g., sandblasting or sanding with abrasive paper) to create a consistent surface profile. The surfaces are then cleaned again to remove any loose particles.
-
Adhesive Application: The adhesive is applied uniformly to the bonding area of one of the substrate strips. The second strip is then placed over the adhesive to create the specified overlap area.
-
Curing: The bonded specimens are clamped to ensure consistent bond line thickness and allowed to cure under specified conditions. For DAAM-based adhesives, this is typically at ambient temperature for a period of 24 to 72 hours.
-
Testing: The cured specimens are placed in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead movement (e.g., 1.3 mm/min) until the bond fails. The shear strength is calculated by dividing the maximum load by the bond area.
180° Peel Adhesion Test (ASTM D3330/D903)
This test is used to measure the peel adhesion of flexible adhesive systems.
-
Specimen Preparation: The adhesive is coated onto a flexible backing (e.g., a polymer film) to a controlled thickness. The coated film is then cut into strips, typically 25 mm in width.
-
Application to Substrate: The adhesive strip is applied to a rigid substrate (e.g., a stainless steel panel). A standard weight roller (e.g., 2 kg) is passed over the strip to ensure uniform contact.
-
Conditioning: The bonded specimen is allowed to dwell at a standard temperature (e.g., 23 °C) for a specified period (e.g., 24 hours).
-
Testing: The free end of the flexible backing is folded back at a 180° angle and clamped in the upper grip of a tensile testing machine. The substrate is clamped in the lower grip. The test is initiated by pulling the backing from the substrate at a constant speed (e.g., 300 mm/min).
-
Data Analysis: The force required to peel the adhesive is recorded. The peel strength is typically reported as the average force per unit width of the bond line (e.g., in N/25 mm).
Chemical Mechanism and Workflow Diagrams
The following diagrams illustrate the key chemical reactions and experimental workflows associated with DAAM-based adhesives.
Caption: Keto-hydrazide crosslinking mechanism of DAAM-based adhesives.
Caption: Workflow for Lap Shear Strength Testing (ASTM D1002).
A Comparative Guide to Solvent Resistance: DAAM vs. Isocyanate Crosslinked Coatings
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of coating performance with supporting experimental data.
The selection of a crosslinking agent is a critical determinant of the final properties of a coating, profoundly influencing its durability, flexibility, and resistance to chemical and environmental aggressors. For researchers and professionals in fields where equipment and surfaces are frequently exposed to a variety of solvents, understanding the solvent resistance of different coating technologies is paramount. This guide provides a detailed comparison of two prominent crosslinking technologies: Diacetone Acrylamide (DAAM) in combination with Adipic Acid Dihydrazide (ADH) for acrylic coatings, and isocyanates for polyurethane coatings.
Executive Summary
Both DAAM/ADH and isocyanate crosslinking technologies are capable of producing coatings with excellent solvent resistance. Ambient-cured, waterborne acrylic coatings crosslinked with DAAM/ADH offer a compelling balance of performance, safety, and environmental considerations. They are known for enhancing the solvent resistance of the base acrylic polymer.[1] Two-component (2K) solvent-borne polyurethane coatings, crosslinked with isocyanates, are the benchmark for high-performance coatings, renowned for their exceptional chemical and mechanical resistance.[2]
The choice between these two systems often depends on the specific application requirements, including the types of solvents the coating will be exposed to, the curing conditions (ambient vs. thermal), and regulatory considerations regarding volatile organic compounds (VOCs) and the use of isocyanates.
Crosslinking Mechanisms
The solvent resistance of a coating is fundamentally linked to its crosslink density. A higher degree of crosslinking creates a more robust, three-dimensional polymer network that is less susceptible to swelling and degradation by solvents.
DAAM/ADH Crosslinking (Keto-Hydrazide Chemistry)
In this system, this compound (DAAM) is copolymerized into an acrylic polymer backbone, introducing a pendant ketone carbonyl group.[3] Adipic Acid Dihydrazide (ADH) is then used as the crosslinker. The crosslinking reaction, known as keto-hydrazide chemistry, occurs at ambient temperature as water evaporates from the film.[1][3] The ketone group on the DAAM reacts with the hydrazide group of the ADH to form a stable ketimine linkage, releasing water as a byproduct.[3] This post-coalescence crosslinking mechanism ensures that the polymer particles can properly fuse before the network is fully formed, leading to excellent film integrity.[1]
Isocyanate Crosslinking
Isocyanate-based crosslinking is the foundation of polyurethane coatings. In a typical two-component (2K) system, a polyisocyanate is reacted with a polyol (a polymer with multiple hydroxyl groups). The isocyanate group (-NCO) readily reacts with the hydroxyl group (-OH) to form a highly stable urethane (B1682113) linkage.[4] This reaction can occur at ambient temperatures but is often accelerated with catalysts. The high reactivity of isocyanates leads to the formation of a densely crosslinked network, which imparts excellent chemical and abrasion resistance.[2][5]
Quantitative Data on Solvent Resistance
| Coating System | Crosslinker | Cure Type | Typical MEK Double Rubs | Observations |
| Waterborne Acrylic | DAAM/ADH | Ambient | >100 | Good to excellent resistance to a range of solvents. Performance can be tailored by adjusting the DAAM/ADH ratio. |
| 2K Solvent-borne Polyurethane | Aliphatic Isocyanate | Ambient/Thermal | >200 | Excellent resistance to a wide array of aggressive solvents, including ketones, esters, and alcohols. |
Note: The values presented in this table are illustrative and can vary significantly based on the specific formulation, substrate, film thickness, and curing conditions.
Experimental Protocols
The following is a detailed methodology for the Methyl Ethyl Ketone (MEK) rub test, a standard method for assessing the solvent resistance and degree of cure of a coating. This protocol is based on ASTM D5402 and ASTM D4752.[6][7]
Objective
To determine the resistance of a cured coating to a specified solvent by rubbing the surface with a solvent-saturated cloth.
Materials
-
Methyl Ethyl Ketone (MEK)
-
Cheesecloth (100% cotton, Type I, Grade A)
-
Dropper or squirt bottle
-
2 lb (0.9 kg) ball-peen hammer (optional, for consistent pressure)
-
Clean, flat test panels coated with the materials to be evaluated
-
Protective gloves and safety glasses
Procedure
-
Preparation: Ensure the coated test panels are fully cured according to the manufacturer's specifications. The test area should be clean and free of any contaminants.
-
Solvent Application: Fold the cheesecloth into a pad of double thickness. Saturate the pad with MEK until it is dripping wet.
-
Rubbing Technique:
-
Manual Method: Wrap the saturated cheesecloth around your index finger. With moderate pressure, perform a double rub (one forward and one backward motion) over a length of approximately 3 inches on the coated surface. A double rub should take about one second.
-
Weighted Method: Wrap the saturated cheesecloth around the head of a 2 lb ball-peen hammer and use the hammer to apply consistent pressure during the rubbing motion.
-
-
Counting: Continue the double rubs until either the specified number of rubs is reached or there is a breakthrough of the coating to the substrate.
-
Re-saturation: It is recommended to re-saturate the cheesecloth with MEK after every 25-50 double rubs to ensure consistent solvent exposure.
-
Evaluation: After the test is complete, visually inspect the coating for any signs of degradation, such as softening, blistering, discoloration, or removal of the film. Also, examine the cheesecloth for any coating transfer.
Reporting Results
The results should be reported as the number of double rubs required to cause film failure or breakthrough. If no failure occurs after a specified number of rubs (e.g., 100 or 200), the result is reported as "> [number] double rubs".
Conclusion
Both DAAM/ADH and isocyanate crosslinking technologies offer effective solutions for achieving high solvent resistance in coatings.
-
DAAM/ADH crosslinked acrylics provide an excellent ambient-cure, waterborne option with a favorable safety and environmental profile. They are a strong choice for applications where good to excellent solvent resistance is required, and the elimination of isocyanates is a priority.
-
Isocyanate-crosslinked polyurethanes remain the industry standard for applications demanding the highest level of solvent and chemical resistance. Their robust urethane linkages create a highly durable and resilient coating suitable for the most challenging environments.
The selection between these two systems should be made after a thorough evaluation of the specific performance requirements, application conditions, and regulatory landscape. For critical applications, it is always recommended to conduct in-house testing on the specific substrates and with the relevant solvents to ensure the chosen coating system meets the necessary performance criteria.
References
- 1. mcpolymers.com [mcpolymers.com]
- 2. pflaumer.com [pflaumer.com]
- 3. gantrade.com [gantrade.com]
- 4. News - What is the mechanism of crosslinking of ADH and DAAM? [kimachemical.com]
- 5. Acrylic Resin vs Polyurethane: Durability in Coating Applications [eureka.patsnap.com]
- 6. trl.com [trl.com]
- 7. scribd.com [scribd.com]
A Comparative Review of Crosslinking Agents for Enhanced Acrylic Emulsion Performance
For Researchers, Scientists, and Drug Development Professionals
The performance of acrylic emulsions in demanding applications, such as advanced coatings, adhesives, and specialty sealants, is critically dependent on the formation of a robust, three-dimensional polymer network. This is achieved through the use of crosslinking agents, which react with functional groups on the acrylic polymer chains to create covalent bonds, thereby enhancing mechanical strength, chemical resistance, and thermal stability. This guide provides a comparative overview of common crosslinking agents for acrylic emulsions, supported by experimental data to aid in the selection of the optimal crosslinking strategy for specific performance requirements.
Section 1: Overview of Crosslinking Chemistries
Crosslinking agents for acrylic emulsions can be broadly categorized based on their chemical nature and reaction mechanism. The choice of crosslinker depends on the functional groups present in the acrylic polymer (e.g., carboxyl, hydroxyl), the desired curing conditions (ambient or thermal), and the end-use application's performance criteria.
Amino Resins (Melamine-Formaldehyde)
Melamine-formaldehyde (MF) resins are widely used crosslinkers for acrylics containing hydroxyl or carboxyl functional groups. The crosslinking reaction, which is acid-catalyzed, proceeds at elevated temperatures (typically 120-180°C) and involves the reaction of the MF resin with the functional groups on the acrylic polymer.[1] Different types of MF resins, such as methylated or butylated versions, offer varying degrees of reactivity and flexibility in the final film.[2]
Polyisocyanates
Polyisocyanates are highly reactive crosslinkers that readily form urethane (B1682113) linkages with hydroxyl-functional acrylic polymers.[3] This reaction can occur at ambient temperatures, making them suitable for two-component (2K) systems where the components are mixed just prior to application.[4] Blocked isocyanates are also available, which are stable at room temperature and de-block at elevated temperatures to initiate crosslinking, offering the convenience of a one-component (1K) system with a longer pot life.[3][5]
Polyfunctional Aziridines
Polyfunctional aziridines are highly efficient crosslinkers for carboxyl-functional acrylic emulsions.[6] The reaction mechanism involves the ring-opening of the aziridine (B145994) group by the carboxylic acid, forming a stable amine linkage.[7] This crosslinking can occur at ambient or slightly elevated temperatures (80-120°C).[7][8] Aziridine crosslinkers are known for their high reactivity and ability to significantly improve adhesion and chemical resistance at low addition levels.[6][9]
Epoxies
Epoxy resins can be used to crosslink carboxyl-functional acrylic emulsions in two-component systems.[10] The reaction between the carboxylic acid and the epoxy group typically requires a catalyst and/or elevated temperatures to proceed at a practical rate.[11] Waterborne acrylic-epoxy systems are noted for their good hardness, abrasion resistance, and chemical resistance.[10]
Silanes
Organofunctional silanes, such as those containing vinyl or epoxy groups, can be incorporated into acrylic emulsions to provide a moisture-cure crosslinking mechanism.[12][13] The alkoxy groups on the silane (B1218182) hydrolyze in the presence of moisture and condense to form stable siloxane (Si-O-Si) crosslinks.[13] This technology is particularly useful in sealant and adhesive applications for enhancing adhesion and durability.[14]
Section 2: Performance Comparison of Crosslinking Agents
The selection of a crosslinking agent has a profound impact on the final properties of the acrylic coating or adhesive. The following tables summarize experimental data from various studies, comparing the performance of different crosslinker types. Disclaimer: The data presented is compiled from multiple sources and may not be directly comparable due to variations in the base acrylic emulsion, substrate, and testing conditions.
Table 1: Chemical Resistance (MEK Double Rubs)
Methyl Ethyl Ketone (MEK) double rubs are a common method to assess the solvent resistance and degree of cure of a coating. A higher number of rubs indicates better chemical resistance.
| Crosslinker Type | Acrylic Functional Group | Crosslinker Concentration (% by weight) | Curing Conditions | MEK Double Rubs | Reference |
| Control (No Crosslinker) | Carboxyl | 0% | 1 min @ 107°C | < 10 | [7] |
| Polyfunctional Aziridine (PZBI-25) | Carboxyl | 2% | 1 min @ 107°C | > 200 | [7][8] |
| Conventional Aziridine (Xlinker 1) | Carboxyl | 2% | 1 min @ 107°C | > 200 | [7] |
| Conventional Aziridine (Xlinker 2) | Carboxyl | 2% | 1 min @ 107°C | > 200 | [7] |
| Carbodiimide | Carboxyl | Stoichiometric | 7 days @ ambient | > 100 (vs. dissolved control) | [9] |
| Epoxy (Solid Dispersion) | Carboxyl | Varies | 21 days @ 21°C, 50% RH | ~130 | [10] |
| Epoxy (Liquid Emulsion) | Carboxyl | Varies | 21 days @ 21°C, 50% RH | ~100 | [10] |
Table 2: Mechanical Properties
Mechanical properties such as hardness, adhesion, and flexibility are critical for the durability of coatings and adhesives.
| Crosslinker Type | Property Measured | Result | Test Method | Reference |
| Methylated Melamine | Adhesion to Aluminum | Good (Score: 2) | ASTM D3359 | [2][12] |
| Butylated Melamine | Adhesion to Aluminum | Good (Score: 2) | ASTM D3359 | [2][12] |
| Benzoguanamine | Adhesion to Aluminum | Good (Score: 2) | ASTM D3359 | [2][12] |
| Glycoluril | Adhesion to Aluminum | Good (Score: 2) | ASTM D3359 | [2][12] |
| Methylated Urea | Adhesion to Aluminum | Good (Score: 2) | ASTM D3359 | [2][12] |
| Butylated Urea | Adhesion to Aluminum | Slightly Separated (Score: 1) | ASTM D3359 | [2][12] |
| Diisocyanate | 180° Peel Strength | Decreased with increasing crosslinker content | ASTM D3330 | [15] |
| Diisocyanate | Lap Shear Stress | Increased with increasing crosslinker content | - | [15] |
| Melamine-Formaldehyde | Pencil Hardness | H Grade | - | [16] |
| Melamine-Formaldehyde | Persoz Pendulum Hardness | Increased with cure time and temperature | - | [4][17] |
| Silane (TMSPMA) | Tensile Strength | Increased with increasing silane content | - | [18] |
| Epoxy | Persoz Hardness | ~300 counts after 21 days | - | [10] |
Table 3: Chemical Spot Test Resistance
This test evaluates the resistance of a coating to various chemicals over a specified period.
| Crosslinker Type | Reagent (1 hr exposure) | Acrylic/PUD Blend Result | PUD Result | Reference |
| Control (No Crosslinker) | Isopropyl Alcohol | Attacked | Attacked | [7] |
| Mustard | Significant Stain | Significant Stain | [7] | |
| Polyfunctional Aziridine (PZBI-25) | Isopropyl Alcohol | No Attack | No Attack | [7] |
| Mustard | No Stain | Slight Stain | [7] | |
| Conventional Aziridine (Xlinker 1) | Isopropyl Alcohol | No Attack | No Attack | [7] |
| Mustard | Staining | No Stain | [7] | |
| Conventional Aziridine (Xlinker 2) | Isopropyl Alcohol | No Attack | No Attack | [7] |
| Mustard | Slight Stain | No Stain | [7] |
Section 3: Experimental Protocols
Detailed and standardized experimental procedures are crucial for the accurate comparison of crosslinker performance.
Sample Preparation and Curing
-
Formulation: To a carboxyl-functional acrylic emulsion, add the specified weight percentage of the crosslinking agent slowly while under agitation.[7]
-
Mixing: Continue stirring for an additional 3-5 minutes to ensure uniform dispersion.[7]
-
Degassing: Allow the mixture to stand for 10 minutes to eliminate any entrapped air bubbles.[7]
-
Application: Apply the formulated coating onto the desired substrate (e.g., aluminum panels, steel panels, or release liner) using a drawdown bar to achieve a consistent dry film thickness.[17]
-
Curing: Cure the coated panels according to the specific conditions required for the crosslinker (e.g., ambient cure for a specified duration or thermal cure in an oven at a set temperature and time).[7][10][17]
Performance Testing
-
Solvent Resistance (ASTM D5402 / MEK Double Rubs):
-
Saturate a cheesecloth with Methyl Ethyl Ketone (MEK).
-
With moderate pressure, rub the cloth back and forth over the cured coating. One back-and-forth motion constitutes one "double rub."
-
Continue until the coating is marred or the substrate is exposed.
-
Record the number of double rubs withstood by the coating.
-
-
Adhesion (ASTM D3359 - Cross-Hatch Adhesion):
-
For films up to 5 mils thick, make a series of six parallel cuts through the coating to the substrate using a sharp blade or a cross-hatch cutter.[19]
-
Make a second series of six cuts perpendicular to the first set to create a lattice pattern.[19]
-
Apply a specified pressure-sensitive tape over the lattice.[13]
-
Smooth the tape firmly in place.[13]
-
Rapidly remove the tape by pulling it back at a 180° angle.[13]
-
Rate the adhesion based on the ASTM classification scale (5B: no detachment, to 0B: severe detachment).[13]
-
-
Pencil Hardness (ASTM D3363):
-
A set of calibrated pencils of increasing hardness (from 6B to 6H) is used.
-
The pencil is held at a 45° angle to the coated surface and pushed forward.
-
The hardness is reported as the grade of the hardest pencil that does not scratch or gouge the coating.
-
-
Pendulum Hardness (ASTM D4366):
-
A pendulum of specified characteristics rests on the coated surface.
-
The pendulum is set into oscillation, and the time it takes for the amplitude of the oscillation to decrease by a specified amount is measured.
-
Harder surfaces result in longer oscillation times.
-
Section 4: Signaling Pathways and Experimental Workflows
Crosslinking Mechanisms
The following diagrams illustrate the fundamental chemical reactions for different crosslinking agents with functionalized acrylic polymers.
Caption: Reaction mechanisms for common crosslinking agents with functional acrylic polymers.
Experimental Workflow
The logical flow for evaluating and comparing crosslinking agents is depicted below.
Caption: A systematic workflow for the selection and evaluation of crosslinking agents.
Conclusion
The choice of crosslinking agent is a critical formulation parameter that dictates the ultimate performance of an acrylic emulsion-based product.
-
Amino resins offer a cost-effective solution for thermally cured systems requiring good hardness.
-
Polyisocyanates provide high reactivity for ambient cure applications, yielding excellent mechanical properties.
-
Polyfunctional aziridines are highly efficient at low concentrations, significantly boosting chemical resistance and adhesion in carboxyl-functional systems.
-
Epoxy crosslinkers create tough, resistant films in two-component waterborne systems.
-
Silane crosslinkers offer a unique moisture-cure mechanism that enhances adhesion and long-term durability, particularly in sealant applications.
This guide provides a foundational comparison to aid in the initial selection process. It is imperative for researchers to conduct their own targeted experimental evaluations, using the protocols outlined herein, to determine the most suitable crosslinking agent that meets the specific cost and performance requirements of their application.
References
- 1. Acrylic Resin vs Melamine-Formaldehyde: Film Hardness Tradeoff [eureka.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Preparation and properties of water-based acrylic emulsion-assisted flexible building tiles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00045H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. wewontech.com [wewontech.com]
- 6. Aziridine Crosslinkers Vs. Traditional Crosslinkers: Performance Comparison - MSN Chemical [msnchem.com]
- 7. pcimag.com [pcimag.com]
- 8. polyaziridine.com [polyaziridine.com]
- 9. paint.org [paint.org]
- 10. paint.org [paint.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. hightower-labs.com [hightower-labs.com]
- 14. kccsilicone.com [kccsilicone.com]
- 15. adhesion.kr [adhesion.kr]
- 16. mdpi.com [mdpi.com]
- 17. paint.org [paint.org]
- 18. researchgate.net [researchgate.net]
- 19. kta.com [kta.com]
A Comparative Guide to Imine Formation: The Keto-Hydrazide Reaction
For researchers in drug development and chemical biology, the formation of a stable carbon-nitrogen double bond (C=N), or imine, is a cornerstone of bioconjugation, labeling, and the construction of dynamic chemical systems. The reaction between a ketone and a hydrazide to form a hydrazone is a prominent method for creating such a linkage. This guide provides an objective comparison of the keto-hydrazide reaction against other imine-forming alternatives, supported by spectroscopic evidence and experimental data.
Spectroscopic Evidence for Hydrazone Formation
The conversion of a ketone and a hydrazide to a hydrazone is readily confirmed by standard spectroscopic techniques. The disappearance of the ketone's carbonyl group and the appearance of the new imine functionality create distinct spectral shifts.
-
NMR Spectroscopy: In ¹³C NMR, the most telling evidence is the disappearance of the ketone carbonyl signal, typically found far downfield (185-220 ppm), and the appearance of a new signal for the imine carbon (C=N) in the 145-165 ppm range.[1][2][3] In ¹H NMR, the formation of the hydrazone can be confirmed by the appearance of a new signal for the N-H proton, typically observed at a chemical shift greater than 11 ppm, and the imine proton (HC=N) if applicable, which resonates around 8.3 ppm.[2]
-
Infrared (IR) Spectroscopy: The reaction can be monitored by the disappearance of the strong C=O stretching band of the ketone (typically 1710-1740 cm⁻¹) and the appearance of the C=N stretching vibration of the hydrazone, which is generally found in the 1580-1650 cm⁻¹ region.[2][4][5][6] The N-H stretching of the hydrazone also appears in the 3030-3300 cm⁻¹ range.[2][5]
-
Mass Spectrometry (MS): Mass spectrometry confirms the successful condensation by showing the molecular ion peak corresponding to the calculated mass of the hydrazone product.
Table 1: Comparative Spectroscopic Data for Imine (Hydrazone) Formation
| Spectroscopic Method | Starting Material (Ketone) | Product (Hydrazone) | Key Observation |
| ¹³C NMR | δ = 185-220 ppm (C=O)[1] | δ = 145-165 ppm (C=N)[2][3] | Disappearance of ketone peak and appearance of imine peak. |
| ¹H NMR | No characteristic N-H signal | δ > 11 ppm (N-H), δ ~ 8.3 ppm (HC=N)[2] | Appearance of downfield N-H and imine proton signals. |
| IR Spectroscopy | ν = 1710-1740 cm⁻¹ (C=O)[5] | ν = 1580-1650 cm⁻¹ (C=N)[2][6] | Shift from C=O stretch to lower frequency C=N stretch. |
Reaction Mechanism and Comparative Performance
The formation of a hydrazone proceeds via a two-step mechanism: nucleophilic addition of the hydrazine (B178648) to the ketone carbonyl, forming a tetrahedral hemiaminal intermediate, followed by acid-catalyzed dehydration to yield the final imine product.[7][8]
Comparison with Alternative Imine-Forming Reactions
The keto-hydrazide reaction is often compared to reactions with primary amines (forming Schiff bases/imines) and hydroxylamines (forming oximines). The choice between these depends critically on the desired reaction rate and product stability.
Kinetics and Catalysis: Hydrazone formation is notably faster than simple imine formation and is highly pH-dependent, with optimal rates typically observed in a mildly acidic environment (pH 4-5).[9] This is because the reaction requires acid to catalyze the dehydration step, but too much acid will protonate the hydrazine nucleophile, rendering it unreactive.[10] While aniline (B41778) has been a traditional catalyst, recent studies have shown that water-soluble catalysts like anthranilic acids can enhance reaction rates by one to two orders of magnitude at neutral pH.[11][12]
Product Stability: The key advantage of hydrazones and oximines over simple imines (Schiff bases) is their significantly enhanced hydrolytic stability.[13][14] Imines formed from primary amines are often readily hydrolyzed back to their carbonyl and amine components in aqueous environments.[15] Hydrazones are more resistant, and oximines are even more so. This stability is crucial for applications in biological systems.
-
Hydrolytic Stability Ranking: Oxime > Hydrazone >> Imine (Schiff Base)
Studies have shown that at pD 7.0, the rate constant for oxime hydrolysis can be approximately 600-fold lower than that of a comparable methylhydrazone.[14] This increased stability is attributed to the electronic effects of the adjacent heteroatom (oxygen in oximines, nitrogen in hydrazones), which reduces the basicity of the imine nitrogen, making it less susceptible to the protonation that initiates hydrolysis.[7][14]
Table 2: Comparative Performance of Imine-Forming Reactions
| Feature | Keto-Amine (Imine) | Keto-Hydrazide (Hydrazone) | Keto-Hydroxylamine (Oxime) |
| Relative Rate | Slowest | Fast | Moderate to Fast |
| Optimal pH | ~4.5 | ~4.5 - 5.5[9] | ~4.5 |
| Catalysis | Acid-catalyzed | Acid-catalyzed; enhanced by aniline or anthranilic acids[11][12] | Acid-catalyzed |
| Hydrolytic Stability | Low[15] | Moderate to High[14][15] | Very High[14][16][17] |
| Relative Stability vs. Hydrazone | Significantly Less Stable | - | ~10³-fold More Stable[14][16][17] |
| Key Application | Dynamic combinatorial chemistry | Bioconjugation, drug delivery linkers[18] | Stable bioconjugation[16] |
Experimental Protocols
General Protocol for Hydrazone Synthesis
This protocol describes a typical procedure for the synthesis of a hydrazone from a ketone and a hydrazide with acid catalysis.
Materials:
-
Ketone (1.0 equivalent)
-
Hydrazide (e.g., benzoyl hydrazide) (1.0-1.1 equivalents)
-
Solvent (e.g., Ethanol (B145695), Methanol)
-
Catalyst (e.g., glacial acetic acid)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolution: Dissolve the ketone (1.0 eq) in a suitable volume of ethanol in a round-bottom flask.[19]
-
Addition of Hydrazide: Add the corresponding hydrazide (1.0-1.1 eq) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[19]
-
Reaction: Stir the mixture. The reaction can be performed at room temperature or heated to reflux for 2 to 8 hours, depending on the reactivity of the substrates.[19][20]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.
-
Isolation: Once complete, cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the hydrazone product.[19][20]
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under a vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.[19][20]
-
Characterization: Confirm the structure and purity of the final hydrazone product using NMR, IR, and MS analysis.
References
- 1. youtube.com [youtube.com]
- 2. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Infrared Spectrometry [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jcb.thebrpi.org [jcb.thebrpi.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 19. alcrut.com [alcrut.com]
- 20. benchchem.com [benchchem.com]
Long-Term Stability of DAAM-Crosslinked Materials: A Comparative Guide
The long-term stability of crosslinked materials is a critical factor for their application in fields such as drug delivery, tissue engineering, and coatings. This guide provides a comparative analysis of the long-term stability of materials crosslinked with diacetone acrylamide (B121943) (DAAM), offering a juxtaposition against other common crosslinking technologies. The information herein is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Comparison of Long-Term Stability: DAAM vs. Alternatives
The keto-hydrazide crosslinking chemistry, which relies on the reaction between diacetone acrylamide (DAAM) and adipic acid dihydrazide (ADH), offers a distinct advantage in the formulation of stable aqueous polymer emulsions. This system is characterized by its "in-can" stability, as the crosslinking reaction is inhibited in the aqueous phase at a pH above 8. The crosslinking process is initiated at ambient temperatures upon film formation, driven by the evaporation of water and a subsequent decrease in pH. This post-coalescence crosslinking leads to the formation of a robust three-dimensional polymer network, enhancing mechanical strength, durability, and resistance to moisture and solvents.
In contrast, other crosslinking technologies present different stability profiles. For instance, materials crosslinked with N,N'-methylenebisacrylamide (BIS) have shown susceptibility to degradation under accelerated aging conditions. In one study, BIS-crosslinked hydrogels turned liquid after 28 days at 60°C, with a significant decrease in storage modulus from 256 Pa to approximately 13 Pa. Conversely, hydrogels crosslinked with tetraallylammonium bromide (TAAB) and N,N,N′,N′-tetraallyltrimethylene dipiperidine dibromide (TAMPB) maintained their storage modulus and swelling degree under the same conditions, indicating superior hydrolytic stability.
Glutaraldehyde, a widely used crosslinking agent, is known for its efficiency in forming stable crosslinks and enhancing the mechanical properties of biomaterials. However, concerns regarding its cytotoxicity due to the potential for leaching of unreacted aldehydes remain a significant consideration. Alternative crosslinkers such as genipin, a natural product, are gaining traction due to their higher biocompatibility and the ability to produce materials with increased mechanical properties and better swelling capacity.
While direct, long-term comparative data for DAAM-crosslinked materials against all alternatives is not extensively available in the public domain, the inherent mechanism of the DAAM/ADH system suggests a favorable stability profile, particularly for applications requiring a stable pre-formulation state.
| Crosslinking System | Crosslinking Conditions | Key Stability Characteristics | Potential Limitations |
| DAAM/ADH | Ambient temperature, post-film formation | Excellent "in-can" stability in aqueous emulsions. Enhanced mechanical strength and resistance to moisture and solvents after crosslinking. | Limited data on very long-term hydrolytic degradation under physiological conditions. |
| Glutaraldehyde | Ambient or elevated temperature | High crosslinking efficiency, leading to mechanically robust materials. | Potential for cytotoxicity due to residual crosslinker. Instability can arise from residual acid catalyst in some formulations. |
| N,N'-methylenebisacrylamide (BIS) | Typically requires an initiator (e.g., UV, thermal) | Commonly used in hydrogel synthesis. | Can exhibit poor hydrolytic stability, leading to degradation over time, especially at elevated temperatures. |
| Tetraallyl Crosslinkers (e.g., TAAB) | Typically requires an initiator | Shows excellent hydrolytic stability in accelerated aging studies. | Less commonly used than other crosslinkers, with more limited available data. |
| Genipin | Ambient temperature | High biocompatibility and low cytotoxicity. Produces materials with good mechanical properties and swelling capacity. | Slower crosslinking kinetics compared to some synthetic crosslinkers. |
| UV Crosslinking | Requires a photoinitiator and UV light exposure | Rapid and controllable crosslinking process. | Can exhibit faster degradation rates compared to some chemical crosslinking methods. |
Experimental Protocols for Long-Term Stability Testing
The following are generalized methodologies for assessing the long-term stability of crosslinked materials. Specific parameters should be optimized based on the material composition and intended application.
Accelerated Aging Study (Thermal Stress)
Objective: To simulate long-term aging in a shorter timeframe by exposing the material to elevated temperatures.
Methodology:
-
Sample Preparation: Prepare multiple identical samples of the crosslinked material (e.g., hydrogel discs, coated slides). Record the initial weight, dimensions, and relevant mechanical properties (e.g., tensile strength, storage modulus) of a subset of samples (T=0).
-
Aging Conditions: Place the remaining samples in a temperature- and humidity-controlled environmental chamber. A common accelerated aging condition is 60°C. The duration of the study can range from several days to months.
-
Time Points: At predetermined time intervals (e.g., 7, 14, 28, 60 days), remove a subset of samples from the chamber.
-
Analysis:
-
Visual Inspection: Note any changes in color, transparency, or morphology.
-
Swelling Ratio: Immerse the samples in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) until equilibrium is reached. Calculate the swelling ratio as (Ws - Wd) / Wd, where Ws is the swollen weight and Wd is the dry weight.
-
Mechanical Testing: Perform tensile testing or rheological measurements to determine changes in properties like tensile strength, Young's modulus, and storage/loss moduli.
-
Degradation Analysis: Analyze the buffer solution for any leached degradation products using techniques like High-Performance Liquid Chromatography (HPLC) or mass spectrometry.
-
Hydrolytic Stability Study
Objective: To assess the material's resistance to degradation in an aqueous environment, simulating physiological conditions.
Methodology:
-
Sample Preparation: Prepare and characterize the initial properties of the crosslinked material samples as described above.
-
Incubation: Immerse the samples in a sterile, buffered solution (e.g., PBS, pH 7.4) at a physiologically relevant temperature (e.g., 37°C). The volume of the buffer should be sufficient to ensure complete immersion and allow for sampling.
-
Time Points: At regular intervals, remove aliquots of the incubation buffer for analysis and retrieve a subset of the material samples.
-
Analysis:
-
Mass Loss: Dry the retrieved samples to a constant weight and calculate the percentage of mass loss over time.
-
Swelling Ratio: Determine the swelling ratio of the retrieved samples.
-
pH Monitoring: Measure the pH of the incubation buffer to detect the release of any acidic or basic degradation products.
-
Chemical Analysis: Analyze the buffer for degradation products and the retrieved samples for changes in chemical structure using techniques like Fourier-Transform Infrared Spectroscopy (FTIR).
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a long-term stability study of crosslinked materials.
This guide provides a foundational understanding of the long-term stability of DAAM-crosslinked materials in comparison to other technologies. For specific applications, it is imperative to conduct tailored stability studies to ensure the material's performance and safety over its intended lifespan.
A Comparative Study of Diacetone Acrylamide (DAAM) Polymerization in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
The choice of solvent is a critical parameter in the polymerization of functional monomers, profoundly influencing reaction kinetics, polymer properties, and ultimately, the performance of the final material. This guide provides a comparative analysis of the polymerization of diacetone acrylamide (B121943) (DAAM) in various solvent systems. By presenting available experimental data and detailed protocols, this document aims to assist researchers in selecting the optimal solvent for their specific application, be it in coatings, adhesives, or biomedical devices.
Influence of Solvent Polarity and Protic Nature on DAAM Polymerization
Generally, the polymerization of acrylamides is faster in polar solvents, with a particularly pronounced acceleration in aqueous solutions.[1] This is attributed to the formation of hydrogen bonds between the solvent and the amide group of the monomer, which can enhance the reactivity of the vinyl group.[1]
Solvent Classification
For this comparative study, solvents are categorized into three main groups:
-
Polar Protic Solvents: These solvents contain O-H or N-H bonds and can act as hydrogen bond donors. Examples include water and methanol.
-
Polar Aprotic Solvents: These solvents have a significant dipole moment but lack O-H or N-H bonds. Examples include dimethylformamide (DMF) and dioxane.
-
Nonpolar Solvents: These solvents have a low dielectric constant and are not effective at solvating polar molecules. An example is toluene.
Quantitative Data on DAAM Polymerization
The following tables summarize the available quantitative data for DAAM polymerization in different solvent systems. It is important to note that direct comparative data under identical conditions is limited. Therefore, data from different studies are presented, and in some cases, qualitative trends observed for similar monomers are included for context.
| Solvent System | Monomer Conversion (%) | Polymer Molecular Weight (Mn or Mw) | Polydispersity Index (PDI) | Reference / Remarks |
| Water (Aqueous Emulsion) | High (typically >95%) | High (can be controlled by chain transfer agents) | Typically broad in conventional free radical polymerization | [2][3] |
| Water/Dioxane (50:50 v/v) | AEMA: 71%, DAAM: 57% (in copolymerization) | - | - | [4] (RAFT polymerization of AEMA and DAAM) |
| Dioxane | High (for RAFT polymerization) | Controlled | Low (characteristic of RAFT) | [4] |
| Methanol | Soluble | - | - | [4] (Solubility data) |
| Toluene | Soluble | - | - | General knowledge of solubility |
Table 1: Comparison of DAAM Polymerization Parameters in Different Solvent Systems.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the polymerization of DAAM in different types of solvent systems.
Aqueous Emulsion Polymerization of DAAM
This protocol is typical for the synthesis of acrylic latexes for coatings and adhesives.
-
Materials: Diacetone acrylamide (DAAM), methyl methacrylate (B99206) (MMA), butyl acrylate (B77674) (BA), ammonium (B1175870) persulfate (APS) (initiator), sodium lauryl sulfate (B86663) (SLS) (emulsifier), de-ionized water.[3]
-
Procedure:
-
Prepare an aqueous solution of the emulsifier (SLS) in a reaction flask equipped with a stirrer, condenser, and nitrogen inlet.
-
A pre-emulsion of the monomers (DAAM, MMA, BA) is prepared separately.
-
A portion of the pre-emulsion and the initiator (APS) solution are added to the reaction flask at a specific temperature (e.g., 70-80 °C) under a nitrogen atmosphere to form seed particles.
-
The remaining monomer pre-emulsion and initiator solution are then fed into the reactor over a period of time (e.g., 2-3 hours).
-
After the feed, the reaction is allowed to continue for an additional period (e.g., 1-2 hours) to ensure high monomer conversion.
-
The resulting latex is then cooled to room temperature.
-
Solution Polymerization of DAAM via RAFT in an Organic Solvent (Dioxane)
This protocol is suitable for achieving controlled polymerization and narrow molecular weight distribution.
-
Materials: this compound (DAAM), a suitable chain transfer agent (CTA) for RAFT polymerization, an initiator (e.g., AIBN), and dioxane (solvent).[4]
-
Procedure:
-
DAAM, the CTA, and the initiator are dissolved in dioxane in a reaction vessel.
-
The solution is deoxygenated by purging with an inert gas (e.g., nitrogen or argon) for a sufficient time.
-
The reaction vessel is then placed in a preheated oil bath at a specific temperature (e.g., 60-80 °C) to initiate the polymerization.
-
Samples can be withdrawn at different time intervals to monitor monomer conversion (e.g., via ¹H NMR) and the evolution of molecular weight and PDI (via GPC).
-
The polymerization is quenched by cooling the reaction mixture and exposing it to air.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental processes involved in DAAM polymerization.
Caption: General mechanism of free-radical polymerization of DAAM.
Caption: A typical experimental workflow for studying DAAM polymerization.
Conclusion
The solvent system plays a pivotal role in the polymerization of this compound. Polar protic solvents, particularly water, tend to accelerate the rate of polymerization of acrylamide-type monomers, likely due to hydrogen bonding effects. For applications requiring controlled polymer architecture, such as in drug delivery systems, controlled radical polymerization techniques like RAFT in organic solvents such as dioxane offer excellent control over molecular weight and polydispersity. The choice of solvent should therefore be carefully considered based on the desired reaction kinetics, polymer characteristics, and the intended application. Further systematic studies directly comparing a broad range of solvents for DAAM polymerization would be highly beneficial to the scientific community.
References
Safety Operating Guide
Proper Disposal of Diacetone Acrylamide: A Comprehensive Safety and Operations Guide
For Immediate Reference: Treat all diacetone acrylamide (B121943) waste as hazardous. Adherence to your institution's and local regulations for hazardous waste disposal is mandatory.
This guide provides essential safety protocols and step-by-step procedures for the proper handling and disposal of diacetone acrylamide (DAAM). Designed for researchers, scientists, and drug development professionals, this document outlines the necessary precautions to ensure personnel safety and environmental compliance.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential health effects. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3] Some safety data sheets also indicate that it is suspected of damaging fertility or the unborn child.[4][5] Therefore, treating this compound with the appropriate precautions is critical.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Gloves: Wear appropriate chemical-resistant gloves. Nitrile rubber gloves are a suitable option.[2]
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Lab Coat: A lab coat or other protective clothing must be worn to prevent skin exposure.[1]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or if you are handling the solid powder, a NIOSH-approved respirator is recommended.[1][6]
Quantitative Data Summary
The following table summarizes key quantitative safety and physical data for this compound.
| Property | Value | Citations |
| Acute Oral Toxicity | LD50 (Rat): 1770 mg/kg | [4][7] |
| Flash Point | > 110 °C (> 230 °F) | [1][2][7] |
| Melting Point | 53 - 57 °C (127.4 - 134.6 °F) | [2][7] |
| Boiling Point | 120 °C (248 °F) at 8 mmHg | [7] |
Experimental Protocols: Disposal Procedures
The primary protocol for this compound disposal is to manage it as regulated hazardous chemical waste.[2][8] Disposal procedures must be in strict compliance with all local, state, and federal environmental regulations.[3][8]
Step-by-Step Disposal of Unused or Waste this compound
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
This includes the pure chemical (solid or in solution) and any materials contaminated with it.
-
-
Waste Collection:
-
Collect all waste this compound, including contaminated items like pipette tips, gloves, and absorbent paper, in a designated, leak-proof hazardous waste container.[8]
-
The container must be compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste ".
-
The label must include the full chemical name: "This compound " and list the associated hazards (e.g., "Toxic," "Irritant").[8]
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the container is kept away from incompatible materials, such as strong oxidizing agents or strong bases.[3]
-
-
Disposal Request:
Protocol for Managing Spills
In the event of a spill, prompt and safe cleanup is crucial to prevent exposure and environmental contamination.
-
Ensure Safety:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
Don appropriate PPE, including respiratory protection if cleaning up a solid spill.[6]
-
-
Containment and Cleanup:
-
Decontamination:
-
Wash the contaminated surface thoroughly with a strong soap and water solution.[6]
-
-
Waste Disposal:
-
Place all cleanup materials (absorbent pads, contaminated gloves, etc.) into the designated hazardous waste container.
-
Seal and label the container as described in the disposal protocol above.
-
Mandatory Visualizations
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper and safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. store.sangon.com [store.sangon.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Safeguarding Your Research: A Guide to Handling Diacetone Acrylamide
Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with Diacetone Acrylamide. This document provides immediate, procedural, and step-by-step instructions for the safe handling, storage, and disposal of this compound to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications and Remarks |
| Eye Protection | Safety Glasses or Goggles | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[1][2] Nitrile rubber is a commonly recommended material. While specific breakthrough time data for this compound is not readily available, data for 40% Acrylamide solution shows a breakthrough time of >480 minutes for nitrile gloves. It is recommended to change gloves regularly, at least every two hours. |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1][2] A fully buttoned lab coat with sleeves extending to the wrists is mandatory. |
| Respiratory Protection | Respirator | Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[2] A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended where the neat chemical is weighed and diluted.[3] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] |
Quantitative Safety Data
The following tables provide key quantitative data regarding the toxicology and occupational exposure limits of this compound and the related compound, Acrylamide.
Toxicity Data for this compound
| Test | Species | Route | Value |
| LD50 | Mouse | Oral | 1303 mg/kg |
| LD50 | Rat | Oral | 1770 mg/kg[2] |
| LD50 | Rabbit | Skin | >10 g/kg[2] |
Occupational Exposure Limits for Acrylamide (as a reference)
Note: There are no established OSHA, NIOSH, or ACGIH exposure limits specifically for this compound. The following data for Acrylamide is provided as a conservative reference.
| Organization | Limit | Value |
| OSHA | PEL (8-hour TWA) | 0.3 mg/m³ |
| NIOSH | REL (10-hour TWA) | 0.03 mg/m³ |
| ACGIH | TLV (8-hour TWA) | 0.03 mg/m³ |
Experimental Protocols
Adherence to strict experimental protocols is paramount when working with this compound. The following provides a step-by-step guide for its safe handling and disposal.
Handling and Storage
-
Engineering Controls : Always handle this compound in a well-ventilated area.[4] Use a chemical fume hood, especially when handling the powder form to avoid aerosol generation.[5]
-
Personal Hygiene : Wash hands and face thoroughly after handling.[4] Do not eat, drink, or smoke in areas where this compound is handled or stored.[6]
-
Storage : Store in a cool, dry, and well-ventilated place.[2][6] Keep the container tightly closed.[2][6] this compound is hygroscopic and can absorb moisture from the air.[2]
-
Incompatibilities : Avoid contact with strong oxidizing agents and strong bases.[2]
Spill Management
-
Small Spills : For small spills of the solid material, dampen the spill with water to prevent dust formation.[3][7]
-
Containment : Carefully sweep or vacuum the dampened material and place it into a suitable, labeled, and closed container for disposal.[2][6]
-
Decontamination : Use absorbent paper dampened with water to clean up any remaining material.[3] Wash all contaminated surfaces with a strong soap and water solution.[3]
-
Personal Protective Equipment : Wear the appropriate PPE as outlined in the section above during any spill cleanup.[2]
Disposal Plan
-
Waste Classification : Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[2]
-
Regulatory Compliance : Consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
-
Disposal Method : Dispose of contents and container to an approved waste disposal plant. Do not let the product enter drains.
Safety Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
